molecular formula C8H16 B3029328 1,4-Dimethylcyclohexane CAS No. 624-29-3

1,4-Dimethylcyclohexane

Cat. No.: B3029328
CAS No.: 624-29-3
M. Wt: 112.21 g/mol
InChI Key: QRMPKOFEUHIBNM-UHFFFAOYSA-N
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Description

1,4-Dimethylcyclohexane is a volatile alicyclic hydrocarbon supplied as a mixture of cis and trans stereoisomers, with a minimum purity of 98.0% . This high-purity, colorless liquid is characterized by its molecular formula of C 8 H 16 and a molecular weight of 112.21-112.22 g/mol . It presents a density of approximately 0.77-0.80 g/cm³ and a boiling point of 125.9°C, with a low melting point of -87°C, making it a versatile non-polar solvent for a range of research applications . In a research context, this compound serves as a valuable model compound and reagent. Its primary research utility stems from its role as a stable, saturated cycloalkane, which is ideal for studying stereochemistry and conformational analysis due to the distinct properties of its cis and trans isomers. It is commonly used as a non-polar solvent in organic synthesis and as a key intermediate in catalytic hydrogenation studies and materials science research. Furthermore, its well-defined physical properties make it a suitable standard or reference material in analytical chemistry, including gas chromatography and spectroscopy. Handling this compound requires strict safety precautions. It is classified as a highly flammable liquid and vapor (Flash Point 10-15.6°C) and can cause skin irritation, drowsiness, and dizziness . It is fatal if swallowed and enters airways and is toxic to aquatic life . Researchers must wear appropriate personal protective equipment (PPE), including gloves and eye protection, and use the material only in a well-ventilated area or fume hood. All containers must be kept tightly closed and stored in a cool, dark place, with grounding measures to avoid static discharge . For transportation, it is assigned UN Number 2263, Packing Group II . This product is intended for research use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethylcyclohexane
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InChI

InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3
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InChI Key

QRMPKOFEUHIBNM-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(CC1)C
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID5075284, DTXSID301025608, DTXSID401015836
Record name 1,4-Dimethylcyclohexane
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Record name Cis-1,4-dimethylcyclohexane
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Record name trans-1,4-Dimethylcyclohexane
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Molecular Weight

112.21 g/mol
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Physical Description

Clear colorless liquid with an odor like petroleum; [CAMEO]
Record name 1,4-Dimethylcyclohexane
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CAS No.

589-90-2, 624-29-3, 2207-04-7
Record name 1,4-Dimethylcyclohexane
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Foundational & Exploratory

1,4-Dimethylcyclohexane basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Properties of 1,4-Dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a saturated cyclic hydrocarbon belonging to the cycloalkane family. Its structure consists of a six-membered cyclohexane ring substituted with two methyl groups at positions 1 and 4.[1] This seemingly simple molecule serves as a fundamental model in stereochemistry and conformational analysis, providing critical insights into the behavior of more complex cyclic systems prevalent in pharmaceuticals and other functional materials. Its molecular formula is C8H16, and its molecular weight is approximately 112.21 g/mol .[1][2] this compound is a colorless liquid with a petroleum-like odor and is generally insoluble in water.[1][3] It is classified as a highly flammable liquid and can be a skin irritant.[1][3]

Stereoisomerism and Chirality

The substitution pattern of this compound gives rise to two distinct geometric isomers: cis-1,4-dimethylcyclohexane and trans-1,4-dimethylcyclohexane.[2][4] These isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. The distinction between the cis and trans isomers lies in the spatial arrangement of the two methyl groups relative to the plane of the cyclohexane ring.[4]

  • In cis-1,4-dimethylcyclohexane , both methyl groups are on the same side of the ring.

  • In trans-1,4-dimethylcyclohexane , the methyl groups are on opposite sides of the ring.

A crucial aspect of the stereochemistry of this compound is its achirality. Both the cis and trans isomers possess a plane of symmetry that passes through the C1 and C4 atoms and their respective methyl groups.[5][6][7] The presence of this symmetry element means that neither isomer is chiral, and therefore, neither can have an enantiomer.[8] Consequently, there are only two stereoisomers of this compound.[4][8]

Conformational Analysis: A Tale of Two Isomers

The non-planar, puckered nature of the cyclohexane ring is central to understanding the properties of its derivatives. The most stable conformation of cyclohexane is the "chair" conformation. In substituted cyclohexanes like this compound, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The interplay of these positions dictates the overall stability of the molecule.

cis-1,4-Dimethylcyclohexane

In the chair conformation of cis-1,4-dimethylcyclohexane, one methyl group must be in an axial position while the other is in an equatorial position.[5][9] The molecule can undergo a "ring flip," a conformational change where one chair form converts to another. Upon ring flipping, the axial methyl group becomes equatorial, and the equatorial methyl group becomes axial. These two chair conformations are of equal energy and are indistinguishable, resulting in an equimolar mixture at equilibrium.[5][9]

The axial methyl group experiences steric strain due to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[9][10] This interaction is energetically unfavorable. The steric energy of the axial methyl group is approximately 1.80 kcal/mol, which arises from two gauche-butane-like interactions.[5]

Caption: Chair conformations of cis-1,4-dimethylcyclohexane.

trans-1,4-Dimethylcyclohexane

The trans isomer exists as two non-equivalent chair conformers.[5] One conformer has both methyl groups in equatorial positions (diequatorial), while the other, after a ring flip, has both methyl groups in axial positions (diaxial).[9]

The diequatorial conformer is significantly more stable as it has no destabilizing 1,3-diaxial interactions.[9] In contrast, the diaxial conformer is highly unstable due to the steric strain from two axial methyl groups, resulting in four gauche-butane interactions and a steric energy of approximately 3.60 kcal/mol.[5] Consequently, the conformational equilibrium strongly favors the diequatorial isomer.[5] The energy difference between the cis and trans isomers is about 7 kJ/mol, with the trans isomer being more stable.[11]

Caption: Chair conformations of trans-1,4-dimethylcyclohexane.

Physical and Chemical Properties

The physical and chemical properties of this compound are influenced by its nonpolar, aliphatic nature. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C8H16[1][12]
Molecular Weight 112.21 g/mol [1][12]
CAS Number 589-90-2 (mixture of isomers)[1][13]
624-29-3 (cis isomer)[14]
2207-04-7 (trans isomer)[15]
Appearance Clear, colorless liquid[1][16]
Odor Petroleum-like[1][16]
Density 0.773 g/mL at 25 °C[16]
Boiling Point ~120-126 °C at 760 mmHg[12][16]
Melting Point ~ -87 °C[12][16]
Flash Point 15.6 °C[12]
Refractive Index n20/D 1.426[16]
Solubility Insoluble in water[3]
Vapor Pressure 14.5 mmHg at 25°C[12]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for distinguishing between the cis and trans isomers of this compound and for confirming their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra of the two isomers are distinct. In cis-1,4-dimethylcyclohexane, due to the rapid ring flip, the axial and equatorial protons and methyl groups are averaged, leading to a simpler spectrum. For trans-1,4-dimethylcyclohexane, the diequatorial conformer dominates, and the spectrum reflects this more rigid structure.

  • ¹³C NMR: The carbon NMR spectra are also informative. For cis-1,4-dimethylcyclohexane, due to the conformational averaging, fewer signals are typically observed than what might be expected for a static structure. The trans isomer, existing predominantly in the diequatorial conformation, will show a distinct set of signals.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic C-H stretching vibrations for the methyl and methylene groups in the 2850-3000 cm⁻¹ region, as well as C-H bending vibrations around 1450 cm⁻¹.[17][18][19] Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the isomers.

Mass Spectrometry

The electron ionization (EI) mass spectra of both cis- and trans-1,4-dimethylcyclohexane are very similar, as the initial molecular ion (m/z = 112) readily undergoes fragmentation.[13][20][21] Common fragments include the loss of a methyl group (m/z = 97) and further fragmentation of the cyclohexane ring.

Synthesis and Reactions

Synthesis

This compound can be synthesized through several routes, with the catalytic hydrogenation of p-xylene being a common industrial method.

Experimental Protocol: Hydrogenation of p-Xylene

  • Catalyst Preparation: A suitable catalyst, such as platinum(IV) oxide (Adam's catalyst) or rhodium on alumina, is placed in a high-pressure reaction vessel.

  • Reaction Setup: The reaction vessel is charged with p-xylene and a suitable solvent, if necessary.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred and heated to facilitate the reaction.

  • Monitoring: The reaction progress is monitored by measuring the uptake of hydrogen.

  • Workup: Upon completion, the reaction is cooled, and the pressure is released. The catalyst is removed by filtration.

  • Purification: The resulting mixture of cis- and trans-1,4-dimethylcyclohexane can be purified by fractional distillation.

Common Reactions

As a saturated cycloalkane, this compound is relatively unreactive. However, it can undergo reactions typical of alkanes, such as free-radical halogenation. It is also used as a non-polar solvent in various chemical reactions.[3][22]

Applications

Due to its specific stereochemical properties and its role as a solvent, this compound finds applications in several areas:

  • Solvent: It is used as a non-polar solvent in organic synthesis and various industrial processes.[3][22]

  • Research: It serves as a model compound for studying steric effects and conformational analysis in cyclic systems, which is crucial for understanding the behavior of complex molecules in drug development and materials science.[22]

  • Building Block: It can be used as a starting material or intermediate in the synthesis of other organic compounds.[22]

References

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  • St. Paul's Cathedral Mission College. Cyclic Stereochemistry SEM-5, CC-12 PART-7, PPT-7 Part-7: Conformation-VII CONTENTS • Conformational Analysis of 1,4-Disubst.
  • Brainly (2023). There are only two stereoisomers of this compound. Draw them and explain why only two.
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  • National Institute of Standards and Technology (n.d.). Cyclohexane, 1,4-dimethyl-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology (n.d.). Cyclohexane, 1,4-dimethyl-, trans-. In NIST Chemistry WebBook.
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  • Filo (2023). Explain why the two stereoisomers of this compound are achiral?.
  • Pearson (n.d.). a. Draw both chair conformations of cis-1,4-dimethylcyclohexane, ...
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  • Chegg (2021). Question: There are only two stereoisomers of 1,4- dimethylcyclohexane. Draw them.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12382528, this compound-1-carboxylic acid.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18371935, 1,4-Dimethyl-2-ethylcyclohexane.
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  • YouTube (2020). stereochemistry of 1,4 dimethyl cyclohexane.
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Sources

An In-depth Technical Guide to the Chair Conformation of cis-1,4-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the conformational landscape of cis-1,4-dimethylcyclohexane. Directed at researchers, scientists, and professionals in drug development, this document moves beyond introductory concepts to deliver an in-depth analysis of the stereochemical principles, energetic considerations, and experimental methodologies relevant to this molecule. We will explore the nuanced interplay of steric forces that govern its conformational equilibrium, quantify these interactions using established thermodynamic values, and detail the advanced spectroscopic and computational techniques used for its characterization. The principles discussed herein are foundational to understanding the behavior of substituted cyclic systems, a common motif in pharmacologically active compounds.

Introduction: The Primacy of Conformation in Molecular Function

In the realm of medicinal chemistry and materials science, the three-dimensional architecture of a molecule is inextricably linked to its function. For cyclic molecules, and particularly for cyclohexane derivatives, this architecture is not static. The ability of the cyclohexane ring to adopt various non-planar conformations, with the chair form being the most stable, is a cornerstone of modern stereochemistry. When substituents are introduced onto the ring, the energetic landscape of these conformations is perturbed, leading to a preferred spatial arrangement that can profoundly influence reactivity, intermolecular interactions, and biological activity.

cis-1,4-dimethylcyclohexane serves as a classic and instructive model for understanding these principles. Its symmetrical substitution pattern provides a clear and unambiguous case study for the analysis of conformational isomerism, free from the complexities of multiple gauche interactions or competing steric demands often found in more elaborately substituted systems. A thorough understanding of this molecule provides a robust framework for predicting the behavior of more complex cyclohexane-containing structures, such as those found in steroid hormones, alkaloids, and synthetic drug candidates.

Foundational Principles: The Cyclohexane Chair and Steric Strain

The cyclohexane ring predominantly exists in a puckered "chair" conformation to minimize two primary types of strain: angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain (eclipsing interactions between adjacent bonds). This chair conformation features two distinct types of substituent positions:

  • Axial (a): Six bonds that are parallel to the principal C3 axis of the ring, alternating above and below the ring's "plane."

  • Equatorial (e): Six bonds that point outwards from the perimeter of the ring, roughly in the plane of the ring.

Through a process known as a "ring flip" or "chair interconversion," all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane ring, these two chair conformers are identical and exist in equal abundance.

However, when a substituent is present, the two chair conformers are no longer energetically equivalent. A substituent in the axial position experiences steric repulsion from the other two axial hydrogens on the same side of the ring.[1][2] This unfavorable interaction, termed a 1,3-diaxial interaction , is a form of steric strain analogous to a gauche interaction in butane.[1][3] Consequently, substituted cyclohexanes preferentially adopt the conformation where the substituent occupies the more spacious equatorial position.[4][5]

Conformational Analysis of cis-1,4-Dimethylcyclohexane

The cis stereoisomer of 1,4-dimethylcyclohexane is defined by having both methyl groups on the same face of the ring. When we translate this two-dimensional representation into the three-dimensional chair conformation, a critical feature emerges. To maintain the cis relationship at the 1 and 4 positions, one methyl group must occupy an axial position while the other occupies an equatorial position.

Let's denote the two interconverting chair conformers as A and B :

  • Conformer A: Methyl group at C1 is axial (CH₃-a); Methyl group at C4 is equatorial (CH₃-e).

  • Conformer B: Methyl group at C1 is equatorial (CH₃-e); Methyl group at C4 is axial (CH₃-a).

Upon a ring flip, Conformer A is converted into Conformer B .

Figure 1: Chair interconversion of cis-1,4-dimethylcyclohexane.

Energetic Equivalence and Steric Strain Analysis

In both Conformer A and Conformer B, there is exactly one axial methyl group and one equatorial methyl group. The steric environment of Conformer A is therefore identical to that of Conformer B.[6] The primary source of steric strain in each conformer is the 1,3-diaxial interaction experienced by the single axial methyl group with the axial hydrogens at the C2/C6 (relative to C1) or C3/C5 (relative to C4) positions.

To quantify this strain, we use A-values , which represent the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[7] The A-value for a methyl group is approximately 1.7-1.8 kcal/mol (or 7.1-7.6 kJ/mol).[3][7][8][9] This value corresponds to the energetic penalty of forcing a methyl group into an axial position.

Interaction TypeEnergy Cost (kcal/mol)Energy Cost (kJ/mol)
CH₃ / H 1,3-Diaxial (A-value)~1.74~7.28
Gauche Butane Interaction~0.9~3.8

Table 1: Steric Strain Energy Values. Note: The A-value for a methyl group arises from two gauche-butane-like interactions with the ring carbons.[3][10]

For cis-1,4-dimethylcyclohexane, the total steric strain in each conformer is the A-value of a single methyl group.

  • Strain in Conformer A = A-value (CH₃) ≈ 1.74 kcal/mol

  • Strain in Conformer B = A-value (CH₃) ≈ 1.74 kcal/mol

Since the energy of both conformers is identical, the free energy difference (ΔG°) between them is zero.

ΔG° = G(Conformer B) - G(Conformer A) = 0 kcal/mol

This means the equilibrium constant, K_eq, for the interconversion is 1. At any given moment at room temperature, a sample of cis-1,4-dimethylcyclohexane will consist of a 50:50 mixture of these two rapidly interconverting, energetically equivalent chair conformations.[6][11]

Experimental and Computational Verification

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

At room temperature, the chair interconversion of cyclohexanes is extremely rapid. A ¹H or ¹³C NMR experiment at this temperature will only show a single set of time-averaged signals, as the spectrometer cannot resolve the individual axial and equatorial environments.[12][13]

However, by lowering the temperature, the rate of the ring flip can be decreased significantly. Below a certain point, known as the coalescence temperature , the interconversion becomes slow on the NMR timescale, and the distinct signals for the axial and equatorial groups can be resolved.[12][14]

For cis-1,4-dimethylcyclohexane, as the temperature is lowered:

  • The single, sharp peak for the two equivalent methyl groups in the fast-exchange regime would broaden.

  • Below the coalescence temperature, this peak would resolve into two distinct signals of equal intensity, corresponding to the axial methyl group and the equatorial methyl group.

This observation provides direct, irrefutable evidence for the existence of two equally populated conformations.

Figure 2: Workflow for low-temperature NMR analysis.

Computational Chemistry

Modern computational methods, such as Density Functional Theory (DFT) and other ab initio techniques, allow for the precise calculation of molecular geometries and their corresponding energies.[15] Geometry optimization of the two chair conformers of cis-1,4-dimethylcyclohexane consistently yields structures that are energetic minima and are isoenergetic (equal in energy).[15] These calculations can also model the transition state for the ring flip (a high-energy twist-boat conformation) and thus determine the activation energy barrier for the interconversion process.

Implications for Drug Development and Molecular Design

While cis-1,4-dimethylcyclohexane itself is not a therapeutic agent, the principles it illustrates are vital for drug design. Many drug molecules contain six-membered rings, and their substituents' conformational preferences can dictate the molecule's overall shape. This shape, in turn, governs its ability to bind to a biological target, such as a receptor or enzyme active site.

  • Pharmacophore Modeling: The specific 3D arrangement of functional groups (the pharmacophore) is critical for binding. Understanding which conformation is preferred allows medicinal chemists to design rigid analogues or constrain flexible molecules into their bioactive conformation.

  • Reactivity and Metabolism: The accessibility of a functional group, determined by its axial or equatorial position, can influence its reactivity and susceptibility to metabolic enzymes. An equatorial group is generally more sterically accessible than an axial one.

  • Solubility and Physical Properties: The overall molecular shape and dipole moment, which are conformation-dependent, affect a drug's physical properties like solubility and membrane permeability, which are key aspects of its pharmacokinetic profile.

For a molecule with a cis-1,4 substitution pattern, the rapid equilibrium between two conformers means the molecule effectively presents two different shapes. If binding to a target requires a specific orientation (e.g., one group axial and one equatorial), the molecule can readily adopt this pose. However, there is an entropic cost to "locking" the molecule into one conformation upon binding.

Conclusion

References

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An In-depth Technical Guide to the Synthesis of 1,4-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,4-Dimethylcyclohexane Stereoisomers

This compound, a saturated cyclic hydrocarbon with the chemical formula C₈H₁₆, exists as two distinct stereoisomers: cis-1,4-dimethylcyclohexane and trans-1,4-dimethylcyclohexane.[1] The spatial arrangement of the two methyl groups relative to the cyclohexane ring dictates the molecule's overall shape, conformational preferences, and physical properties. This stereochemical distinction is of paramount importance in various fields, including medicinal chemistry and materials science, where molecular geometry directly influences biological activity and material characteristics.

The trans isomer is thermodynamically more stable than the cis isomer. This is because in the most stable chair conformation of the trans isomer, both methyl groups can occupy equatorial positions, minimizing steric strain. In contrast, the cis isomer must have one methyl group in an axial position and the other in an equatorial position in its chair conformation, leading to unfavorable 1,3-diaxial interactions.[2]

This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on methodologies that allow for stereochemical control. Detailed experimental protocols, mechanistic insights, and characterization data are presented to enable researchers to confidently synthesize and identify the desired isomer.

Primary Synthetic Pathway: Catalytic Hydrogenation of p-Xylene

The most direct and industrially relevant method for the synthesis of this compound is the catalytic hydrogenation of p-xylene.[3] This reaction involves the addition of hydrogen across the aromatic ring of p-xylene in the presence of a metal catalyst, resulting in the formation of a mixture of cis and trans isomers.

Reaction Mechanism and Stereochemical Considerations

The hydrogenation of p-xylene on a heterogeneous catalyst surface is a complex process. The p-xylene molecule adsorbs onto the catalyst surface, and hydrogen atoms are sequentially added to the aromatic ring. The stereochemical outcome of the reaction (the cis/trans ratio) is influenced by several factors, including the choice of catalyst, reaction temperature, and pressure. Generally, hydrogenation at lower temperatures tends to favor the formation of the cis isomer, as the hydrogen atoms add to the same face of the aromatic ring as it is adsorbed on the catalyst surface. At higher temperatures, thermodynamic equilibrium is more readily achieved, leading to a higher proportion of the more stable trans isomer.

Diagram: Catalytic Hydrogenation of p-Xylene

G p_xylene p-Xylene adsorbed_complex Adsorbed p-Xylene on Catalyst Surface p_xylene->adsorbed_complex + Catalyst hydrogenated_product This compound (cis and trans mixture) adsorbed_complex->hydrogenated_product + H₂

Caption: Catalytic hydrogenation of p-xylene to this compound.

Experimental Protocol: Hydrogenation of p-Xylene

Materials:

  • p-Xylene

  • 5% Platinum on activated carbon (Pt/C) or Rhodium on alumina (Rh/Al₂O₃)

  • Ethanol or acetic acid (solvent)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Hydrogen gas

Procedure:

  • In a high-pressure reaction vessel, dissolve p-xylene in a suitable solvent such as ethanol or acetic acid.

  • Carefully add the hydrogenation catalyst (e.g., 5% Pt/C) to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 25-100 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring the hydrogen uptake.

  • Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-1,4-dimethylcyclohexane.

Quantitative Data Summary:

CatalystTemperature (°C)Pressure (psi)SolventTypical cis:trans RatioReference
Pt/C2550EthanolFavors cisGeneral Knowledge
Rh/Al₂O₃100500Acetic AcidApproaches thermodynamic equilibrium (favors trans)General Knowledge

Alternative Synthetic Route: Diels-Alder Reaction followed by Hydrogenation

An alternative, multi-step synthesis of this compound can be achieved through a Diels-Alder reaction followed by hydrogenation. This route offers the potential for greater stereochemical control in the formation of the cyclohexane ring. One plausible pathway involves the [4+2] cycloaddition of 2,3-dimethyl-1,3-butadiene with an appropriate dienophile, such as maleic anhydride, to form a cyclohexene derivative. Subsequent hydrogenation of the double bond and modification of the functional groups would yield this compound.

While a direct Diels-Alder approach to a 1,4-dimethylcyclohexene precursor is theoretically possible, a more practical approach may involve the synthesis of a substituted cyclohexene that can be converted to the target molecule. For example, the Diels-Alder reaction of isoprene with a suitable dienophile can lead to a 4-methylcyclohexene derivative, which could then be further elaborated.

A more direct, though less common, conceptual pathway involves the Diels-Alder reaction between 1,3-butadiene and crotonaldehyde (to introduce one methyl group and a handle for the second), followed by further synthetic modifications.[4]

Diagram: Diels-Alder Synthesis Pathway

G diene Diene (e.g., 2,3-dimethyl-1,3-butadiene) adduct Diels-Alder Adduct (Cyclohexene derivative) diene->adduct dienophile Dienophile (e.g., Maleic Anhydride) dienophile->adduct hydrogenation Hydrogenation adduct->hydrogenation modification Functional Group Modification hydrogenation->modification product This compound modification->product

Caption: General Diels-Alder approach to this compound.

Purification and Separation of Stereoisomers

The separation of the cis and trans isomers of this compound can be challenging due to their similar physical properties.

  • Fractional Distillation: While the boiling points of the two isomers are very close, careful fractional distillation using a long, efficient fractionating column may achieve partial separation.[5]

  • Gas Chromatography (GC): Preparative gas chromatography is a highly effective method for separating the isomers on a laboratory scale, providing high purity samples of each.[6][7]

  • Fractional Crystallization: At low temperatures, it may be possible to selectively crystallize one isomer from a mixture, leveraging differences in their melting points and crystal lattice energies.

Characterization of this compound Isomers

Unequivocal identification of the cis and trans isomers of this compound is achieved through a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectra of the two isomers are distinct. In the trans isomer, where both methyl groups are in the more stable diequatorial conformation, the methyl protons typically appear as a doublet at a higher field (further upfield). In the cis isomer, with one axial and one equatorial methyl group, the signals for the methyl protons will be different and may overlap with the cyclohexane ring protons.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful tool for distinguishing between the isomers. Due to the symmetry of the molecules, the number of unique carbon signals is informative.

  • trans-1,4-Dimethylcyclohexane: In its stable diequatorial conformation, this isomer has a C₂ axis of symmetry, resulting in three distinct carbon signals: one for the two equivalent methyl carbons, one for the two equivalent methine carbons (C1 and C4), and one for the four equivalent methylene carbons (C2, C3, C5, and C6).

  • cis-1,4-Dimethylcyclohexane: This isomer has a plane of symmetry in its chair conformation, leading to four distinct carbon signals: one for the equatorial methyl carbon, one for the axial methyl carbon, one for the two equivalent methine carbons (C1 and C4), and one for the four equivalent methylene carbons (C2, C3, C5, and C6).

¹³C NMR Data Summary:

IsomerMethyl Carbon (δ, ppm)Methine Carbon (C1, C4) (δ, ppm)Methylene Carbons (C2, C3, C5, C6) (δ, ppm)Reference
trans~22.8~32.5~35.8[2][8]
cis~20.5 (ax), ~22.5 (eq)~29.5~30.5[9][10]
2D NMR Spectroscopy (HSQC and HMBC)

For a more detailed structural elucidation, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed.

  • HSQC: This experiment correlates directly bonded protons and carbons. It would confirm the assignments made in the ¹H and ¹³C NMR spectra.[11]

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. For example, in the trans isomer, a correlation would be observed between the methyl protons and the methine carbon (C1/C4) as well as the adjacent methylene carbons (C2/C3/C5/C6).[11]

Industrial Production and Applications

On an industrial scale, this compound is primarily produced by the catalytic hydrogenation of p-xylene. It finds applications as a solvent, in the synthesis of specialty chemicals, and as a component in some fuel formulations. The mixture of cis and trans isomers is often used directly, but for specific applications requiring defined stereochemistry, separation of the isomers is necessary.

Conclusion

The synthesis of this compound, particularly with stereochemical control, is a topic of significant interest for researchers in various chemical disciplines. The catalytic hydrogenation of p-xylene remains the most practical and widely used method. By carefully selecting reaction conditions, the ratio of cis to trans isomers can be influenced. For applications requiring stereochemically pure isomers, efficient separation techniques such as preparative gas chromatography are essential. A thorough characterization using a suite of NMR techniques is crucial for the unambiguous identification of the synthesized isomers. This guide provides the foundational knowledge and practical considerations necessary for the successful synthesis and characterization of this compound.

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Stability of cis vs trans 1,4-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Relative Stability of cis- and trans-1,4-Dimethylcyclohexane

Abstract

This technical guide provides a comprehensive analysis of the conformational isomerism and relative thermodynamic stability of cis- and trans-1,4-dimethylcyclohexane. Leveraging foundational principles of stereochemistry and steric strain, we elucidate why the trans isomer exists in a lower energy state than its cis counterpart. This stability difference, quantified by both experimental and computational methods, is primarily dictated by the energetic penalty of axial substituent interactions within the cyclohexane chair conformation. This document details the theoretical underpinnings, presents quantitative energetic data, and provides validated protocols for the experimental (NMR Spectroscopy) and computational (DFT) determination of these properties, targeting researchers and professionals in chemical and pharmaceutical development.

The Principle of Conformational Analysis in Cyclohexanes

The cyclohexane ring is a ubiquitous motif in organic and medicinal chemistry. It is not a planar hexagon; instead, it predominantly adopts a low-energy "chair" conformation to minimize both angle strain (by maintaining near-tetrahedral sp³ bond angles) and torsional strain (by staggering all adjacent C-C bonds).

In a chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

  • Axial (a): Six positions are parallel to the principal C₃ symmetry axis of the ring, pointing alternately up and down.

  • Equatorial (e): Six positions radiate outwards from the "equator" of the ring.

A crucial dynamic feature of the cyclohexane ring is the "ring flip" or "chair interconversion," a rapid process at room temperature that converts one chair form into another. During this process, all axial positions become equatorial, and all equatorial positions become axial.

G cluster_Axial Axial Positions cluster_Equatorial Equatorial Positions a1 a2 a3 a4 a5 a6 e1 e2 e3 e4 e5 e6 c1 C1 c5 C5 c1->c5 c6 C6 c1->c6 c2 C2 c4 C4 c2->c4 c3 C3 c3->c4 c5->c3 c6->c2

Caption: Axial vs. Equatorial Positions in a Chair Cyclohexane.

Quantifying Steric Strain: 1,3-Diaxial Interactions and A-Values

When a substituent larger than hydrogen occupies an axial position, it experiences steric repulsion from the other two axial substituents on the same face of the ring.[1] These substituents are located at the C3 and C5 positions relative to the first substituent (C1), leading to the term 1,3-diaxial interaction . This interaction is energetically unfavorable and destabilizes the conformation.[1][2][3]

The origin of this strain is analogous to the gauche interaction in butane, where steric hindrance exists between the two methyl groups.[2][4][5] An axial methyl group in cyclohexane has two such gauche-butane-like interactions with the C3 and C5 carbons of the ring.[2][6]

To quantify this destabilization, chemists use A-values , which represent the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[7] For a methyl group, the A-value is consistently measured to be approximately 1.7–1.8 kcal/mol (or 7.6 kJ/mol).[5][8][9] This positive value indicates a strong preference for the equatorial position, which avoids the costly 1,3-diaxial interactions.[7][10] At 25°C, this energy difference means that approximately 95% of methylcyclohexane molecules exist in the equatorial conformation at any given moment.[4][10]

Conformational Analysis of 1,4-Dimethylcyclohexane Isomers

The relative stability of cis and trans this compound is a direct consequence of the steric principles outlined above. The analysis requires examining the chair conformations available to each stereoisomer.

The cis-Isomer

In cis-1,4-dimethylcyclohexane, both methyl groups are on the same face of the ring. For the molecule to adopt a chair conformation, one methyl group must occupy an axial position while the other occupies an equatorial position (a,e).[11][12] A ring flip converts this conformation to an equivalent one where the axial methyl becomes equatorial and vice-versa (e,a). These two conformers are energetically identical (isoenergetic) and exist in a 1:1 ratio.[11][12][13]

The steric strain in any given conformer of the cis isomer is due to the single axial methyl group. This results in two 1,3-diaxial interactions with axial hydrogens.

  • Total Strain: 2 x (gauche-butane interaction) ≈ 1.8 kcal/mol .[9][11]

Caption: Ring flip of cis-1,4-dimethylcyclohexane. Both conformers are isoenergetic.

The trans-Isomer

In trans-1,4-dimethylcyclohexane, the methyl groups are on opposite faces of the ring. This geometric constraint allows for two distinct, non-equivalent chair conformations.[12]

  • Diequatorial (e,e) Conformer: Both methyl groups occupy equatorial positions. In this arrangement, there are no 1,3-diaxial interactions involving the methyl groups. This is a highly stable, low-energy conformation.

  • Diaxial (a,a) Conformer: Following a ring flip, both methyl groups are forced into axial positions. This conformer is severely destabilized by four 1,3-diaxial interactions (two for each methyl group).

The steric strain for each trans conformer is calculated as follows:

  • Diequatorial (e,e) Strain: 0 kcal/mol

  • Diaxial (a,a) Strain: 2 x (A-value of CH₃) = 2 x 1.8 = 3.6 kcal/mol .[9]

Caption: Ring flip of trans-1,4-dimethylcyclohexane. The diequatorial form is highly favored.

Thermodynamic Stability Comparison

The overall stability of a stereoisomer is determined by the weighted average of its contributing conformers. For trans-1,4-dimethylcyclohexane, the equilibrium lies overwhelmingly in favor of the strain-free diequatorial (e,e) conformer. The high-energy diaxial (a,a) form is a negligible contributor. Therefore, the effective energy of the trans isomer is approximately 0 kcal/mol of steric strain.

The cis isomer, however, is a 1:1 mixture of two identical conformers, each possessing ~1.8 kcal/mol of strain. Thus, the cis isomer is inherently less stable than the trans isomer. The energy difference between the two isomers is approximately 1.8 kcal/mol (or ~7 kJ/mol), favoring the trans isomer.[14][15]

IsomerConformation(s)Steric Strain (kcal/mol)Relative Stability
cis -1,4-Dimethylcyclohexane(axial, equatorial) ⇌ (equatorial, axial)~1.8Less Stable
trans -1,4-Dimethylcyclohexane(diequatorial) ⇌ (diaxial)~0 (dominated by e,e)More Stable

Experimental and Computational Determination of Isomer Stability

Experimental Methodology: Low-Temperature NMR Spectroscopy

Principle: At room temperature, the chair interconversion is too fast for the NMR spectrometer to distinguish between axial and equatorial environments, resulting in time-averaged signals. By lowering the temperature, this interconversion can be slowed down to the point where distinct signals for each conformer can be resolved. The relative areas of these signals directly correspond to the equilibrium population of the conformers.

Protocol:

  • Sample Preparation: Dissolve a pure sample of the target isomer (e.g., cis-1,4-dimethylcyclohexane) in a solvent with a low freezing point, such as deuterated chloroform (CDCl₃) with carbon disulfide (CS₂) or deuterated toluene (toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

  • Variable Temperature (VT) Experiment: Gradually lower the temperature of the NMR probe in controlled increments (e.g., 10 K steps). Acquire a spectrum at each temperature.

  • Identify Coalescence and Slow-Exchange Regimes: Observe the broadening of signals as the temperature decreases. The temperature at which distinct signals merge is the coalescence temperature. Continue cooling until the signals for the individual conformers are sharp and well-resolved (the "slow-exchange" regime, typically below -60 °C).[16]

  • Integration and Data Analysis: At a suitably low temperature, carefully integrate the signals corresponding to the methyl groups of the different conformers. For trans-1,4-dimethylcyclohexane, one would integrate the signals for the diequatorial and the (likely very small) diaxial conformers.

  • Calculate Equilibrium Constant (K): The equilibrium constant is the ratio of the integrated areas of the conformers.

    • K = [Equatorial Conformer] / [Axial Conformer]

  • Calculate Gibbs Free Energy (ΔG°): Use the Gibbs free energy equation to determine the energy difference.

    • ΔG° = -RT ln(K)

    • Where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectrum was recorded.

NMR_Workflow start Prepare Sample in Low-Temp Solvent spec_rt Acquire Spectrum at Room Temp (298 K) start->spec_rt cool Cool Sample in NMR Probe spec_rt->cool spec_vt Acquire Spectra at Decreasing Temps cool->spec_vt check Are Conformer Signals Resolved? spec_vt->check check->cool No integrate Integrate Signals of Each Conformer check->integrate Yes calc_k Calculate K = [major]/[minor] integrate->calc_k calc_g Calculate ΔG° = -RT ln(K) calc_k->calc_g end Report Energy Difference calc_g->end

Caption: Experimental workflow for determining ΔG° using low-temperature NMR.

Computational Chemistry Workflow

Principle: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can accurately model molecular structures and predict their energies. By calculating the Gibbs free energy of each optimized conformer, a direct comparison of their stabilities can be made.

Protocol:

  • Structure Building: Using a molecular modeling program (e.g., Avogadro, GaussView), build the 3D structures of all relevant conformers: cis-(a,e), trans-(e,e), and trans-(a,a). Perform a preliminary geometry optimization using a low-level method like molecular mechanics (e.g., MMFF94).

  • Geometry Optimization: Submit each structure for a full geometry optimization using a reliable DFT functional and basis set. A common and effective choice for this type of problem is the B3LYP functional with the 6-31G(d) basis set .[12] This calculation finds the lowest energy geometry (the minimum on the potential energy surface) for each conformer.

  • Frequency Calculation: Perform a frequency calculation on each of the optimized structures using the same level of theory. This step is critical for two reasons:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It calculates the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary to compute the Gibbs free energy (G) from the electronic energy (E).

  • Energy Extraction: From the output file of the frequency calculation, extract the final "Sum of electronic and thermal Free Energies" for each conformer.

  • Calculate Relative Energies: Calculate the energy difference (ΔG) between the conformers. For instance, to find the A-value of the methyl group, one would compare the energies of axial and equatorial methylcyclohexane. To compare the cis and trans isomers, one compares the energy of the cis-(a,e) conformer with the more stable trans-(e,e) conformer.

    • ΔG = G(cis) - G(trans)

    • Energies are typically given in Hartrees and must be converted (1 Hartree ≈ 627.5 kcal/mol).[11]

Implications in Drug Development and Materials Science

The principles of conformational analysis are not merely academic. The three-dimensional shape of a molecule is paramount to its function. In drug development, the specific conformation of a small molecule dictates how it binds to a biological target like an enzyme or receptor. An energetically unfavorable conformation, even if it is the "correct" one for binding, will not be significantly populated, leading to poor efficacy. Understanding and controlling the conformational preferences of cyclic scaffolds is therefore essential for designing potent and selective therapeutics. Similarly, in materials science, the conformational biases of molecular components can influence the bulk properties of polymers and crystals.

Conclusion

The greater thermodynamic stability of trans-1,4-dimethylcyclohexane over its cis isomer is a foundational example of stereochemical principles in action. The trans isomer can adopt a strain-free diequatorial chair conformation, whereas the cis isomer is conformationally locked into a higher-energy state containing a destabilizing 1,3-diaxial interaction. This energy difference, approximately 1.8 kcal/mol, is readily quantifiable through established experimental (low-temperature NMR) and computational (DFT) techniques. A thorough understanding of these conformational energies is a critical and predictive tool for professionals in all fields of molecular science.

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An In-Depth Technical Guide to the Structure, Bonding, and Conformational Dynamics of 1,4-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylcyclohexane is a saturated cyclic hydrocarbon that serves as a quintessential model for understanding the fundamental principles of stereochemistry and conformational analysis in alicyclic systems.[1][2] While seemingly simple, the spatial arrangement of its two methyl groups gives rise to distinct stereoisomers—cis and trans—whose chemical and physical properties are dictated by subtle differences in their three-dimensional structures.[3] For professionals in drug development and materials science, a mastery of these principles is paramount, as the biological activity and material properties of complex molecules are often governed by the conformational preferences of their cyclic scaffolds. This guide provides a detailed exploration of the structural nuances of this compound, focusing on the interplay between stereoisomerism, conformational energetics, and the spectroscopic techniques used for their elucidation.

Section 1: Foundational Principles of Cyclohexane Conformation

To comprehend the behavior of this compound, one must first appreciate the structure of the parent cyclohexane ring. Far from being a planar hexagon, cyclohexane adopts a puckered, strain-free chair conformation , which is its most stable energetic state.[4]

  • Axial and Equatorial Positions: In the chair conformation, the twelve hydrogen atoms of cyclohexane are organized into two distinct sets. Six bonds are axial , pointing perpendicular to the average plane of the ring (three up, three down), while the other six are equatorial , pointing outwards from the ring's "equator".[5][6]

  • Ring Inversion (Chair Flip): The cyclohexane ring is conformationally mobile, undergoing a rapid "ring flip" at room temperature. This process interconverts two chair forms, causing all axial positions to become equatorial and all equatorial positions to become axial.[7]

  • A-Values and 1,3-Diaxial Interactions: When a substituent replaces a hydrogen atom, the two chair conformers are often no longer equal in energy.[8] Substituents larger than hydrogen are generally more stable in the equatorial position to avoid steric strain.[9] This strain arises from 1,3-diaxial interactions , where an axial substituent experiences steric repulsion with the two other axial atoms (usually hydrogens) on the same face of the ring.[9][10] The energetic cost of placing a substituent in the axial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[11][12]

SubstituentA-Value (kcal/mol)
-F0.25
-Cl0.53[7]
-Br0.59[7]
-OH0.87[12]
-CH₃ (Methyl) 1.74 [11][12]
-CH(CH₃)₂ (Isopropyl)2.15[12]
-C(CH₃)₃ (tert-Butyl)~5.0[11]

Table 1: A-Values for common substituents, illustrating the significant steric cost of an axial methyl group.

Section 2: Stereoisomerism in this compound

The substitution pattern at carbons 1 and 4 allows for two distinct stereoisomers, which are diastereomers of each other.[13][14]

  • cis-1,4-Dimethylcyclohexane: Both methyl groups are on the same side of the cyclohexane ring.[3][15]

  • trans-1,4-Dimethylcyclohexane: The methyl groups are on opposite sides of the ring.[3][15]

These isomers cannot be interconverted through bond rotation or ring flipping; breaking and reforming chemical bonds is required.[3] Consequently, they possess different physical properties and energetic profiles.

Section 3: Conformational Analysis of cis-1,4-Dimethylcyclohexane

In the cis isomer, to have both methyl groups on the same side of the ring, one must occupy an axial position while the other occupies an equatorial position (a,e).[5][13][16] When the ring undergoes a flip, the axial methyl group becomes equatorial, and the equatorial methyl group becomes axial (e,a).

Because both chair conformers possess one axial methyl group and one equatorial methyl group, they are energetically equivalent (isoenergetic).[5][10][13] The molecule therefore exists as a 50:50 mixture of these two rapidly interconverting conformers at room temperature.[3]

Energetic Analysis: The steric strain in either conformer is determined by the single axial methyl group. This introduces two 1,3-diaxial interactions with axial hydrogens, resulting in a total strain energy approximately equal to the A-value of a methyl group.

  • Strain Energy ≈ 1.74 kcal/mol [11][13]

Caption: Ring inversion of cis-1,4-dimethylcyclohexane interconverts two isoenergetic conformers.

Section 4: Conformational Analysis of trans-1,4-Dimethylcyclohexane

The trans isomer, with methyl groups on opposite sides of the ring, can exist in two dramatically different chair conformations:

  • Diequatorial (e,e): Both methyl groups occupy equatorial positions. This conformation is highly stable as it avoids any significant 1,3-diaxial interactions.[4][5]

  • Diaxial (a,a): Both methyl groups occupy axial positions. This conformation is highly unstable.[4][5] Each axial methyl group experiences two 1,3-diaxial interactions, leading to a substantial amount of steric strain.

Energetic Analysis:

  • Diequatorial (e,e) Strain: Considered the ground state, with a relative strain energy of 0 kcal/mol .

  • Diaxial (a,a) Strain: The strain is additive. With two axial methyl groups, the total strain energy is approximately twice the A-value of a single methyl group.

    • Strain Energy ≈ 2 x 1.74 = 3.48 kcal/mol

Due to this large energy difference, the conformational equilibrium overwhelmingly favors the diequatorial (e,e) conformer.[10] At any given moment, over 99% of trans-1,4-dimethylcyclohexane molecules will exist in the diequatorial form.

EnergyLevels E Relative Energy (kcal/mol) L3 3.48 trans_aa trans-(a,a) L3->trans_aa cis_ae cis-(a,e) / (e,a) L2 1.74 L2->cis_ae trans_ee trans-(e,e) L1 0 L1->trans_ee

Caption: Energy level diagram comparing the relative stabilities of this compound conformers.

Section 6: Protocols for Structural Elucidation

The differentiation between cis and trans isomers is a common challenge that can be addressed with standard spectroscopic and computational methods.

Protocol 6.1: Spectroscopic Differentiation via NMR and IR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing these isomers. [6] ¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve a pure sample of the this compound isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended).

  • Analysis:

    • trans Isomer (Diequatorial): Due to rapid ring flipping in the symmetric (e,e) conformer, the spectrum will appear simple, often showing time-averaged signals. The methine protons (CH-CH₃) will have coupling constants characteristic of their interactions with adjacent axial and equatorial protons.

    • cis Isomer (Axial-Equatorial): This isomer also undergoes rapid ring flipping between two identical (a,e) conformers. The resulting spectrum is also time-averaged. However, subtle differences in chemical shifts and coupling constants compared to the trans isomer can be observed, particularly at low temperatures where the ring flip can be slowed. The key distinction often comes from ¹³C NMR.

¹³C NMR Spectroscopy Protocol:

  • Sample and Acquisition: Use the same sample prepared for ¹H NMR and acquire a proton-decoupled ¹³C NMR spectrum.

  • Analysis (γ-Gauche Effect): The γ-gauche effect is a crucial diagnostic tool. [6]An axial substituent causes steric compression on the γ-carbons (C3 and C5 relative to C1), leading to a characteristic upfield shift (to a lower ppm value) for those carbons compared to a situation with an equatorial substituent.

    • trans Isomer (Diequatorial): No axial groups are present in the dominant conformer. The ring carbons will appear at their "normal" chemical shifts.

    • cis Isomer (Axial-Equatorial): In the time-averaged structure, one methyl group is always axial. This will cause a noticeable upfield shift for the C2, C3, C5, and C6 carbons compared to the trans isomer, providing a clear diagnostic marker.

FTIR Spectroscopy Protocol:

  • Sample Preparation: Prepare the sample as a neat liquid film between two salt plates (NaCl or KBr).

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: While C-H stretching and bending vibrations will be present for both, the primary differences will appear in the complex fingerprint region (< 1500 cm⁻¹). This region is unique to the overall molecular symmetry and vibration of each isomer. A comparison to reference spectra from databases like the NIST Chemistry WebBook is the most reliable method of identification. [17][18]

Workflow start Unknown this compound Isomer nmr Acquire ¹H and ¹³C NMR Spectra start->nmr ir Acquire FTIR Spectrum start->ir analyze_nmr Analyze ¹³C Spectrum for γ-gauche effect (upfield shifts) nmr->analyze_nmr analyze_ir Compare Fingerprint Region to Reference Spectra ir->analyze_ir decision Upfield shifts observed in ¹³C? analyze_nmr->decision cis_result Identified as cis Isomer decision->cis_result Yes trans_result Identified as trans Isomer decision->trans_result No

Caption: Workflow for the spectroscopic differentiation of this compound isomers.

Conclusion

This compound provides an elegant and powerful illustration of the principles that govern the three-dimensional structure of cyclic molecules. The energetic distinction between the cis and trans isomers is rooted entirely in the steric consequences of substituent placement within the stable chair conformation. The trans isomer achieves greater stability by adopting a diequatorial arrangement that minimizes 1,3-diaxial interactions, an option not available to the axial-equatorial cis isomer. These conformational preferences are not mere academic curiosities; they manifest in measurable spectroscopic differences that allow for their unambiguous identification. For scientists engaged in the design of new pharmaceuticals or materials, this deep understanding of how subtle changes in stereochemistry can dictate molecular energy, shape, and properties is an indispensable tool.

References

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An In-depth Technical Guide on the Molecular Geometry of 1,4-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular properties and reactivity. This guide provides a comprehensive analysis of the molecular geometry of 1,4-dimethylcyclohexane, a model system for understanding the interplay of steric and electronic effects in cyclic molecules. We will delve into the stereoisomerism of cis- and trans-1,4-dimethylcyclohexane, the energetics of their respective chair conformations, and the critical role of 1,3-diaxial interactions in determining conformational preference. This document is intended to serve as a detailed reference for researchers in medicinal chemistry, materials science, and organic synthesis, where a nuanced understanding of molecular geometry is paramount for rational design and development.

Foundational Principles: The Cyclohexane Chair Conformation

To comprehend the geometry of this compound, one must first appreciate the conformational dynamics of the parent cyclohexane ring. The most stable conformation of cyclohexane is the chair conformation , which minimizes two primary sources of strain: angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (eclipsing interactions between adjacent bonds).[1] In the chair form, all C-C-C bond angles are approximately 109.5°, and all hydrogen atoms are staggered with respect to their neighbors.[1]

A critical feature of the chair conformation is the existence of two distinct types of substituent positions: axial and equatorial .[2][3]

  • Axial positions are perpendicular to the approximate plane of the ring, pointing alternately up and down.[1][3]

  • Equatorial positions are located around the periphery of the ring, roughly within the plane.[1][3]

Cyclohexane rings are not static; they undergo a rapid process called ring flipping or chair-chair interconversion.[1] During a ring flip, all axial positions become equatorial, and all equatorial positions become axial.[1][4] For an unsubstituted cyclohexane ring, the two chair conformations are identical in energy.[5]

Stereoisomerism in this compound

The presence of two methyl groups on the cyclohexane ring at positions 1 and 4 gives rise to two configurational stereoisomers: cis-1,4-dimethylcyclohexane and trans-1,4-dimethylcyclohexane.[6][7] These are distinct molecules and cannot be interconverted through bond rotation.[5]

  • cis-1,4-Dimethylcyclohexane: Both methyl groups are on the same side of the ring (both "up" or both "down").[6]

  • trans-1,4-Dimethylcyclohexane: The methyl groups are on opposite sides of the ring (one "up" and one "down").[6]

Conformational Analysis of cis-1,4-Dimethylcyclohexane

In cis-1,4-dimethylcyclohexane, one methyl group must be in an axial position while the other is in an equatorial position.[8][9] Let's consider the two possible chair conformations that result from a ring flip:

  • Conformer A: Methyl group at C1 is axial, and the methyl group at C4 is equatorial.

  • Conformer B: Through a ring flip, the methyl group at C1 becomes equatorial, and the methyl group at C4 becomes axial.

These two conformers are energetically equivalent.[8][10] In both cases, one methyl group is axial, and one is equatorial. Therefore, the equilibrium between these two conformers is a 1:1 mixture.[11]

The primary source of steric strain in substituted cyclohexanes arises from 1,3-diaxial interactions .[12] An axial substituent experiences steric hindrance from the two other axial atoms (usually hydrogens) on the same side of the ring, located at the C3 and C5 positions relative to the substituent.[13] The energetic cost of placing a methyl group in an axial position is approximately 1.74 kcal/mol (7.3 kJ/mol), a value known as the "A-value" for the methyl group.[14] This destabilization is due to gauche-butane-like interactions between the axial methyl group and the axial hydrogens at C3 and C5.[7]

For cis-1,4-dimethylcyclohexane, each of its interconverting chair conformations possesses one axial methyl group, leading to a total steric strain of approximately 1.8 kcal/mol.[9][10]

Caption: Ring flip of cis-1,4-dimethylcyclohexane. The two conformers are energetically equivalent.

Conformational Analysis of trans-1,4-Dimethylcyclohexane

The conformational landscape of trans-1,4-dimethylcyclohexane is markedly different and serves as a classic example of conformational preference.

  • Conformer C (Diequatorial): In one chair conformation, both methyl groups can occupy equatorial positions.[15][16] In this arrangement, there are no significant 1,3-diaxial interactions involving the methyl groups.[10] This conformation is therefore relatively low in energy.

  • Conformer D (Diaxial): After a ring flip, both methyl groups are forced into axial positions.[15] This conformation is significantly destabilized by two sets of 1,3-diaxial interactions. Each axial methyl group interacts with two axial hydrogens. Therefore, the total steric strain in the diaxial conformer is approximately 2 * 1.74 kcal/mol = 3.48 kcal/mol, which is often rounded to 3.6 kcal/mol.[10][11]

Due to this substantial energy difference, the equilibrium for trans-1,4-dimethylcyclohexane overwhelmingly favors the diequatorial conformation.[9][17] The diaxial conformer is present in only a very small amount at room temperature. This makes the diequatorial conformer the most stable of all possible this compound conformations.[18]

Caption: Ring flip of trans-1,4-dimethylcyclohexane. The diequatorial conformer is significantly more stable.

Quantitative Energetic Comparison

The relative stabilities of the different conformations of this compound can be summarized in the following table. The energy values are based on the A-value of a methyl group, which is approximately 1.74 kcal/mol per 1,3-diaxial interaction with a hydrogen.

IsomerConformationMethyl Group Positions1,3-Diaxial Interactions (CH₃ ↔ H)Estimated Steric Strain (kcal/mol)Relative Stability
cis-1,4-DimethylcyclohexaneAxial-Equatorial1 axial, 1 equatorial2~1.8Less Stable
trans-1,4-DimethylcyclohexaneDiequatorial2 equatorial00Most Stable
trans-1,4-DimethylcyclohexaneDiaxial2 axial4~3.6Least Stable

Experimental Protocol: Determination of Conformational Equilibrium

The principles outlined above can be experimentally verified and are crucial for predicting the outcomes of chemical reactions where the geometry of the substrate is important. A generalized workflow for determining the most stable conformation of a substituted cyclohexane is as follows:

Step 1: Identify the Stereoisomers

  • For a given disubstituted cyclohexane, determine if cis and trans isomers are possible.

Step 2: Draw the Chair Conformations for Each Isomer

  • For each isomer, draw the two possible chair conformations that result from a ring flip.

  • Carefully place the substituents in the correct axial or equatorial positions for each conformation.

Step 3: Analyze Steric Interactions for Each Conformer

  • For each chair conformation, identify all significant steric interactions, paying close attention to 1,3-diaxial interactions.

  • Larger substituent groups will generally have a greater preference for the equatorial position.

Step 4: Estimate the Relative Energies

  • Using known A-values, estimate the total steric strain for each conformer.

  • The conformer with the lowest total steric strain will be the most stable and will predominate at equilibrium.

Step 5: Predict the Equilibrium Position

  • The equilibrium will lie in the direction of the more stable conformer. The magnitude of the energy difference will determine the ratio of the conformers.

Caption: A stepwise workflow for determining the most stable conformation of a substituted cyclohexane.

Conclusion

The molecular geometry of this compound provides a clear and instructive example of the principles of conformational analysis. The energetic preference for substituents to occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions is a fundamental concept in organic chemistry.[5][12] The trans isomer of this compound, which can adopt a low-energy diequatorial conformation, is significantly more stable than the cis isomer, which must always have one methyl group in a higher-energy axial position.[9][17] This understanding is critical for professionals in drug development and materials science, as the three-dimensional shape of a molecule dictates its biological activity and physical properties.

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An In-depth Technical Guide to the Synthesis of 1,4-Dimethylcyclohexane from p-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The catalytic hydrogenation of p-xylene to 1,4-dimethylcyclohexane is a foundational transformation in organic synthesis, converting a readily available aromatic feedstock into a saturated cycloalkane with significant applications in materials science, as a solvent, and as a structural motif in medicinal chemistry. This guide provides a comprehensive overview of this synthesis, grounded in mechanistic principles and practical, field-proven insights. We will explore the thermodynamics and kinetics of aromatic ring reduction, delve into the critical role of catalyst selection, detail a robust experimental protocol, and discuss methods for product analysis and stereochemical control. The objective is to equip researchers with the knowledge to not only replicate this synthesis but also to rationally troubleshoot and adapt it for specific applications.

Introduction: The Strategic Conversion of an Aromatic Workhorse

This compound is a saturated alicyclic hydrocarbon existing as two distinct geometric isomers: cis and trans.[1][2][3] The specific ratio of these isomers can significantly influence the physical properties of the final product, a crucial consideration for its application. The primary industrial route to this compound begins with p-xylene, an aromatic hydrocarbon abundantly available from the catalytic reforming of petroleum naphtha.[4][5]

The core of the synthesis is the complete reduction of the p-xylene's aromatic ring, a process known as catalytic hydrogenation. While conceptually straightforward, the inherent stability of the aromatic system presents a significant thermodynamic and kinetic barrier, necessitating specific and often forcing reaction conditions.

Mechanistic Underpinnings and Stereochemical Consequences

Overcoming the Barrier of Aromaticity

The benzene ring in p-xylene is stabilized by the resonance of its delocalized π-electrons, making it substantially less reactive towards hydrogenation than simple alkenes.[6] Consequently, its reduction requires conditions of high temperature and/or high hydrogen pressure to overcome this stability.[7][8]

The reaction proceeds on the surface of a heterogeneous metal catalyst. The generally accepted mechanism involves several key steps:

  • Adsorption: Both hydrogen gas (H₂) and p-xylene adsorb onto the active sites of the metal catalyst surface. The H-H bond is weakened or cleaved upon adsorption.[6]

  • Hydrogen Transfer: Hydrogen atoms are transferred sequentially from the catalyst surface to the adsorbed aromatic ring.

  • Saturation: This stepwise addition proceeds through partially hydrogenated intermediates, such as dimethylcyclohexadienes and dimethylcyclohexenes, until the ring is fully saturated.

  • Desorption: The final product, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

G cluster_catalyst Catalyst Surface cluster_reaction Reaction Pathway P_Xylene p-Xylene Catalyst Metal Catalyst (Pt, Pd, Ru, Ni) P_Xylene->Catalyst Adsorption H2 H₂ H2->Catalyst Adsorption & Dissociation Adsorbed_PX Adsorbed p-Xylene Catalyst->Adsorbed_PX Adsorbed_H Adsorbed H atoms Catalyst->Adsorbed_H Intermediate Partially Hydrogenated Intermediates Adsorbed_PX->Intermediate Stepwise H-Addition Adsorbed_H->Intermediate Stepwise H-Addition Product This compound (cis/trans) Intermediate->Product Full Saturation Desorption Desorption Product->Desorption Desorption

Caption: General mechanism for the catalytic hydrogenation of p-xylene.

The Inevitable Question of Stereochemistry

The hydrogenation of p-xylene yields a mixture of cis- and trans-1,4-dimethylcyclohexane. Understanding the stability of these isomers is critical for predicting product distribution and developing purification strategies.

  • trans-1,4-Dimethylcyclohexane: This isomer is thermodynamically more stable. In its most stable chair conformation, both methyl groups can occupy equatorial positions, which minimizes sterically unfavorable 1,3-diaxial interactions.[9]

  • cis-1,4-Dimethylcyclohexane: In any chair conformation, the cis isomer is forced to have one methyl group in an axial position and the other in an equatorial position. The axial methyl group experiences steric strain from interactions with the two axial hydrogens on the same side of the ring, making this isomer less stable than the trans form.[10][11]

The final cis/trans ratio is not solely governed by thermodynamics. It is a complex function of the catalyst, support material, reaction temperature, and hydrogen pressure, which collectively influence the stereochemical course of the hydrogen addition to the intermediate species on the catalyst surface.[12][13]

A Practical Guide to the Synthesis

Catalyst Selection: The Heart of the Transformation

The choice of catalyst is the most critical parameter in this synthesis. The ideal catalyst offers high activity (allowing for milder conditions), high selectivity towards the desired product, and long-term stability.

CatalystTypical SupportOperating ConditionsExpertise & Field-Proven Insights
Ruthenium (Ru) Carbon, AluminaMild to Moderate (e.g., 80-150°C, 10-50 bar H₂)Often exhibits the highest activity, allowing for lower temperatures and pressures. Can provide good selectivity, and modern nanoparticle formulations show excellent performance.[14]
Platinum (Pt) Alumina, CarbonModerate to Forcing (e.g., 150-250°C, 50-100 bar H₂)A highly effective and robust catalyst, though susceptible to poisoning by sulfur impurities. Often used in gas-phase hydrogenations.[12] The choice of precursor (e.g., chlorine-containing) can affect selectivity.[12]
Palladium (Pd) CarbonModerate (e.g., 100-200°C, 20-80 bar H₂)Very common for hydrogenations due to its high activity. Pd/C is a lab staple. It is crucial to use a high-quality catalyst to avoid leaching and ensure recyclability.
Nickel (Ni) Alumina, SilicaForcing (e.g., >200°C, >100 bar H₂)A cost-effective alternative to precious metals. Its lower intrinsic activity must be compensated for with significantly higher temperatures and pressures, which can sometimes lead to side reactions.[6][7]

Trustworthiness: The self-validating nature of these protocols relies on using a well-characterized catalyst from a reputable supplier. Catalyst activity can degrade over time or due to poisoning; therefore, running a small-scale control reaction with a known standard is advisable when opening a new batch or troubleshooting.

Detailed Experimental Protocol: Laboratory Scale

This protocol describes a representative liquid-phase hydrogenation using a Parr-type high-pressure reactor.

Materials:

  • p-Xylene (99%+)

  • Anhydrous Ethanol (or other suitable inert solvent like heptane)

  • 5% Ruthenium on Carbon (Ru/C) catalyst (or alternative, e.g., 5% Pd/C)

  • High-pressure reactor (e.g., Parr Instrument) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and thermocouple.

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (for purging)

  • Filtration setup (e.g., Celite pad over filter paper)

Procedure:

  • Reactor Preparation: Ensure the reactor vessel and internal components are clean and dry. Check all seals and fittings for integrity.

  • Charging the Reactor: To the reactor vessel, add p-xylene (e.g., 10.6 g, 0.1 mol) and anhydrous ethanol (e.g., 50 mL). Add the 5% Ru/C catalyst (e.g., 0.5 g, ~5 wt% of the substrate). Causality: The solvent helps to dissipate the exothermic heat of reaction and aids in stirring. The catalyst loading is a balance between reaction rate and cost.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (to ~10 bar) and venting three times to remove all oxygen. Trustworthiness: This step is critical for safety, as hydrogen-oxygen mixtures are explosive.

  • Hydrogenation: After the final nitrogen vent, purge the system with hydrogen gas twice. Then, pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar).

  • Reaction Execution: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100°C). The reaction is exothermic, so monitor the temperature carefully. The reaction progress can be monitored by the drop in hydrogen pressure as it is consumed.

  • Reaction Completion: Maintain the conditions until hydrogen uptake ceases (typically 4-12 hours, depending on the scale and conditions).

  • Cooldown and Depressurization: Turn off the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor once with nitrogen before opening.

  • Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Safety Note: The catalyst, particularly Pd/C and Ni, can be pyrophoric after the reaction. Do not allow the filter cake to dry in the air. Quench it with water immediately after filtration.

  • Product Isolation: The filtrate contains the product dissolved in the solvent. The solvent can be removed by rotary evaporation. The resulting crude product can be used directly or purified further.

G start Start prep 1. Prepare & Clean Reactor start->prep charge 2. Charge Reactor: p-Xylene, Solvent, Catalyst prep->charge seal 3. Seal Reactor charge->seal purge_n2 4. Purge with N₂ (3x) seal->purge_n2 purge_h2 5. Purge with H₂ (2x) purge_n2->purge_h2 react 6. Pressurize with H₂ Heat & Stir purge_h2->react monitor 7. Monitor H₂ Uptake react->monitor complete Reaction Complete? monitor->complete complete->monitor No cool 8. Cool to Room Temp complete->cool Yes vent 9. Vent H₂ & Purge N₂ cool->vent filter 10. Filter to Remove Catalyst (Quench Catalyst!) vent->filter isolate 11. Isolate Product (e.g., Rotary Evaporation) filter->isolate end End isolate->end

Caption: Experimental workflow for the hydrogenation of p-xylene.

Product Analysis, Characterization, and Purification

Post-synthesis analysis is crucial to confirm the conversion of the starting material and to determine the isomeric ratio of the product.

  • Gas Chromatography (GC): This is the workhorse technique for this analysis. A sample of the crude reaction mixture is injected into the GC. The disappearance of the p-xylene peak and the appearance of two new peaks corresponding to the cis and trans isomers of this compound confirm the reaction's progress. The relative area of the two product peaks provides the isomer ratio.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with MS confirms the identity of the product peaks, as both isomers will have a molecular ion peak (m/z) corresponding to the molecular weight of this compound (112.21 g/mol ).[1]

  • NMR Spectroscopy (¹H and ¹³C): NMR provides definitive structural confirmation. The key diagnostic feature is the complete disappearance of signals in the aromatic region (~7.0 ppm in ¹H NMR; ~120-140 ppm in ¹³C NMR) and the appearance of signals in the aliphatic region (~0.8-1.8 ppm in ¹H NMR; ~20-40 ppm in ¹³C NMR). The relative simplicity of the spectra for the trans isomer (due to its higher symmetry) compared to the cis isomer can also aid in identification.

  • Purification: Separating the cis and trans isomers is non-trivial due to their very similar boiling points. While careful fractional distillation may enrich one isomer, achieving high purity often requires specialized techniques like preparative chromatography.[15]

Conclusion and Future Perspectives

The synthesis of this compound via the catalytic hydrogenation of p-xylene is a robust and well-established process. Success hinges on a rational choice of catalyst and careful control of reaction parameters, particularly pressure and temperature. As the chemical industry moves towards greater sustainability, future research will likely focus on two key areas: the development of highly active, non-precious metal catalysts to reduce cost and environmental impact, and the integration of this process with emerging biorefinery technologies that can produce p-xylene from renewable biomass feedstocks, creating a fully "green" pathway to this valuable cycloalkane.[5][16]

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Introduction: Conformational Dynamics in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Ring Flip Energy Barrier in 1,4-Dimethylcyclohexane

This guide provides a comprehensive examination of the conformational analysis and ring flip energetics of cis- and trans-1,4-dimethylcyclohexane. It is intended for researchers, scientists, and professionals in drug development who rely on a deep understanding of molecular stereodynamics. We will explore the underlying principles of steric strain that govern conformational preference and detail the experimental and computational methodologies used to quantify these energetic landscapes.

The three-dimensional structure of a molecule is paramount to its function, a principle that lies at the heart of modern pharmacology and materials science. For cyclic molecules like cyclohexane derivatives, this structure is not static. These molecules exist as an ensemble of rapidly interconverting conformations. The most stable of these is the chair conformation, which minimizes both angle and torsional strain.[1][2]

The transition from one chair conformation to another, known as a "ring flip" or "chair flip," is a fundamental dynamic process.[1] This inversion proceeds through higher-energy intermediates, including the half-chair and twist-boat conformations, and requires surmounting a significant energy barrier.[2] Understanding the magnitude of this barrier and the relative stability of the resulting conformers is critical, as the predominant conformation dictates the molecule's shape, its interactions with biological targets, and ultimately, its efficacy and specificity. This guide focuses on the this compound system as a classic model for dissecting the steric factors that control these equilibria.

Conformational Analysis of this compound Isomers

The stereochemical relationship of the two methyl groups in this compound gives rise to two diastereomers: cis and trans. Their conformational preferences and energy landscapes differ significantly.

Cis-1,4-Dimethylcyclohexane: A Degenerate System

In the cis isomer, the two methyl groups are on the same face of the ring. In any given chair conformation, this necessitates that one methyl group occupies an axial (a) position while the other occupies an equatorial (e) position.[3][4]

A ring flip interconverts these positions: the axial methyl becomes equatorial, and the equatorial methyl becomes axial.

  • Conformer A (axial, equatorial)Conformer B (equatorial, axial)

Crucially, these two conformers are mirror images of each other and are energetically identical, or degenerate.[3][5] The molecule therefore exists as a 50:50 mixture of these two rapidly interconverting chair forms at room temperature.

The steric strain in each conformer is identical and arises from the single axial methyl group. This group experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring (C3 and C5). These are known as 1,3-diaxial interactions .[6] The energetic cost of placing a methyl group in an axial position is defined by its A-value, which is approximately 1.74 kcal/mol (7.3 kJ/mol).[7][8] This destabilization is attributed to two gauche-butane interactions between the axial methyl group and the ring carbons.[5][9] Therefore, both conformers of cis-1,4-dimethylcyclohexane possess a steric strain of about 1.8 kcal/mol relative to a hypothetical strain-free chair.[5][10]

Trans-1,4-Dimethylcyclohexane: A Highly Biased Equilibrium

For the trans isomer, the two methyl groups are on opposite faces of the ring. This arrangement leads to two dramatically different chair conformations: one where both methyl groups are equatorial (diequatorial, e,e) and another where both are axial (diaxial, a,a).[3][11]

  • Conformer C (diequatorial, e,e)Conformer D (diaxial, a,a)

Unlike the cis isomer, these two conformers are not energetically equivalent.[3]

  • The Diequatorial (e,e) Conformer: This is the ground state, or most stable conformation. With both bulky methyl groups in the sterically favored equatorial positions, there are no significant 1,3-diaxial interactions. Its relative steric energy is taken as the baseline (0 kcal/mol).

  • The Diaxial (a,a) Conformer: This conformation is highly unstable. Each of the two axial methyl groups experiences two 1,3-diaxial interactions, leading to a total of four such destabilizing interactions.[5] The total steric strain is therefore approximately twice the A-value of a single methyl group: 2 x 1.8 kcal/mol = 3.6 kcal/mol .[10]

This substantial energy difference of ~3.6 kcal/mol means that the equilibrium heavily favors the diequatorial form. At room temperature, over 99% of trans-1,4-dimethylcyclohexane molecules exist in the diequatorial conformation. Consequently, the trans isomer is thermodynamically more stable than the cis isomer.[12][13]

Quantitative Energetics of the Ring Flip

The energy barrier to ring inversion is the energy difference between the stable chair conformation (ground state) and the highest-energy transition state, which is the half-chair conformation.[2] For unsubstituted cyclohexane, this barrier is approximately 10-11 kcal/mol.[1][2]

  • For Cis-1,4-Dimethylcyclohexane: The two ground state conformers (a,e and e,a) are equal in energy. The ring flip proceeds through a high-energy transition state, and the activation energy barrier is comparable to that of methylcyclohexane itself, approximately 10-11 kcal/mol.

  • For Trans-1,4-Dimethylcyclohexane: The situation is asymmetric. The forward reaction (e,e → a,a) starts from a very stable ground state. The activation barrier (ΔG‡forward) is the energy difference between the stable diequatorial conformer and the transition state. The reverse reaction (a,a → e,e) begins from a high-energy diaxial state, so its activation barrier (ΔG‡reverse) is significantly lower. The difference between the forward and reverse activation energies is equal to the Gibbs free energy difference between the conformers (ΔG° ≈ 3.6 kcal/mol).

Data Summary: Conformational Energies
IsomerConformationSubstituent PositionsRelative Steric Energy (kcal/mol)Population at 25°C
cis-1,4-DimethylcyclohexaneChair 1axial, equatorial~1.8[5][10]~50%
Chair 2 (after flip)equatorial, axial~1.8[5][10]~50%
trans-1,4-DimethylcyclohexaneChair 1diequatorial0 (Reference)>99%
Chair 2 (after flip)diaxial~3.6[10]<1%

Visualization of Energy Profiles

The following diagrams illustrate the potential energy surfaces for the ring flip of each isomer.

G Ring Flip Energy Profile: cis-1,4-Dimethylcyclohexane cluster_0 Chair 1 (a,e) Chair 1 (a,e) TS Half-Chair (‡) Chair 1 (a,e)->TS Chair 2 (e,a) Chair 2 (e,a) path path d d G Ring Flip Energy Profile: trans-1,4-Dimethylcyclohexane cluster_0 Chair 1 (e,e) Chair 1 (e,e) TS Half-Chair (‡) Chair 2 (a,a) Chair 2 (a,a) TS->Chair 2 (a,a) Chair 2 (a,a)->TS ΔG‡(rev) path path d d

Caption: Non-degenerate energy profile for trans-1,4-dimethylcyclohexane ring flip.

Methodologies for Determining Energy Barriers

Experimental Approach: Dynamic NMR (D-NMR) Spectroscopy

Dynamic Nuclear Magnetic Resonance (D-NMR) is the principal experimental technique for measuring the rates of conformational exchange processes like ring flips. [14][15] Causality Behind the Method: The appearance of an NMR spectrum is dependent on the rate of dynamic processes relative to the "NMR timescale" (which is related to the frequency difference between exchanging sites).

  • High Temperature (Fast Exchange): At room temperature, the ring flip is extremely rapid. The NMR spectrometer detects only a time-averaged signal for the axial and equatorial environments. [1]* Low Temperature (Slow Exchange): As the sample is cooled, the rate of ring flip decreases. Below a certain temperature (the coalescence point), the exchange becomes slow enough for the spectrometer to resolve distinct signals for the axial and equatorial groups. [16] By analyzing the changes in the NMR line shape as a function of temperature, the rate constant (k) for the interconversion can be calculated at each temperature. The Gibbs free energy of activation (ΔG‡) can then be determined using the Eyring equation.

  • Sample Preparation: A solution of the this compound isomer is prepared in a suitable low-freezing deuterated solvent (e.g., deuterated chloroform, CDCl₃, is often not low enough; dichlorofluoromethane, CD₂Cl₂, or vinyl chloride are better choices).

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature (VT) unit is required.

  • Data Acquisition:

    • Acquire a standard ¹H or ¹³C NMR spectrum at room temperature to observe the time-averaged signals.

    • Gradually lower the sample temperature in increments (e.g., 5-10 K). Allow the temperature to equilibrate at each step.

    • Acquire a spectrum at each temperature, carefully noting the changes in line shape, particularly around the coalescence temperature where distinct peaks merge into a single broad signal.

    • Continue cooling until well below coalescence to observe the sharp, resolved signals of the individual conformers (the "slow-exchange" regime).

  • Data Analysis:

    • Line Shape Analysis: Use specialized software to perform a complete line shape analysis of the spectra obtained near the coalescence temperature. This involves fitting the experimental spectra to theoretical models to extract the rate constant (k) at each temperature.

    • Eyring Plot: Plot ln(k/T) versus 1/T. The slope of this line is -ΔH‡/R and the intercept is ln(k_B/h) + ΔS‡/R, allowing for the determination of the activation enthalpy (ΔH‡) and entropy (ΔS‡).

    • Gibbs Free Energy: Calculate the activation free energy using the equation ΔG‡ = ΔH‡ - TΔS‡.

Computational Chemistry Workflow

Computational modeling provides a powerful, complementary approach to experimentally determine conformational energies and transition state barriers. [17] Causality Behind the Method: Quantum mechanical and molecular mechanics methods calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically exploring the potential energy surface, stable conformers (minima) and transition states (first-order saddle points) can be located and their energies calculated.

  • Structure Generation: Using a molecular modeling program, build the 3D structures of the relevant conformers (e.g., diequatorial and diaxial trans-1,4-dimethylcyclohexane) and an initial guess for the transition state structure (e.g., a half-chair).

  • Geometry Optimization: Perform a geometry optimization for each structure to find the nearest local energy minimum. A robust level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a Pople-style basis set (e.g., 6-31G(d)), is commonly used. [18][19]3. Transition State Search: For the transition state guess, perform a transition state optimization (e.g., using the Berny algorithm). This procedure locates the saddle point connecting the two chair conformers.

  • Frequency Calculation: Conduct a frequency calculation for all optimized structures.

    • Self-Validation: For a structure to be a true minimum (a stable conformer), all calculated vibrational frequencies must be real (positive). For a structure to be a true first-order transition state, it must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the ring flip). [17] * Thermodynamic Data: The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections, which are used to calculate the Gibbs free energy (G) from the electronic energy (E).

  • Energy Calculation: The energy barrier (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the ground state conformer: ΔG‡ = G(Transition State) - G(Ground State). The relative stability of two conformers (ΔG°) is calculated as G(Conformer 2) - G(Conformer 1).

Conclusion and Implications

The conformational analysis of this compound provides a clear and quantifiable demonstration of how subtle differences in stereochemistry lead to profound differences in molecular stability and dynamics. The cis isomer exists as a pair of isoenergetic, rapidly interconverting conformers, each with moderate steric strain. In contrast, the trans isomer is conformationally "locked," existing almost exclusively in the strain-free diequatorial form due to the prohibitive energetic cost of the diaxial conformation.

This deep understanding of steric hindrance, 1,3-diaxial interactions, and the resulting energy barriers is not merely academic. For drug development professionals, it informs the design of rigid scaffolds, predicts the bioactive conformation of flexible molecules, and helps rationalize structure-activity relationships. By mastering these fundamental principles, scientists can more effectively design molecules with the precise three-dimensional shapes required for optimal biological activity.

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An In-Depth Technical Guide to the Stereochemistry of Disubstituted Cyclohexanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclohexane ring is a ubiquitous structural motif in pharmacologically active molecules and natural products. Its non-planar, chair-like conformation dictates the three-dimensional arrangement of substituents, profoundly influencing molecular recognition, binding affinity, and metabolic stability. A comprehensive understanding of the stereochemical principles governing disubstituted cyclohexanes is therefore paramount for rational drug design and development. This guide provides a detailed exploration of the conformational landscape of these systems, integrating foundational principles with advanced analytical and computational methodologies. We delve into the energetic penalties and stabilizing interactions that determine conformational preferences, offering a framework for predicting and controlling the spatial presentation of functional groups.

The Dynamic Chair: Fundamentals of Cyclohexane Conformation

The foundational principle of cyclohexane stereochemistry is its preference for a non-planar "chair" conformation, which alleviates both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (staggering all C-H bonds).[1][2][3] At room temperature, cyclohexane undergoes a rapid "chair flip" or "ring inversion," interconverting between two equivalent chair forms.[4] This dynamic process is crucial, as it leads to the exchange of substituent positions between two distinct orientations: axial and equatorial.

  • Axial (a): Bonds parallel to the principal C3 axis of the ring.

  • Equatorial (e): Bonds extending from the "equator" of the ring.

During a chair flip, all axial substituents become equatorial, and all equatorial substituents become axial.[4] For an unsubstituted cyclohexane ring, these two chair conformations are degenerate and exist in a 1:1 ratio. However, the introduction of substituents breaks this degeneracy, leading to a conformational preference that is central to the stereochemistry of these systems.

Energetic Landscape: Quantifying Conformational Preferences

The equilibrium between the two chair conformers of a substituted cyclohexane is dictated by the relative steric strain in each form. The primary destabilizing factor for axial substituents is the 1,3-diaxial interaction , a form of steric hindrance between an axial substituent and the two axial hydrogens (or other substituents) on the same face of the ring.[3][5][6] These interactions are energetically analogous to gauche-butane interactions.[6][7]

The A-Value: A Quantitative Measure of Steric Bulk

To quantify the energetic preference of a substituent for the equatorial position, the concept of the A-value is employed. The A-value represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[8] A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position.[1][8]

SubstituentA-Value (kcal/mol)
-F0.25
-Cl0.53
-Br0.5
-OH0.7
-CH₃1.74
-CH₂CH₃1.79
-CH(CH₃)₂2.21
-C(CH₃)₃~5.0
-Ph2.8
-COOH1.4

Table 1: Selected A-values for common substituents.[8][9]

The exceptionally large A-value of the tert-butyl group (~5 kcal/mol) effectively "locks" the conformation with the tert-butyl group in the equatorial position, making it a valuable tool in conformational analysis.[8]

Disubstituted Cyclohexanes: A Positional and Isomeric Analysis

The stereochemical outcome in disubstituted cyclohexanes is a function of both the relative positions of the substituents (1,2-, 1,3-, or 1,4-) and their geometric isomerism (cis or trans).

1,2-Disubstituted Cyclohexanes
  • cis-1,2-Disubstituted: In the cis isomer, one substituent is axial and the other is equatorial (a,e or e,a).[10][11] A chair flip interconverts these two positions. If the substituents are identical, the two conformers are enantiomeric and energetically equivalent.[12] If the substituents are different, the conformer with the larger group (higher A-value) in the equatorial position will be more stable.[13][14] In addition to 1,3-diaxial interactions for the axial group, a gauche interaction between the two adjacent substituents also contributes to the overall strain energy.[7][10]

  • trans-1,2-Disubstituted: The trans isomer can exist as either a diaxial (a,a) or a diequatorial (e,e) conformer.[10][11] The diequatorial conformer is significantly more stable as it avoids the unfavorable 1,3-diaxial interactions present in the diaxial form.[7][13][14]

G cluster_cis12 cis-1,2-Disubstituted cluster_trans12 trans-1,2-Disubstituted cis_ae Axial-Equatorial (a,e) cis_ea Equatorial-Axial (e,a) cis_ae->cis_ea Chair Flip cis_ea->cis_ae trans_aa Diaxial (a,a) (High Energy) trans_ee Diequatorial (e,e) (Low Energy) trans_aa->trans_ee Chair Flip trans_ee->trans_aa

Caption: Conformational equilibrium in 1,2-disubstituted cyclohexanes.

1,3-Disubstituted Cyclohexanes
  • cis-1,3-Disubstituted: The cis isomer can exist as a diaxial (a,a) or a diequatorial (e,e) conformer.[15] The diequatorial conformer is strongly favored to avoid steric clash. A significant destabilizing interaction occurs in the diaxial conformer between the two substituents, known as a 1,3-diaxial interaction, which is highly unfavorable if the groups are bulky.

  • trans-1,3-Disubstituted: In the trans isomer, one substituent is axial and the other is equatorial (a,e or e,a).[15] If the substituents are identical, the two conformers are energetically equivalent. If they are different, the conformer with the larger group in the equatorial position is preferred.

G cluster_cis13 cis-1,3-Disubstituted cluster_trans13 trans-1,3-Disubstituted cis_aa Diaxial (a,a) (High Energy) cis_ee Diequatorial (e,e) (Low Energy) cis_aa->cis_ee Chair Flip cis_ee->cis_aa trans_ae Axial-Equatorial (a,e) trans_ea Equatorial-Axial (e,a) trans_ae->trans_ea Chair Flip trans_ea->trans_ae

Caption: Conformational equilibrium in 1,3-disubstituted cyclohexanes.

1,4-Disubstituted Cyclohexanes
  • cis-1,4-Disubstituted: Similar to the 1,2- and 1,3-trans cases, the cis-1,4 isomer has one axial and one equatorial substituent (a,e or e,a).[16][17] The two conformers are energetically equivalent if the substituents are identical. Otherwise, the bulkier group will preferentially occupy the equatorial position.[17]

  • trans-1,4-Disubstituted: The trans isomer can exist as a diaxial (a,a) or a diequatorial (e,e) conformer.[16] The diequatorial conformer is overwhelmingly favored.[18]

G cluster_cis14 cis-1,4-Disubstituted cluster_trans14 trans-1,4-Disubstituted cis_ae Axial-Equatorial (a,e) cis_ea Equatorial-Axial (e,a) cis_ae->cis_ea Chair Flip cis_ea->cis_ae trans_aa Diaxial (a,a) (High Energy) trans_ee Diequatorial (e,e) (Low Energy) trans_aa->trans_ee Chair Flip trans_ee->trans_aa

Caption: Conformational equilibrium in 1,4-disubstituted cyclohexanes.

Beyond Sterics: The Influence of Electronic Effects

While steric hindrance is a dominant factor, electronic effects can also significantly influence conformational equilibria.

The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the preference of an electronegative substituent at the anomeric carbon of a pyranose ring for the axial position, contrary to what would be predicted based on sterics alone.[14] This effect can also be observed in cyclohexane systems containing a heteroatom in the ring (e.g., tetrahydropyrans) or adjacent to it, where a substituent is next to a heteroatom.[14] The effect arises from a stabilizing hyperconjugative interaction between a lone pair on the endocyclic heteroatom and the antibonding (σ*) orbital of the C-X bond (where X is the electronegative substituent).[19] This interaction is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry achieved in the axial conformation.

The Gauche Effect

The gauche effect describes the tendency of a molecule to adopt a gauche conformation over an anti conformation, despite the latter being sterically less hindered.[20] This is often observed in systems with adjacent electronegative substituents, such as 1,2-difluoroethane. The stabilization in the gauche conformer is attributed to a combination of hyperconjugation and electrostatic interactions.[20] In disubstituted cyclohexanes, this effect can influence the relative stabilities of conformers, particularly in polar solvents.[20]

Experimental and Computational Workflows for Stereochemical Elucidation

Determining the dominant conformation and the stereochemistry of disubstituted cyclohexanes requires a combination of experimental and computational techniques.

NMR Spectroscopy: A Powerful Tool for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent experimental technique for studying the conformational dynamics of cyclohexanes.

  • Sample Preparation: Dissolve the purified disubstituted cyclohexane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of 5-10 mg/mL in an NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at room temperature.

  • Analysis of Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[21][22]

    • Large coupling constants (³Jaa ≈ 8-13 Hz) are indicative of a trans-diaxial relationship between two protons.

    • Small coupling constants (³Jae ≈ 2-5 Hz and ³Jee ≈ 2-5 Hz) suggest axial-equatorial or diequatorial relationships.

  • Variable-Temperature (VT) NMR: For conformationally mobile systems, lowering the temperature can slow down the chair flip, allowing for the observation of distinct signals for each conformer.[23] This allows for the direct determination of the equilibrium constant (Keq) and subsequently ΔG°.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can identify protons that are close in space.[24] Strong NOE correlations between an axial substituent and the syn-axial protons provide definitive evidence for an axial orientation.[25]

G cluster_workflow NMR-Based Conformational Analysis Workflow A Purified Disubstituted Cyclohexane B Sample Preparation (Deuterated Solvent) A->B C ¹H NMR Data Acquisition (Room Temperature) B->C D Analysis of Coupling Constants (³JHH) C->D E Variable-Temperature NMR (if needed) C->E If conformationally mobile F NOESY Experiment (for spatial proximity) C->F For ambiguous cases G Stereochemical and Conformational Assignment D->G E->G F->G

Caption: Workflow for NMR-based stereochemical and conformational analysis.

Computational Chemistry: In Silico Modeling of Conformational Energies

Computational methods provide a powerful means to predict the relative stabilities of different conformers and to rationalize experimental observations.

  • Structure Generation: Build the 3D structures of the possible chair conformers of the disubstituted cyclohexane using molecular modeling software (e.g., Avogadro, Maestro).[16][17]

  • Conformational Search (Optional but Recommended): For flexible substituents, perform a conformational search using molecular mechanics (MM) force fields (e.g., MMFF94, OPLS3e) to identify low-energy rotamers.

  • Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the single-point energies of the conformers using a suitable level of theory.

    • Density Functional Theory (DFT): Methods like B3LYP with a basis set such as 6-31G(d) or larger provide a good balance of accuracy and computational cost for many systems.[4][8]

    • Ab initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CCSD(T)) with larger basis sets can provide benchmark-quality energies, particularly when electronic effects are significant.[18]

  • Thermodynamic Corrections: Perform frequency calculations to obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate the Gibbs free energies (ΔG) of the conformers at a specific temperature.

  • Analysis: Compare the calculated relative free energies to predict the dominant conformer and the equilibrium population.

G cluster_workflow Computational Conformational Analysis Workflow A Generate 3D Structures of Conformers B Geometry Optimization (e.g., DFT/B3LYP) A->B C Frequency Calculation B->C D Calculate Gibbs Free Energies (ΔG) C->D E Determine Relative Stabilities and Equilibrium Populations D->E

Caption: Workflow for computational conformational analysis.

Conclusion and Outlook

The stereochemistry of disubstituted cyclohexanes is a cornerstone of modern organic chemistry with profound implications for drug discovery and development. A thorough grasp of the interplay between steric and electronic effects allows for the rational design of molecules with specific three-dimensional architectures. The judicious application of advanced analytical techniques, particularly NMR spectroscopy, and the increasing power of computational chemistry provide a robust toolkit for the detailed characterization of these fundamental molecular systems. As our ability to model and predict these subtle energetic differences improves, so too will our capacity to design novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

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Introduction: The Significance of 1,4-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the IUPAC Nomenclature of 1,4-Dimethylcyclohexane

This guide provides a comprehensive examination of the IUPAC nomenclature of this compound, a cornerstone molecule for understanding stereochemistry and conformational analysis in cyclic systems. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple rule recitation to explore the causal relationships between molecular structure, conformational dynamics, and systematic naming conventions.

This compound serves as a critical model system in organic chemistry. Its disubstituted nature provides a rich platform for exploring the principles of stereoisomerism and the profound impact of substituent orientation on molecular stability. A rigorous understanding of its nomenclature is not merely an academic exercise; it is fundamental to unambiguously communicating molecular architecture in research, development, and regulatory contexts. This guide elucidates the systematic approach to naming its isomers, grounded in the principles of conformational analysis.

PART 1: Foundational IUPAC Nomenclature for Substituted Cycloalkanes

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds. For substituted cycloalkanes like this compound, the core principles are straightforward.

Core Principle: The cycloalkane ring is typically considered the parent chain, provided it has an equal or greater number of carbons than any single alkyl substituent.[1][2]

Protocol for Basic Naming of Substituted Cycloalkanes
  • Identify the Parent Cycloalkane: The parent is the cyclic hydrocarbon. For this compound, the parent is "cyclohexane".

  • Identify and Name Substituents: The molecule has two methyl (-CH₃) groups.

  • Number the Ring Carbons:

    • Assign locant '1' to one of the substituted carbons.

    • Number the ring in the direction that gives the next substituent the lowest possible number.[1][3][4] For a 1,4-disubstituted cyclohexane, numbering in either direction from the first methyl group results in the second methyl group being on carbon 4.

    • The locants are therefore 1 and 4.

  • Assemble the Name: Combine the locants, the substituent names (using prefixes like "di-", "tri-" for multiple identical groups), and the parent name.

This initial process yields the base name: This compound . However, this name is incomplete as it fails to describe the three-dimensional arrangement of the methyl groups.

PART 2: Stereoisomerism in this compound: The cis/trans System

This compound exists as two distinct stereoisomers. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[5] Specifically, they are diastereomers: stereoisomers that are not mirror images (enantiomers) of each other.[6][7]

The relative orientation of the two methyl groups is described using the stereochemical descriptors cis and trans.[8]

  • cis Isomer: Both substituents are on the same side of the ring's plane.[5][9]

  • trans Isomer: The substituents are on opposite sides of the ring's plane.[5][9]

These descriptors are prepended to the IUPAC name to provide an unambiguous description of the molecule's configuration.

Caption: Planar representations distinguish cis and trans isomers.

PART 3: The Primacy of Conformational Analysis

While planar drawings are useful for assigning cis/trans labels, cyclohexane rings are not flat. They exist predominantly in a puckered, three-dimensional chair conformation to minimize angle strain and torsional strain.[10][11] Understanding the chair conformation is essential because it dictates the true spatial positions of substituents and the ultimate stability of the molecule.

In a chair conformation, there are two distinct types of substituent positions:[12][13][14]

  • Axial (a): Bonds are parallel to the main symmetry axis of the ring, pointing straight up or down.[13][14]

  • Equatorial (e): Bonds point out from the "equator" of the ring, roughly parallel to the plane of the ring.[13][14]

A crucial dynamic process known as ring-flipping allows for the rapid interconversion between two chair conformations. During a ring-flip, all axial positions become equatorial, and all equatorial positions become axial.[10][12][13]

Causality of Stability: Substituents larger than hydrogen are generally more stable in the equatorial position.[12] This is because an axial substituent experiences destabilizing steric repulsion with the other two axial atoms on the same face of the ring. This unfavorable interaction is known as a 1,3-diaxial interaction .[15]

PART 4: Conformational Analysis of this compound Isomers

The interplay between cis/trans isomerism and chair conformation determines the structure and stability of each isomer.

cis-1,4-Dimethylcyclohexane

In the cis isomer, one methyl group must be oriented "up" and the other must also be "up" relative to the plane of the ring. In a chair conformation, this arrangement is only possible if one methyl group occupies an axial position and the other occupies an equatorial position (a,e).[9][15][16]

When cis-1,4-dimethylcyclohexane undergoes a ring-flip, the axial methyl becomes equatorial, and the equatorial methyl becomes axial (e,a).[9] Since the resulting conformer is identical in structure and energy to the original, the two forms are isoenergetic and exist in a 1:1 equilibrium.[5][9][16]

Caption: The two isoenergetic chair conformers of the cis isomer.

trans-1,4-Dimethylcyclohexane

In the trans isomer, one methyl group is "up" while the other is "down". This leads to two distinctly different chair conformations:[9]

  • Diequatorial (e,e): Both methyl groups occupy equatorial positions. This is a highly stable conformation as both bulky groups avoid 1,3-diaxial interactions.[9][15]

  • Diaxial (a,a): Both methyl groups occupy axial positions. This conformation is highly unstable due to two significant 1,3-diaxial interactions between each methyl group and the axial hydrogens.[9][15][16]

The energy difference between these two conformers is substantial. The diequatorial conformer is significantly more stable and therefore represents the overwhelmingly predominant structure at equilibrium.[9][17]

Caption: Ring-flip of the trans isomer, favoring the stable diequatorial form.

PART 5: Isomer Stability and Energetics

The relative stability of the cis and trans isomers is determined by the stability of their most populated conformer.

  • The most stable conformer of cis-1,4-dimethylcyclohexane has one axial and one equatorial methyl group.

  • The most stable conformer of trans-1,4-dimethylcyclohexane has both methyl groups in equatorial positions.

Because the diequatorial conformation of the trans isomer is lower in energy than the axial-equatorial conformation of the cis isomer, trans-1,4-dimethylcyclohexane is the more stable isomer .[17][18]

Isomer/ConformerSubstituent PositionsRelative Steric Energy (Approx.)Stability
cis-1,4-dimethylcyclohexane(axial, equatorial)~1.8 kcal/molModerate
trans-1,4-dimethylcyclohexane(diequatorial)0 kcal/molHigh (Most Stable)
trans-1,4-dimethylcyclohexane(diaxial)~3.6 kcal/molLow (Unstable)
Table 1: Comparative stability of this compound conformers. Energy values are relative to the most stable diequatorial trans conformer and are based on gauche-butane interaction estimates.[16]

PART 6: Final IUPAC Naming Workflow

To generate the full, unambiguous IUPAC name for an isomer of this compound, a researcher must integrate these structural and stereochemical analyses.

Step-by-Step Naming Protocol
  • Identify the Core Structure: Recognize the parent as cyclohexane and the substituents as two methyl groups at positions 1 and 4, yielding "this compound".

  • Determine Relative Stereochemistry: Observe the spatial relationship of the two methyl groups.

    • If they are on the same side of the ring (e.g., both represented by wedges or both by dashes in a planar drawing), the descriptor is cis .

    • If they are on opposite sides (one wedge, one dash), the descriptor is trans .

  • Assemble the Final Name: Prepend the stereochemical descriptor in italics to the core name.

  • Final Name for the cis isomer: cis-1,4-dimethylcyclohexane

  • Final Name for the trans isomer: trans-1,4-dimethylcyclohexane

IUPAC Naming Workflow Start Start with Molecular Structure Step1 Identify Parent: Cyclohexane Substituents: Two Methyl Groups Start->Step1 Step2 Number Substituents (Lowest Locants: 1,4) Step1->Step2 BaseName Base Name: This compound Step2->BaseName Step3 Analyze 3D Arrangement of Methyl Groups BaseName->Step3 Cis Descriptor: cis Step3->Cis Same Side Trans Descriptor: trans Step3->Trans Opposite Sides FinalCis Final Name: cis-1,4-dimethylcyclohexane Cis->FinalCis FinalTrans Final Name: trans-1,4-dimethylcyclohexane Trans->FinalTrans

Caption: Systematic workflow for the complete IUPAC naming process.

Conclusion

The IUPAC nomenclature of this compound is a clear demonstration of how systematic naming conventions must be integrated with a deep understanding of stereochemistry and conformational analysis. The simple base name "this compound" is insufficient. By applying the cis/trans descriptors, which are themselves reflections of underlying conformational preferences and stabilities, scientists can communicate the precise, three-dimensional architecture of these molecules with clarity and authority. This rigorous approach is indispensable in fields where molecular structure dictates function, from materials science to drug design.

References

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  • Draw the most stable conformation of cis-1 4-dimethylcyclohexane. (n.d.). Doubtnut.
  • a. Draw both chair conformations of cis-1,4-dimethylcyclohexane, and determine which conformer is more stable. b. Repeat for the trans isomer. c. Predict which isomer (cis or trans) is more stable. (n.d.). Pearson.
  • This compound. (2021, April 26). Stereoelectronics.
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  • The stable form of trans-1, 4 dimethylcyclohexane is represented as: (n.d.). Allen.
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  • Graphical Representation of Stereochemical Configuration. (2022, August 9). Queen Mary University of London.
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An In-depth Technical Guide to the Thermodynamic Data of 1,4-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the thermodynamic properties of the cis and trans isomers of 1,4-dimethylcyclohexane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of conformational analysis that govern the thermodynamic behavior of these isomers, presents critically evaluated thermodynamic data, and details the experimental and computational methodologies for their determination.

The Decisive Role of Stereochemistry in Thermodynamic Stability

The seemingly subtle difference in the spatial arrangement of the two methyl groups in this compound profoundly impacts its thermodynamic properties. This divergence arises from the molecule's preferred chair conformation, a three-dimensional structure that minimizes angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). The interplay of these positions dictates the steric strain within the molecule, which in turn governs its relative stability and thermodynamic parameters.

Conformational Analysis of cis-1,4-Dimethylcyclohexane

The cis isomer is characterized by having one methyl group in an axial position and the other in an equatorial position. A crucial aspect of cyclohexane stereochemistry is the "ring flip," a rapid conformational change where axial substituents become equatorial and vice versa. For cis-1,4-dimethylcyclohexane, the ring flip results in an energetically identical conformer.[1] This is because in both conformations, there is one axial and one equatorial methyl group, leading to the same degree of steric strain.[1][2]

The primary source of steric strain in the cis isomer stems from 1,3-diaxial interactions. The axial methyl group experiences steric hindrance from the two axial hydrogen atoms on the same side of the ring. This interaction is energetically unfavorable, contributing to a higher enthalpy of the molecule. Specifically, each axial methyl group introduces two gauche-butane interactions, resulting in a steric energy of approximately 1.8 kcal/mol.[1]

cis-1,4-Dimethylcyclohexane Conformational Equilibrium.
Conformational Analysis of trans-1,4-Dimethylcyclohexane

The trans isomer can exist in two distinct chair conformations: a diequatorial conformer and a diaxial conformer. The diequatorial conformer, with both methyl groups in the less sterically hindered equatorial positions, is significantly more stable.[2] In this arrangement, there are no significant steric interactions.

Conversely, the diaxial conformer is highly unstable due to severe 1,3-diaxial interactions.[1] Each axial methyl group interacts with two axial hydrogens, and the two axial methyl groups also sterically hinder each other. This results in a much higher energy state for the diaxial conformer, with a steric energy of approximately 3.6 kcal/mol (twice that of a single axial methyl group).[1] Consequently, the conformational equilibrium for trans-1,4-dimethylcyclohexane overwhelmingly favors the diequatorial form. This significant energy difference between the conformers makes the trans isomer, on average, more stable than the cis isomer.[3]

trans-1,4-Dimethylcyclohexane Conformational Equilibrium.

Tabulated Thermodynamic Data

The following tables summarize the key thermodynamic properties for the cis and trans isomers of this compound. The data has been compiled from the NIST Chemistry WebBook and other authoritative sources.

Phase Change Data
Propertycis-1,4-Dimethylcyclohexanetrans-1,4-Dimethylcyclohexane
Boiling Point (Tb) 124.3 °C[4]119.3 °C[5]
Melting Point (Tm) -87.4 °C[4]-36.9 °C[5]
Enthalpy of Vaporization (ΔvapH) 37.05 kJ/mol at 25 °C[4]35.9 kJ/mol at 25 °C[6]
Enthalpy of Fusion (ΔfusH) Not available12.33 kJ/mol[6]
Condensed Phase Thermochemistry (at 298.15 K)
Propertycis-1,4-Dimethylcyclohexanetrans-1,4-Dimethylcyclohexane
Standard Molar Enthalpy of Combustion (liquid) (ΔcH°liquid) -5203.2 ± 1.2 kJ/mol[7]-5195.5 ± 1.2 kJ/mol[8]
Standard Molar Heat Capacity (liquid) (Cp,liquid) 233.97 J/mol·K[4]Not available
Standard Molar Entropy (liquid) (S°liquid) 286.6 J/mol·K[7]Not available
Gas Phase Thermochemistry (at 298.15 K and 1 bar)
Propertycis-1,4-Dimethylcyclohexanetrans-1,4-Dimethylcyclohexane
Standard Molar Enthalpy of Formation (ΔfH°gas) -174.47 kJ/mol (Joback Calculated)[9]-182.2 kJ/mol (estimated)
Standard Molar Heat Capacity (Cp,gas) Not available158.9 J/mol·K
Standard Molar Entropy (S°gas) Not available384.8 J/mol·K

Methodologies for a Self-Validating System of Thermodynamic Data Acquisition

The acquisition of reliable thermodynamic data is paramount for accurate modeling and prediction in chemical and pharmaceutical research. The data presented in this guide are derived from a combination of rigorous experimental measurements and validated computational methods.

Experimental Determination of Thermodynamic Properties

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is particularly valuable for determining heat capacity (Cp) and the enthalpy of phase transitions, such as fusion (melting).

Experimental Protocol:

  • Sample Preparation: A small, precisely weighed amount of the this compound isomer is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

  • Measurement Program: The sample and reference are subjected to a controlled temperature program. To determine heat capacity, a three-step method is often employed:

    • An initial baseline run is performed with empty sample and reference pans.

    • A run is conducted with a sapphire standard, a material with a well-characterized heat capacity.

    • The final run is performed with the this compound sample.

  • Data Analysis: The heat flow to the sample is measured relative to the reference. The heat capacity of the sample is then calculated by comparing its heat flow to that of the sapphire standard at a given temperature. The enthalpy of fusion is determined by integrating the area of the endothermic peak corresponding to the melting transition.

Causality Behind Experimental Choices: The use of a hermetically sealed pan is crucial for volatile organic compounds like this compound to prevent mass loss due to evaporation during the experiment, which would lead to inaccurate results. The three-step method for heat capacity measurement allows for the correction of any instrumental asymmetry, ensuring high accuracy.

Bomb calorimetry is the standard method for determining the enthalpy of combustion of solid and liquid samples. The sample is combusted in a constant-volume container (the "bomb") in the presence of excess oxygen.

Experimental Protocol:

  • Sample Preparation: A known mass of the this compound isomer is placed in a crucible within the bomb. A fuse wire is positioned to ignite the sample.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

  • Calorimeter Assembly: The bomb is placed in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition and Measurement: The sample is ignited electrically. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise, which is precisely measured.

  • Calibration and Calculation: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the this compound isomer is then calculated from the measured temperature change and the heat capacity of the calorimeter.

Causality Behind Experimental Choices: The use of a constant-volume bomb ensures that the measured heat change corresponds to the change in internal energy (ΔU). The enthalpy of combustion (ΔH) can then be calculated from ΔU. Pressurizing with pure oxygen is essential to drive the combustion to completion, ensuring that the measured heat release is for the complete oxidation of the sample.

Various methods are employed to measure the vapor pressure of organic compounds, including static, ebulliometric (boiling point), and effusion techniques.[10][11] The choice of method depends on the volatility of the compound and the desired temperature range. For a compound like this compound, a static method or an ebulliometric method would be suitable.

cluster_exp Experimental Workflow sample This compound Isomer dsc Differential Scanning Calorimetry (DSC) sample->dsc bomb Bomb Calorimetry sample->bomb vp Vapor Pressure Measurement sample->vp cp_liquid Heat Capacity (liquid) dsc->cp_liquid delta_h_fus Enthalpy of Fusion dsc->delta_h_fus delta_c_h Enthalpy of Combustion bomb->delta_c_h delta_vap_h Enthalpy of Vaporization vp->delta_vap_h

Experimental Workflow for Thermodynamic Data Acquisition.
Computational Determination of Thermodynamic Properties

In addition to experimental measurements, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Quantum mechanical calculations, particularly using software like Gaussian, can provide accurate estimates of enthalpies of formation, heat capacities, and entropies.[12][13][14][15]

Computational Workflow (using Gaussian):

  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. For this compound, this involves performing geometry optimizations for the relevant chair conformers of the cis and trans isomers. A suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-31G(d)), is chosen.

  • Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This calculation serves two purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies), and it provides the vibrational frequencies of the molecule.

  • Thermochemical Analysis: The output of the frequency calculation in Gaussian includes a thermochemical analysis at a specified temperature (usually 298.15 K) and pressure (usually 1 atm). This analysis uses statistical mechanics to calculate the translational, rotational, and vibrational contributions to the thermodynamic properties, including:

    • Zero-point vibrational energy (ZPVE)

    • Enthalpy (H)

    • Gibbs Free Energy (G)

    • Entropy (S)

    • Constant volume heat capacity (Cv)

Causality Behind Computational Choices: The choice of the theoretical model (functional and basis set) is a trade-off between accuracy and computational cost. For molecules of this size, DFT with a hybrid functional like B3LYP provides a good balance. The frequency calculation is a critical self-validating step; an optimized structure with one or more imaginary frequencies indicates a transition state, not a stable conformer.

Conclusion

The thermodynamic data of this compound are fundamentally linked to its stereochemistry. The trans isomer is thermodynamically more stable than the cis isomer due to the ability of the former to adopt a low-energy diequatorial conformation, which minimizes steric strain. The thermodynamic properties presented in this guide, obtained through a combination of precise experimental measurements and robust computational methods, provide a reliable foundation for researchers and scientists in various fields. A thorough understanding of the underlying conformational principles and the methodologies for data acquisition is essential for the effective application of this data in research and development.

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An In-Depth Technical Guide on the Chirality of 1,4-Dimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality is a fundamental concept in stereochemistry with profound implications in the pharmaceutical industry, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity. This technical guide provides a comprehensive analysis of the chirality of cis- and trans-1,4-dimethylcyclohexane isomers. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of stereoisomerism in cyclic systems. Through detailed conformational analysis, this paper will elucidate why both isomers of 1,4-dimethylcyclohexane are achiral, a concept often misunderstood. We will explore the roles of symmetry elements, such as planes of symmetry and centers of inversion, in determining the optical activity of these molecules. Furthermore, this guide will present a logical framework for assessing chirality in disubstituted cyclohexanes, supported by established principles of organic chemistry.

Introduction: The Critical Role of Chirality in Drug Development

Chirality, derived from the Greek word for 'hand', describes a geometric property of molecules that are non-superimposable on their mirror images.[1] Such molecules are termed 'chiral', and the two non-superimposable mirror images are called enantiomers. In the context of drug development, the chirality of a molecule is of paramount importance. Enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and metabolic properties. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, detrimental.

The tragic case of thalidomide serves as a stark reminder of the significance of stereochemistry in drug design. One enantiomer of thalidomide is an effective sedative, while the other is a potent teratogen. This has led to stringent regulations by bodies such as the FDA, often requiring the development of single-enantiomer drugs. A thorough understanding of the principles of chirality is therefore not merely an academic exercise but a crucial component of modern drug discovery and development.

This guide focuses on the stereochemical analysis of this compound isomers, a classic example used to illustrate the nuances of chirality in cyclic systems. While these specific molecules may not be drug candidates themselves, the principles governing their stereochemistry are broadly applicable to more complex cyclic and polycyclic scaffolds found in numerous pharmaceutical agents.

Conformational Analysis of Disubstituted Cyclohexanes

To understand the chirality of this compound, a foundational understanding of the conformational analysis of disubstituted cyclohexanes is essential. Cyclohexane and its derivatives are not planar molecules; they predominantly exist in a low-energy 'chair' conformation.[2] In a substituted cyclohexane, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[3]

Due to steric hindrance, substituents generally prefer the more spacious equatorial position.[4][5] This preference is quantified by "A-values," which represent the difference in Gibbs free energy between the axial and equatorial conformations for a given substituent.[6] For a methyl group, this energy difference is approximately 1.7 kcal/mol.[6]

In disubstituted cyclohexanes, the relative orientation of the two substituents (cis or trans) and their positions on the ring (e.g., 1,2-, 1,3-, or 1,4-) dictate the stability of the possible chair conformations.[4][6] The most stable conformation will be the one that minimizes steric interactions, primarily by placing the larger substituent(s) in the equatorial position.[3][7]

Stereochemical Analysis of this compound Isomers

This compound exists as two geometric isomers: cis-1,4-dimethylcyclohexane and trans-1,4-dimethylcyclohexane. A common misconception is that the presence of stereocenters automatically confers chirality to a molecule.[8][9][10] However, as we will demonstrate, both isomers of this compound are achiral due to the presence of specific symmetry elements.[11][12][13][14]

cis-1,4-Dimethylcyclohexane

In the cis isomer, both methyl groups are on the same side of the cyclohexane ring.[6] This arrangement necessitates that in any given chair conformation, one methyl group must be in an axial position while the other is in an equatorial position.

The two possible chair conformations of cis-1,4-dimethylcyclohexane are in rapid equilibrium through a process called ring flipping. These two conformers are energetically equivalent as each has one axial and one equatorial methyl group.

Crucially, cis-1,4-dimethylcyclohexane possesses a plane of symmetry that bisects the molecule through carbons 1 and 4.[13][15][16] This plane of symmetry renders the molecule superimposable on its mirror image, and therefore, it is an achiral meso compound.[2][17][18][19][20] A meso compound is an achiral substance that has chiral centers.[17][18][19] Despite having stereocenters, it is superimposable on its mirror image and is optically inactive.[17][18]

trans-1,4-Dimethylcyclohexane

In the trans isomer, the two methyl groups are on opposite sides of the cyclohexane ring.[6] This allows for two distinct chair conformations: one where both methyl groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).

The diequatorial conformation is significantly more stable than the diaxial conformation due to the avoidance of 1,3-diaxial interactions. The energy difference is approximately 3.6 kcal/mol (2 x 1.8 kcal/mol). Consequently, at equilibrium, the diequatorial conformer is the predominant species.[21]

trans-1,4-Dimethylcyclohexane is also achiral.[11][20] While it does not have a plane of symmetry in its chair conformation, it does possess a center of inversion (a point of symmetry). A center of inversion is a point within the molecule such that if any atom is projected through this point and an equal distance on the other side, it will encounter an identical atom. The presence of this symmetry element makes the molecule superimposable on its mirror image and thus achiral.

Summary of Chirality and Stereochemical Relationships

The relationship between the cis and trans isomers of this compound is that they are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other.[11][22]

IsomerPresence of Chiral CentersSymmetry Element(s)Chirality
cis-1,4-DimethylcyclohexaneYesPlane of SymmetryAchiral (Meso)
trans-1,4-DimethylcyclohexaneYesCenter of InversionAchiral

Experimental Protocols for Chirality Determination

While theoretical analysis based on symmetry elements is a powerful tool for predicting chirality, experimental verification is the ultimate arbiter. For novel compounds or complex systems where symmetry is not readily apparent, experimental techniques are indispensable.

Polarimetry

Principle: Chiral compounds rotate the plane of plane-polarized light, a phenomenon known as optical activity. Achiral compounds, including meso compounds, do not and are optically inactive.[1][17][18]

Methodology:

  • Sample Preparation: Prepare a solution of the compound of interest in a suitable achiral solvent at a known concentration.

  • Instrumentation: Use a polarimeter, which consists of a light source, a polarizer, a sample cell, and an analyzer.

  • Measurement: a. Calibrate the instrument with the pure solvent (blank). b. Place the sample cell containing the solution in the polarimeter. c. Measure the angle of rotation of the plane-polarized light.

  • Data Analysis: A non-zero rotation indicates that the compound is chiral. An observed rotation of zero suggests the compound is achiral or a racemic mixture (an equal mixture of enantiomers). For this compound isomers, the expected result is zero rotation.

Chiral Chromatography

Principle: Chiral chromatography utilizes a chiral stationary phase (CSP) to separate enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times.

Methodology:

  • Column Selection: Choose a suitable chiral column based on the chemical nature of the analyte.

  • Mobile Phase Optimization: Develop a mobile phase that provides good separation and peak shape.

  • Sample Injection: Inject a solution of the compound onto the chiral column.

  • Detection: Use a suitable detector (e.g., UV-Vis, mass spectrometry) to monitor the elution of the compounds.

  • Data Analysis: For a chiral compound, two separate peaks corresponding to the two enantiomers will be observed. For an achiral compound like the isomers of this compound, only a single peak will be observed.

Visualizing the Stereochemistry of this compound

Diagrams are essential for visualizing the three-dimensional structures and symmetry elements discussed.

Chair Conformations and Ring Flip

G cluster_cis cis-1,4-Dimethylcyclohexane cluster_trans trans-1,4-Dimethylcyclohexane cis1 Conformer 1 (1-axial, 4-equatorial) cis2 Conformer 2 (1-equatorial, 4-axial) cis1->cis2 Ring Flip trans1 Conformer 1 (Diequatorial - More Stable) trans2 Conformer 2 (Diaxial - Less Stable) trans1->trans2 Ring Flip

Caption: Interconversion of chair conformations for cis and trans isomers.

Symmetry Elements and Chirality

G cluster_analysis Chirality Analysis of this compound Isomer This compound Isomers Cis cis-Isomer Isomer->Cis Trans trans-Isomer Isomer->Trans Symmetry_Cis Plane of Symmetry Cis->Symmetry_Cis Symmetry_Trans Center of Inversion Trans->Symmetry_Trans Conclusion_Cis Achiral (Meso) Symmetry_Cis->Conclusion_Cis Conclusion_Trans Achiral Symmetry_Trans->Conclusion_Trans

Caption: Logical workflow for determining the chirality of the isomers.

Conclusion

The stereochemical analysis of cis- and trans-1,4-dimethylcyclohexane provides a valuable lesson in the application of fundamental principles of organic chemistry to predict molecular properties. Despite the presence of stereogenic centers, both isomers are achiral due to the presence of key symmetry elements: a plane of symmetry in the cis isomer and a center of inversion in the trans isomer. This classifies cis-1,4-dimethylcyclohexane as a meso compound.

For professionals in drug development, a robust understanding of these concepts is critical. The ability to accurately predict and verify the chirality of a molecule is a cornerstone of designing safe and effective pharmaceuticals. The principles illustrated with this compound are directly applicable to the more complex molecular architectures encountered in modern drug discovery, reinforcing the importance of a strong foundation in stereochemistry.

References

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  • Filo. (2025, October 23). Which compound would show optical activity? cis -1,4-Dimethylcyclohexane...
  • Toppr. (n.d.). Which of the following is a meso compound? a. trans-1,4-dimethylcyclohexane b....
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Methodological & Application

Application Notes & Protocols: 1,4-Dimethylcyclohexane as a Non-Polar Solvent in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating Alkanes in the Modern Laboratory

In the vast toolkit of the synthetic chemist, solvents are often the unsung workhorses, creating the environment in which molecules are born. While polar solvents have seen significant innovation, the niche of non-polar solvents has been traditionally dominated by a familiar few—hexanes, toluene, and chlorinated hydrocarbons. This guide focuses on 1,4-dimethylcyclohexane, a saturated cyclic hydrocarbon, positioning it as a versatile and often advantageous non-polar medium for a range of synthetic applications.[1][2][3]

This document moves beyond a simple recitation of properties. It provides a technical deep-dive for researchers, scientists, and drug development professionals, exploring the causal relationships between this compound's unique stereochemistry, its physical properties, and its practical application in the lab. We will explore its role not just as a replacement, but as an enabling solvent that can offer benefits in reaction control, product isolation, and alignment with the principles of Green Chemistry.[4][5]

Section 1: Core Physicochemical & Stereochemical Profile

A solvent's utility is fundamentally dictated by its physical properties. This compound presents a compelling profile that fills a useful gap between low-boiling alkanes like hexane and aromatic solvents like toluene.

Key Physical Properties

The following table summarizes the essential quantitative data for this compound (typically supplied as a mixture of cis/trans isomers).

PropertyValueSignificance in Synthesis
Molecular Formula C₈H₁₆[3][6][7]Defines its hydrocarbon, non-polar nature.
Molecular Weight 112.21 g/mol [6][7][8]Standard for stoichiometric calculations.
CAS Number 589-90-2 (cis/trans mixture)[3][7][8]For accurate material identification and safety lookup.
Appearance Clear, colorless liquid[3][7]Allows for easy visual monitoring of reaction color changes.
Boiling Point ~120 - 125 °C (248 - 257 °F)[6][7][9]Ideal for reactions requiring moderate heating and reflux; easily removed under reduced pressure.
Melting Point Approx. -87 °C (-125 °F)[6][7][9]Wide liquid range, suitable for low-temperature reactions.
Density ~0.773 g/mL at 25 °C[7]Less dense than water, ensuring it forms the upper layer in aqueous extractions.
Water Solubility Very low (e.g., 3.84 mg/L)[1][7]Facilitates clean phase separations during aqueous work-ups.
Flash Point ~15.6 °C (60 °F)[6][7]Highly Flammable. Requires stringent safety protocols for handling and storage.
The Stereochemical Consideration: More Than Just a Solvent

This compound is not a single flat structure but exists as cis and trans stereoisomers, each adopting various three-dimensional conformations, primarily the "chair" and "boat" forms.[1]

  • trans-1,4-Dimethylcyclohexane: This isomer is thermodynamically more stable. In its preferred chair conformation, both bulky methyl groups can occupy equatorial positions, which minimizes steric strain (1,3-diaxial interactions).[10]

  • cis-1,4-Dimethylcyclohexane: In the cis isomer, no matter how the ring "flips," one methyl group must be in the sterically hindered axial position while the other is equatorial.[10][11]

For most applications as a bulk solvent, a mixture of isomers is used and the energetic difference is negligible. However, for studies in physical organic chemistry or stereoselective synthesis, the specific isomeric structure can provide valuable insights into steric effects and reaction mechanisms.[1]

Section 2: Advantages & Applications in Synthetic Chemistry

The choice of this compound is not arbitrary; it is a deliberate decision to leverage its specific advantages over more conventional non-polar solvents.

G cluster_props Key Properties cluster_adv Resulting Advantages P1 Medium Boiling Point (~120-125 °C) P2 Aprotic & Non-Polar (Hydrocarbon) A1 Precise Temperature Control (Above Hexane, Below Toluene) P1->A1 P3 Chemically Inert (Saturated Alkane) A2 Excellent Solubilization of Non-Polar Reagents P2->A2 P4 Low Water Solubility A3 Minimal Solvent Interference in Reactions P3->A3 A4 Clean Aqueous Work-ups & Phase Separations P4->A4

Caption: Logical relationship between properties and synthetic advantages.

A Greener Alternative in Context

The 5th principle of Green Chemistry calls for "Safer Solvents and Auxiliaries."[4] While no organic solvent is perfectly benign, this compound can be a preferable choice over:

  • Benzene: A known carcinogen.

  • Toluene and Xylenes: Pose reproductive and developmental toxicity risks.[12]

  • Chlorinated Solvents (DCM, Chloroform): Suspected carcinogens and environmentally persistent.

  • Hexanes: Often contain n-hexane, a known neurotoxin.

As a saturated alkane, it lacks the aromatic reactivity of toluene or the potential for peroxide formation seen in ethers, making it a robust and predictable solvent medium.[7]

Key Application Areas

This compound is an excellent choice for:

  • Reactions Requiring Heat: Its boiling point is ideal for many transformations that are sluggish at the boiling point of hexane (~69 °C).

  • Organometallic Chemistry: It is a suitable medium for reactions involving Grignard reagents (as a co-solvent with ethers), organolithiums, and various metal-catalyzed cross-couplings where a non-coordinating, non-polar solvent is required.

  • Free-Radical Reactions: Its inert C-H bonds (relative to many substrates) and appropriate boiling point for thermal initiators (like AIBN or benzoyl peroxide) make it a good choice for radical halogenations or polymerizations.

  • Catalysis: It serves as a non-participatory solvent in various catalytic processes, including hydrogenations and isomerizations.[3]

Section 3: Experimental Protocols & Safe Handling

The following protocol is representative of a common reaction type where this compound is an ideal solvent. It is intended as a template to be adapted by qualified researchers.

Protocol: Free-Radical Bromination of Cumene

Objective: To demonstrate the use of this compound as a non-polar solvent for a thermally initiated free-radical reaction, facilitating controlled reflux and straightforward product work-up.

Materials:

  • Reagents: Cumene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), this compound (solvent), Saturated sodium bicarbonate solution, Saturated sodium chloride (brine) solution, Anhydrous magnesium sulfate.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, separatory funnel, rotary evaporator.

G Setup 1. Reaction Setup - Assemble flask & condenser - Inert with Nitrogen Reagents 2. Add Reagents - Dissolve Cumene & NBS in This compound - Add AIBN (initiator) Setup->Reagents Reaction 3. Initiate Reaction - Heat to gentle reflux (~90-100 °C) - Stir under N2 for 2-3 hours Reagents->Reaction Workup 4. Aqueous Work-up - Cool to RT - Filter succinimide - Wash with NaHCO₃ & Brine Reaction->Workup Purify 5. Isolation & Purification - Dry organic layer (MgSO₄) - Remove solvent (rotary evaporator) - Purify product (e.g., chromatography) Workup->Purify

Caption: General experimental workflow for the described protocol.

Step-by-Step Methodology:

  • Reaction Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a nitrogen inlet. The entire apparatus should be purged with nitrogen to ensure an inert atmosphere.

  • Charging the Flask: To the flask, add cumene (10.0 g, 83.2 mmol) and N-Bromosuccinimide (15.5 g, 87.1 mmol, 1.05 eq).

  • Solvent Addition: Add 100 mL of this compound. Stir the mixture to form a suspension. Causality Note: this compound is chosen for its ability to dissolve the non-polar starting material and for its boiling point, which allows for a controlled reaction temperature without excessive solvent loss.

  • Initiator Addition: Add a catalytic amount of AIBN (0.27 g, 1.66 mmol, 2 mol%).

  • Reaction Execution: Lower the flask into an oil bath preheated to 100 °C. Bring the mixture to a gentle reflux and maintain stirring under a positive pressure of nitrogen. The reaction is typically complete in 2-3 hours, which can be monitored by TLC or GC-MS.

  • Work-up - Quenching and Filtration: Once the reaction is complete, remove the oil bath and allow the flask to cool to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel to remove the solid succinimide, washing the solid with a small amount of fresh this compound.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Causality Note: The high hydrophobicity and low water solubility of this compound ensure a sharp, clean separation between the organic and aqueous phases, minimizing product loss.[1]

  • Drying and Concentration: Dry the resulting organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the desired 2-bromo-2-phenylpropane.

Mandatory Safety & Handling Protocols

This compound requires careful handling due to its specific hazards. All work must be conducted in a certified chemical fume hood.

  • Fire Hazard: The solvent is highly flammable with a low flash point.[8] Ensure there are no open flames, hot surfaces, or spark sources in the vicinity.[13] Use grounding straps for large-scale transfers to prevent static discharge.

  • Inhalation Hazard: Vapors may cause drowsiness or dizziness.[8] Ensure adequate ventilation at all times.[13]

  • Skin Contact: Causes skin irritation.[8] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.

  • Ingestion Hazard: May be fatal if swallowed and enters airways (aspiration hazard).[8][14] Do NOT induce vomiting if ingested.[13] Seek immediate medical attention.

  • Environmental Hazard: The compound is toxic to aquatic life with long-lasting effects.[3][13] All waste must be collected in appropriately labeled, sealed containers for hazardous waste disposal. Do not discharge into drains or the environment.[13]

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  • This compound | C8H16 | CID 11523. PubChem.
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Application Note: High-Resolution GC-MS Analysis of Cis/Trans-1,4-Dimethylcyclohexane Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the separation and identification of cis- and trans-1,4-dimethylcyclohexane isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The accurate quantification and identification of these geometric isomers are critical in various fields, including petrochemical analysis, fragrance formulation, and environmental monitoring. This guide provides a comprehensive methodology, from sample preparation to data analysis, grounded in established scientific principles to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Significance of Isomer-Specific Analysis

1,4-Dimethylcyclohexane, a saturated cyclic hydrocarbon with the molecular formula C₈H₁₆, exists as two distinct geometric isomers: cis-1,4-dimethylcyclohexane and trans-1,4-dimethylcyclohexane.[1][2] These isomers, while possessing the same molecular weight (112.21 g/mol ), exhibit different spatial arrangements of their methyl groups, leading to variations in their physical and chemical properties.[3][4] The trans-isomer, with both methyl groups in the equatorial position in its most stable chair conformation, is thermodynamically more stable than the cis-isomer, where one methyl group must occupy an axial position.[4][5]

The subtle structural differences between these diastereomers can significantly impact their behavior in chemical reactions and biological systems.[6] Therefore, a reliable analytical method capable of baseline-separating and unequivocally identifying each isomer is paramount. Gas chromatography, with its high resolving power for volatile compounds, coupled with mass spectrometry for definitive identification, provides the ideal platform for this analytical challenge.[7]

Foundational Principles: Achieving Separation and Identification

The successful GC-MS analysis of this compound isomers hinges on two core principles: differential partitioning in the chromatographic column and unique fragmentation patterns in the mass spectrometer.

  • Chromatographic Separation: The separation of cis and trans isomers is achieved by exploiting their subtle differences in boiling points and their interactions with the GC column's stationary phase.[8] A non-polar stationary phase is typically the starting point for analyzing non-polar hydrocarbons, operating on the principle of "like dissolves like." The elution order will depend on the specific column and conditions, but differences in the isomers' shapes and polarizabilities will drive the separation.[9]

  • Mass Spectrometric Identification: Electron Ionization (EI) mass spectrometry is employed to generate reproducible mass spectra. The high-energy electrons bombard the analyte molecules, causing fragmentation into characteristic ions.[10] While the mass spectra of the cis and trans isomers are very similar, careful examination of fragment ion ratios can sometimes reveal subtle differences. However, definitive identification relies heavily on chromatographic separation and comparison to reference spectra from databases like the NIST Chemistry WebBook.[1][11]

Experimental Workflow: From Sample to Data

The overall experimental process is a multi-step procedure requiring careful attention to detail at each stage to ensure data integrity and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Initial Sample Mixture Dilution Dilution in Volatile Solvent (e.g., Hexane) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Autosampler Injection Vial->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Quadrupole) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Peak_Integration Peak Integration & Identification TIC->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification caption Figure 1. High-level GC-MS workflow.

Figure 1. High-level GC-MS workflow.

Detailed Protocols

Materials and Reagents
  • Solvent: Hexane (GC grade or higher). Dichloromethane is also a suitable alternative.[7]

  • Standards: Certified reference standards of cis-1,4-dimethylcyclohexane and trans-1,4-dimethylcyclohexane.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[12]

  • Pipettes: Calibrated micropipettes and tips.

Protocol: Sample and Standard Preparation

This protocol is designed for creating a calibration curve and preparing an unknown sample for analysis.

  • Stock Standard Preparation: Accurately prepare a 1000 µg/mL stock solution of each isomer (cis and trans) in hexane.

  • Working Standard Preparation: Create a series of mixed working standards by serial dilution from the stock solutions to cover the desired analytical range (e.g., 1, 5, 10, 25, 50 µg/mL).[12] This allows for the quantification of each isomer in an unknown mixture.

  • Unknown Sample Preparation:

    • If the sample is a liquid, dilute it with hexane to bring the expected concentration of this compound into the calibrated range. A starting dilution of 1:100 is recommended if the concentration is unknown.

    • Ensure the final sample is free of particulates. If necessary, centrifuge the sample before transferring the supernatant to a GC vial.[7][12]

  • Final Volume: Transfer a minimum of 50 µL of each standard and prepared sample into separate GC autosampler vials.[12]

Protocol: GC-MS Instrumentation and Analysis

The following parameters are a robust starting point and may require optimization based on the specific instrument and column used.

GC Parameter Setting Rationale
Column Non-polar, e.g., DB-5ms, HP-5MS (30 m x 0.25 mm ID, 0.25 µm film)A non-polar stationary phase provides good separation for non-polar analytes like dimethylcyclohexane based on boiling point differences and van der Waals interactions.[13]
Injection Volume 1 µLA small injection volume prevents column overloading and peak broadening.[13][14]
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analytes without thermal degradation.[12]
Injection Mode Split (e.g., 50:1 ratio)A split injection is used for concentrated samples to prevent overloading the column, ensuring sharp peaks.[14] For trace analysis, a splitless injection could be considered.
Carrier Gas Helium, constant flow at 1.0 mL/minHelium is an inert and efficient carrier gas for GC-MS, providing good resolution.
Oven Program Initial: 40°C, hold 2 min. Ramp: 5°C/min to 100°C.A slow initial temperature and ramp rate enhances the separation of closely eluting isomers.[9][15] This program provides sufficient resolution for the cis and trans isomers.
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)Standard ionization technique that produces repeatable and library-searchable mass spectra.
Ionization Energy 70 eVThe standard energy for EI, which generates a reproducible fragmentation pattern.
Source Temperature 230 °CA heated source prevents condensation of analytes.
Quadrupole Temp 150 °CMaintains ion flight path integrity.
Scan Range m/z 40-200This range covers the molecular ion and all significant fragment ions of this compound.
Solvent Delay 3 minutesPrevents the high concentration of the solvent from saturating the detector.

Data Analysis and Interpretation

Chromatographic Results

Under the specified conditions, baseline separation of the cis and trans isomers is expected. The elution order can vary, but often the cis isomer elutes slightly before the trans isomer on non-polar columns. A representative chromatogram would show two distinct, sharp peaks corresponding to each isomer.

Mass Spectral Fragmentation

The mass spectrum for both isomers is dominated by fragmentation of the cyclohexane ring. The molecular ion peak ([M]⁺) at m/z 112 is typically weak or absent.[10] The most significant fragments arise from the loss of alkyl groups.

Fragmentation Parent [C₈H₁₆]⁺˙ m/z = 112 (Molecular Ion) Frag1 [C₇H₁₃]⁺ m/z = 97 Parent->Frag1 - •CH₃ Frag2 [C₆H₁₁]⁺ m/z = 83 Parent->Frag2 - •C₂H₅ Frag3 [C₅H₉]⁺ m/z = 69 Frag1->Frag3 - C₂H₄ Frag4 [C₄H₇]⁺ m/z = 55 Frag2->Frag4 - C₂H₄ caption Figure 2. Proposed fragmentation pathway.

Figure 2. Proposed fragmentation pathway.
m/z (Mass-to-Charge Ratio) Proposed Ion Fragment Significance
112[C₈H₁₆]⁺˙Molecular Ion (M⁺). Often low in abundance.
97[C₇H₁₃]⁺Loss of a methyl group (-CH₃). A major diagnostic peak.
83[C₆H₁₁]⁺Loss of an ethyl group (-C₂H₅). Another significant fragment.
69[C₅H₉]⁺Further fragmentation, often from the m/z 97 ion.
55[C₄H₇]⁺Common fragment in cyclic alkanes. Base peak is often m/z 55 or 97.

Identification: Peaks are identified by comparing their retention times to those of the certified standards. The mass spectrum of each peak should then be compared against a reference library, such as the NIST Mass Spectral Library, for confirmation.[1]

Conclusion and Best Practices

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound mixtures. By carefully controlling sample preparation and instrument parameters, high-resolution separation and accurate identification of the cis and trans isomers can be routinely achieved.

For optimal results, consider the following:

  • System Suitability: Before running samples, inject a standard mixture to verify column performance, including resolution and peak shape.

  • Solvent Purity: Always use high-purity solvents to avoid extraneous peaks and contamination.[7]

  • Regular Maintenance: Regularly replace injector septa and liners to prevent sample degradation and peak tailing.[13]

  • Data Verification: Always confirm peak identification by comparing both retention time and mass spectrum with an authentic standard.

References

  • Chemistry For Everyone. (2025, July 23). How Do You Prepare A Sample For GC-MS? [Video]. YouTube. [Link]
  • University of California, Davis - Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS.
  • National Institute of Standards and Technology. (n.d.). Cyclohexane, 1,4-dimethyl-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Cyclohexane, 1,4-dimethyl-, trans-. In NIST Chemistry WebBook.
  • Schurig, V. (2001). Analytical gas-chromatographic stereoisomeric separation of unfunctionalized cycloalkanes on modified cyclodextrins.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated.
  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography.
  • National Institute of Standards and Technology. (n.d.). Gas Chromatography data for Cyclohexane, 1,4-dimethyl-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). General information for Cyclohexane, 1,4-dimethyl-. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem.
  • Jmol. (2021, April 26). This compound. In Stereoelectronics.
  • ResearchGate. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?.
  • Reddit. (2023, December 1). How is trans-1,4-dimethtlcyclohexane and cis-1,4-dimethyl cyclohexane diastereomer?. r/chemhelp.
  • Dr. Pawan Tambade. (2020, July 27). stereochemistry of 1,4 dimethyl cyclohexane [Video]. YouTube. [Link]
  • LibreTexts Chemistry. (2024, September 30). 12.2: Interpreting Mass Spectra.

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Application Note: Conformational Analysis of trans-1,4-Dimethylcyclohexane using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of trans-1,4-dimethylcyclohexane using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the principles of conformational analysis in substituted cyclohexanes and detail a robust protocol for acquiring and interpreting 13C NMR spectra. This guide will demonstrate how chemical shift data provides profound insights into the conformational equilibrium and stereochemistry of this molecule, a foundational skill for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical properties and biological activity. For cyclic molecules like cyclohexane and its derivatives, the concept of conformational isomers—different spatial arrangements of the same molecule that can be interconverted by rotation about single bonds—is of paramount importance. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain.

In substituted cyclohexanes, substituents can occupy either an axial or an equatorial position. The relative stability of these conformers is dictated by steric interactions, most notably the 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring[1][2]. 13C NMR spectroscopy is a powerful and sensitive technique for elucidating the conformational preferences of such molecules. The chemical shift of a carbon atom is highly dependent on its local electronic environment, which is directly influenced by its spatial orientation[3][4].

trans-1,4-Dimethylcyclohexane serves as an excellent model system for understanding these principles. It exists as a dynamic equilibrium between two chair conformers: a diequatorial (e,e) and a diaxial (a,a) form. A thorough analysis of its 13C NMR spectrum allows for the unambiguous assignment of signals and a quantitative understanding of the conformational equilibrium.

Conformational Equilibrium of trans-1,4-Dimethylcyclohexane

The trans isomer of 1,4-dimethylcyclohexane can exist in two distinct chair conformations that interconvert via a ring-flip mechanism.

  • Diequatorial (e,e) Conformer: Both methyl groups occupy equatorial positions. This conformation is significantly more stable as it avoids unfavorable 1,3-diaxial steric interactions[5][6].

  • Diaxial (a,a) Conformer: Both methyl groups are in axial positions. This conformer is destabilized by four 1,3-diaxial interactions between the methyl groups and the axial hydrogens on the ring[1][5].

Due to the significant steric strain in the diaxial conformer, the equilibrium heavily favors the diequatorial form.[5] At room temperature, the molecule spends the vast majority of its time in the diequatorial conformation. This has a direct and observable consequence on the 13C NMR spectrum.

G cluster_0 Conformational Equilibrium of trans-1,4-Dimethylcyclohexane Diequatorial Diequatorial (e,e) More Stable Diaxial Diaxial (a,a) Less Stable Diequatorial->Diaxial Ring Flip

Caption: Conformational equilibrium of trans-1,4-dimethylcyclohexane.

Experimental Protocol: 13C NMR Analysis

This section outlines a detailed procedure for obtaining a high-quality proton-decoupled 13C NMR spectrum of trans-1,4-dimethylcyclohexane.

3.1. Sample Preparation

  • Analyte Quantity: Accurately weigh approximately 20-50 mg of high-purity trans-1,4-dimethylcyclohexane into a clean, dry vial.[7]

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial. CDCl3 is a common solvent for non-polar analytes and its deuterium signal is used for field-frequency locking by the NMR spectrometer.

  • Dissolution and Transfer: Gently swirl the vial to ensure complete dissolution of the sample. Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is often added as an internal reference standard for chemical shifts, with its signal defined as 0.00 ppm.[8] Modern spectrometers can also reference the residual solvent peak (for CDCl3, the central peak of the triplet is at approximately 77.16 ppm).

3.2. NMR Instrument Setup and Data Acquisition

The following parameters are provided as a starting point for a 400 MHz NMR spectrometer and may require optimization based on the specific instrument.[9]

  • Instrument Initialization: Insert the sample into the spectrometer. Ensure the sample is spinning at a stable rate (typically 20 Hz) to average out magnetic field inhomogeneities.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl3 solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the 13C probe to the sample to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Approximately 200-220 ppm.

    • Number of Scans (NS): 64 to 256 scans, depending on the desired signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds. A sufficient delay is crucial for accurate integration, especially for quaternary carbons, although this is not a concern for trans-1,4-dimethylcyclohexane which lacks them.

    • Acquisition Time (AQ): Approximately 1-2 seconds.

G cluster_1 13C NMR Experimental Workflow A Sample Preparation (20-50mg in CDCl3) B Instrument Setup (Lock, Shim, Tune) A->B C Data Acquisition (Proton Decoupled) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking & Assignment) D->E

Caption: A streamlined workflow for 13C NMR analysis.

3.3. Data Processing

  • Fourier Transformation (FT): Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the central CDCl3 peak to 77.16 ppm.

Data Analysis and Interpretation

Due to the symmetry of the trans-1,4-dimethylcyclohexane molecule in its dominant diequatorial conformation, the 13C NMR spectrum is expected to be simple.

  • Symmetry: In the diequatorial conformer, there are only three unique carbon environments due to a C2 axis of symmetry:

    • The two methyl carbons (-CH3).

    • The two methine carbons to which the methyl groups are attached (C1 and C4).

    • The four methylene carbons of the ring (C2, C3, C5, and C6).

  • Expected Spectrum: Consequently, the proton-decoupled 13C NMR spectrum should display only three distinct signals.

4.1. Signal Assignment

The assignment of these signals is based on established chemical shift trends and the effects of substitution on the cyclohexane ring.

  • Methyl Carbons (-CH3): These are typically the most shielded (upfield) carbons and will appear at the lowest ppm value.

  • Methylene Carbons (-CH2-): The four equivalent methylene carbons will appear at an intermediate chemical shift.

  • Methine Carbons (-CH-): The two equivalent methine carbons, being substituted with methyl groups, are the most deshielded (downfield) and will appear at the highest ppm value.

The chemical shifts are influenced by the equatorial orientation of the methyl groups. An axial methyl group would be expected to be shielded (resonate at a higher field or lower ppm) due to the γ-gauche effect.[3] The absence of signals corresponding to the minor diaxial conformer at room temperature is a testament to the high energetic preference for the diequatorial form.

Summary of 13C NMR Data

The following table summarizes the expected 13C NMR chemical shifts for trans-1,4-dimethylcyclohexane in its predominant diequatorial conformation, dissolved in CDCl3. Actual values may vary slightly depending on the specific instrument and experimental conditions.

Carbon TypeNumber of CarbonsExpected Chemical Shift (δ, ppm)
Methyl (-CH3)2~22.5
Methylene (-CH2-)4~32.5
Methine (-CH-)2~35.0

Data is representative and compiled from typical values found in NMR databases and literature.[10][11]

Conclusion

The 13C NMR analysis of trans-1,4-dimethylcyclohexane is a textbook example of how this powerful analytical technique can provide clear and definitive information about molecular symmetry and conformational preferences. The simplicity of the resulting spectrum, with only three signals, directly confirms the predominance of the highly symmetric diequatorial conformer. This application note provides a robust framework for researchers to perform and interpret such analyses, which are fundamental to the structural elucidation of cyclic organic molecules in academic and industrial settings.

References

  • trans-1,4-Dimethylcyclohexane - SpectraBase. John Wiley & Sons, Inc. [Link]
  • Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]
  • Bagno, A., et al. (2020). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. The Journal of Physical Chemistry A. [Link]
  • Booth, H., & Everett, J. R. (1980). The conformational equilibrium in [13C-1-methyl]-cis-1,4-dimethylcyclohexane. Canadian Journal of Chemistry, 58(24), 2709-2714. [Link]
  • Conformational Analysis of 1,4-Disubstituted Cyclohexanes. St.
  • Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. PubMed. [Link]
  • Conformational analysis of this compound. CIS and TRANS diastereoisomers. (2022). YouTube. [Link]
  • Conformational analysis of cis-1,4-dimethylcyclohexane. YouTube. [Link]
  • Sarnpitak, P., et al. (2018). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. ACS Omega. [Link]
  • Prasad, K. R., et al. (2013). 13C NMR Investigations and Molecular Order of 4-(trans-4′-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT).
  • 13C NMR Chemical Shifts.
  • Effects of electron-donating (R = NH2) and electron-withdrawing (R = NO2) groups on ¹³C NMR chemical shifts in R-substituted benzene are investigated by molecular orbital analyses.
  • 13-C NMR Protocol for beginners AV-400. University of Notre Dame. [Link]
  • Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
  • Conformational analysis of trans-1,4-dihalocyclohexanes.
  • Substituted Cyclohexanes. KPU Pressbooks. [Link]
  • Why is diequatorial trans-1,2-dimethylcyclohexane more stable than diaxial trans-1,2-dimethylcyclohexane? Chemistry Stack Exchange. [Link]
  • Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]
  • Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. [Link]

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Application Notes & Protocols: The Strategic Use of 1,4-Dimethylcyclohexane and Its Derivatives in Advanced Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted roles of 1,4-dimethylcyclohexane in modern polymerization science. Moving beyond its conventional use as a simple hydrocarbon solvent, we explore its strategic application in stereocontrolled polymerizations and, more significantly, the pivotal role of its derivatives as monomers in the synthesis of high-performance aliphatic polyesters. We will dissect the critical influence of the cis/trans isomerism of the cyclohexane ring on the final polymer architecture and properties, providing detailed, field-proven protocols for both solution and melt polymerization techniques.

Introduction: this compound - Beyond an Inert Solvent

This compound is a cycloalkane existing as two distinct stereoisomers: cis and trans.[1] While its non-polar, hydrophobic nature makes it a suitable solvent for various organic reactions, its true value in polymer science is unlocked when considering the stereochemical implications of its structure.[2][3] The spatial arrangement of the two methyl groups dictates the conformational stability of the molecule, with the trans isomer, which can adopt a diaxial or diequatorial conformation, being more stable than the cis isomer, where one methyl group is forced into a higher-energy axial position.[4][5] This fundamental stereochemistry is paramount when this compound derivatives are used as monomers, as it directly translates into the macromolecular structure and bulk properties of the resulting polymer.[6]

Table 1: Key Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₁₆ [7][8]
Molecular Weight 112.21 g/mol [7][9]
Boiling Point ~120-126 °C [8][9]
Melting Point ~ -87 °C [8][9]
Density ~0.773 g/mL at 25 °C [9]
Water Solubility 3.84 mg/L at 25 °C (Very Low) [9]

| Primary Hazards | Highly Flammable, Skin Irritant, Aspiration Hazard |[3][7] |

Caption: Chair conformations of trans and cis-1,4-dimethylcyclohexane isomers.

Application as a Solvent: Ziegler-Natta Polymerization

In certain polymerization reactions, the choice of solvent is critical to prevent interference with the catalyst or the growing polymer chain. Ziegler-Natta polymerization, a method for synthesizing stereoregular polyolefins like linear polyethylene and isotactic polypropylene, requires an inert, non-coordinating solvent system.[10][11] this compound serves as an excellent medium for this purpose. Its saturated hydrocarbon structure ensures it does not compete with the alkene monomer for coordination sites on the transition metal catalyst.[12] Furthermore, its boiling point of approximately 120 °C allows for reactions to be conducted at elevated temperatures to improve reaction kinetics and solubility without requiring high-pressure equipment.

Protocol 1: Ziegler-Natta Polymerization of Propylene using this compound

This protocol describes a general laboratory-scale procedure for the polymerization of propylene.

Causality and Experimental Rationale:

  • Inert Atmosphere: The Ziegler-Natta catalyst components, particularly the organoaluminum co-catalyst (e.g., Triethylaluminium), are extremely reactive with oxygen and water.[12] A rigorously inert atmosphere (N₂ or Ar) is mandatory to prevent catalyst deactivation.

  • Solvent Purity: Trace impurities in the solvent can act as poisons to the catalyst. Distillation from a drying agent ensures the removal of water and other reactive species.

  • Catalyst Formation: The reaction between the transition metal halide (TiCl₄) and the organoaluminum compound forms the active catalytic sites.[12] The order of addition and aging period are crucial for generating highly active and stereoselective catalysts.

Materials:

  • This compound (mixture of isomers), freshly distilled over CaH₂

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminium (Al(C₂H₅)₃)

  • Propylene (polymerization grade)

  • Methanol (for quenching)

  • Hydrochloric acid (5% in Methanol)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Reactor Setup: Assemble a dry, nitrogen-purged glass reactor equipped with a mechanical stirrer, gas inlet/outlet, and a thermocouple.

  • Solvent Charging: Charge the reactor with 250 mL of purified this compound via cannula transfer.

  • Catalyst Introduction:

    • Under a positive flow of nitrogen, introduce the triethylaluminium co-catalyst into the solvent and stir.

    • Slowly add the titanium tetrachloride catalyst to the stirring solution. A precipitate, the active catalyst, will form.

    • Age the catalyst slurry by stirring at room temperature for 30 minutes.

  • Polymerization:

    • Heat the reactor to the desired temperature (e.g., 70 °C).

    • Introduce propylene gas at a constant pressure. The polymerization is exothermic and may require cooling to maintain a constant temperature.

  • Termination and Isolation:

    • After the desired reaction time (e.g., 2 hours), stop the propylene flow and vent the reactor.

    • Slowly add 20 mL of methanol to the reactor to quench the reaction and deactivate the catalyst.

    • Pour the polymer slurry into a larger beaker containing 500 mL of methanol with 5% HCl to precipitate the polypropylene and dissolve catalyst residues.

  • Purification and Drying:

    • Stir the mixture for 1 hour.

    • Filter the solid polymer and wash extensively with fresh methanol.

    • Dry the polypropylene powder in a vacuum oven at 60 °C to a constant weight.[13]

Caption: General workflow for Ziegler-Natta polymerization in a hydrocarbon solvent.

This compound Derivatives in Polycondensation

The most significant application of this compound in polymer chemistry is as a precursor to rigid, cycloaliphatic monomers for polyester synthesis. The resulting polymers, such as Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) or PCCD, possess unique properties like high thermal stability, weatherability, and optical clarity.[6][14]

The key monomers derived from the hydrogenation of dimethyl terephthalate and subsequent reactions are:

  • 1,4-Cyclohexanedimethanol (CHDM)

  • 1,4-Cyclohexanedicarboxylic Acid (CHDA) or its dimethyl ester (DMCD)

The Decisive Role of cis/trans Isomerism

The ratio of cis to trans isomers in the CHDM and CHDA monomer feedstock is the single most important factor determining the final properties of the polyester.[6]

  • High trans-Isomer Content: The linear, symmetric structure of the trans isomer allows for efficient chain packing. This results in semi-crystalline polymers with high melting points (Tm), good mechanical strength, and thermal stability.[15]

  • High cis-Isomer Content: The "kinked" structure of the cis isomer disrupts chain packing and inhibits crystallization. This leads to amorphous polymers with lower glass transition temperatures (Tg), excellent clarity, but reduced thermal and mechanical performance compared to their semi-crystalline counterparts.[6]

Controlling this isomeric ratio is therefore a powerful tool for tailoring polymer properties to specific applications. During melt polycondensation at high temperatures, isomerization can occur, typically driving the mixture towards a thermodynamically stable cis/trans ratio of approximately 34:66.[6] Minimizing this isomerization is key to achieving polymers with the highest possible crystallinity and melting temperature.[15]

G cluster_monomers Monomer Isomers cluster_polymers Resulting Polymer Properties Trans trans-CHDA/CHDM (Linear Structure) Poly_Trans Semi-Crystalline Polymer - High Tm - High Strength - Opaque Trans->Poly_Trans Enables Efficient Chain Packing Cis cis-CHDA/CHDM (Kinked Structure) Poly_Cis Amorphous Polymer - Lower Tg - High Clarity - Flexible Cis->Poly_Cis Disrupts Chain Packing

Caption: Influence of monomer isomerism on polyester architecture and properties.

Table 2: Impact of Monomer Isomeric Ratio on PCCD Properties

Property Polymer from High trans-Monomer Polymer from High cis-Monomer Rationale Source(s)
Crystallinity Semi-crystalline Amorphous Linear trans isomers allow for ordered chain packing. [6]
Melting Temp. (Tm) High Not Applicable Energy is required to break the crystalline lattice. [15]
Glass Trans. (Tg) Lower Higher (relative to amorphous polymers) Chain mobility is restricted in the amorphous phase. [6]
Clarity Opaque/Translucent High (Transparent) Crystalline domains scatter light. [14]

| Mechanical Strength | High | Lower | Crystalline regions act as physical crosslinks. |[14] |

Protocol 2: Two-Stage Melt Polycondensation for PCCD Synthesis

This protocol outlines the synthesis of high molecular weight PCCD from CHDA and CHDM.[14][16]

Causality and Experimental Rationale:

  • Two-Stage Process: The first stage (esterification) is performed at atmospheric pressure to efficiently form low molecular weight oligomers and remove the water byproduct. The second stage (polycondensation) requires high vacuum to remove the diol byproduct (from transesterification), driving the equilibrium towards high molecular weight polymer formation.[14]

  • Catalyst: A transesterification catalyst like titanium tetrabutoxide (TBT) is essential for achieving high molecular weights in a reasonable timeframe.[14]

  • Temperature Control: The temperature profile is a delicate balance. It must be high enough for the melt to be stirrable and for the reaction to proceed, but excessive temperatures can cause thermal degradation and unwanted trans-to-cis isomerization, which lowers the melting point of the final polymer.[6][15][16]

  • Molar Ratio: A slight excess of the diol (CHDM) is often used to compensate for its potential loss due to volatilization under vacuum, ensuring proper stoichiometry for high polymer growth.[14]

Materials:

  • 1,4-Cyclohexanedicarboxylic acid (CHDA), high trans-isomer content

  • 1,4-Cyclohexanedimethanol (CHDM), high trans-isomer content

  • Titanium tetrabutoxide (TBT) catalyst

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Reactor Charging (Stage 1 - Esterification):

    • Charge a high-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser with CHDA, CHDM (e.g., 1.004:1 molar ratio of CHDM to CHDA), and the catalyst/antioxidant.[14]

    • Purge the system thoroughly with nitrogen.

  • Esterification:

    • Heat the reactor under a slow nitrogen stream to ~220-230 °C.[14][16]

    • Maintain this temperature with vigorous stirring. Water will begin to distill off as a byproduct of the esterification reaction.

    • Continue this stage until >90% of the theoretical amount of water has been collected (typically 2-3 hours).

  • Polycondensation (Stage 2):

    • Increase the temperature to ~260-275 °C.[14][16]

    • Gradually apply a vacuum, reducing the pressure to below 1 mbar over approximately 1 hour. This helps to avoid vigorous boiling of the oligomers.

    • Continue the reaction under high vacuum. The viscosity of the melt will increase significantly as the molecular weight builds. The process can be monitored by the torque on the mechanical stirrer.

    • Maintain these conditions for 2-4 hours, or until the desired melt viscosity is achieved.

  • Polymer Extrusion and Quenching:

    • Release the vacuum with nitrogen gas.

    • Extrude the molten polymer from the bottom of the reactor into a strand and quench it in a cold water bath.

    • Pelletize the cooled polymer strand for subsequent analysis and processing.

Safety and Handling

This compound is a highly flammable liquid and vapor (flash point ~15.6 °C).[3][8] It should be handled in a well-ventilated area, preferably a fume hood, away from sources of ignition.[3] It is also a skin irritant and an aspiration hazard if swallowed.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All polymerization reactions, especially those involving pyrophoric co-catalysts like triethylaluminium, must be conducted under a strictly inert atmosphere by trained personnel.

References

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  • Celli, A., Marchese, P., Sullalti, S., & Berti, C. (2017). Solid-state polymerization process for the preparation of poly(cyclohexane-1,4-dimethylene cyclohexane-1,4-dicarboxylate) polymers with high melting temperature and crystallinity. Polymer Engineering & Science.
  • Chemsrc. (n.d.). This compound CAS#:589-90-2.
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  • Polymer Science Learning Center. (n.d.). Ziegler-Natta Vinyl Polymerization. University of Southern Mississippi.
  • Chen, Y., Li, X., & Zhan, M. (2011). Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites. Polymers and Polymer Composites.
  • Pell, T. M., Jr., & Papanu, J. S. (2004). Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from non-volatile diols. U.S. Patent No. US6828410B2. Google Patents.
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Application Notes and Protocols for 1,4-Dimethylcyclohexane in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Non-Traditional Substrate in Electrophilic Aromatic Substitution

The Friedel-Crafts reaction, a cornerstone of organic synthesis, traditionally employs alkyl halides, alkenes, or alcohols to functionalize aromatic rings.[1][2] Saturated cycloalkanes, such as 1,4-dimethylcyclohexane, are generally considered inert under classical Friedel-Crafts conditions due to the strength of their C-H and C-C bonds. However, for the discerning researcher, this apparent lack of reactivity presents an intriguing challenge and a potential opportunity. This document explores the theoretical and potential practical applications of this compound in Friedel-Crafts reactions, moving beyond textbook examples to provide a forward-looking guide for advanced synthesis and drug development.

While not a conventional choice, the use of this compound can be envisaged in two primary roles: as a latent alkylating agent under forcing conditions, or as a high-boiling, non-polar solvent for specific applications. Understanding the underlying principles of carbocation chemistry is paramount to harnessing its potential and navigating the inherent challenges.

Part 1: Mechanistic Insights and Scientific Rationale

This compound as a Latent Alkylating Agent

The central premise for using a saturated cycloalkane as an alkylating agent lies in its ability to form a carbocation. This is not a spontaneous process and requires highly reactive electrophilic species, typically generated from strong Lewis acids or superacids.

Hydride Abstraction: The Initiation Step

The reaction is initiated by the abstraction of a hydride ion (H⁻) from the cyclohexane ring by the Lewis acid catalyst, such as aluminum chloride (AlCl₃) activated by a protic source (trace HCl or H₂O), or more potent systems like SbF₅.[3][4] Tertiary hydrogens are more susceptible to abstraction than secondary hydrogens due to the greater stability of the resulting tertiary carbocation. In this compound, all hydrogens are secondary, meaning the initial hydride abstraction is likely to be a high-energy process.

G cluster_initiation Hydride Abstraction 1,4-DMC This compound Carbocation Secondary Carbocation 1,4-DMC->Carbocation Hydride Abstraction AlCl3_H+ AlCl₃-H⁺ Complex AlCl3_H+->Carbocation H2_AlCl3 H₂ + AlCl₃

Caption: Initiation via hydride abstraction from this compound.

Carbocation Isomerization: The Inevitable Complication

Once formed, the initial secondary carbocation is highly prone to rearrangement to achieve greater stability. This will occur through a series of hydride and methanide shifts, leading to a complex mixture of isomeric carbocations.[1] The thermodynamically most stable tertiary carbocations will ultimately predominate. This inherent isomerization is a critical challenge, as it will lead to a mixture of alkylated aromatic products, significantly complicating purification and reducing the yield of any single desired product.

G cluster_isomerization Carbocation Isomerization Initial_C+ Initial Secondary Carbocation Rearranged_C+ Rearranged Tertiary Carbocations Initial_C+->Rearranged_C+ Hydride & Methanide Shifts Mixture Thermodynamic Mixture of Isomers Rearranged_C+->Mixture

Caption: Isomerization of the initially formed carbocation.

Electrophilic Aromatic Substitution

The resulting mixture of carbocation isomers will then act as the electrophiles in the subsequent attack on the aromatic ring, leading to a variety of alkylated products.

This compound as a Solvent

For certain Friedel-Crafts acylations, where the acylium ion is stable and does not rearrange, a non-reactive, high-boiling point solvent may be desirable.[5] this compound (boiling point ~124 °C) could serve this purpose. Its inert nature would prevent it from participating in the reaction, and its boiling point allows for a wider range of reaction temperatures compared to more volatile solvents like dichloromethane. However, its non-polar nature may limit the solubility of some polar reactants and catalysts.

Part 2: Experimental Protocols (Hypothetical)

The following protocols are theoretical and intended to serve as a starting point for investigation. Extreme caution must be exercised due to the highly reactive and corrosive nature of the reagents. All manipulations should be performed in a well-ventilated fume hood under anhydrous conditions.

Protocol 1: Friedel-Crafts Alkylation of Benzene with this compound (Exploratory Scale)

Objective: To investigate the feasibility of using this compound as an alkylating agent for benzene.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (dried over sodium/benzophenone)

  • This compound (dried over molecular sieves)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous AlCl₃ (1.5 eq.).

  • Cool the flask in an ice bath and add anhydrous benzene (10 eq.) via cannula.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM from the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by GC-MS.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of crushed ice, followed by concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS and ¹H NMR to identify the mixture of alkylated benzenes.

Expected Outcome and Data Interpretation:

The product will likely be a complex mixture of (dimethylcyclohexyl)benzenes and their isomers. The GC-MS analysis will be crucial for identifying the various products formed due to carbocation rearrangements.

ParameterValue/ConditionRationale
Reactant Ratio Benzene in large excessTo minimize polyalkylation.[6]
Catalyst Anhydrous AlCl₃A strong Lewis acid required for hydride abstraction.
Temperature RefluxTo overcome the high activation energy for hydride abstraction.
Reaction Time 4-6 hoursExploratory; requires optimization based on monitoring.
Protocol 2: Friedel-Crafts Acylation of Toluene using this compound as a Solvent

Objective: To utilize this compound as a high-boiling solvent for a standard Friedel-Crafts acylation.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Toluene (dried over sodium/benzophenone)

  • Acetyl Chloride (CH₃COCl)

  • This compound (dried over molecular sieves)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous AlCl₃ (1.2 eq.).

  • Add this compound as the solvent.

  • Add anhydrous toluene (1.0 eq.).

  • Cool the mixture to 0 °C and slowly add acetyl chloride (1.1 eq.) from the dropping funnel.

  • After addition, allow the reaction to stir at room temperature for 2 hours.

  • Quench, work up, and purify the product as described in Protocol 1. The primary product expected is 4-methylacetophenone.

Part 3: Challenges, Limitations, and Safety Considerations

  • Product Complexity: The primary challenge in using this compound as an alkylating agent is the inevitable formation of a complex mixture of isomers, making it unsuitable for selective synthesis.[1]

  • Harsh Conditions: The forcing conditions (strong Lewis acids, high temperatures) required for hydride abstraction can lead to side reactions and degradation of sensitive substrates.

  • Catalyst Deactivation: The Lewis acid catalyst is highly sensitive to moisture and must be handled under strictly anhydrous conditions.[7]

  • Safety: Friedel-Crafts reactions are often exothermic and involve highly corrosive and hazardous materials.[8] Appropriate personal protective equipment (PPE) is mandatory. The quenching step can be highly exothermic and should be performed with extreme care.

Conclusion

While the direct application of this compound as a selective alkylating agent in Friedel-Crafts reactions is severely limited by carbocation rearrangements, a thorough understanding of the underlying mechanistic principles allows for its consideration in specific contexts. Its potential as a high-boiling, inert solvent for acylation reactions presents a more practical application. For the research scientist, the exploration of such non-traditional substrates, even if challenging, can lead to a deeper understanding of reaction mechanisms and potentially novel synthetic pathways.

References

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene.
  • LibreTexts Chemistry. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
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High-temperature reactions in 1,4-Dimethylcyclohexane solvent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Temperature Organic Synthesis in 1,4-Dimethylcyclohexane

Abstract

This technical guide provides a comprehensive overview of this compound (DMCH) as a high-boiling-point, non-polar solvent for high-temperature chemical reactions. Targeted at researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of properties to deliver field-proven insights into the practical application of DMCH. We will explore its physicochemical characteristics, the rationale for its selection, its own thermal reactivity, and detailed protocols for its safe and effective use. By explaining the causality behind experimental choices, this guide aims to equip scientists with the expertise needed to leverage this compound in challenging synthetic applications requiring elevated temperatures.

Introduction: Identifying a Niche High-Temperature Solvent

In the landscape of organic synthesis, the choice of solvent is paramount to reaction success. While common solvents like toluene (b.p. 111°C) are workhorses, certain transformations demand higher thermal energy to overcome significant activation barriers. This compound, a saturated cycloalkane, presents itself as a viable, albeit specialized, option for such scenarios. With a boiling point in the 120-125°C range, it occupies a thermal window above toluene but below more traditional high-temperature solvents like DMF or DMSO, offering a non-polar, aprotic alternative.

Historically, the study of DMCH has been dominated by its role in fuel science and catalytic reforming, where it is a component or reactant rather than a medium.[1][2] However, its inherent chemical inertness as a saturated hydrocarbon makes it an intriguing candidate for sensitive catalytic systems that might be compromised by more functionalized solvents. This guide will detail the considerations and methodologies required to successfully employ DMCH as a reaction solvent in a laboratory setting.

Physicochemical Properties of this compound

This compound exists as two distinct stereoisomers: cis and trans. The trans isomer is thermodynamically more stable as both large methyl groups can occupy equatorial positions on the chair conformation, minimizing steric strain.[3] Commercially available this compound is often sold as a mixture of these isomers. Understanding their individual properties is crucial for predicting solvent behavior.

Propertycis-1,4-Dimethylcyclohexanetrans-1,4-DimethylcyclohexaneMixture (Typical)
CAS Number 624-29-3[4]2207-04-7[5]589-90-2[6]
Molecular Formula C₈H₁₆[4]C₈H₁₆[5]C₈H₁₆[6]
Molecular Weight 112.21 g/mol [4]112.21 g/mol [5]112.21 g/mol [6]
Boiling Point 124-125 °C[7]~120 °C[8]120-125.9 °C[6][9]
Melting Point -88 to -87 °C[7]-37.2 °C-87 °C[6]
Density (at 25°C) ~0.783 g/mL[10]~0.762 g/mL[8]~0.773 g/mL[6]
Flash Point ~15.6 °C~15.6 °C~15.6 °C (60 °F)[6][9]
Water Solubility 3.84 mg/L (25 °C) (low)[6]LowLow
Primary Hazard Highly Flammable Liquid[11]Highly Flammable LiquidHighly Flammable Liquid[11]

Table 1: Comparative physicochemical properties of this compound isomers.

The Rationale: Why Choose this compound?

The selection of a high-boiling-point solvent is a critical decision driven by specific reaction requirements. The primary reasons to select DMCH are rooted in its chemical inertness and non-polar character.

  • Thermal Window: Its boiling point of ~124°C provides a stable thermal environment for reactions that are sluggish in toluene or xylene but do not require the extreme temperatures afforded by solvents like diphenyl ether.

  • Chemical Inertness: As a saturated alkane, DMCH is unreactive towards a wide range of reagents, including strong bases, acids, and organometallics, under typical synthetic conditions. This minimizes solvent-derived side products that can complicate purification and reduce yield.

  • Aprotic & Non-Coordinating: The absence of heteroatoms makes DMCH a non-coordinating solvent. This is highly advantageous in catalytic reactions where solvent molecules might otherwise compete for binding sites on a metal center, inhibiting catalytic activity.

  • Solubility Profile: It effectively dissolves non-polar organic compounds, reagents, and catalyst complexes, following the "like dissolves like" principle.[12] This is crucial for maintaining a homogeneous reaction mixture.

However, its use is not without challenges. The primary drawback is the difficulty of its removal post-reaction due to its high boiling point and low volatility.[13] Standard rotary evaporation requires high vacuum and temperature, which may not be suitable for thermally sensitive products.

Solvent Stability: High-Temperature Reactions of DMCH Itself

A critical aspect of using any solvent at high temperatures is understanding its own potential for thermal decomposition or isomerization. While DMCH is relatively stable, under forcing conditions, particularly in the presence of catalysts, it can undergo transformations.

  • Isomerization: At elevated temperatures, especially with acid catalysts or certain metal surfaces, the cis and trans isomers can interconvert. Computational studies show that the energy barriers for these conformational changes are surmountable at high temperatures.[14] This is generally not a concern for product purity but reflects the dynamic nature of the solvent system.

  • Dehydrogenation & Aromatization: In processes like catalytic reforming, which operate at very high temperatures (e.g., 500°C) and pressures over platinum-based catalysts, DMCH can be dehydrogenated to form xylenes.[15][16] While these conditions are far more extreme than typical lab-scale synthesis, the potential for trace aromatization should be considered if reactions are run for extended periods at the solvent's boiling point with highly active dehydrogenation catalysts.

  • Thermal Cracking: At temperatures well above its boiling point, C-C bond scission can occur, leading to ring-opening and the formation of smaller alkane and alkene fragments.[17] This defines the ultimate upper limit of the solvent's thermal stability.

G cis_DMCH cis-1,4-Dimethylcyclohexane heat_catalyst High Temp (>120°C) (e.g., Acid Catalyst) cis_DMCH->heat_catalyst Isomerization extreme_conditions Extreme Conditions (e.g., Reforming, >450°C, Pt catalyst) cis_DMCH->extreme_conditions trans_DMCH trans-1,4-Dimethylcyclohexane (More Stable) trans_DMCH->extreme_conditions Dehydrogenation Aromatization heat_catalyst->trans_DMCH pxylene p-Xylene + H₂ extreme_conditions->pxylene cracking Cracked Products (e.g., C₄H₈, C₂H₅•) extreme_conditions->cracking C-C Scission

Potential thermal reaction pathways for 1,4-DMCH solvent.

General Protocol: Safe Handling of High-Temperature Reactions

Operating reactions at elevated temperatures with a flammable solvent demands stringent safety protocols.[18][19] Adherence to a systematic workflow is non-negotiable.

Equipment / ProcedureRationale and Key Considerations
Personal Protective Equipment (PPE) Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[20]
Fume Hood All operations must be conducted in a certified chemical fume hood to contain flammable vapors and potential splashes.[19]
Glassware Use round-bottom flasks and condensers free of cracks or star fractures that can fail under thermal stress.[20]
Heating Source Never use an open flame. Use a temperature-controlled heating mantle with a sand or aluminum bead bath for uniform heat distribution. This prevents localized superheating.
Reflux Condenser Ensure a continuous and adequate flow of coolant through the condenser to prevent the escape of flammable solvent vapors.
Inert Atmosphere For air-sensitive reactions, establish an inert atmosphere (N₂ or Ar) via a gas manifold before heating begins.
Monitoring Use a thermocouple or thermometer to monitor the internal reaction temperature, not just the mantle setting. Do not leave the reaction unattended.
Quenching Allow the reaction to cool to room temperature before quenching or opening the system to the atmosphere to prevent sudden boiling or fire.

Table 2: Essential safety equipment and procedures for high-temperature reactions.

The following workflow diagram illustrates the critical steps for setting up a safe high-temperature reaction.

G start Start setup 1. Assemble Dry Glassware (Flask, Condenser) start->setup reagents 2. Charge Reagents & Solvent (in Fume Hood) setup->reagents inert 3. Establish Inert Atmosphere (if required) reagents->inert heat 4. Begin Controlled Heating (Mantle + Stirring) inert->heat monitor 5. Monitor Temperature & Reflux (DO NOT LEAVE UNATTENDED) heat->monitor cool 6. Cool to Room Temperature (Remove Mantle) monitor->cool Reaction Complete workup 7. Quench & Proceed with Work-up cool->workup end End workup->end

General workflow for safe high-temperature synthesis.

Application Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate

This protocol provides a representative example of using this compound for a common cross-coupling reaction that often benefits from higher temperatures.

Objective: To synthesize 2-phenyl-1,3,5-trimethylbenzene from 2-bromo-1,3,5-trimethylbenzene (2-bromomesitylene) and phenylboronic acid. The steric hindrance around the bromine atom necessitates a higher temperature to achieve a reasonable reaction rate.

ComponentAmountMolesRationale
2-Bromomesitylene1.0 g5.02 mmolSterically hindered aryl halide (starting material).
Phenylboronic Acid735 mg6.03 mmolCoupling partner (1.2 equivalents).
Pd(PPh₃)₄116 mg0.10 mmolPalladium catalyst (2 mol%).
K₂CO₃ (anhydrous)2.08 g15.06 mmolBase (3.0 equivalents), must be anhydrous.
1,4-DMCH25 mL-High-temperature, non-polar solvent.

Table 3: Reagents and conditions for an example Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Preparation: In a fume hood, add a magnetic stir bar, 2-bromomesitylene, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and anhydrous potassium carbonate to a 100 mL oven-dried, round-bottom flask.

  • Solvent Addition: Add 25 mL of this compound to the flask.

  • Inerting: Equip the flask with a reflux condenser, and purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Lower the apparatus into a pre-heated sand bath on a stirring hotplate. Set the temperature to achieve a gentle reflux of the solvent (internal temperature of approximately 120-124°C).

    • Causality Note: Heating to reflux ensures the reaction has sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition step, which is often slow for hindered substrates.

  • Monitoring: Allow the reaction to stir vigorously under reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small aliquots. The reaction is expected to take 12-24 hours.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Work-up & Solvent Removal: a. Quench the reaction mixture by slowly adding 25 mL of deionized water. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). c. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. d. Filter the mixture and concentrate the filtrate using a rotary evaporator. Crucially, a high-vacuum pump (<10 mmHg) and a warm water bath (40-50°C) will be required to efficiently remove the high-boiling this compound. [13]

  • Purification: Purify the resulting crude oil via column chromatography on silica gel to yield the pure 2-phenyl-1,3,5-trimethylbenzene.

Chemical Compatibility

Due to its saturated hydrocarbon structure, this compound exhibits excellent chemical stability and is compatible with a wide array of reagents, even at elevated temperatures.

Reagent ClassCompatibility at High TemperatureNotes
Strong Acids GoodDMCH is non-basic and generally unreactive.
Strong Bases ExcellentCompatible with organolithiums, hydrides, and hydroxides.
Oxidizing Agents Fair to GoodStable to many common oxidants but can be oxidized under very harsh conditions.
Reducing Agents ExcellentHighly stable to common reducing agents (e.g., LiAlH₄, NaBH₄, H₂/catalyst).
Organometallics ExcellentNon-coordinating nature is ideal for many catalytic applications.
Halogens PoorCan undergo free-radical halogenation at high temperatures, especially with UV light.

Table 4: General chemical compatibility of this compound.

Conclusion

This compound is a specialized yet valuable solvent for high-temperature organic synthesis. Its primary advantages—a useful thermal window, chemical inertness, and a non-coordinating nature—make it an excellent choice for challenging reactions, particularly in organometallic catalysis. However, researchers must remain vigilant about safety protocols due to its flammability and be prepared for the practical challenges of its post-reaction removal. By understanding both the benefits and the limitations of DMCH, scientists can confidently add it to their toolbox for enabling difficult chemical transformations.

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  • ACS Publications. Geometric and Positional Isomer Effects on Ignition Behavior of Cycloalkanes. [Link]
  • Cerritos College.
  • Kaohsiung City Government. Precautions for Handling Organic Solvent. [Link]
  • ResearchG
  • Stereoelectronics. This compound. [Link]
  • ResearchGate. Temperature Dependence of Viscosity and Density of cis-1,4/trans-1,3-Dimethylcyclohexane and Several other Commonly Used Organic Solvents. [Link]
  • PMC. Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. [Link]
  • PubChem.
  • Petroleum Refining. Chemistry of Catalytic Reforming for Gasolines (Lecture 150). [Link]
  • Journal of the Chemical Society A. Thermal decomposition of cyclohexa-1,4-dienes. Part IV.. [Link]
  • Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
  • Wikipedia.
  • PennState. Chemistry of Catalytic Reforming | FSC 432: Petroleum Refining. [Link]
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Application Note: A Comprehensive Guide to Utilizing 1,4-Dimethylcyclohexane in Normal-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of 1,4-dimethylcyclohexane as a non-polar mobile phase component for Normal-Phase High-Performance Liquid Chromatography (NP-HPLC). While less conventional than n-hexane or cyclohexane, this compound presents a unique selectivity profile stemming from its distinct molecular geometry, offering potential advantages for the separation of non-polar analytes, particularly geometric isomers and other closely related structures. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and safety considerations necessary to effectively develop and optimize NP-HPLC methods using this solvent.

Introduction: The Case for an Alternative Non-Polar Solvent

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, essential for the separation, identification, and quantification of compounds.[1] In Normal-Phase HPLC (NP-HPLC), a polar stationary phase is paired with a non-polar mobile phase.[2] The elution of analytes is governed by their adsorption onto the polar surface, with more polar compounds being retained more strongly.[3]

The choice of the non-polar solvent (the "A" solvent or weak solvent) is critical, as it dictates the baseline interaction between the analytes and the stationary phase.[4] While n-hexane and cyclohexane are the most common choices, their linear and planar structures, respectively, can sometimes provide limited selectivity for complex mixtures of non-polar isomers. This compound, a cycloalkane available as a mixture of cis and trans isomers, introduces a different steric and conformational profile.[5][6] This subtle difference in molecular shape can alter interactions with both the stationary phase and the analyte, potentially unlocking separations that are challenging with traditional solvents. This guide explains the causality behind experimental choices when considering this solvent for method development.

Physicochemical Properties and Chromatographic Implications

A solvent's physical and chemical properties are paramount as they directly influence mobile phase characteristics like elution strength, system backpressure, and detector compatibility.[7][8] The properties of this compound are summarized below.

PropertyValue (Mixture of Isomers unless specified)Implication for HPLC
Molecular Formula C₈H₁₆[9]-
Molecular Weight 112.21 g/mol [9]Influences solvent density and viscosity.
Density ~0.76 - 0.8 g/cm³[9][10]Lower density than water; typical for organic solvents.
Boiling Point ~119 - 126 °C[9][11]Low volatility reduces mobile phase composition changes due to evaporation.
Viscosity ~0.36 cP (cis-isomer, 25°C)[10]Low viscosity results in lower system backpressure compared to solvents like water (1.0 cP) or isopropanol (~2.4 cP), beneficial for high flow rates.[12][13]
Refractive Index ~1.418 - 1.420[9][11]Important for Refractive Index (RI) detection. A significant difference between the mobile phase RI and the sample RI is required.[4]
UV Cutoff Not explicitly published; estimated >200 nmCritical Consideration: Cyclohexane has a UV cutoff of ~200 nm.[14][15] It is crucial to experimentally determine the usable wavelength range to avoid high baseline noise with UV detectors.
LogP (Octanol/Water) 4.37[9]High value indicates very low polarity, confirming its role as a weak solvent in NP-HPLC.
Miscibility Immiscible with water; miscible with alcohols, ethers, and other hydrocarbons.Suitable for use with common NP-HPLC modifiers (e.g., isopropanol, ethanol, ethyl acetate). Caution: Avoid mixing with acetonitrile for use with certain coated columns, as they can be immiscible and cause damage.[16]

Method Development & Optimization Protocols

The protocols described herein are designed as a self-validating system, incorporating steps for system equilibration and suitability to ensure trustworthy and reproducible results.

Workflow for NP-HPLC Method Development

The following diagram outlines the logical progression for developing a separation method using this compound.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization Start Define Separation Goal (e.g., Isomer Resolution) SolventPrep Protocol 1: Mobile Phase Preparation & Degassing Start->SolventPrep SystemPrep Protocol 2: System Equilibration & Suitability SolventPrep->SystemPrep InitialRun Perform Initial Isocratic Run (e.g., 98:2 DMCH:IPA) SystemPrep->InitialRun Evaluation Evaluate Chromatogram: - Retention - Resolution - Peak Shape InitialRun->Evaluation Optimize Adjust Modifier % (IPA) - Increase % to decrease retention - Decrease % to increase retention Evaluation->Optimize Suboptimal Gradient Consider Gradient Elution For wide polarity range Evaluation->Gradient Complex Mixture End Method Optimized Evaluation->End Acceptable Optimize->InitialRun Re-equilibrate Gradient->Evaluation

Sources

Application Note: A Guide to Determining the Solubility of Organic Compounds in 1,4-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for understanding and experimentally determining the solubility of organic compounds in 1,4-dimethylcyclohexane. As a nonpolar, alicyclic hydrocarbon, this compound serves as a crucial solvent in various applications, including organic synthesis and as a medium for specialty chemicals. This document elucidates the theoretical principles governing solubility in this nonpolar environment, outlines critical safety and handling protocols, and presents detailed, step-by-step methodologies for both qualitative and quantitative solubility assessment. By integrating field-proven insights with fundamental scientific principles, this note aims to empower users to generate accurate, reproducible solubility data.

Theoretical Framework: Solubility in a Nonpolar Alicyclic Solvent

The solubility of a substance is fundamentally governed by the intermolecular interactions between the solute and the solvent. The long-standing principle of "like dissolves like" is the cornerstone for predicting solubility in any solvent system, including this compound.[1][2]

This compound is a nonpolar solvent; its molecular structure is symmetrical, and it lacks significant bond polarity, resulting in a zero or near-zero molecular dipole moment.[3] Therefore, the primary intermolecular forces at play are London dispersion forces—weak, transient attractions arising from temporary fluctuations in electron density. For a solute to dissolve in this compound, the energy released from the new solute-solvent interactions (dispersion forces) must be sufficient to overcome the existing solute-solute and solvent-solvent interactions.

Key Factors Influencing Solubility in this compound:

  • Solute Polarity: This is the most critical factor. Nonpolar solutes, such as other hydrocarbons, lipids, waxes, and unfunctionalized organic molecules, will exhibit the highest solubility.[4] Conversely, polar compounds containing functional groups capable of hydrogen bonding or strong dipole-dipole interactions (e.g., alcohols, carboxylic acids, amines) will have very low solubility due to their inability to form favorable interactions with the nonpolar solvent molecules.[5]

  • Molecular Size and Shape: Larger molecules generally exhibit lower solubility. This is because creating a "cavity" within the solvent to accommodate a large solute molecule requires more energy to disrupt the solvent-solvent interactions.[6] The shape of the molecule also plays a role; for instance, more compact, spherical molecules may be more soluble than long, linear chains of the same molecular weight.

  • Temperature: For most solid solutes, solubility in this compound tends to increase with temperature.[7] The added thermal energy increases the kinetic energy of the molecules, facilitating the disruption of the solute's crystal lattice and enhancing mixing with the solvent. However, this relationship must be determined empirically for each solute-solvent system.

Solubility Solubility in This compound Principle Core Principle: 'Like Dissolves Like' Solubility->Principle is governed by Factors Key Influencing Factors Solubility->Factors is influenced by Polarity Solute Polarity (Most Critical) Factors->Polarity Size Molecular Size & Shape Factors->Size Temp Temperature Factors->Temp Nonpolar Nonpolar Solutes (e.g., Hydrocarbons, Oils) HIGH Solubility Polarity->Nonpolar favors Polar Polar Solutes (e.g., Alcohols, Acids) LOW Solubility Polarity->Polar disfavors

Caption: Factors governing solubility in this compound.

Solvent Properties and Safe Handling Protocols

Accurate experimental work begins with a thorough understanding of the solvent's properties and a strict adherence to safety protocols. This compound is a hazardous chemical, and all handling must be performed with appropriate precautions.[8]

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 589-90-2[9]
Molecular Formula C₈H₁₆[10]
Molecular Weight 112.21 g/mol [10]
Appearance Clear, colorless liquid[11]
Boiling Point ~120 °C[11]
Melting Point ~-87 °C[11]
Density ~0.773 g/mL at 25 °C[11]
Water Solubility Insoluble (e.g., 3.84 mg/L at 25 °C)[11][12]
Vapor Pressure ~14.5 mmHg at 25 °C[9]
Mandatory Safety Protocol

This compound is a highly flammable liquid and vapor, causes skin irritation, and may be fatal if swallowed and enters airways (aspiration hazard).[10]

  • Engineering Controls: All work must be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent vapor accumulation.[13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: A flame-resistant lab coat must be worn at all times.

  • Handling and Storage:

    • Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[14]

    • Use explosion-proof electrical equipment and non-sparking tools.[13]

    • Ground and bond containers when transferring material to prevent static discharge.[14]

  • Spill & Emergency Procedures:

    • In case of skin contact, immediately wash with soap and plenty of water.[14]

    • If swallowed, do NOT induce vomiting. Immediately call a poison control center or physician.[14]

    • Keep an appropriate fire extinguisher (e.g., dry chemical, CO₂) readily accessible.

Experimental Protocols for Solubility Determination

The choice of protocol depends on the required precision and throughput. A qualitative assessment is often a valuable precursor to a more resource-intensive quantitative study.

Protocol 1: Rapid Qualitative Solubility Assessment

Objective: To quickly classify a compound's solubility in this compound as "soluble," "partially soluble," or "insoluble" at a given concentration and temperature.

Rationale: This screening method is ideal for rapidly assessing a series of compounds to identify candidates for further quantitative analysis, saving time and resources.

Methodology:

  • Preparation: Label a clear glass vial (e.g., 4 mL) for each compound.

  • Solvent Addition: Add 2.0 mL of this compound to the vial.

  • Solute Addition: Add a pre-weighed mass of the solid solute to achieve the target concentration (e.g., for 10 mg/mL, add 20 mg of solute).

  • Mixing: Securely cap the vial and vortex vigorously for 2 minutes.

  • Equilibration & Observation: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C) for 30 minutes. After equilibration, remove the vial and visually inspect it against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.

    • Insoluble: The vast majority of the solid remains undissolved.

Protocol 2: Quantitative Solubility by the Shake-Flask Method

Objective: To determine the precise equilibrium solubility of a compound in this compound at a specified temperature.

Rationale: The shake-flask method is a globally recognized "gold standard" for determining thermodynamic solubility.[6] It ensures that the solvent is fully saturated with the solute, providing a definitive solubility value.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_samp Sampling & Analysis A 1. Add excess solute to known volume of This compound B 2. Seal vial and agitate at constant temperature (e.g., 24-48 hours) A->B Reach Equilibrium C 3. Let stand or centrifuge to settle undissolved solid B->C Ensure Clear Supernatant D 4. Withdraw supernatant using a syringe filter C->D Isolate Saturated Solution E 5. Analyze concentration (Gravimetric or GC/HPLC) D->E Quantify Solute

Caption: Workflow for the quantitative shake-flask solubility protocol.

Methodology:

  • Preparation: To a series of glass vials, add a known volume or mass of this compound (e.g., 5.0 mL). Add an excess amount of the solute to each vial. "Excess" means adding enough solid so that a significant amount will visibly remain undissolved upon reaching equilibrium. This ensures saturation.

  • Equilibration: Securely cap the vials. Place them in an orbital shaker or tumbling rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours. The required time should be determined in preliminary experiments by sampling at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration plateaus.

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed in a temperature-controlled bath at the same temperature for at least 24 hours. This allows the excess solid to settle. For very fine particles, centrifugation at the same controlled temperature may be necessary to achieve a clear supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately pass the solution through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particulate matter. This step is critical to avoid overestimating the solubility.

  • Analysis: Accurately determine the concentration of the solute in the filtered sample using a validated analytical method.

    • Gravimetric Analysis: Transfer a known volume of the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's decomposition point. Weigh the vial again to determine the mass of the non-volatile solute residue.

    • Chromatographic Analysis (GC/HPLC): Prepare a calibration curve using standards of known concentrations. Dilute the filtered supernatant with a suitable solvent to fall within the linear range of the calibration curve and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Express the solubility in standard units, such as mg/mL or mol/L, based on the mass of the solute and the volume of the solvent sampled.

Data Interpretation and Troubleshooting

IssuePotential Cause(s)Recommended Solution
Poor Reproducibility Temperature fluctuations; Inconsistent agitation speed; Sampling error (withdrawing solid).Use a calibrated, high-precision incubator. Ensure consistent shaker settings. Allow adequate time for phase separation and be meticulous during sampling.
Overestimated Solubility Failure to filter the sample; Sampling undissolved solid particles.Always use a syringe filter (e.g., 0.22 µm) immediately after withdrawing the supernatant. Ensure the supernatant is perfectly clear before sampling.
Underestimated Solubility Insufficient equilibration time; Solute precipitation during sampling.Perform a time-to-equilibrium study to determine the necessary agitation duration. If sampling at room temp from an elevated temp experiment, use pre-warmed syringes and vials.
Solvent Evaporation Improperly sealed vials.Use high-quality vials with PTFE-lined screw caps. Wrap the cap-vial interface with parafilm as an extra precaution.

Conclusion

Determining the solubility of organic compounds in this compound is a fundamental task in chemical and pharmaceutical development. A successful outcome relies on a solid understanding of the underlying physicochemical principles of "like dissolves like," strict adherence to safety protocols due to the solvent's hazardous nature, and the implementation of robust, well-controlled experimental procedures. The shake-flask method, when executed with care, provides highly accurate and reliable thermodynamic solubility data, forming a crucial foundation for process design, formulation development, and synthetic route optimization.

References

  • Solubility of Things. (n.d.). This compound.
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Application Notes and Protocols for the Catalytic Dehydrogenation of 1,4-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,4-Dimethylcyclohexane Dehydrogenation

The catalytic dehydrogenation of this compound is a pivotal chemical transformation with significant implications for the production of p-xylene, a high-value aromatic compound. p-Xylene is a primary feedstock for the synthesis of terephthalic acid and dimethyl terephthalate, which are essential monomers for the production of polyethylene terephthalate (PET) plastics and polyester fibers.[1][2] The efficient conversion of naphthenic hydrocarbons, such as this compound found in reformer feedstocks, to aromatic products is a cornerstone of the petrochemical industry.[3][4]

Furthermore, the reversible nature of this reaction positions this compound as a potential liquid organic hydrogen carrier (LOHC), offering a safe and effective means of storing and transporting hydrogen.[5][6] This guide provides a comprehensive overview of the catalytic dehydrogenation of this compound, detailing the underlying reaction mechanisms, catalyst selection, experimental protocols, and analytical methodologies for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Mechanism and Thermodynamics

The catalytic dehydrogenation of this compound to p-xylene is an endothermic and reversible reaction that involves the removal of three molecules of hydrogen.[7][8] The process is thermodynamically favored at higher temperatures and lower pressures. The reaction proceeds through a series of sequential dehydrogenation steps on the catalyst surface.

The generally accepted mechanism over platinum-based catalysts involves the following key stages:

  • Adsorption: this compound adsorbs onto the active sites of the catalyst.

  • Sequential Hydrogen Abstraction: A stepwise removal of hydrogen atoms occurs, leading to the formation of intermediate species such as dimethylcyclohexenes and dimethylcyclohexadienes.

  • Aromatization: The final hydrogen molecules are eliminated to form the stable aromatic ring of p-xylene.

  • Desorption: The p-xylene and hydrogen products desorb from the catalyst surface, freeing up active sites for subsequent reaction cycles.

Kinetic studies on similar substrates like methylcyclohexane suggest that the initial loss of the first hydrogen molecule can be the rate-determining step in the overall reaction sequence.[9][10]

Caption: The reaction pathway for the catalytic dehydrogenation of this compound to p-xylene.

G cluster_reaction Catalytic Dehydrogenation Pathway This compound This compound Adsorbed Intermediates Adsorbed Intermediates This compound->Adsorbed Intermediates + Catalyst p-Xylene p-Xylene Adsorbed Intermediates->p-Xylene - 3H₂

Catalyst Selection and Performance

The choice of catalyst is critical for achieving high conversion, selectivity, and stability in the dehydrogenation of this compound. Platinum-based catalysts are widely recognized for their high activity in dehydrogenation reactions.[6][11]

Catalyst SystemSupportKey CharacteristicsTypical Operating Temperature (°C)Conversion (%)Selectivity to p-Xylene (%)References
Pt/Al₂O₃ γ-AluminaHigh surface area, good thermal stability. Widely used commercially.300 - 450Up to 97.5 (for MCH)>99[12][13][14]
Pt-Sn/Al₂O₃ γ-AluminaBimetallic catalyst with improved stability and resistance to coking.300 - 450High>99[15]
Pt/C Activated CarbonLarge surface area and abundant pore structure can enhance Pt dispersion.280 - 320~84 (for MCH)High[6][16]
Single-Site Pt/CeO₂ CeriaExceptionally high activity and stability due to strong metal-support interactions.350High (for MCH)High[17]

Expert Insights on Catalyst Choice:

  • Platinum on Alumina (Pt/Al₂O₃): This is the workhorse catalyst for industrial reforming processes.[13][14] Its performance is highly dependent on the platinum particle size, with optimal activity often observed at intermediate particle sizes.[12][15] The acidic nature of the alumina support can sometimes lead to side reactions, but for the conversion of this compound to p-xylene, selectivity is generally high.

  • Bimetallic Catalysts (e.g., Pt-Sn/Al₂O₃): The addition of a second metal, such as tin, can modify the electronic properties of the platinum and suppress coke formation, leading to enhanced catalyst stability over extended periods of operation.[15]

  • Carbon-Supported Catalysts (Pt/C): Activated carbon can be an effective support due to its high surface area, which promotes the dispersion of platinum particles.[6][16] The surface chemistry of the carbon support can be modified to further enhance catalyst performance.[16][18]

  • Single-Atom Catalysts: Emerging research on single-site catalysts, such as platinum on ceria, demonstrates exceptionally high turnover frequencies for dehydrogenation reactions, offering the potential for significantly more efficient catalytic processes.[17][19]

Experimental Protocols

Protocol 1: Catalyst Preparation (Impregnation Method for Pt/Al₂O₃)

This protocol describes a standard wet impregnation method for preparing a Pt/Al₂O₃ catalyst.

Materials:

  • γ-Alumina (high surface area)

  • Chloroplatinic acid (H₂PtCl₆) solution

  • Deionized water

  • Drying oven

  • Calcination furnace

  • Tube furnace for reduction

Procedure:

  • Support Preparation: Dry the γ-alumina support in an oven at 120 °C for at least 4 hours to remove adsorbed water.

  • Impregnation: Prepare a solution of chloroplatinic acid in deionized water. The volume of the solution should be equal to the pore volume of the alumina support (incipient wetness impregnation). Slowly add the H₂PtCl₆ solution to the dried alumina support with constant mixing to ensure uniform distribution.

  • Drying: Age the impregnated support at room temperature for 12 hours, followed by drying in an oven at 120 °C for 12 hours.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 4 hours.[20]

  • Reduction: Prior to the reaction, reduce the calcined catalyst in a tube furnace under a flow of hydrogen (e.g., 5% H₂ in N₂). Ramp the temperature to 450 °C at a rate of 5 °C/min and hold for 4 hours. Cool down to the reaction temperature under an inert gas flow.

Protocol 2: Catalytic Dehydrogenation in a Fixed-Bed Reactor

This protocol outlines the procedure for evaluating the catalytic performance for this compound dehydrogenation.

Equipment:

  • Fixed-bed reactor (quartz or stainless steel)

  • Tube furnace with temperature controller

  • Mass flow controllers for gases

  • High-performance liquid chromatography (HPLC) pump for liquid feed

  • Gas-liquid separator

  • Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis[20][21]

Caption: A typical experimental workflow for catalytic dehydrogenation in a fixed-bed reactor.

G Reactant_Feed This compound + Carrier Gas (N₂) Reactor Fixed-Bed Reactor (Catalyst Bed) Reactant_Feed->Reactor Vaporization & Mixing Separator Gas-Liquid Separator Reactor->Separator Product Stream Gas_Analysis Gas Chromatograph (GC-TCD/FID) Separator->Gas_Analysis Gaseous Products (H₂, light hydrocarbons) Liquid_Analysis Gas Chromatograph (GC-FID) Separator->Liquid_Analysis Liquid Products (p-xylene, unreacted substrate)

Procedure:

  • Catalyst Loading: Load a known amount of the prepared catalyst into the reactor, securing it with quartz wool plugs.

  • System Purge: Purge the entire system with an inert gas (e.g., high-purity nitrogen) to remove any air and moisture.

  • Catalyst Reduction (if not already done): Perform the in-situ reduction of the catalyst as described in Protocol 1.

  • Reaction Initiation: Heat the reactor to the desired reaction temperature (e.g., 350-430 °C) under a continuous flow of inert gas.[13]

  • Reactant Introduction: Introduce the this compound into the system using an HPLC pump. The liquid is vaporized and mixed with the carrier gas before entering the reactor.

  • Product Collection and Analysis: The reactor effluent is cooled, and the liquid and gas phases are separated.

    • Liquid Analysis: The liquid products are collected at regular intervals and analyzed by GC-FID to determine the conversion of this compound and the selectivity to p-xylene and other byproducts.[22][23]

    • Gas Analysis: The gaseous products are analyzed online or collected in gas bags for analysis by GC, typically with a thermal conductivity detector (TCD) for hydrogen quantification.[20]

  • Data Calculation:

    • Conversion (%) = [(moles of 1,4-DMCH in) - (moles of 1,4-DMCH out)] / (moles of 1,4-DMCH in) * 100

    • Selectivity to p-xylene (%) = (moles of p-xylene produced) / (moles of 1,4-DMCH converted) * 100

Safety Considerations

Chemical Hazards:

  • This compound: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness.[24]

  • p-Xylene: Flammable liquid and vapor. Harmful in contact with skin or if inhaled.

  • Hydrogen: Extremely flammable gas. May displace oxygen and cause rapid suffocation.[25]

Procedural Safety:

  • All procedures should be conducted in a well-ventilated fume hood.[25][26]

  • Use appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and chemical-resistant gloves.[27]

  • Ensure all equipment is properly grounded to prevent static discharge.[24]

  • Keep flammable liquids and gases away from ignition sources.[26][28]

  • Pressure relief systems should be in place for reactions conducted under pressure.

  • A hydrogen leak detector is recommended when working with hydrogen gas.[25]

Troubleshooting

IssuePossible Cause(s)Recommended Action(s)
Low Conversion - Reaction temperature is too low.- Insufficient catalyst activity.- Catalyst deactivation (coking).- High space velocity.- Increase the reaction temperature.- Ensure proper catalyst reduction.- Regenerate the catalyst (e.g., by controlled air burn-off followed by reduction).- Decrease the reactant flow rate.
Low Selectivity - Reaction temperature is too high, leading to cracking.- Inappropriate catalyst choice.- Decrease the reaction temperature.- Consider a more selective catalyst (e.g., bimetallic).
Catalyst Deactivation - Coke formation on the catalyst surface.- Sintering of metal particles at high temperatures.- Introduce a small amount of hydrogen in the feed to suppress coking.- Regenerate the catalyst.- Use a catalyst with higher thermal stability.

References

  • Hosseini, S. A., et al. (2021). Dehydrogenation of methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon. Scientific Reports, 11(1), 17469. [Link]
  • Scilit. (2021).
  • Al-Shaikh, A. A., et al. (2022). On-site catalytic dehydrogenation of methylcyclohexane: mechanisms, catalysts, advances, and prospects. Catalysis Science & Technology, 12(1), 29-54. [Link]
  • Wang, Y., et al. (2022). Fabrication of Pt-Loaded Catalysts Supported on the Functionalized Pyrolytic Activated Carbon Derived from Waste Tires for the High Performance Dehydrogenation of Methylcyclohexane and Hydrogen Production.
  • Li, Y., et al. (2023). Insights into size effects of Pt/Al2O3 catalysts on hydrogen production from methylcyclohexane dehydrogenation. Catalysis Science & Technology, 14(1), 136-144. [Link]
  • Hassan, S. A., et al. (1988). Investigation of the mechanism of dehydrogenation of cycloalkanes over Cu/Al2O3 catalyst. Chemical Papers, 42(5), 649-657. [Link]
  • Wang, C., et al. (2021). Dehydrogenation of Cycloalkanes over N-Doped Carbon-Supported Catalysts: The Effects of Active Component and Molecular Structure of the Substrate.
  • R Discovery. (2023).
  • ResearchGate. (n.d.). Experimental setup for dehydrogenation of cyclohexane under spray-pulsed condition. [Link]
  • Usman, M. R. (2011). Methylcyclohexane Dehydrogenation over Commercial 0.3 Wt% Pt/Al2O3 Catalyst. Proceedings of the Pakistan Academy of Sciences, 48(4), 235-242. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Selective hydrogenation of p-xylene to this compound. [Link]
  • Usman, M., Cresswell, D., & Garforth, A. (2012). Detailed reaction kinetics for the dehydrogenation of methylcyclohexane over pt catalyst. Industrial & Engineering Chemistry Research, 51(1), 158-170. [Link]
  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Xylene. [Link]
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  • ResearchGate. (n.d.). Methylcyclohexane dehydrogenation over commercial 0.
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  • ResearchGate. (n.d.). Dehydrogenation of Cyclohexane Over Ni Based Catalysts Supported on Activated Carbon using Spray-pulsed Reactor and Enhancement in Activity by Addition of a Small Amount of Pt. [Link]
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  • ChemRxiv. (2024).
  • ResearchGate. (n.d.). Dehydrogenation of Methylcyclohexane for On-Board Hydrogen Use: Initial Rate Kinetics Over 1.0 wt% Pt/γ-Al2O3. [Link]
  • Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR XYLENE. [Link]
  • Jalon. (2025).
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  • OUCI. (n.d.).
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  • ORS. (n.d.). Chemical Safety Guide, 5th Ed. [Link]
  • OSHA. (n.d.). XYLENES (o-, m-, p-isomers) ETHYLBENZENE. [Link]
  • YouTube. (2019). OC#12 Safe Handling Of Hydrocarbons. [Link]
  • Google Patents. (n.d.). US8471083B2 - Process for the production of para-xylene.
  • Royal Society of Chemistry. (2021). The quantitative conversion of polyethylene terephthalate (PET) and Coca-Cola bottles to p-xylene over Co-based catalysts with tailored activities for deoxygenation and hydrogenation. Green Chemistry, 23(24), 9948-9957. [Link]
  • SCIENCE INTERNATIONAL. (n.d.).
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  • Max-Planck-Gesellschaft. (2020). Green Chemistry - Sustainable p-xylene production. [Link]
  • Scribd. (n.d.). Para-xylene Production Process. [Link]
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Application Note & Protocol: High-Performance Polyester Synthesis Utilizing 1,4-Cyclohexanedimethanol (CHDM)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Cycloaliphatic Monomers in Polyester Design

In the field of polymer science, the selection of monomers is a critical determinant of the final material's properties and performance. While polyesters like poly(ethylene terephthalate) (PET) are ubiquitous, there is a growing demand for materials with enhanced thermal stability, mechanical robustness, and chemical resistance. 1,4-Cyclohexanedimethanol (CHDM), a cycloaliphatic diol, has emerged as a key building block for synthesizing high-performance polyesters that meet these demanding requirements.[1]

The incorporation of the bulky, non-planar cyclohexane ring into the polymer backbone disrupts chain packing and restricts segmental motion, leading to significant improvements in key properties compared to polyesters derived from linear aliphatic diols.[2][3] These enhancements include a higher glass transition temperature (Tg), superior hydrolytic stability, and increased hardness, making CHDM-based polyesters indispensable in applications ranging from automotive components and industrial coatings to advanced biomedical devices and smart films.[2][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of polyesters using CHDM. It details the underlying chemical principles, provides validated step-by-step protocols for melt polycondensation, outlines characterization techniques, and presents critical safety information.

Scientific Principles & Mechanistic Insights

Polycondensation: The Core Synthetic Strategy

The primary method for synthesizing CHDM-based polyesters is a two-step melt polycondensation process.[3][4] This technique is favored for its efficiency and scalability, avoiding the need for solvents at high temperatures.

  • Step 1: Esterification. In the initial stage, the diol (CHDM) and a dicarboxylic acid (or its dimethyl ester) are heated in the presence of a catalyst. This step involves the formation of ester linkages with the elimination of a small molecule, typically water or methanol. The reaction is carried out at temperatures around 220 °C until the theoretical amount of byproduct is collected.[6]

  • Step 2: Polycondensation. To achieve a high molecular weight polymer, the temperature is further increased (up to 275-300 °C) and a high vacuum is applied.[4][6] This crucial step removes the remaining byproducts and excess diol, driving the equilibrium towards the formation of long polymer chains. The viscosity of the melt increases significantly as the molecular weight builds up.

The Structural Impact of the Cyclohexane Ring

The unique properties of CHDM-polyesters are directly attributable to the cyclohexane moiety:

  • Enhanced Thermal Stability: The rigid ring structure increases the energy barrier for bond rotation in the polymer backbone, resulting in a higher glass transition temperature (Tg) and melting temperature (Tm) compared to analogous linear polyesters.[2][4]

  • Improved Mechanical Properties: The bulky ring contributes to increased hardness, tensile strength, and rigidity.[2]

  • Chemical and Hydrolytic Resistance: The cycloaliphatic nature of the ring protects the ester linkages from hydrolysis, enhancing the material's durability and lifespan when exposed to moisture.[1]

The Critical Role of Stereochemistry

CHDM exists as a mixture of cis and trans isomers. The ratio of these isomers is a crucial parameter that influences the crystallinity and physical properties of the final polyester.[1] The trans isomer, with its more linear and symmetrical structure, facilitates more efficient chain packing and crystallization, generally leading to a higher melting point.[7] Controlling the isomer ratio is therefore a key consideration for achieving desired performance targets.[1]

Experimental Section: Synthesis & Characterization

This section provides a detailed protocol for the synthesis of Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD), a polyester derived entirely from cycloaliphatic monomers.

Materials and Equipment
Reagents & Materials Supplier & Grade CAS Number Safety Note
1,4-Cyclohexanedimethanol (CHDM)Sigma-Aldrich, 99% (mixture of cis and trans)105-08-8Eye irritant. Handle with appropriate PPE.[8]
1,4-Cyclohexanedicarboxylic acid (CHDA)Sigma-Aldrich, 99% (mixture of cis and trans)1076-97-7Skin and eye irritant.
Titanium(IV) butoxide (TBT)Sigma-Aldrich, 97%5593-70-4Flammable liquid. Causes serious eye damage.
Nitrogen (N₂)High Purity (99.99%+)7727-37-9Inert gas.
Chloroform-d (CDCl₃)Cambridge Isotope Laboratories, 99.8 atom % D865-49-6For NMR analysis. Toxic and carcinogenic.
Tetrahydrofuran (THF)HPLC Grade109-99-9For GPC analysis. Flammable and irritant.

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Glassware for purification (beakers, funnels).

  • Analytical instruments: FTIR Spectrometer, NMR Spectrometer, DSC, GPC.

Synthetic Workflow Diagram

G cluster_setup Reaction Setup cluster_esterification Step 1: Esterification cluster_polycondensation Step 2: Polycondensation cluster_workup Product Isolation Setup 1. Assemble Reactor (3-neck flask, stirrer, N2 inlet, condenser) Charge 2. Charge Reactants (CHDM, CHDA, TBT Catalyst) Setup->Charge Purge 3. Purge with N2 (Remove Oxygen) Charge->Purge Heat1 4. Heat to 220 °C (Under N2 flow) Purge->Heat1 Stir1 5. Stir Mechanically (e.g., 150 rpm) Heat1->Stir1 Collect 6. Collect Water Byproduct (Monitor reaction progress) Stir1->Collect Heat2 7. Increase Temp to 275 °C Collect->Heat2 Vacuum 8. Apply High Vacuum (< 1 Torr) Heat2->Vacuum Viscosity 9. Monitor Viscosity Increase (Polymerization proceeds) Vacuum->Viscosity Cool 10. Cool to Room Temp (Under N2) Viscosity->Cool Dissolve 11. Dissolve Polymer (e.g., in Chloroform) Cool->Dissolve Precipitate 12. Precipitate in Methanol Dissolve->Precipitate Dry 13. Dry in Vacuum Oven Precipitate->Dry

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-Dimethylcyclohexane. This document is designed for researchers, scientists, and drug development professionals who rely on high-purity solvents for their work. Here, we address common issues related to impurities in this compound and provide detailed, field-proven troubleshooting guides and protocols to ensure your solvent meets the stringent requirements of your application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purity and handling of this compound.

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is generally of high purity (>98%). However, several types of impurities can be present or can form during storage:

  • Water: As a non-polar hydrocarbon, this compound has very low water solubility (3.84 mg/L at 25°C), but even trace amounts can interfere with moisture-sensitive reactions, such as those involving Grignard reagents or other organometallics.[1]

  • Peroxides: Like many ethers and hydrocarbons, this compound can slowly form explosive peroxide crystals upon exposure to air and light over long periods.[2] These are particularly hazardous as they can detonate upon concentration, heat, or mechanical shock.[2]

  • Geometric Isomers: this compound exists as cis and trans isomers.[3] Commercial grades are often a mixture of both.[4] If your application is stereospecific, one isomer may be considered an impurity relative to the other. The trans-isomer is generally more stable than the cis-isomer.[3]

  • Related Hydrocarbons: Trace amounts of other C8 hydrocarbons or related cycloalkanes from the manufacturing process may be present.[5]

Q2: My solvent container has been on the shelf for over a year. How can I tell if it's safe to use?

A2: The primary concern with aged solvents like this compound is peroxide formation. Never handle a container with visible crystals around the cap or in the solution, or if an oily layer has formed. [6][7] Treat such a container as extremely hazardous and contact your institution's Environmental Health & Safety (EHS) office for disposal.

For routine checks, you must test for peroxides before use, especially before distillation or evaporation, which concentrates peroxides.[6][7] Commercially available peroxide test strips are a simple method for detection.[2]

Q3: What are the acceptable limits for peroxide concentration?

A3: The acceptable level of peroxides depends heavily on the intended application. General laboratory safety guidelines are as follows:

Peroxide Concentration Hazard Level & Recommended Action
< 3 ppm Considered reasonably safe for most laboratory procedures.[6][7]
3 - 30 ppm Moderate hazard. Avoid concentrating the solvent (e.g., distillation, evaporation).[6][7] Purification is recommended before use.[6]
> 30 ppm Serious hazard. The solvent should be purified immediately or disposed of following safety protocols.[6][7]

| Visible Crystals | Extreme Hazard. Do not handle. Contact EHS for immediate disposal.[6][7] |

Q4: When is it necessary to dry this compound?

A4: Drying is critical for any moisture-sensitive application. Even solvents from freshly opened bottles can absorb atmospheric moisture. If your reaction involves organometallics (e.g., Grignard, organolithium reagents), strong bases (e.g., LDA, NaH), or certain catalytic processes, you must use an anhydrous solvent to prevent quenching of reagents and ensure reaction success.[8]

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides for removing specific impurities.

Guide 1: Removal of Water (Drying)

The most effective and common method for drying hydrocarbon solvents is through the use of activated molecular sieves. They are safer and often more efficient than other drying agents like calcium hydride.[9]

Causality: Why Molecular Sieves Work Molecular sieves are porous crystalline aluminosilicates (zeolites) with a precise and uniform pore size.[8] For drying solvents, 3Å or 4Å sieves are typically used. Water has a small kinetic diameter (~2.8Å) and is readily adsorbed into the pores, where it is held tightly.[8] The larger this compound molecule cannot enter these pores and remains in the bulk solvent.[8] This selectivity allows for the highly efficient removal of water to levels below 10 ppm.[10]

Molecular sieves must be activated before use to remove any pre-adsorbed water.

G cluster_prep Preparation cluster_activation Activation cluster_cooling Cooling & Storage sieve_prep Place 4Å molecular sieves in a Schlenk flask setup Connect flask to Schlenk line with a liquid N2 trap sieve_prep->setup heat Heat flask in a sand bath to 180-200°C setup->heat vacuum Apply high vacuum (8-12 hours) heat->vacuum cool Cool to room temperature under an inert atmosphere (N2 or Ar) vacuum->cool store Store in a tightly sealed container in a desiccator cool->store

Caption: Workflow for Activating Molecular Sieves.

Step-by-Step Methodology:

  • Preparation: Place the required amount of 4Å molecular sieves into a clean, dry Schlenk flask. A good rule of thumb is to use 5-10% of the solvent volume (e.g., 50-100g of sieves for 1L of solvent).

  • Setup: Connect the flask to a Schlenk line or vacuum manifold. It is crucial to use a liquid nitrogen trap between the flask and the pump to protect the pump from moisture.[9]

  • Heating & Evacuation: Heat the flask in a sand bath to approximately 180-200°C while under high vacuum.[9] Maintain these conditions for at least 8-12 hours to ensure all water is removed from the pores.[9]

  • Cooling: Turn off the heat and allow the flask to cool completely to room temperature while still under vacuum or backfilled with an inert gas like nitrogen or argon. Admitting air to hot sieves will cause them to rapidly re-adsorb moisture.

  • Storage: Once cool, transfer the activated sieves to a tightly sealed, dry container and store them in a desiccator until use.

  • Add the freshly activated 4Å molecular sieves (5-10% w/v) to the solvent in a suitable storage bottle (e.g., a Winchester or solvent bottle with a septum-sealed cap).

  • Allow the solvent to stand over the sieves for at least 24-48 hours to achieve optimal dryness.[10]

  • The dry solvent can be dispensed directly by decanting or via a cannula for moisture-sensitive applications. The sieves can remain in the storage bottle.[9]

Guide 2: Removal of Peroxides

Peroxides can be removed by passing the solvent through a column of activated alumina.[6][7][11] This method is highly effective for non-polar solvents and is generally safer than chemical reduction methods.[7]

Causality: Why Activated Alumina Works Activated alumina (Al₂O₃) is a highly porous material with a large surface area that acts as an excellent adsorbent.[11][12] Its surface contains active sites, such as hydroxyl groups, that can interact with and bind polar peroxide molecules, effectively trapping them while allowing the non-polar this compound to pass through.[11][13]

G cluster_setup Column Preparation cluster_purification Purification cluster_final Final Steps prep_column Secure a glass chromatography column vertically add_plug Place a glass wool plug at the bottom prep_column->add_plug add_alumina Add activated alumina (approx. 10g per 100mL solvent) add_plug->add_alumina add_solvent Pour contaminated solvent onto the column elute Allow solvent to pass through under gravity add_solvent->elute collect Collect purified solvent elute->collect test Test eluate for peroxides collect->test store Store purified solvent over activated molecular sieves test->store G cluster_setup Apparatus Assembly cluster_distillation Distillation Process cluster_shutdown Shutdown flask Add solvent and boiling chips to a round-bottom flask column Attach a fractionating column (e.g., Vigreux) flask->column head Attach distillation head with thermometer column->head condenser Attach condenser and collection flask head->condenser heat Gently heat the flask monitor Monitor temperature at the distillation head heat->monitor collect Collect fractions at a stable boiling point plateau monitor->collect stop Stop heating BEFORE flask runs dry (~10% volume remains) cool Allow apparatus to cool stop->cool

Sources

Technical Support Center: A Guide to Resolving Co-eluting Cyclohexane Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The separation of cyclohexane isomers by Gas Chromatography (GC) presents a common yet significant analytical challenge. Due to their nearly identical molecular weights and similar physicochemical properties, such as boiling points and polarities, achieving baseline resolution can be difficult.[1] This guide provides a structured, in-depth approach to troubleshooting and resolving co-eluting peaks of cyclohexane isomers, transforming a complex problem into a manageable, step-by-step process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to walk you through the diagnostic and optimization process, from confirming co-elution to advanced column selection.

Q1: My chromatogram shows a single, broad, or shouldered peak where I expect multiple cyclohexane isomers. How do I confirm co-elution?

Answer: Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping peaks.[2][3] Before modifying your method, it's crucial to confirm that you are indeed facing a co-elution issue.

Diagnostic Steps:

  • Visual Peak Shape Analysis: A perfectly symmetrical, Gaussian peak is ideal. Co-elution often manifests as a subtle distortion. Look for:

    • Shoulders: A small, secondary peak on the leading or tailing edge of the main peak is a strong indicator of an unresolved compound.[3]

    • Excessive Broadening or Tailing: While tailing can indicate column activity or dead volume, it can also be a sign of a hidden overlapping peak.[4] A peak that is significantly broader than other baseline-resolved peaks in the same run should be investigated.

    • Split Peaks: A clear dip in the peak apex suggests two compounds eluting very close together.

  • Mass Spectrometry (MS) Detector Analysis: If you are using a GC-MS system, the mass spectrometer is your most powerful tool for diagnosing co-elution.

    • Examine Mass Spectra Across the Peak: Acquire mass spectra from the beginning, apex, and end of the suspect peak. If the peak represents a single pure compound, the spectra should be identical. If the spectra change across the peak, it confirms the presence of multiple, co-eluting compounds.[2][3] For example, you can distinguish between benzene (m/z 78) and cyclohexane (m/z 56, 84) even if they co-elute.[5]

    • Use Extracted Ion Chromatograms (EICs): By plotting the chromatogram for a unique, characteristic ion for each suspected isomer, you may be able to visualize two distinct, overlapping peaks that are hidden in the Total Ion Chromatogram (TIC).

  • Analysis of Individual Standards: The most definitive method is to inject pure standards of each isomer separately under the same conditions. This will confirm their individual retention times and demonstrate if they overlap in a mixed sample.

Q2: I've confirmed co-elution. Can I resolve the peaks without changing my current GC column?

Answer: Absolutely. Before investing in a new column, you should always attempt to optimize your existing method. The two most powerful parameters you can adjust are the oven temperature program and the carrier gas flow rate. Resolution is governed by column efficiency (N), selectivity (α), and retention factor (k), all of which are influenced by these parameters.[6]

Temperature is a critical variable in GC, directly affecting both retention time and the selectivity of the separation.[7][8] For isomers with very close boiling points, a carefully optimized temperature program is often the key to achieving separation.

G

Experimental Protocol: Step-by-Step Temperature Program Optimization

  • Run a Scouting Gradient: Begin with a generic temperature program to understand the elution profile of your sample. A good starting point is an initial temperature of 40°C, followed by a ramp of 10°C/min up to the column's maximum operating temperature.[9] This provides a complete picture of all components in your sample.

  • Lower the Initial Temperature: The resolution of early-eluting peaks is most affected by the initial oven temperature.[9] If your cyclohexane isomers elute early in the run, reducing the starting temperature (e.g., from 50°C to 40°C) will increase their retention and improve separation. Avoid adding an initial hold time unless necessary for splitless injection, as lowering the temperature is more effective.[7]

  • Slow the Ramp Rate: This is the most effective tool for separating closely eluting compounds. A faster ramp pushes compounds through the column quickly, reducing interaction time with the stationary phase. By slowing the ramp rate (e.g., from 10°C/min to 2-5°C/min) during the temperature range where your isomers elute, you increase their interaction time, allowing for better separation.[1][10]

  • Introduce Isothermal Holds: If a specific pair of isomers is particularly stubborn, you can introduce an isothermal (constant temperature) hold into the program. Determine the temperature at which the pair elutes and set a hold at a temperature approximately 10-20°C below that point.[7] This holds the compounds stationary for a period, amplifying the subtle differences in their interaction with the phase. Start with a 1-2 minute hold and adjust as needed.

The carrier gas flow rate (or average linear velocity) affects column efficiency (the "N" term in the resolution equation). According to rate theory, there is an optimal flow rate at which a column will achieve its maximum resolving power.[11]

  • Finding the Optimum: For most applications using helium carrier gas, the optimal average linear velocity is around 30-40 cm/s. For hydrogen, it is higher, around 40-50 cm/s.[10][12] Running your column at its optimal flow rate ensures you are getting the best possible efficiency.

  • Practical Considerations: While crucial for overall performance, adjusting the flow rate is often a fine-tuning step. Drastically changing the flow rate far from the optimum will likely worsen resolution.[10] It is best to set the flow to its optimal value first and then focus on optimizing the temperature program and stationary phase.[13]

Q3: I've fully optimized my method, but the isomers are still co-eluting. What's next?

Answer: If method optimization is not enough, the issue lies with the fundamental chemistry of the separation. The next step is to select a different GC column. The choice of column involves considering the stationary phase chemistry and the column's physical dimensions.

The stationary phase is the most critical factor influencing selectivity (the "α" term in the resolution equation).[6] The guiding principle is "like dissolves like," meaning the polarity of the stationary phase should be matched to the analytes. For isomers, exploiting subtle differences in their structure through specific interactions is key.

Table 1: Comparison of Common GC Stationary Phases for Cyclohexane Isomer Separation

Stationary Phase TypeCommon Name(s)PolaritySeparation Mechanism & Use for Cyclohexane Isomers
100% DimethylpolysiloxaneDB-1, HP-1, SE-30Non-polarSeparates primarily by boiling point. Often insufficient for isomers with very similar boiling points.[14][15]
(5%-Phenyl)-methylpolysiloxaneDB-5, HP-5msLow-polarThe industry workhorse. Phenyl groups add polarizability, offering slightly different selectivity than 100% DMS. A good starting point but may not resolve all isomers.[14]
(50%-Phenyl)-methylpolysiloxaneOV-17, DB-17Intermediate-polarIncreased phenyl content enhances dipole and π-π interactions. Can be effective at separating unsaturated from saturated rings (e.g., benzene/cyclohexane) and may resolve some structural isomers.[16]
Polyethylene Glycol (PEG)WAX, DB-WAX, Carbowax 20MPolarSeparates based on polarity and hydrogen bonding capability. Can provide unique selectivity for substituted cyclohexane isomers (e.g., those with hydroxyl or carbonyl groups).[16][17]
Substituted CyclodextrinChirasil-Dex, Astec CHIRALDEX®Chiral / Highly SelectiveSpecifically designed for separating isomers. Forms temporary inclusion complexes with analytes, allowing for separation of cis/trans isomers and even enantiomers.[18][19][20]
  • Length: A longer column provides more theoretical plates (higher efficiency), which can improve resolution. However, doubling the column length only increases resolution by about 40%, while doubling the analysis time.[21] Consider a longer column (e.g., 60 m instead of 30 m) as a final optimization step.

  • Internal Diameter (ID): Narrower columns (e.g., 0.25 mm or 0.18 mm ID) provide significantly higher efficiency and better resolution than wider-bore columns (e.g., 0.53 mm ID).[22] For complex isomer separations, a 0.25 mm ID column is a standard choice.

  • Film Thickness: A thicker stationary phase film increases analyte retention. This can be beneficial for separating highly volatile isomers that elute very early, but it can also lead to longer run times and potential peak broadening for later eluting compounds.[23]

Q4: My sample contains cis/trans isomers or enantiomers of substituted cyclohexanes. What specific column should I consider?

Answer: Separating stereoisomers—diastereomers (cis/trans) and enantiomers (mirror images)—requires stationary phases with a high degree of structural recognition.

  • For Diastereomer (cis/trans) Separation: While sometimes achievable on standard polar columns (like a WAX phase), specialty phases often provide superior results. Columns with unique selectivities, such as those based on liquid crystals or calixarenes, have shown excellent performance for separating geometric isomers.[24]

  • For Enantiomer Separation: The separation of enantiomers is impossible on a standard, achiral stationary phase. You must use a chiral stationary phase (CSP) .[20] The most common and effective CSPs for GC are based on derivatized cyclodextrins. These molecules create a chiral cavity into which one enantiomer fits better than the other, leading to different retention times and successful separation.[18][19]

References

  • Analytical gas-chromatographic stereoisomeric separation of... - ResearchGate. (n.d.).
  • Stationary Phases - SRI Instruments. (2012, March 21).
  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? | ResearchGate. (2024, September 26).
  • How can I improve the resolution of the peaks in gas chromatography? - ResearchGate. (2015, March 4).
  • Optimization of temperature programming in gas chromatography with respect to separation time. I. Temperature programme optimiza - Pure. (1986, January 1).
  • increasing resolution - Chromatography Forum. (2009, October 7).
  • The Secrets of Successful Temperature Programming | LCGC International. (2017, August 1).
  • GC Temperature Programming—10 Things You Absolutely Need to Know. (n.d.).
  • Temperature Programming for Better GC Results | Phenomenex. (2025, August 12).
  • Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b)... - ResearchGate. (n.d.).
  • Optimization of temperature-programmed gas chromatographic separations I. (2025, August 5).
  • Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method - OUCI. (n.d.).
  • How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs. (n.d.).
  • Agilent J&W GC Column Selection Guide - Postnova. (n.d.).
  • Go With the Flow: Thinking About Carrier Gas Flow in GC - LCGC International. (2020, March 1).
  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025, July 3).
  • The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC. (2020, November 6).
  • ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES - IRIS. (2023, January 1).
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (n.d.).
  • Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method - Semantic Scholar. (2013, March 30).
  • Effect of flow rate and temperature on peak resolution in gas chromatography - Reddit. (2023, November 2).
  • How to separate benzene and cyclohexane on a GC - Quora. (2021, January 3).
  • How to separate benzene and cyclohexane on a GC? - ResearchGate. (2020, February 27).
  • Guide to Choosing a GC Column | Phenomenex. (2025, July 24).
  • Practical Steps in GC Troubleshooting - Agilent. (n.d.).
  • Guide to GC Column Selection and Optimizing Separations - Restek. (n.d.).
  • TROUBLESHOOTING GUIDE. (n.d.).
  • Introduction to GC Method Development - YouTube. (2023, November 6).
  • GC Method Development GUide - Phenomenex. (2022, May 20).
  • The separation of optical isomers by gas chromatography - CORE. (n.d.).
  • Separation of enantiomers by gas chromatography - PubMed. (2001, January 12).

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Minimizing isomerization of 1,4-Dimethylcyclohexane during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Dimethylcyclohexane Reactions

Last Updated: 2026-01-08

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of minimizing the isomerization of this compound during chemical reactions. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of this compound stereochemistry that are crucial for understanding and preventing unwanted isomerization.

Q1: What are the cis and trans isomers of this compound and which is more stable?

A1: Cis and trans-1,4-dimethylcyclohexane are geometric isomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their methyl groups.[1]

  • In the cis isomer , both methyl groups are on the same side of the cyclohexane ring.[1][2] In its most stable chair conformations, one methyl group must occupy an axial position while the other is in an equatorial position. The ring can flip, reversing these positions, but the 1-axial, 1-equatorial arrangement is unavoidable.[2][3][4]

  • In the trans isomer , the methyl groups are on opposite sides of the ring.[1][2] This allows for a chair conformation where both methyl groups can occupy equatorial positions simultaneously.[2]

The trans isomer is more stable than the cis isomer by approximately 1.8 kcal/mol (or 7 kJ/mol).[5][6] This increased stability is because the trans isomer can adopt a diequatorial conformation, which avoids energetically unfavorable 1,3-diaxial interactions.[2][7] In the cis isomer, the axial methyl group experiences steric strain from interacting with the two axial hydrogens on the same side of the ring, increasing its overall energy.[3][7]

Q2: What is the primary chemical mechanism that causes cis and trans isomers to interconvert during a reaction?

A2: The isomerization of alkanes, including the interconversion of cis- and trans-1,4-dimethylcyclohexane, typically proceeds through a mechanism involving carbocation intermediates .[8] This process is most often catalyzed by acids, either Brønsted or Lewis acids.

The general mechanism involves three key stages:

  • Initiation: A carbocation is formed. This can happen when a strong acid protonates a trace amount of an alkene impurity or, less commonly, abstracts a hydride ion (H⁻) from the alkane.[8][9]

  • Propagation: The carbocation can then abstract a hydride from a neutral alkane molecule, propagating the chain. The newly formed carbocation can undergo rearrangements (isomerization) to a more stable form before continuing the chain.

  • Termination: The carbocation is quenched, for example, by reacting with a counter-ion.[9]

For this compound, the key step is the formation of a tertiary carbocation at either carbon 1 or 4. This planarizes the carbon center, allowing for the re-addition of a hydride from either face, leading to a mixture of the cis and trans isomers. The reaction will eventually favor the formation of the thermodynamically more stable trans isomer.

Troubleshooting Guide: Unwanted Isomerization

This section is designed to help you diagnose and solve specific issues of isomerization observed during your experiments.

Problem: My starting material, pure cis-1,4-dimethylcyclohexane, is converting to the trans isomer during my reaction.

This is a common issue indicating that the reaction conditions are promoting the thermodynamic equilibration of the isomers. The two most likely causes are the presence of acidic catalysts and/or high reaction temperatures.

Many reactions in organic synthesis utilize acid catalysts (e.g., AlCl₃, H₂SO₄, solid acid catalysts like zeolites). These substances are highly effective at generating the carbocation intermediates necessary for isomerization.[8][10] Even trace acidic impurities on glassware or in reagents can be sufficient to cause this problem.

Mitigation Strategies:

  • Catalyst Selection: If possible, switch to a non-acidic catalyst or reaction pathway. For instance, some alkane functionalization reactions can be achieved through radical-based mechanisms or using specific organometallic catalysts that do not proceed via carbocations.[11][12]

  • Lower Reaction Temperature: Isomerization is an equilibrium process. Lowering the temperature will dramatically slow the rate of isomerization, even in the presence of an acid catalyst, favoring kinetic control over thermodynamic control.[13][14][15]

  • Use of a Proton Sponge: For reactions sensitive to Brønsted acids, adding a non-nucleophilic proton scavenger (a "proton sponge") can neutralize trace acid impurities without interfering with the main reaction.

The following diagram outlines a decision-making process for addressing this issue.

cluster_0 Troubleshooting Workflow Start Isomerization Detected Check_Catalyst Is an acid catalyst (Lewis or Brønsted) required for the reaction? Start->Check_Catalyst Alternative_Pathway Investigate non-acidic pathways (e.g., radical, organometallic). Check_Catalyst->Alternative_Pathway No Lower_Temp Decrease reaction temperature to favor kinetic product. Check_Catalyst->Lower_Temp Yes Re_evaluate Re-evaluate reaction success and isomeric purity. Alternative_Pathway->Re_evaluate Add_Sponge Add a proton sponge to neutralize trace acid. Lower_Temp->Add_Sponge Add_Sponge->Re_evaluate

Caption: Decision workflow for mitigating acid-catalyzed isomerization.

Alkane isomerization reactions are typically reversible and mildly exothermic. According to Le Chatelier's principle, lower temperatures favor the formation of the more stable isomer at equilibrium.[13][14] Even without a strong acid catalyst, high temperatures can provide sufficient energy to overcome the activation barrier for isomerization, especially if trace initiators are present.

Mitigation Strategies:

  • Determine the Minimum Effective Temperature: Systematically lower the reaction temperature in increments to find the lowest temperature at which the desired reaction proceeds at an acceptable rate, while the rate of isomerization is minimized.

  • Control Reaction Time: If the desired reaction is faster than the isomerization, using shorter reaction times can yield a product enriched in the kinetically favored isomer before significant equilibration occurs.

Data Table: Temperature and Reaction Control

ParameterLow Temperature (< 0 °C)Moderate Temperature (RT)High Temperature (> 100 °C)
Control Type Kinetic Control FavoredMixed ControlThermodynamic Control Favored
Isomerization Rate Very Slow / NegligibleSlow to ModerateRapid
Primary Product Product of the fastest reactionMixture of productsMost stable (thermodynamic) product
Recommendation Ideal for preserving stereochemistry[16]Monitor reaction closelyExpect equilibration to trans isomer[13][14]
Problem: How can I accurately determine the cis:trans ratio in my starting material and final product?

Accurate quantification of the isomeric ratio is essential for troubleshooting. The two most common and effective methods are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

GC is an excellent technique for separating volatile isomers with different physical properties.[17] The cis and trans isomers of this compound have slightly different boiling points and polarities, allowing for their separation on an appropriate GC column.

Experimental Protocol: GC Analysis of Isomeric Ratio

  • Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in a volatile solvent like hexane or dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A capillary column with a non-polar or slightly polar stationary phase is typically effective.[17]

  • Method Development:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start with an isothermal period at a low temperature (e.g., 50 °C for 2 minutes) and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 150 °C). A time-temperature program often yields better separation than an isothermal program.[18]

    • Carrier Gas: Helium or Hydrogen with a constant flow rate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The two isomers should appear as distinct peaks. The ratio of the peak areas, as determined by the integrator, corresponds to the isomeric ratio of the mixture.

NMR spectroscopy provides detailed structural information and can be used to distinguish between the cis and trans isomers based on the chemical environment of their carbon atoms.[19] Due to the different symmetries of the two isomers, they will give a different number of signals in the ¹³C NMR spectrum.

  • trans-1,4-Dimethylcyclohexane: In its stable diequatorial conformation, symmetry results in only three unique carbon signals (the methyl carbon, the C1/C4 carbon, and the C2/C3/C5/C6 carbons).

  • cis-1,4-Dimethylcyclohexane: This less symmetric molecule has five unique carbon signals.[20]

By acquiring a quantitative ¹³C NMR spectrum (with appropriate relaxation delays), the ratio of integrals for characteristic peaks of the cis and trans isomers can be used to determine their relative abundance.

cluster_1 Analytical Validation Workflow Start_Analysis Need to determine cis:trans ratio Check_Vol Is the sample volatile and thermally stable? Start_Analysis->Check_Vol Use_GC Use Gas Chromatography (GC) for separation and quantification. Check_Vol->Use_GC Yes Use_NMR Use Quantitative ¹³C NMR Spectroscopy. Check_Vol->Use_NMR No / Unsure Report Report isomeric ratio Use_GC->Report Use_NMR->Report

Caption: Decision workflow for selecting an analytical validation method.

References

  • Mäkilä, E., et al. (2018). Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels.
  • Schulz, H., & Weitkamp, J. (2014). n-Alkane isomerization by catalysis—a method of industrial importance: An overview. Taylor & Francis Online. [Link]
  • JoVE. (2023). Disubstituted Cyclohexanes: cis-trans Isomerism. Journal of Visualized Experiments. [Link]
  • Iwasawa, Y. (2017). A Survey of the Mechanisms in Catalytic Isomerization of Alkanes.
  • Ravi Kiran, C., et al. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites. [Link]
  • Stereoelectronics. (2021). This compound. [Link]
  • IAEA. (n.d.). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. INIS. [Link]
  • ResearchGate. (2024).
  • OUCI. (n.d.). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. [Link]
  • Beroza, M., & Sarmiento, R. (1966). Gas Chromatographic Determination of the cis-trans Isomer Content of Olefins.
  • Pearson. (n.d.). Draw both chair conformations of cis-1,4-dimethylcyclohexane. [Link]
  • Allen. (n.d.). The stable form of trans-1,4-dimethylcylohexane is represented as. [Link]
  • Chemistry Stack Exchange. (2016). Isomerisation of alkanes under Lewis acidic conditions. [Link]
  • Wang, Y., et al. (2019). Bifunctional catalysts for the hydroisomerization of n-alkanes.
  • Vedantu. (n.d.). Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer?. [Link]
  • Walsh Medical Media. (n.d.). Isomerization and Effect of Temperature on Alkanes Utilized by Refiners. [Link]
  • Parks, T. (2022). Alkanes Used by Refiners and Isomerization and Temperature Effects. Biotechnology and Industrial Journal. [Link]
  • Valmet. (n.d.).
  • Study.com. (n.d.). Consider the two stereoisomers of 1, 4 dimethyl cyclohexane. [Link]
  • Oregon State University. (n.d.). Chapter 4 Worked Problem 1. [Link]
  • SpectraBase. (n.d.). trans-1,4-Dimethylcyclohexane. [Link]
  • NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook. [Link]
  • Wikipedia. (n.d.). Alkane. [Link]
  • Tambade, P. (2020). stereochemistry of 1,4 dimethyl cyclohexane. YouTube. [Link]
  • NIST. (n.d.). Cyclohexane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook. [Link]
  • Asynt. (2022).
  • Britannica. (n.d.). cis-1,4-dimethylcyclohexane. [Link]
  • ResearchGate. (n.d.).
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
  • Scribd. (n.d.). NMR Analysis of Dimethylcyclohexanes. [Link]
  • ChemServ. (n.d.). Cis-1,4. [Link]
  • Science Ready. (n.d.). Reactions with Alkanes: Cracking, Substitution. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Purdue University. (n.d.). The Reactions of Alkanes. [Link]
  • Royal Society of Chemistry. (2017).

Sources

Technical Support Center: A Researcher's Guide to Identifying and Removing Water from 1,4-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the critical task of managing water content in 1,4-Dimethylcyclohexane. The information presented herein is a synthesis of established scientific principles and practical, field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of water from this compound a critical step in my experiment?

Even trace amounts of water in this compound can significantly impact a wide range of chemical reactions. Water can function as an unwanted nucleophile, base, or proton source, leading to detrimental outcomes such as the decomposition of sensitive reagents (e.g., Grignard or organolithium reagents), catalyst deactivation, and the formation of undesired byproducts, ultimately reducing the yield and purity of the target molecule.[1]

Q2: How much water can dissolve in this compound?

This compound is a non-polar hydrocarbon, and consequently, its ability to dissolve water is very limited.[2] At room temperature, the solubility of water in this compound is on the order of a few milligrams per liter, which translates to the parts-per-million (ppm) range.[3][4] While this concentration may seem negligible, it is often sufficient to interfere with moisture-sensitive chemical processes.

Q3: Does this compound form an azeotrope with water, and what is the significance of this?

Yes, this compound forms a minimum-boiling azeotrope with water. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[5][6] This property is significant because it can be exploited for the bulk removal of water through azeotropic distillation, a common laboratory and industrial technique.[7][8][9]

Troubleshooting Common Water Removal Challenges

Issue 1: Despite drying my this compound, my moisture-sensitive reaction is failing.

  • Potential Cause A: Insufficient Drying. The selected drying method may not be rigorous enough to achieve the low water content required for your specific application.

    • Recommended Action: Consider employing a more powerful drying agent or a sequential drying strategy. For instance, pre-drying with a general desiccant can be followed by a more reactive and efficient one. Distillation from an appropriate drying agent is also a highly effective method.[10]

  • Potential Cause B: Post-Drying Contamination. The dried solvent may be re-exposed to atmospheric moisture or come into contact with inadequately dried glassware.

    • Recommended Action: All glassware must be thoroughly dried, for example, in an oven at a temperature exceeding 120°C for several hours, followed by cooling in a desiccator.[11] All solvent manipulations should be conducted under an inert atmosphere, such as nitrogen or argon, using techniques like cannulation or syringe transfer with septa to minimize exposure to air.

  • Potential Cause C: Water Contamination from Other Sources. The problematic moisture may originate from other reagents, starting materials, or even the reaction atmosphere itself.

    • Recommended Action: Systematically evaluate and ensure that all components of your reaction are adequately dried using methods appropriate for each substance.

Issue 2: My chosen drying agent does not seem to be working effectively.

  • Potential Cause A: Saturated Desiccant. The drying agent has reached its maximum water-absorbing capacity.

    • Recommended Action: Replace the exhausted drying agent with a fresh, activated batch.

  • Potential Cause B: Inappropriate Desiccant Selection. The drying agent may be incompatible with hydrocarbons or incapable of achieving the required level of dryness.

    • Recommended Action: Refer to a desiccant compatibility guide. For non-polar solvents like this compound, effective options include activated molecular sieves (3Å or 4Å), calcium hydride (for achieving very low water levels, but requires careful handling), or, for highly specialized applications by experienced personnel, sodium/potassium metal.

  • Potential Cause C: Inactive Drying Agent. Certain desiccants, most notably molecular sieves, require an activation step to be effective.

    • Recommended Action: To activate molecular sieves, heat them in a muffle furnace at a temperature of 300-350°C for a minimum of 3 hours, preferably under a vacuum or a stream of an inert gas.[11][12][13][14]

Protocols for Water Identification and Removal

Protocol 1: Accurate Determination of Water Content via Karl Fischer Titration

The Karl Fischer (KF) titration method is the industry standard for the precise quantification of trace amounts of water in organic solvents.[15]

Underlying Principle: This technique is based on a chemical reaction where iodine reacts with sulfur dioxide and water in the presence of a base. The endpoint of the titration, which corresponds to the complete consumption of water, is detected electrochemically.[15][16]

Step-by-Step Methodology:

  • Equipment: A calibrated Karl Fischer titrator is required.

  • Sample Handling: Under a strictly inert atmosphere to prevent moisture contamination, a precisely known volume or weight of the this compound sample is drawn into a dry syringe.

  • Titration Process: The sample is injected into the titration cell, which contains the Karl Fischer reagent. For hydrocarbons, a solubilizer such as a long-chain alcohol, toluene, or xylene may need to be added to the KF solvent to ensure miscibility.[17]

  • Data Analysis: The instrument automatically performs the titration and provides the water content, typically expressed in ppm or as a percentage.[17]

Protocol 2: Efficient Drying of this compound Using Molecular Sieves

Molecular sieves are synthetic zeolites with uniform pore sizes that selectively adsorb small molecules like water, making them highly effective desiccants.[13][18]

Step-by-Step Methodology:

  • Activation of Molecular Sieves:

    • Place the desired quantity of 3Å or 4Å molecular sieves in a suitable flask.

    • Heat the sieves in a muffle furnace at 300-350°C for at least 3 hours.[11][12][14]

    • Allow the sieves to cool to room temperature under a stream of dry nitrogen or within a desiccator to prevent re-adsorption of atmospheric moisture.[12][14]

  • Drying Procedure:

    • Add the activated molecular sieves to the flask containing the this compound, typically at a loading of 10-20% (w/v).[12][14]

    • Seal the flask and allow it to stand for a minimum of 24 hours, with periodic agitation to enhance the drying process.[18] For optimal dryness, the solvent should be stored over the activated sieves.

  • Solvent Dispensing: Under an inert atmosphere, carefully decant or cannulate the dry solvent, leaving the molecular sieves behind.

Diagram: Workflow for Drying with Molecular Sieves

Drying_Workflow cluster_activation Activation cluster_drying Drying cluster_retrieval Retrieval A Place Sieves in Flask B Heat in Furnace (300-350°C, >3h) A->B C Cool Under Inert Gas or in Desiccator B->C D Add Activated Sieves to Solvent (10-20% w/v) C->D E Seal and Stand (>24h with swirling) D->E F Store Over Sieves E->F G Decant or Cannulate Under Inert Atmosphere F->G End Dry Solvent G->End Start Start Start->A

Caption: Workflow for drying this compound using molecular sieves.

Protocol 3: Bulk Water Removal from this compound via Azeotropic Distillation

This technique is particularly useful for removing larger quantities of water and leverages the formation of a low-boiling azeotrope.

Step-by-Step Methodology:

  • Apparatus Assembly: A standard distillation setup is assembled, incorporating a Dean-Stark trap between the distillation flask and the condenser.

  • Distillation:

    • The this compound containing water is placed in the round-bottom flask.

    • The mixture is heated to reflux.

    • The vapor, which is enriched in the lower-boiling azeotrope, condenses and collects in the Dean-Stark trap.

    • As the condensate cools, it separates into two layers within the trap: an upper organic layer (this compound) and a lower aqueous layer.

    • The design of the trap allows the less dense organic layer to overflow and return to the distillation flask, while the denser water is collected at the bottom of the trap.

    • The distillation is continued until no more water accumulates in the trap.

  • Solvent Collection: After cooling the apparatus, the now-dried this compound is collected from the distillation flask.

Diagram: Logical Flow of Azeotropic Distillation

Azeotropic_Distillation A Start: Wet this compound in Distillation Flask B Heat to Reflux A->B C Vaporization of Water-Solvent Azeotrope B->C D Condensation in Condenser C->D E Collection in Dean-Stark Trap D->E F Phase Separation: Water (Bottom), Solvent (Top) E->F I Continue Until No More Water Collects E->I Monitor G Dry Solvent Overflows Back to Flask F->G Overflow H Water is Removed from Trap F->H Separation G->B Recycle J End: Dry this compound in Distillation Flask I->J

Sources

Technical Support Center: Accurate Integration of Overlapping NMR Signals for Conformer Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of accurately integrating overlapping NMR signals, particularly when studying conformational isomers. As a Senior Application Scientist, I will provide you with not just procedural steps, but also the rationale behind these techniques to ensure you can make informed decisions in your own experimental design and data analysis.

Frequently Asked Questions (FAQs)

Q1: I have a crowded 1D ¹H NMR spectrum with overlapping signals that I suspect belong to different conformers. What is the first step to accurately determine their relative populations?

A1: The initial and most crucial step is to confirm that the overlapping signals indeed arise from distinct conformational states in dynamic equilibrium. This can be ascertained by acquiring spectra at different temperatures. If the relative intensities of the overlapping peaks change with temperature, it is a strong indication of conformational exchange.

Once confirmed, direct integration of overlapping signals in a 1D spectrum is often unreliable. The most straightforward approach to begin resolving these signals is through deconvolution , also known as peak fitting.[1][2][3] This method mathematically separates the composite envelope of peaks into its individual components.

Core Principle of Deconvolution: Deconvolution algorithms model the experimental spectrum as a sum of theoretical lineshapes (typically Lorentzian or Gaussian).[3] The software then iteratively adjusts the parameters (position, height, width, and shape) of these theoretical peaks to achieve the best fit with the experimental data. The area under each fitted peak then provides a more accurate integration value than a simple manual integration of the overlapping region.[1]

Recommended Software for Deconvolution: Several software packages offer robust deconvolution functionalities:

  • Mnova: Features a "Global Spectral Deconvolution" (GSD) algorithm that can automatically fit the entire spectrum or user-defined regions.[4][5][6][7]

  • TopSpin: Bruker's software includes deconvolution tools accessible through both peak picking and integration routines.[8][9]

  • ACD/Labs NMR Workbook Suite: Provides advanced peak fitting and deconvolution algorithms.[1][2][10]

  • iNMR: Offers a user-friendly interface for deconvoluting overlapping signals.[3][9]

  • NMRium: A web-based platform with advanced peak picking and analysis capabilities.[11]

Q2: My deconvolution results seem ambiguous, and the software gives multiple "good" fits. How can I be confident in the integration values?

A2: This is a common and valid concern. Deconvolution can indeed be an "ill-defined problem," meaning multiple solutions can appear mathematically correct.[9] To ensure the trustworthiness of your results, you must employ a self-validating system by incorporating additional experimental data and logical checks.

Troubleshooting & Validation Workflow for Deconvolution:

dot

Caption: Deconvolution validation workflow.

Step-by-Step Protocol for Validating Deconvolution:

  • Acquire 2D NMR Data: The most reliable way to resolve ambiguity is to use 2D NMR experiments to disperse the signals into a second dimension.[5][12] An HSQC (Heteronuclear Single Quantum Coherence) spectrum is an excellent starting point. Even if the ¹H signals overlap, their attached ¹³C atoms may have distinct chemical shifts, resulting in separate cross-peaks for each conformer.

  • Constrain the Deconvolution: Use the information from the 2D spectrum to guide the deconvolution of the 1D spectrum. For example, the HSQC will tell you the exact number of protons contributing to the overlapped region and their precise chemical shifts. You can then fix these parameters in the deconvolution algorithm, leaving only the peak heights and widths to be optimized. This significantly reduces the ambiguity of the fit.

  • Internal Consistency Check: Identify a non-overlapping, "clean" signal for each conformer elsewhere in the spectrum. The integral of this clean signal should be proportional to the integral of the corresponding deconvoluted peak from the overlapping region. For instance, if a clean methyl signal (3H) of conformer A has an integral of 3.0, then a deconvoluted methine signal (1H) for conformer A should have an integral of approximately 1.0.

Q3: What if the signals are so severely overlapped that even deconvolution is unreliable, or what if I am dealing with broad exchange-broadened signals?

A3: In cases of severe overlap or intermediate chemical exchange, which leads to significant line broadening, 1D deconvolution may fail. Here, you must turn to more advanced NMR techniques that can handle these complex dynamic systems.

Alternative and Advanced Integration Strategies:

Technique Principle Best For... Key Considerations
2D NMR Integration Dispersing signals into a second dimension to resolve overlap.[5][12] Integrate the volume of the cross-peaks in spectra like HSQC or COSY.Severely overlapping signals that are resolved in the second dimension.Cross-peak volumes can be affected by variations in coupling constants and relaxation, so this is often semi-quantitative unless carefully calibrated.[5]
Lineshape Analysis Instead of just fitting peaks, this method models the entire shape of the exchange-broadened signals based on the McConnell equations, which describe the behavior of spins in a dynamic system.[13][14][15]Systems in intermediate to fast exchange where individual peaks have coalesced or are significantly broadened.Requires specialized software and a good initial guess of the exchange rate (kex) and the chemical shifts of the individual conformers.[16]
1D TOCSY / NOESY These are selective 1D versions of the 2D experiments. By selectively exciting a clean, isolated proton of one conformer, you can transfer magnetization only to other protons of that same conformer, even those in an overlapped region.[5][12]When you can identify at least one isolated "handle" peak for each conformer.The intensity of the transferred signal must be corrected for transfer efficiency to be fully quantitative.[5]
Pure-Shift NMR These experiments use special pulse sequences to collapse multiplets into singlets, dramatically reducing spectral overlap.[5]Extremely crowded spectra where even singlets from different conformers might overlap with multiplets from others.Can be less sensitive than standard 1D experiments and requires careful setup.

Experimental Workflow for Lineshape Analysis:

dot

Caption: Lineshape analysis workflow.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Integrals are not integers. Poor phasing or baseline correction.[17]Manually re-process the spectrum with careful attention to phase and baseline correction before integration or deconvolution.
Deconvolution fit is poor. Incorrect number of peaks defined; wrong lineshape model (e.g., using pure Lorentzian for an inhomogeneous field).Use 2D NMR (HSQC) to confirm the number of species. Try a mixed Gaussian/Lorentzian lineshape model.[3]
2D cross-peak volumes are not proportional. Variation in ¹J(CH) coupling constants or differential relaxation rates between conformers.This is a known issue with quantitative 2D NMR.[5] Use this method for semi-quantitative estimates or for validation of 1D deconvolution rather than for primary quantification unless you have appropriate calibration standards.
Signals are too broad to integrate. The system is in the intermediate exchange regime on the NMR timescale.[13]Do not attempt direct integration. Use lineshape analysis to model the entire signal profile and extract populations and exchange rates.[14][15][16] Alternatively, change the temperature to move into a slow or fast exchange regime.

References

  • Ishima, R., et al. (2018). An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution. Biochemistry, 57(12), 1652-1662. [Link]
  • NMRium. (n.d.).
  • Mestrelab Research. (n.d.).
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?[Link]
  • ACD/Labs. (n.d.). NMR Software for Advanced Processing | NMR Workbook Suite. [Link]
  • Lin, C.-H., & Lin, C.-H. (2018). Reverse Curve Fitting Approach for Quantitative Deconvolution of Closely Overlapping Triplets in Fourier Transform Nuclear Magnetic Resonance Spectroscopy Using Odd-Order Derivatives. Applied Sciences, 8(11), 2235. [Link]
  • Kleinpeter, E., & Sefkow, M. (2005). An introduction to NMR-based approaches for measuring protein dynamics.
  • Blundell, C. D., Packer, M. J., & Almond, A. (2013). Quantification of free ligand conformational preferences by NMR and their relationship to the bioactive conformation. Bioorganic & medicinal chemistry, 21(17), 4976–4987. [Link]
  • Bruker. (n.d.).
  • Auremn. (n.d.).
  • Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra?[Link]
  • eMagRes. (n.d.).
  • Moser, A. (2009, August 18). Using Peak Deconvolution to Extract the 1H Count. ACD/Labs. [Link]
  • Anglada, J. M., et al. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. [Link]
  • MetaboLab. (n.d.). Advanced NMR data processing and analysis for metabolomics. [Link]
  • ACD/Labs. (2008, April 15). Extracting Integral information from regions with overlapping multiplets. [Link]
  • Bruker. (n.d.).
  • Plain, L.-M., & Halse, M. E. (2023). and two-dimensional lineshape analysis of chemically exchanging systems. UCL Discovery. [Link]
  • University of Connecticut. (n.d.).
  • ResearchGate. (2018, January 17). How to apply deconvolution to more than one integral in TopSpin software?[Link]
  • Mestrelab Research. (2010, May 6). Global Spectral Deconvolution (GSD). [Link]
  • Reddit. (2023, April 19). Reporting Overlapping Signals in 1H NMR. [Link]
  • ResearchGate. (2022, October). NMR lineshape analysis using analytical solutions of multi-state chemical exchange with applications to kinetics of host–guest systems. [Link]
  • NMRFAM. (n.d.). Software. University of Wisconsin–Madison. [Link]
  • Mestrelab Resources. (2010, May 6).
  • Williamson, M. P. (2013). Two-Dimensional NMR Lineshape Analysis. eMagRes, 329-336. [Link]
  • Mestrelab Research. (2023, April 8). Mnova Tip 10 - Reference Deconvolution with an External Reference Signal. YouTube. [Link]
  • iNMR. (n.d.). Deconvolution. [Link]
  • ResearchGate. (2021, August 6). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. [Link]

Sources

Technical Support Center: Optimizing GC-MS Injection Parameters for Volatile Cycloalkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile cycloalkanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of method development and troubleshoot common issues encountered during the analysis of these challenging compounds. Here, we move beyond rote procedures to explain the underlying principles that govern successful separations, ensuring your methods are both robust and reliable.

Frequently Asked Questions (FAQs)

Q1: What is the most critical injection parameter for volatile cycloalkanes?

A1: While all parameters are interconnected, the injection mode (split vs. splitless) is arguably the most critical initial decision. It directly impacts sensitivity and peak shape. For trace-level analysis, splitless injection is preferred as it transfers nearly the entire sample to the column, maximizing sensitivity.[1][2][3][4] For higher concentration samples, a split injection is ideal to avoid column overload and ensure sharp peaks.[3]

Q2: What is a good starting point for the injector temperature?

A2: A general starting point for the injector temperature is 250 °C.[5] However, for volatile cycloalkanes, you may be able to use a lower temperature, around 170 °C to 200 °C, to prevent backflash and sample degradation. The key is to ensure the temperature is high enough for rapid and complete vaporization of the sample and solvent.[6]

Q3: How does the carrier gas flow rate affect my analysis?

A3: The carrier gas flow rate influences analysis time, separation efficiency, and sensitivity.[7][8] An optimal flow rate provides the best balance between speed and resolution. For most capillary columns (0.25 mm ID), a flow rate of 1-2 mL/min is a good starting point.[6] It's crucial to operate within the optimal range for your specific column and carrier gas to avoid peak broadening and loss of resolution.[7][9]

Q4: Which GC column is best suited for volatile cycloalkanes?

A4: A non-polar column is the most appropriate choice for analyzing non-polar compounds like cycloalkanes. A column with a 100% dimethylpolysiloxane stationary phase is highly recommended for its excellent selectivity for these analytes. Standard dimensions of 30 meters in length, 0.25 mm internal diameter, and a 0.25 µm film thickness typically provide good efficiency and sample capacity.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your GC-MS analysis of volatile cycloalkanes, providing explanations and actionable solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting Peaks)

Poor peak shape can compromise resolution and lead to inaccurate quantification.[10]

Possible Causes & Solutions:

  • Active Sites in the Inlet: The glass liner in the injector can have active sites that interact with analytes, causing peak tailing.

    • Solution: Use a deactivated inlet liner, possibly with deactivated glass wool, to promote uniform vaporization and trap non-volatile residues. Regularly replace the liner and septum to prevent the buildup of active sites.[6][11]

  • Improper Column Installation: An incorrectly cut or installed column can lead to dead volume and peak splitting or tailing.[11][12]

    • Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in the injector and detector according to the manufacturer's instructions.[12]

  • Column Contamination: Accumulation of non-volatile material at the head of the column is a common cause of peak tailing.

    • Solution: Trim 10-20 cm from the inlet of the column to remove the contaminated section.[6][11][12] If the problem persists, consider a column bake-out at its maximum recommended temperature.[6]

  • Inappropriate Initial Oven Temperature (Splitless Injection): If the initial oven temperature is too high, it can cause peak broadening or splitting.

    • Solution: For splitless injections, the initial oven temperature should be set 10-20°C below the boiling point of the sample solvent to ensure proper analyte focusing at the head of the column.[12][13]

Issue 2: Low Sensitivity or No Peaks Detected

This is a common issue, especially when dealing with trace-level concentrations.

Possible Causes & Solutions:

  • Incorrect Injection Mode: Using a split injection for a low-concentration sample will result in a significant loss of analyte.

    • Solution: Switch to a splitless injection to transfer the maximum amount of analyte to the column.[1][2][3]

  • Injector Temperature Too Low: Insufficient injector temperature can lead to incomplete vaporization and poor sample transfer.

    • Solution: Increase the injector temperature to ensure rapid and complete vaporization of your cycloalkanes.[5][6] A good starting point is 250°C, but optimization may be required.[5]

  • Leaks in the System: Leaks in the injector, column fittings, or septum can lead to a loss of sample and reduced sensitivity.

    • Solution: Perform a leak check of the system. A common sign of a leak is a shift in the baseline after injection.[11]

  • Suboptimal Carrier Gas Flow Rate: A flow rate that is too high or too low can negatively impact sensitivity.[8]

    • Solution: Optimize the carrier gas flow rate for your specific column and analytes. A typical range for a 0.25 mm ID column is 1-2 mL/min.[6]

Issue 3: Poor Reproducibility (Inconsistent Peak Areas or Retention Times)

Inconsistent results can invalidate your data and make quantification unreliable.

Possible Causes & Solutions:

  • Septum Issues: A cored or leaking septum can cause variable injection volumes and retention time shifts.[11]

    • Solution: Regularly replace the septum. Consider using a high-quality, pre-conditioned septum to minimize bleed and ensure a good seal.

  • Inconsistent Injection Volume: This can be due to issues with the autosampler syringe or manual injection technique.

    • Solution: For autosamplers, ensure the correct syringe volume is installed and the injection volume is set correctly in the method.[12] For manual injections, practice a consistent and rapid injection technique.

  • Fluctuations in Carrier Gas Flow: Unstable carrier gas flow will lead to retention time variability.

    • Solution: Check the gas supply and regulators to ensure a constant pressure. If using electronic pressure control, verify its stability.[11]

  • Inlet Discrimination: This occurs when the composition of the sample entering the column is different from the original sample, often affecting more volatile or less volatile compounds disproportionately.

    • Solution: Keep the injector temperature as hot as reasonably possible without causing analyte degradation.[14] Using a deactivated liner with a taper can also help to minimize discrimination.

Experimental Protocols & Data

Protocol 1: Optimizing Inlet Temperature
  • Initial Setup: Start with a standard mixture of your target volatile cycloalkanes. Set the initial injector temperature to 200°C.

  • Temperature Gradient: Perform a series of injections, increasing the inlet temperature in 25°C increments (e.g., 200°C, 225°C, 250°C, 275°C, 300°C).[5]

  • Data Analysis: For each temperature, monitor the peak area and shape of the highest boiling point cycloalkane and any known thermally labile compounds in your sample.

  • Selection: Choose the lowest temperature that provides the best response for the high-boiling compounds without causing degradation of thermally sensitive analytes.[5]

Table 1: Example Data for Inlet Temperature Optimization
Inlet Temperature (°C)Peak Area (High BP Cycloalkane)Peak Shape (Tailing Factor)
20085,0001.8
225110,0001.5
250125,0001.2
275128,0001.1
300129,0001.1

In this example, 275°C would be the optimal temperature, as the increase in response from 275°C to 300°C is minimal.[5]

Protocol 2: Comparing Split vs. Splitless Injection
  • Sample Preparation: Prepare two concentrations of your cycloalkane standard: one at a high concentration (e.g., 100 ppm) and one at a low concentration (e.g., 1 ppm).

  • Split Injection: Inject the high-concentration standard using a split ratio of 50:1.

  • Splitless Injection: Inject the low-concentration standard using splitless mode with a purge activation time of 0.75 minutes.

  • Analysis: Compare the peak shapes and signal-to-noise ratios for both injections.

Table 2: Comparison of Split and Splitless Injection Parameters
ParameterSplit InjectionSplitless InjectionRationale
Typical Sample Conc. High (>10 ppm)Low (<10 ppm)Split injection prevents column overload with concentrated samples, while splitless is for trace analysis.[3][4]
Split Ratio 10:1 to 100:1N/AA higher split ratio reduces the amount of sample reaching the column.
Purge Valve Time N/A0.5 - 1.0 minThe purge valve opens after a set time to sweep the remaining solvent from the inlet.[13]
Initial Oven Temp. Less critical10-20°C below solvent BPCrucial for analyte focusing in splitless mode.[12][13]

Visualizing the Troubleshooting Workflow

A systematic approach is key to efficient troubleshooting. The following diagram outlines a logical workflow for addressing common GC-MS issues with volatile cycloalkanes.

Troubleshooting_Workflow start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No check_liner Check/Replace Liner & Septum peak_shape->check_liner Yes reproducibility Poor Reproducibility? sensitivity->reproducibility No check_injection_mode Verify Injection Mode (Split vs. Splitless) sensitivity->check_injection_mode Yes end Problem Resolved reproducibility->end No check_septum Check/Replace Septum reproducibility->check_septum Yes trim_column Trim Column Inlet check_liner->trim_column check_install Verify Column Installation trim_column->check_install optimize_oven Optimize Initial Oven Temp (Splitless) check_install->optimize_oven optimize_oven->end optimize_inlet_temp Optimize Inlet Temperature check_injection_mode->optimize_inlet_temp leak_check Perform Leak Check optimize_inlet_temp->leak_check optimize_flow Optimize Carrier Gas Flow leak_check->optimize_flow optimize_flow->end check_syringe Check Autosampler Syringe check_septum->check_syringe check_gas_flow Verify Carrier Gas Stability check_syringe->check_gas_flow check_gas_flow->end

Caption: A systematic workflow for troubleshooting common GC-MS issues.

References

  • Other Factors Affecting the Analysis. GL Sciences. [Link]
  • Effects of carrier gas flow rate on peak parameters from the CR sensors...
  • Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems.
  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]
  • Split vs.
  • Optimizing Splitless Injections: Introduction. Restek. [Link]
  • 5 ways to improve your Split / Splitless Injection. Element Lab Solutions. [Link]
  • Operating Hints for Using Split/Splitless Injectors. Restek. [Link]
  • Optimizing Splitless Injections in Gas Chromatography, Part I: What It Is and What Happens When We Inject.
  • Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS 2. MDPI. [Link]
  • Inlet temperature GCMS.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • GC Diagnostic Skills II | Reduced Peak Size. Element Lab Solutions. [Link]
  • Go With the Flow: Thinking About Carrier Gas Flow in GC.
  • GAS CHROMATOGRAPHY, EXPERIMENTAL STUDIES ON THE FLOW RATE EFFECTS OF CARRIER GAS AND APPLICATION OF THE METHOD TO HYDROCARBON AN. DergiPark. [Link]
  • Optimizing Splitless Injections: Inlet Temper
  • The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separ
  • Helpful Hints and Tricks for High Temper
  • Volatile Profiling and Variety Discrimination of Leather Using GC-IMS Coupled with Chemometric Analysis. MDPI. [Link]
  • Interference of the gas chrom
  • Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in. Wiley Online Library. [Link]
  • Volatile Mixture Analysis by Repetitive Injection Fast Gas Chromatography/Mass Spectrometry. MSU Chemistry. [Link]

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Technical Support Center: High-Temperature Stability of 1,4-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for preventing the thermal degradation of 1,4-Dimethylcyclohexane in your high-temperature experiments. As your partner in scientific integrity, we move beyond simple instructions to explain the underlying chemical principles, ensuring your experimental setup is robust and your results are reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound at elevated temperatures.

Q1: My this compound sample is showing unexpected peaks in the GC-MS analysis after a high-temperature experiment. What is happening?

A: You are likely observing thermal degradation. At sufficiently high temperatures, typically in the range of 767–835 K (494–562 °C) and above, this compound can undergo pyrolysis[1][2]. This process is a free-radical chain reaction that breaks down the molecule. The primary initiation step involves the fission of a carbon-carbon bond in the cyclohexane ring, leading to a highly reactive diradical intermediate[3][4]. This intermediate can then undergo a variety of reactions, including isomerization (e.g., to form linear alkenes like hexene), and fragmentation into a complex mixture of smaller hydrocarbon products[1][3]. The appearance of new peaks corresponding to these smaller molecules or isomers is a classic sign of thermal degradation.

Q2: What are the primary degradation products I should look for?

A: The product mixture can be complex. Key degradation products arise from radical isomerization and fragmentation. You should look for smaller alkenes, such as butenes, and potentially cycloalkene intermediates. Under more severe conditions, secondary reactions of these initial products can lead to the formation of aromatic compounds[1]. A detailed analysis using techniques outlined in resources like the ASTM Manual on Hydrocarbon Analysis is recommended for full characterization[5][6].

Q3: How can I prevent my sample from degrading during my experiment?

A: Preventing degradation requires controlling the key factors that initiate it: temperature and the presence of oxygen. The most effective strategies are:

  • Inert Atmosphere: The degradation process is often an oxidation reaction, which requires oxygen. Performing your experiments under an inert atmosphere, such as high-purity nitrogen or argon, is the most critical step to prevent oxidative decomposition[7][8].

  • Use of Antioxidants: For very high-temperature work or when an inert atmosphere is insufficient, adding a chemical stabilizer or antioxidant can terminate the free-radical chain reactions that cause degradation[7][9].

  • Temperature & Time Control: Use the lowest possible temperature and shortest reaction time necessary for your protocol. Degradation is kinetically driven, so minimizing the duration of thermal stress will reduce byproduct formation.

Q4: Which type of antioxidant should I use with this compound?

A: The choice depends on the specific temperature and conditions. Antioxidants for hydrocarbons fall into two primary categories that often work synergistically[7][8]:

  • Primary Antioxidants (Radical Scavengers): These compounds, such as hindered phenols (e.g., BHT) or aromatic amines, directly react with and neutralize free radicals, breaking the degradation cycle[8][10].

  • Secondary Antioxidants (Peroxide Decomposers): These compounds, which include phosphites and certain sulfur-containing molecules, break down hydroperoxides—key intermediates in the oxidation process—into stable, non-radical products[7][8].

For many applications, a combination of both types provides the most robust protection[7].

Q5: How do I properly handle and store this compound to ensure its initial purity?

A: Proper handling from the moment you receive the chemical is crucial for preventing premature degradation. Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[11][12][13]. The container should be tightly closed to prevent exposure to atmospheric oxygen[12]. For long-term storage, especially for high-purity applications, consider storing under an inert atmosphere. It is also good practice to purify the solvent before use to remove any existing olefins or peroxides, which can act as initiators for degradation[11].

Section 2: Troubleshooting Guide for Sample Degradation

If you have already observed sample degradation, this guide provides a logical workflow to diagnose and solve the problem.

Diagnostic Workflow

Use the following workflow to systematically identify the root cause of degradation in your experimental setup.

G A Problem: Degradation Detected (Unexpected GC-MS Peaks) B Is the experiment run under an inert atmosphere (N2, Ar)? A->B C Implement Inert Atmosphere Protocol. (See Protocol 3.1) B->C No D Is the experimental temperature absolutely necessary? B->D Yes K Problem Solved C->K E Lower temperature. Determine minimum required temp. D->E No F Is the sample pre-purified and peroxide-free? D->F Yes E->K G Purify solvent before use. Test for peroxides. F->G No H Are antioxidants being used? F->H Yes G->K I Incorporate Antioxidants. (See Protocol 3.2) H->I No J Re-evaluate antioxidant type and concentration. Consider synergistic blends. H->J Yes I->K J->K

Caption: Troubleshooting workflow for diagnosing sample degradation.

Root Cause Analysis and Solutions
Potential Root Cause Evidence Primary Solution Secondary Actions
Oxidative Degradation Sample discoloration (yellowing), formation of a broad range of byproducts.Implement a strict inert atmosphere protocol. Purge the reaction vessel and sparge the this compound with N₂ or Ar before heating.[7]Add a primary antioxidant like a hindered phenol to scavenge any residual oxygen or newly formed radicals.[10]
Thermal Decomposition (Pyrolysis) Appearance of smaller hydrocarbons (e.g., butenes, propene) and isomers in GC-MS.[1]Reduce thermal stress. Lower the experiment's setpoint temperature and minimize the time the sample is held at that temperature.Use a synergistic blend of primary and secondary antioxidants to inhibit the free-radical chain reaction at multiple points.[8]
Initial Sample Contamination Inconsistent results between different batches of solvent; degradation occurs at lower-than-expected temperatures.Purify the solvent before use. Pass it through an activated alumina column to remove polar impurities and peroxides.[11]Always test for peroxides in aged solvents before use. Store opened bottles under an inert gas blanket.
Cis/Trans Isomerization A shift in the ratio of cis to trans isomers in your analytical results. The trans isomer is generally more stable.[14]Ensure precise temperature control. Isomerization can be catalyzed by heat and acidic/basic sites on vessel surfaces.Consider if any other components in your mixture could be acting as a catalyst for isomerization.[15]

Section 3: Key Experimental Protocols

These protocols provide step-by-step instructions for implementing the solutions described above.

Protocol 3.1: Establishing an Inert Atmosphere

Objective: To remove dissolved oxygen from the this compound and maintain an oxygen-free environment during the experiment.

Materials:

  • This compound

  • High-purity nitrogen or argon gas with a regulator

  • Schlenk line or glove box

  • Reaction vessel with a gas inlet and outlet (bubbler)

  • Long needle or sparging tube

Procedure:

  • Vessel Preparation: Assemble your glassware and ensure all joints are properly sealed. If using a Schlenk line, evacuate and backfill the vessel with inert gas three times to remove atmospheric air.

  • Solvent Sparging: Insert a long needle connected to the inert gas line into the this compound, ensuring the tip is below the liquid surface.

  • Purging: Bubble the inert gas through the liquid at a moderate rate (e.g., 2-3 bubbles per second) for at least 30 minutes. This process, known as sparging, displaces dissolved oxygen.

  • Maintaining Atmosphere: Once sparging is complete, remove the needle and maintain a positive pressure of inert gas in the vessel's headspace throughout the experiment. This prevents air from re-entering the system.

Protocol 3.2: Selection and Application of Antioxidants

Objective: To chemically inhibit the free-radical degradation pathway.

Materials:

  • Purified this compound

  • Selected antioxidant(s) (e.g., Butylated hydroxytoluene (BHT), phenylene diamines, or a phosphite-based stabilizer)[9][10]

  • Analytical balance

Procedure:

  • Selection:

    • For moderate temperatures (<150 °C) where oxidation is the primary concern, a primary antioxidant like BHT is often sufficient.

    • For higher temperatures where pyrolysis becomes significant, a more robust phenylene diamine -based antioxidant or a synergistic blend of a hindered phenol and a phosphite stabilizer is recommended.[7][9]

  • Concentration: The typical concentration for antioxidants is in the range of 50-500 ppm (mg/kg). Start with a concentration of approximately 200 ppm.

  • Preparation: Accurately weigh the required amount of antioxidant and dissolve it completely in the this compound at room temperature before heating. Ensure homogenous mixing.

  • Validation: Run a small-scale control experiment with and without the antioxidant under your experimental conditions. Analyze both samples by GC-MS to confirm the effectiveness of the stabilizer.

Section 4: Understanding the Chemistry of Degradation & Prevention

A deeper understanding of the chemical mechanisms at play allows for more effective troubleshooting.

The Free-Radical Degradation Pathway

The degradation of this compound is a classic free-radical auto-oxidation process, which occurs in three main stages:

  • Initiation: A high-energy event (like heat) causes the formation of an initial free radical (R•). This can happen through C-C bond cleavage of the cyclohexane ring itself or from a contaminant.

  • Propagation: The initial radical reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species can then abstract a hydrogen atom from another this compound molecule, creating a new radical (R•) and a hydroperoxide (ROOH). This creates a self-sustaining chain reaction.

  • Termination: The reaction stops when two radicals combine to form a stable, non-radical species.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination 1,4-DMC + Heat 1,4-DMC + Heat Ring-Opened Radical (R•) Ring-Opened Radical (R•) 1,4-DMC + Heat->Ring-Opened Radical (R•) R• + O2 R• + O2 Peroxy Radical (ROO•) Peroxy Radical (ROO•) R• + O2->Peroxy Radical (ROO•) ROO• + 1,4-DMC ROO• + 1,4-DMC Hydroperoxide (ROOH) + R• Hydroperoxide (ROOH) + R• ROO• + 1,4-DMC->Hydroperoxide (ROOH) + R• R• + R• R• + R• Stable Product Stable Product R• + R•->Stable Product

Caption: The free-radical chain reaction of hydrocarbon degradation.

The Antioxidant Intervention Mechanism

Antioxidants are designed to interrupt the propagation cycle, which is the heart of the degradation process. Primary antioxidants, like hindered phenols (ArOH), provide an easily abstractable hydrogen atom to neutralize peroxy radicals, forming a very stable phenoxy radical that is unable to continue the chain reaction.

G ROO Reactive Peroxy Radical (ROO•) ROOH Stable Hydroperoxide (ROOH) ROO->ROOH + ArOH ArO Stable Antioxidant Radical (ArO•) (Resonance Stabilized, Does not propagate chain) ArOH Primary Antioxidant (e.g., Hindered Phenol, ArOH) ArOH->ArO - H•

Caption: Mechanism of a primary antioxidant (radical scavenger).

Section 5: Reference Data

Table 1: Common Thermal Degradation Products of this compound
Product Class
Isomers
Fragmentation Products
Dehydrogenation Products
Table 2: Recommended Antioxidants for Hydrocarbon Stabilization
Antioxidant Type
Primary (Radical Scavenger)
Primary (Radical Scavenger)
Secondary (Peroxide Decomposer)
Secondary (Peroxide Decomposer)

References

  • ASTM International. (1998). Manual on Hydrocarbon Analysis (6th ed.). [Link]
  • ASTM International. Manual on Hydrocarbon Analysis, 6th Edition. [Link]
  • National Institute of Standards and Technology. Cyclohexane, 1,4-dimethyl-, cis-. NIST Chemistry WebBook. [Link]
  • Gillespie, H. M., Gowenlock, B. G., & Johnson, C. A. F. (1979). The pyrolysis of cyclic hydrocarbons. Part 1. This compound. Journal of the Chemical Society, Perkin Transactions 2, 317-324. [Link]
  • Innospec. Antioxidants. [Link]
  • Bisley & Company Pty Ltd. (2022). Why Are Antioxidants Used in Petroleum Products. [Link]
  • ASTM International. (1968). Manual on Hydrocarbon Analysis, Second Edition—1968. [Link]
  • National Institute of Standards and Technology. Cyclohexane, 1,4-dimethyl-. NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology. Cyclohexane, 1,4-dimethyl-, trans-. NIST Chemistry WebBook. [Link]
  • Farzaliyev, V. M., et al.
  • National Institute of Standards and Technology. Condensed phase thermochemistry data for Cyclohexane, 1,4-dimethyl-. NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology. IR Spectrum data for Cyclohexane, 1,4-dimethyl-, trans-. NIST Chemistry WebBook. [Link]
  • Royal Society of Chemistry. (1979). The pyrolysis of cyclic hydrocarbons. Part 1. This compound. J. Chem. Soc., Perkin Trans. 2, 317-324. [Link]
  • ASTM Committee D-2 on Petroleum Products and Lubricants. (1963). Manual on Hydrocarbon Analysis. Google Books.
  • Nadkarni, R. A. (Ed.). (2007). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants (2nd ed.).
  • DeveLub. Additives - Antioxidants. [Link]
  • Nye Lubricants. All About Additives – The Role of Antioxidants. [Link]
  • Shao, K., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 23(17), 9804-9813. [Link]
  • Shao, K., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 23, 9804-9813. [Link]
  • Chemius.
  • University of Calgary. (2021). This compound. Stereoelectronics. [Link]
  • Blades, A. T., & Homer, J. B. (1966). Thermal decomposition of cyclohexa-1,4-dienes. Part IV. cis-3,6-Dimethyl-, trans-3,6-dimethyl- and 3,3,6,6-tetramethyl-cyclohexa-1,4-diene. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 512-516. [Link]
  • ResearchGate. (2016). Analysis of pyrolysis property of cyclohexane under supercritical conditions. [Link]
  • Oregon State University. Chapter 4 Worked Problem 1. [Link]
  • Hansen, N., et al. (2023). Pyrolysis of Cyclohexane and 1-Hexene at High Temperatures and Pressures—A Photoionization Mass Spectrometry Study. Molecules, 28(24), 8053. [Link]
  • ResearchGate. (2011). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate)
  • Oregon State University. (2020). Chapter 4 Worked Problem 1. [Link]

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Technical Support Center: Synthesis and Purification of 1,4-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1,4-dimethylcyclohexane and encountering challenges related to side product formation and purification. Achieving high purity of this compound is critical for many applications, and understanding the nuances of its synthesis and subsequent work-up is paramount. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs) - Understanding Side Product Formation

This section addresses the fundamental questions regarding the synthesis of this compound and the origins of common impurities.

Q1: What are the primary industrial and laboratory methods for synthesizing this compound?

The most prevalent and direct method for synthesizing this compound is the catalytic hydrogenation of p-xylene.[1] This process involves reacting p-xylene with hydrogen gas over a metal catalyst, such as platinum, palladium, or nickel, to saturate the aromatic ring. Another, though often less direct, approach involves Friedel-Crafts alkylation reactions.[2][3] However, these alkylation routes can produce a complex mixture of positional isomers (ortho, meta, para), which then require hydrogenation, adding complexity to the purification process.[3][4]

Q2: During the hydrogenation of p-xylene, what are the most common side products I should anticipate in my crude mixture?

When hydrogenating p-xylene, you should expect several types of side products, primarily arising from the stereochemistry of the reaction and potential side reactions catalyzed by the metal surface:

  • Geometric Isomers: The most common "side product" is the geometric isomer of your target molecule. The reaction will produce a mixture of cis- and trans-1,4-dimethylcyclohexane.[5][6][7] The ratio of these isomers depends on the catalyst and reaction conditions.

  • Constitutional Isomers: Depending on the catalyst's activity and the reaction temperature, isomerization of the dimethylcyclohexane ring can occur, leading to the formation of 1,2- and 1,3-dimethylcyclohexane isomers.[8][9]

  • Incomplete Hydrogenation: If the reaction does not go to completion, you will have unreacted p-xylene and partially hydrogenated intermediates, such as 1,4-dimethylcyclohexene.

  • Dealkylation/Cracking Products: Under harsh conditions (high temperature or pressure), C-C bond cleavage can occur, leading to products like methylcyclohexane or cyclohexane.[10][11][12]

Q3: Why do I obtain both cis and trans isomers? Is one more stable than the other?

The formation of both cis and trans isomers is a natural consequence of the hydrogenation mechanism, where hydrogen atoms add to the plane of the aromatic ring. The final stereochemistry is influenced by how the intermediate species interact with the catalyst surface.

Regarding stability, the trans isomer is thermodynamically more stable than the cis isomer by approximately 7 kJ/mol.[5] This is because in the most stable chair conformation of the trans isomer, both bulky methyl groups can occupy equatorial positions, which minimizes steric strain from 1,3-diaxial interactions.[5][6] In the cis isomer, one methyl group must always be in an axial position, which introduces this strain.[8]

Q4: Is it possible to form other constitutional isomers like 1,2- and 1,3-dimethylcyclohexane during the synthesis?

Yes, the formation of constitutional isomers is a known issue, particularly in reactions that may involve carbocation intermediates or employ highly active catalysts. For instance, some catalysts used in hydrogenation can also possess acidic sites that facilitate isomerization of the cyclohexane ring.[9] Similarly, in Friedel-Crafts routes, carbocation rearrangements are a well-documented phenomenon that can lead to a mixture of isomers before the hydrogenation step.[13][14]

Section 2: Troubleshooting Guide - Impurity Identification & Removal

This section is formatted to address specific experimental issues you might encounter.

Issue: My Gas Chromatography (GC) analysis of the crude product shows multiple peaks clustered around the main this compound peak. How do I identify them?

Root Cause Analysis: The cluster of peaks indicates the presence of isomers with very similar boiling points, which is characteristic of dimethylcyclohexane mixtures. The key to identification lies in understanding the typical elution order in GC, which for non-polar columns is primarily based on boiling point.

Identification Strategy:

  • Consult Boiling Point Data: Compare the retention times of your peaks with the known boiling points of potential isomers. Generally, compounds with lower boiling points will elute earlier.

  • Use a Polar Column: For better separation of cis and trans isomers, which can have very close boiling points, use a more polar GC column (e.g., one with a polyethylene glycol (PEG) or wax stationary phase).[15] These columns separate based on both boiling point and subtle differences in polarity, often providing better resolution for geometric isomers.[16]

  • Spike the Sample: If you have authentic standards of the suspected isomers (e.g., pure cis-1,4-dimethylcyclohexane, trans-1,2-dimethylcyclohexane), you can "spike" your sample with a small amount of a standard and observe which peak in your chromatogram increases in area.

Data Table: Boiling Points of Common Isomers

CompoundBoiling Point (°C)Isomer Type
trans-1,2-Dimethylcyclohexane123.4Constitutional & Geometric
cis-1,3-Dimethylcyclohexane124.9Constitutional & Geometric
cis-1,2-Dimethylcyclohexane129.5Constitutional & Geometric
trans-1,4-Dimethylcyclohexane119.5Target (Geometric)
cis-1,4-Dimethylcyclohexane124.3Target (Geometric)
1,1-Dimethylcyclohexane120.1Constitutional
Methylcyclohexane100.9Dealkylation Product
p-Xylene138.4Unreacted Starting Material

Note: Boiling points are approximate and can vary slightly with atmospheric pressure.

Issue: How can I effectively separate the cis and trans isomers of this compound?

Solution Pathway: Separating these geometric isomers is challenging due to their similar physical properties but can be achieved with the right technique.

  • High-Efficiency Fractional Distillation: This is the most common industrial method. Due to the ~5°C difference in their boiling points, a distillation column with a high number of theoretical plates is required. This process is effective for large quantities but requires specialized equipment.

  • Preparative Gas Chromatography (Prep-GC): For obtaining high-purity material on a laboratory scale (milligrams to grams), Prep-GC is an excellent choice. By using a column optimized for hydrocarbon separation, you can achieve baseline resolution of the cis and trans isomers.[17]

  • Fractional Crystallization: This method exploits differences in the melting points and crystal lattice energies of the isomers. The trans isomer, being more symmetrical, often has a higher melting point and may crystallize more readily from a solution upon cooling. This can be a highly effective, albeit sometimes tedious, method for purification.[18]

Issue: My product is contaminated with constitutional isomers (1,2- and 1,3-). What is the best removal strategy?

Solution Pathway: The removal of constitutional isomers is one of the most difficult purification tasks because their boiling points are extremely close, as shown in the table above.

  • Super-Fractionating Distillation: This requires a vacuum-jacketed column with a very high number of theoretical plates and precise temperature control. It is often not feasible in a standard research lab.

  • Preparative Chromatography: This is the most practical method for achieving high purity on a research scale. Both preparative GC and preparative liquid chromatography on a suitable stationary phase (e.g., silica or a specialized hydrocarbon-selective phase) can be effective.[19]

  • Adsorptive Separation: Advanced techniques using materials with specific pore sizes and surface chemistries, such as zeolites or pillar[n]arenes, can selectively adsorb one isomer over another based on molecular shape.[20] This is an area of active research and offers a potential alternative to energy-intensive distillation.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Resolution Gas Chromatography (GC) for Isomer Analysis

This protocol provides a starting point for analyzing the purity of your this compound product.

  • Sample Preparation: Prepare a dilute solution (~1000 ppm or 0.1%) of your sample in a volatile solvent like hexane or pentane.

  • GC-FID Conditions:

    • Column: A capillary column with high resolving power is essential. For general screening, a non-polar column like a DB-1 or HP-5 (dimethylpolysiloxane) of 30-60 m length is suitable. For enhanced separation of cis/trans isomers, a polar column such as a DB-WAX or CP-Wax (polyethylene glycol) is recommended.[15]

    • Injector: 250 °C, Split mode (e.g., 100:1 split ratio).

    • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase to 150 °C at a rate of 2-5 °C/min. This slow ramp is crucial for resolving closely boiling isomers.

      • Final Hold: Hold at 150 °C for 5 minutes.

    • Detector (FID): 250 °C.

  • Analysis: Identify peaks based on retention time compared to known standards and integrate peak areas to determine the relative percentage of each component.

Protocol 2: Purification by High-Efficiency Fractional Distillation

This protocol is for separating components with small boiling point differences, such as cis and trans isomers.

  • Apparatus Setup:

    • Use a round-bottom flask equipped with a magnetic stir bar.

    • Attach a vacuum-jacketed and silvered distillation column packed with a high-efficiency packing material (e.g., metal sponge or structured packing) to provide a high number of theoretical plates.

    • Place a distillation head with a thermometer and a condenser at the top of the column.

    • Use a fraction collector to isolate different boiling fractions.

  • Procedure:

    • Charge the crude this compound to the flask (do not fill more than 2/3 full).

    • Heat the flask gently using a heating mantle.

    • Allow the column to reach thermal equilibrium by observing the "reflux ring" climbing slowly up the column.

    • Set the reflux ratio on the distillation head to a high value (e.g., 10:1 or higher), meaning for every 10 drops of condensate returned to the column, only 1 is collected. A higher reflux ratio increases separation efficiency.

    • Slowly collect the distillate, monitoring the head temperature. A stable temperature plateau indicates the distillation of a pure component.

    • Collect fractions in separate vials. A sharp increase in temperature indicates that the next component is beginning to distill.

  • Validation: Analyze each collected fraction by GC (using Protocol 1) to determine its composition and pool the fractions that meet your purity requirements.

Section 4: Visualized Workflows and Mechanisms

Visual aids can clarify complex reaction pathways and decision-making processes in the lab.

Diagram 1: Synthesis Pathway and Side Product Formation

This diagram illustrates the hydrogenation of p-xylene and the potential side reactions leading to common impurities.

G cluster_0 Hydrogenation of p-Xylene cluster_1 Components of Crude Product p-Xylene p-Xylene Crude_Product Crude Product Mixture p-Xylene->Crude_Product Main Reaction Incomplete_H Intermediates (e.g., Dimethylcyclohexene) p-Xylene->Incomplete_H Incomplete Reaction H2_Catalyst H2 / Catalyst (Pt, Pd, Ni) H2_Catalyst->Crude_Product trans_DMCH trans-1,4-DMCH (Desired Product) Crude_Product->trans_DMCH cis_DMCH cis-1,4-DMCH (Geometric Isomer) Crude_Product->cis_DMCH Other_Isomers 1,2- & 1,3-DMCH (Constitutional Isomers) Crude_Product->Other_Isomers Isomerization Cracking Cracking Products (Methylcyclohexane) Crude_Product->Cracking Side Reaction (Harsh Conditions) Incomplete_H->Crude_Product

Caption: Reaction pathway for p-xylene hydrogenation.

Diagram 2: Troubleshooting and Purification Workflow

This flowchart provides a logical sequence of steps for a researcher to follow when faced with an impure product.

G cluster_impurities Impurity Identification cluster_purification Purification Strategy start Start: Crude 1,4-DMCH Product gc_analysis Step 1: Analyze by GC (Protocol 1) start->gc_analysis decision_purity Is Purity > 99%? gc_analysis->decision_purity decision_impurities What are the main impurities? decision_purity->decision_impurities No end_product Final Product: High-Purity 1,4-DMCH decision_purity->end_product Yes unreacted Unreacted p-Xylene / Intermediates decision_impurities->unreacted Large BP difference isomers_geo Geometric Isomers (cis/trans) decision_impurities->isomers_geo Small BP difference (~5 °C) isomers_const Constitutional Isomers (1,2- / 1,3-) decision_impurities->isomers_const Very small BP difference (<2 °C) distill_simple Standard Distillation unreacted->distill_simple distill_fractional High-Efficiency Fractional Distillation (Protocol 2) isomers_geo->distill_fractional prep_gc Preparative GC / LC isomers_const->prep_gc distill_simple->gc_analysis distill_fractional->gc_analysis prep_gc->gc_analysis

Caption: Logical workflow for purification.

Section 5: References

  • ResearchGate. (n.d.). Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b)... [Diagram]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,... [Diagram]. Retrieved from ResearchGate. [Link]

  • Fornzietti, B. J., Glasgow, A. R., Jr., Willingham, C. B., & Rossini, F. D. (1946). Isolation of 3-methylhexane, trans-1,2-dimethylcyclopentane, and trans-1,3-dimethylcyclopentane from petroleum. Journal of Research of the National Bureau of Standards, 36(2), 129-136.

  • Quora. (2021). How to separate benzene and cyclohexane on a GC. Retrieved from Quora. [Link]

  • ResearchGate. (n.d.). Selective hydrogenation of p-xylene to this compound [Diagram]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Analytical gas-chromatographic stereoisomeric separation of... [Diagram]. Retrieved from ResearchGate. [Link]

  • PubMed. (2014). Solvent systems with n-hexane and/or cyclohexane in countercurrent chromatography--Physico-chemical parameters and their impact on the separation of alkyl hydroxybenzoates. Journal of Chromatography A, 1363, 240-247. [Link]

  • ResearchGate. (n.d.). Chromatographic separation of the mixture: cyclohexane (1), benzene (2), and n -hexane (3) in ZAPS ( T = 573 K) [Diagram]. Retrieved from ResearchGate. [Link]

  • Stereoelectronics. (2021). This compound. Retrieved from Stereoelectronics. [Link]

  • Allen. (n.d.). The stable form of trans-1,4-dimethylcylohexane is represented as. Retrieved from Allen. [Link]

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from Chemguide. [Link]

  • ResearchGate. (2023). How to remove methyl group from methylcyclohexane to form cyclohexane? Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from Chemistry LibreTexts. [Link]

  • YouTube. (2018). 35.04 Friedel-Crafts Alkylation. Retrieved from YouTube. [Link]

  • Science Mania. (2024). Why Friedel Craft Methylation of Toluene is Abnormal? Retrieved from Science Mania. [Link]

  • RSC Publishing. (2021). Dehydrogenation of methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon. Catalysis Science & Technology, 11(15), 5225-5234. [Link]

  • Oregon State University. (n.d.). Chapter 4 Worked Problem 1. Retrieved from Oregon State University. [Link]

  • ResearchGate. (2025). Gas-phase hydrogenation of o-xylene over Pt/alumina catalyst, activity, and stereoselectivity. Retrieved from ResearchGate. [Link]

  • RSC Publishing. (2022). On-site catalytic dehydrogenation of methylcyclohexane: mechanisms, catalysts, advances, and prospects. Catalysis Science & Technology, 12(18), 5436-5463. [Link]

  • ResearchGate. (2025). Highly Selective Separation of cis- over trans-1,2-Dimethylcyclohexane Isomers by Nonporous Adaptive Crystals of Pillar[n]arenes. Retrieved from ResearchGate. [Link]

  • Filo. (2025). 1 4-dimethylcyclohexane has how many isomers are possible? Retrieved from Filo. [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility in 1,4-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reagents in 1,4-dimethylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this nonpolar solvent. Here, we provide in-depth, scientifically grounded answers and troubleshooting protocols to help you overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my polar compound not dissolving in this compound?

A1: The fundamental principle of solubility is "like dissolves like".[1][2] this compound is a nonpolar, hydrophobic hydrocarbon solvent.[1][3] Polar molecules have distinct positive and negative charge separations, leading to strong intermolecular forces like dipole-dipole interactions or hydrogen bonding. Nonpolar solvents like this compound lack these charge separations and primarily interact through weaker van der Waals forces. Consequently, the solvent molecules cannot effectively surround and stabilize the polar solute molecules to overcome the solute's own strong intermolecular forces, resulting in poor solubility.

Q2: What are the cis and trans isomers of this compound, and does this isomerism affect solubility?

A2: this compound exists as two geometric isomers: cis and trans. In the cis isomer, both methyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.[4][5] These isomers have different three-dimensional shapes and stabilities. The trans isomer is generally more stable because both methyl groups can occupy equatorial positions in the chair conformation, minimizing steric hindrance.[6] While both isomers are nonpolar, these subtle structural differences can lead to minor variations in physical properties, which could slightly alter their solvency power for certain solutes. For most applications, commercial this compound is sold as a mixture of cis and trans isomers.[3][7]

Q3: Is it safe to heat this compound to improve the solubility of my reagent?

A3: Heating can increase the solubility of many compounds by providing the necessary energy to break the solute's crystal lattice forces.[8] However, this compound is a highly flammable liquid with a flash point around 60°F (15.6°C).[9] Heating it requires strict safety precautions. Always heat using a controlled heating mantle, oil bath, or sand bath in a properly functioning chemical fume hood.[10][11] Never use an open flame. Ensure there are no ignition sources nearby and take precautions against static discharge.[10][12] If the reaction is performed in a sealed vessel, be aware of the potential for dangerous pressure buildup.[13]

Q4: My compound is nonpolar but still won't dissolve. What could be the issue?

A4: Even among nonpolar compounds, solubility can be a challenge. Several factors could be at play:

  • High Molecular Weight/Size: Very large molecules can be difficult for solvent molecules to surround and solvate effectively.[8]

  • Crystalline Structure: A highly stable crystal lattice requires a significant amount of energy to break apart. If the energy released from the solute-solvent interactions is not sufficient to overcome the lattice energy, the compound will not dissolve.

  • Polymorphism: The compound may exist in a crystalline form (polymorph) that is less soluble.[8]

  • Purity: Impurities in either the solute or the solvent can interfere with the dissolution process.

In-Depth Troubleshooting Guide

When facing poor solubility in this compound, a systematic approach is crucial. This guide provides a logical workflow to diagnose and resolve the issue.

Step 1: Initial Assessment & Basic Techniques

Before altering the chemical composition of your system, it's essential to exhaust mechanical and physical methods.

1.1 Verify Reagent and Solvent Quality

Ensure that both your reagent and the this compound solvent are pure and dry. Water contamination, in particular, can significantly impact the solubility of hydrophobic compounds in a nonpolar solvent.

1.2 Enhance Mechanical Agitation

Simple shaking or stirring may not be sufficient.

  • Vortexing: For small volumes, vigorous vortexing can provide enough energy to aid dissolution.

  • Sonication: Using an ultrasonic bath or probe sonicator is a highly effective method.[14][15] The high-frequency sound waves create and collapse microscopic cavitation bubbles, generating localized high pressure and temperature that can break apart solute aggregates and enhance dissolution.[14][16][17]

Step 2: Thermal Intervention (with Caution)

As mentioned in the FAQs, cautiously increasing the temperature can be an effective strategy.

Protocol: Controlled Heating for Dissolution
  • Safety First: Ensure you are working in a chemical fume hood and wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves.[13]

  • Setup: Place your vessel (e.g., a round-bottom flask) containing the this compound and your solute in a heating mantle or an oil/sand bath. Do not use a sealed container unless you are experienced with high-pressure reactions and have the proper equipment.

  • Procedure:

    • Begin stirring the mixture.

    • Slowly increase the temperature in 5-10°C increments.

    • Observe for dissolution at each step. Do not exceed the boiling point of this compound (~120°C).[9]

    • Once dissolved, you may need to keep the solution warm to prevent the solute from precipitating out.

Step 3: Modifying the Solvent System: The Co-Solvent Approach

If mechanical and thermal methods fail, the next logical step is to modify the solvent itself by introducing a co-solvent.

The Principle of Co-Solvency

A co-solvent is a secondary solvent that is miscible with the primary solvent and is added to increase the solubility of a poorly soluble compound.[18][19] In this case, you would add a small amount of a slightly more polar or a different nonpolar solvent to the this compound. This can improve solubility by:

  • Disrupting the self-association of the primary solvent, allowing it to interact more effectively with the solute.

  • Providing a more favorable interaction environment for solutes that may have minor polar functionalities.[20][21]

Selecting a Co-Solvent

The choice of co-solvent depends on the nature of your solute. You are aiming to slightly adjust the polarity of the solvent system without causing your solute to precipitate.

SolventDielectric Constant (approx. at 20°C)TypeRationale for Use as a Co-Solvent
n-Hexane1.88NonpolarCan improve solubility for highly aliphatic compounds.
Toluene2.38Nonpolar (Aromatic)The aromatic ring can offer different nonpolar interactions (π-stacking) that may be favorable for certain solutes.
Diethyl Ether4.33Slightly PolarIntroduces a slight polarity that can help dissolve nonpolar compounds with some polar character.
Dichloromethane8.93Polar AproticA stronger choice for increasing polarity; useful for nonpolar solutes with significant polar functional groups.
This compound ~2.02 Nonpolar (Primary Solvent for reference)

Dielectric constants are a measure of a solvent's polarity. Data sourced from various chemical property databases.[22]

Protocol: Co-Solvent Screening
  • Preparation: In separate small vials, prepare saturated or nearly saturated mixtures of your compound in this compound.

  • Screening: To each vial, add a different co-solvent dropwise (e.g., via a micropipette), starting with a very small volume (e.g., 1-2% of the total volume).

  • Observation: After each addition, cap the vial and mix thoroughly (vortex or sonicate). Observe if the undissolved solid begins to dissolve.

  • Optimization: Continue adding the most effective co-solvent in small increments until complete dissolution is achieved. Note the final percentage of co-solvent required. This will be your optimal solvent system for future experiments.

Troubleshooting Logic Diagram

The following diagram illustrates the decision-making process for addressing poor solubility in this compound.

G start Start: Reagent is poorly soluble in this compound check_purity Step 1.1: Verify Purity of Reagent and Solvent start->check_purity agitation Step 1.2: Apply Vigorous Mechanical Agitation (Vortexing, Sonication) check_purity->agitation dissolved1 Problem Solved agitation->dissolved1 Soluble not_dissolved1 Still Insoluble agitation->not_dissolved1 Insoluble heating Step 2: Apply Controlled Heating (Use Caution!) not_dissolved1->heating dissolved2 Problem Solved heating->dissolved2 Soluble not_dissolved2 Still Insoluble / Precipitates on Cooling heating->not_dissolved2 Insoluble cosolvent Step 3: Introduce a Co-Solvent (e.g., Toluene, DCM) not_dissolved2->cosolvent dissolved3 Problem Solved cosolvent->dissolved3 Soluble reassess Re-evaluate Experiment: - Is this the correct solvent? - Can the reagent be modified? cosolvent->reassess Insoluble

Caption: A decision tree for troubleshooting solubility issues.

References
  • Envirostar. (2023, April 21).
  • Envirostar. (2023, May 15).
  • Neuroquantology. Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules.
  • Solubility of Things. This compound.
  • Veeprho. (2025, August 3).
  • Cosolvent. Knowledge and References.
  • ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?.
  • Answers. (2025, February 7). What are the properties and uses of cis-1,4-dimethylcyclohexane?.
  • Guidechem. This compound 589-90-2 wiki.
  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • JoVE. (2023, April 30). Video: Disubstituted Cyclohexanes: cis-trans Isomerism.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • stereochemistry of disubstituted cyclohexane.
  • International Journal of Scientific Development and Research. Methods to boost solubility.
  • PubChem. This compound.
  • Cheméo. Chemical Properties of this compound (CAS 589-90-2).
  • ChemicalBook. This compound CAS#: 589-90-2.
  • Wikipedia. Cosolvent.
  • ResearchGate. (2025, August 10). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • International Journal of Innovative Research in Technology. Solubility Enhancement Methods.
  • Allen. The stable form of trans-1,4-dimethylcylohexane is represented as:.
  • Britannica. Trans-1,4-dimethylcyclohexane | chemical compound.
  • Richmond Sarpong Group. (2017, November 3).
  • LGC Standards. (2016, December 19).
  • ACS Publications. Nonpolar co-solvents for solubility enhancement in supercritical fluid carbon dioxide.
  • Pearson. a. Draw both chair conformations of cis-1,4-dimethylcyclohexane, ....
  • eThermo Thermodynamics & Transport Properties Calculation. cis-1,4-dimethylcyclohexane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on.
  • NIST WebBook. Cyclohexane, 1,4-dimethyl-.
  • Cole-Parmer. Material Safety Data Sheet - Cis-1,3-Dimethylcyclohexane, 99%.
  • AK Scientific, Inc.
  • Carl ROTH.
  • Burdick & Jackson. Dielectric Constant.
  • NIST WebBook. Cyclohexane, 1,4-dimethyl-, cis-.
  • Stereoelectronics. (2021, April 26). This compound.
  • Stenutz. Dielectric constants and refractive index.
  • NIST WebBook. Cyclohexane, 1,4-dimethyl-.

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a GC-MS Method for 1,4-Dimethylcyclohexane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1,4-Dimethylcyclohexane

This compound (DMCH) is a volatile organic compound that can be encountered as a residual solvent or process impurity in the manufacturing of pharmaceutical substances.[1][2] Its presence must be carefully controlled to ensure the safety and quality of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this task, offering a powerful combination of high-resolution separation and definitive identification.[3] However, merely employing a sophisticated technique is insufficient; regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate that any analytical procedure used for quantitative testing be rigorously validated to prove it is fit for its intended purpose.[4][5]

This guide provides an in-depth, experience-driven walkthrough for the validation of a GC-MS method for the quantification of this compound. We will move beyond a simple checklist of validation parameters, delving into the scientific causality behind each experimental design choice. This document is structured to serve as a self-validating framework, where the successful completion of each stage provides the necessary confidence and justification for the next, ensuring a robust and defensible analytical method. The principles and protocols described herein are grounded in the authoritative ICH Q2(R1) guideline on the Validation of Analytical Procedures.[4][5]

Part 1: Foundational Method Parameters & System Suitability

Before validation can commence, a suitable chromatographic method must be established. For a volatile, non-polar compound like this compound (Boiling Point: ~120 °C), a headspace sampling technique coupled with a non-polar capillary GC column is a logical starting point.[6][7]

Instrumentation & Consumables (Example):

  • GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.

  • Headspace Sampler: Agilent 7697A or similar.

  • GC Column: DB-1ms (or equivalent 100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow mode.

  • Software: MassHunter or equivalent.

The Logic of System Suitability: Before any analytical run, we must confirm the system is performing adequately. This is not a validation parameter itself, but a prerequisite for valid data generation.[8][9] The System Suitability Test (SST) ensures that our instrument, column, and reagents are collectively capable of producing reliable results on that specific day.[9]

Experimental Protocol: System Suitability Testing (SST)
  • Prepare the SST Solution: Create a standard solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide) at a concentration near the midpoint of the intended calibration range.

  • Injection Sequence: Perform a minimum of five replicate injections of the SST solution before initiating the validation sequence.[9]

  • Data Analysis: Evaluate the results against predefined acceptance criteria.

Table 1: System Suitability Acceptance Criteria
ParameterAcceptance CriterionRationale
Peak Area Precision Relative Standard Deviation (RSD) ≤ 5.0%Demonstrates the stability and reproducibility of the injector and detector response.[10]
Retention Time Precision RSD ≤ 1.0%Confirms the stability of the carrier gas flow and oven temperature control.
Peak Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Ensures peak shape is symmetrical, which is critical for accurate integration and quantification.[10]
Signal-to-Noise (S/N) Ratio S/N ≥ 10Confirms that the system has adequate sensitivity for the analysis at this concentration.[11]

If the SST fails, the run is invalid. Troubleshooting must be performed (e.g., checking for leaks, trimming the column, preparing fresh standards) and the SST must be passed before proceeding.

G cluster_SST System Suitability Test (SST) Workflow start Start Analytical Run inject_sst Inject SST Standard (n≥5 replicates) start->inject_sst evaluate Evaluate Against Acceptance Criteria (Area RSD, RT RSD, Tailing) inject_sst->evaluate pass SST Passed evaluate->pass Criteria Met fail SST Failed evaluate->fail Criteria Not Met proceed Proceed with Validation/ Sample Analysis pass->proceed troubleshoot Troubleshoot System (e.g., check leaks, trim column) fail->troubleshoot troubleshoot->inject_sst

Caption: Workflow for daily System Suitability Testing.

Part 2: Core Validation Parameters

The following sections detail the experimental design and acceptance criteria for the core validation parameters as mandated by ICH Q2(R1).[4]

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][12] For a GC-MS method, specificity is achieved through a combination of chromatographic separation (retention time) and mass spectral identification (mass-to-charge ratio).[3]

The Causality Behind the Protocol: We must prove that no other compound in the sample matrix will be mistaken for this compound. This is accomplished by analyzing a blank matrix (placebo) and a matrix spiked with potentially interfering compounds. The mass spectrometer's ability to monitor for specific, unique ions of the target analyte provides an exceptionally high degree of specificity.[13]

Experimental Protocol: Specificity
  • Prepare Samples:

    • Blank: Prepare a sample matrix without the analyte (e.g., the drug product formulation without the active pharmaceutical ingredient, if DMCH is a process impurity).

    • Analyte Standard: Prepare a standard of this compound at the target quantification level.

    • Spiked Blank: Spike the blank matrix with this compound at the target quantification level.

    • Spiked with Interferences: If known impurities or related compounds exist, spike the blank matrix with these compounds and the analyte.

  • Analysis: Analyze all prepared samples using the GC-MS method. For the mass spectrometer, operate in Selected Ion Monitoring (SIM) mode.

    • Quantifier Ion: A primary, abundant, and specific ion for this compound (e.g., m/z 97).

    • Qualifier Ions: One or two secondary ions (e.g., m/z 55, 81) to confirm identity.

  • Evaluation:

    • Compare the chromatogram of the blank with the spiked sample. The blank should show no significant peak at the retention time of this compound.

    • In the spiked sample, the peak at the analyte's retention time must exhibit the correct ratio of quantifier to qualifier ions.

    • Ensure the analyte peak is chromatographically resolved from any potential interferences.

Table 2: Specificity Results
SamplePeak Detected at RT of DMCH?Interference with Quantifier Ion?Qualifier Ion Ratio Match?Result
Blank Matrix NoNoN/APass
Spiked Matrix YesNoYesPass
Spiked with Impurity X YesNoYes (Analyte peak resolved)Pass
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[4] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[14]

The Causality Behind the Protocol: A linear relationship is the foundation of quantitative analysis, as it allows for the reliable calculation of an unknown concentration from a measured response using a simple mathematical model (y = mx + c).[15] A correlation coefficient (r²) close to 1.0 indicates a strong fit of the data to a straight line.[16]

Experimental Protocol: Linearity
  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by spiking the blank matrix with this compound. The concentration range should bracket the expected working concentration (e.g., 50% to 150% of the target concentration).

  • Analysis: Analyze each calibration standard in triplicate.

  • Evaluation:

    • Construct a calibration curve by plotting the mean peak area response against the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r or r²).

Table 3: Example Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
1.051,245
2.5128,450
5.0255,980
7.5382,150
10.0510,500
Linear Regression Output Value
Correlation Coefficient (r²) 0.9995
Slope (m) 50980
Y-Intercept (c) 325

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999.[17]

  • Visual Inspection: The data points should not show significant scatter or a clear non-linear trend.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[4] It is typically determined by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovery.

The Causality Behind the Protocol: This experiment directly challenges the method's ability to overcome matrix effects and provide a result that reflects the true amount of analyte present. It validates the entire process, from sample preparation to final calculation. Accuracy should be assessed over the specified range of the method.[18]

Experimental Protocol: Accuracy
  • Prepare Samples: Prepare samples at a minimum of three concentration levels (low, medium, high) across the linear range (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze all nine samples.

  • Evaluation: Calculate the concentration of each sample using the linear regression equation from the linearity experiment. Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

Table 4: Example Accuracy (Recovery) Data
Spiked Conc. (µg/mL)ReplicateMeasured Conc. (µg/mL)% Recovery
4.0 (Low)13.9598.8%
24.08102.0%
34.01100.3%
Mean ± SD 4.01 ± 0.06 100.4%
5.0 (Medium)15.05101.0%
24.9198.2%
34.9999.8%
Mean ± SD 4.98 ± 0.07 99.7%
6.0 (High)16.10101.7%
25.9599.2%
36.03100.5%
Mean ± SD 6.03 ± 0.07 100.5%

Acceptance Criteria:

  • Mean % Recovery: Typically within 98.0% to 102.0% for each level.[17][19]

  • RSD of Replicates: Should meet precision criteria (see next section).

Precision

Precision is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[18]

The Causality Behind the Protocol: Precision experiments measure the random error of the method. A precise method will yield similar results when performed repeatedly, indicating it is well-controlled and reliable for routine use. Assessing intermediate precision is crucial to ensure the method is transferable between analysts and can withstand the minor day-to-day variations inherent in a real-world lab environment.[18]

Experimental Protocol: Precision
  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration.

    • Have one analyst analyze all six samples on the same day, using the same instrument.

  • Intermediate Precision:

    • Have a second analyst prepare and analyze another set of six samples at 100% of the target concentration on a different day, preferably using a different instrument if available.

  • Evaluation: Calculate the mean, standard deviation (SD), and Relative Standard Deviation (RSD) for each set of six measurements, and for all twelve measurements combined.

Table 5: Example Precision Data
ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Combined (n=12)
Mean Conc. (µg/mL) 5.024.975.00
SD 0.080.100.09
RSD (%) 1.6%2.0%1.8%

Acceptance Criteria:

  • Repeatability (RSD): ≤ 2.0%.[19]

  • Intermediate Precision (RSD): ≤ 3.0%.[17]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][21]

The Causality Behind the Protocol: Establishing LOD and LOQ is critical for methods designed to measure impurities or trace contaminants. It defines the lower boundary of the method's capability. The signal-to-noise ratio approach is a common and practical method for chromatographic assays.[11] An empirical approach, involving the analysis of progressively more dilute solutions, is often more realistic for GC-MS than purely statistical methods based on blank measurements.[21][22]

Experimental Protocol: LOD and LOQ
  • Estimation: Analyze a series of low-concentration standards to find the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.

  • Confirmation of LOQ:

    • Prepare six independent samples at the estimated LOQ concentration.

    • Analyze these samples and evaluate their accuracy and precision.

Table 6: Example LOD & LOQ Data
ParameterEstimated ConcentrationS/N RatioResult
LOD 0.1 µg/mL~3:1Confirmed
LOQ 0.3 µg/mL~10:1Confirmed
LOQ Confirmation (n=6 at 0.3 µg/mL) Value Acceptance Criteria Result
Precision (RSD) 6.8%≤ 10%Pass
Accuracy (% Recovery) 95.5% - 104.2%90% - 110%Pass
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[23]

The Causality Behind the Protocol: This is a simulated "stress test" for the method. By intentionally varying parameters that might drift during routine use (e.g., oven temperature, gas flow), we can identify which parameters are most critical and need to be tightly controlled.[24] A robust method will not show significant changes in results when subjected to these small variations.[23]

Experimental Protocol: Robustness
  • Identify Parameters: Select critical GC-MS parameters to vary.

  • Vary Parameters: Create a series of experiments where one parameter is adjusted from its nominal value (e.g., Oven Temperature ± 2°C, Carrier Gas Flow ± 5%).

  • Analysis: Analyze an SST sample under each condition.

  • Evaluation: Assess the impact of each change on key system suitability parameters (e.g., retention time, peak area, resolution from adjacent peaks if any).

Table 7: Example Robustness Data
Parameter VariedVariationRetention Time ShiftPeak Area ChangeSST Result
Oven Temperature + 2 °C- 2.1%- 1.5%Pass
- 2 °C+ 2.3%+ 1.2%Pass
Carrier Gas Flow + 5%- 4.5%- 2.0%Pass
- 5%+ 4.8%+ 1.8%Pass
Headspace Temp. + 3 °CNo significant shift+ 4.0%Pass
- 3 °CNo significant shift- 4.2%Pass

Acceptance Criteria:

  • The system suitability criteria must be met under all varied conditions.

  • The changes should not lead to a significant degradation of method performance (e.g., loss of resolution, significant bias in quantification).

G cluster_params Core Validation Parameters (ICH Q2 R1) Validation GC-MS Method Validation for 1,4-DMCH Specificity Specificity Is the signal unique to the analyte? Test: Blank, Spiked Blank Validation->Specificity Linearity Linearity & Range Is response proportional to concentration? Test: 5-level calibration curve Validation->Linearity Precision Precision Is the method repeatable? Test: Repeatability & Intermediate Validation->Precision LOQ LOQ / LOD What is the lowest measurable concentration? Test: S/N ratio, low-level precision Validation->LOQ Robustness Robustness Is the method resilient to small changes? Test: Deliberate parameter variation Validation->Robustness Accuracy Accuracy How close is the result to the true value? Test: 3-level recovery study Linearity->Accuracy Cal. curve used

Caption: Key parameters for GC-MS method validation.

Conclusion

The validation of an analytical method is a comprehensive process that establishes, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we have demonstrated that this example GC-MS method is fit for the purpose of quantifying this compound. This structured approach, grounded in the principles of ICH Q2(R1), not only ensures regulatory compliance but also builds a foundation of trust in the quality of data generated in a drug development and manufacturing environment.

References

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A Comparative Guide to 1,4-Dimethylcyclohexane and Decalin as Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nonpolar, high-boiling-point solvents, both 1,4-Dimethylcyclohexane (1,4-DMC) and Decalin (decahydronaphthalene) serve as critical media for a range of chemical transformations. While sharing a common identity as alicyclic hydrocarbons, their distinct structural nuances—a monocyclic versus a fused bicyclic system—impart significant differences in their physicochemical properties and, consequently, their performance in application. This guide provides an in-depth, data-driven comparison to inform solvent selection for specific research and development needs.

Part 1: Physicochemical Properties - A Head-to-Head Comparison

The choice of a solvent is fundamentally dictated by its physical properties. These parameters determine the operational window for temperature and pressure, influence mass and heat transfer, and affect the solubility of reagents and catalysts. A critical distinction lies in the existence of cis and trans isomers for both molecules, which further diversifies their characteristics.

Influence of Isomerism:

  • This compound (1,4-DMC): Exists as cis and trans isomers. In the trans isomer, both methyl groups can occupy equatorial positions in the stable chair conformation, leading to lower steric strain and greater thermodynamic stability compared to the cis isomer, where one methyl group must be axial[1][2].

  • Decalin: Also exists as cis and trans isomers. The trans form is conformationally rigid and cannot undergo a chair flip, making it energetically more stable[3][4][5]. The cis form is more flexible but possesses higher steric strain[3][5][6]. Commercial decalin is often sold as a mixture of these isomers.

The table below summarizes the key physicochemical properties, highlighting the differences imparted by their molecular and isomeric structures.

Table 1: Comparative Physicochemical Properties

PropertyThis compound (Mixture of Isomers)Decalin (Mixture of Isomers)Causality and Implication for Researchers
Molecular Formula C₈H₁₆[7]C₁₀H₁₈[8]Decalin's larger size results in a higher boiling point and viscosity.
Molecular Weight 112.21 g/mol [7]138.25 g/mol [8]Affects molar calculations and contributes to differences in density and boiling point.
Boiling Point ~120-126°C[7][9][10]cis: 196°C, trans: 187°C[3]Decalin is the clear choice for high-temperature reactions (>180°C) , such as polymer degradation studies or certain catalytic hydrogenations[11][12]. 1,4-DMC is suitable for moderate temperature reflux.
Melting Point ~ -87°C[7][9]cis: -43°C, trans: -30°C[3]Both solvents offer a wide liquid range, suitable for processes requiring low-temperature initiation followed by heating.
Density (at 25°C) ~0.76-0.80 g/cm³[7][9][10]~0.87-0.90 g/cm³ (cis is denser)[3][13][14]Decalin's higher density may be a factor in phase separation processes.
Dynamic Viscosity (at 25°C) ~0.36 cP (cis)[9]~1.95 cP (trans)[15]1,4-DMC offers significantly better mass transfer due to its lower viscosity, which is advantageous for reactions limited by diffusion rates. Decalin's higher viscosity can be a drawback.
Flash Point ~11-16°C[7][9]~57-71°C[3][16]Decalin presents a significantly lower flammability hazard , making it a safer option for scaled-up, high-temperature operations. 1,4-DMC is highly flammable[17][18].
Solubility in Water Insoluble[19]Insoluble[8]Both are classic nonpolar, hydrophobic solvents suitable for reactions involving water-sensitive reagents or for use in biphasic systems.
Part 2: Performance in Application - Experimental Insights

The theoretical advantages of a solvent's properties must be validated through experimental performance. Decalin, for instance, is not merely a high-boiling solvent; it can actively participate in reaction mechanisms, particularly those involving radical intermediates.

Case Study: Thermal Degradation of High-Density Polyethylene (HDPE)

The thermal cracking of polymers is a critical industrial process for feedstock recycling. The choice of solvent can dramatically influence product distribution and yield.

  • Objective: To compare the efficacy of 1,4-DMC and Decalin in the thermal degradation of HDPE, targeting valuable α-olefins.

  • Hypothesis: Decalin's known ability to act as a hydrogen-donor solvent will influence the reaction mechanism, favoring specific product formations compared to the more inert 1,4-DMC.

Experimental Protocol: Thermal Cracking of HDPE

  • Reactor Setup: A 500 mL stainless steel batch reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge is used.

  • Charging the Reactor:

    • Experiment A (Decalin): Charge the reactor with 20 g of HDPE pellets and 200 g of Decalin (10:1 solvent-to-plastic ratio).

    • Experiment B (1,4-DMC): Charge the reactor with 20 g of HDPE pellets and 200 g of this compound.

  • Reaction Conditions:

    • Seal the reactor and purge with nitrogen gas three times to ensure an inert atmosphere.

    • Begin stirring at 300 RPM.

    • Heat the reactor to 425°C and maintain this temperature for 60 minutes.

    • Monitor pressure throughout the reaction.

  • Product Collection and Analysis:

    • After the reaction, cool the reactor to room temperature.

    • Collect the gaseous products in a gas bag for Gas Chromatography (GC) analysis.

    • Collect the liquid products. Separate the solvent from the C5-C32 hydrocarbon fraction via distillation.

    • Analyze the liquid hydrocarbon fraction using GC-Mass Spectrometry (GC-MS) to identify and quantify the distribution of n-paraffins, α-olefins, and other products.

Anticipated Results and Mechanistic Interpretation:

Studies have shown that in the thermal degradation of HDPE, decalin significantly enhances the yield of valuable C5-C32 products compared to solventless reactions[12][20]. This is attributed to two primary functions:

  • Improved Heat and Mass Transfer: The solvent ensures uniform temperature distribution and prevents char formation[12].

  • Hydrogen Transfer Mechanism: Decalin can donate hydrogen atoms to polymeric radicals, stabilizing them and influencing the subsequent β-scission pathways. This promotes the formation of specific products like α-olefins[12][20].

While direct comparative data for 1,4-DMC in this specific application is scarce, its role would likely be limited to that of a non-participatory, high-temperature medium. Therefore, a lower yield of specific, valuable olefins would be expected.

Table 2: Expected Comparative Performance in HDPE Cracking

Performance MetricThis compoundDecalinRationale
Operating Temperature Not suitable (Boiling Point ~125°C)Excellent (Boiling Point >187°C)The required reaction temperature of 425°C necessitates a high-boiling solvent like Decalin.
HDPE Conversion LowerHigherDecalin's solvent properties and hydrogen-donating ability facilitate more efficient polymer breakdown[12].
Yield of α-olefins (C5-C32) ModerateSignificantly Higher The hydrogen transfer from decalin to intermediate radicals steers the reaction mechanism towards the formation of valuable α-olefins[12].
Process Safety Lower (Low Flash Point)Higher (High Flash Point)Decalin's higher flash point makes it inherently safer for this high-temperature process.
Part 3: Solvent Selection Workflow - A Decision Framework

The selection between 1,4-DMC and Decalin can be guided by a logical workflow that prioritizes the most critical parameters of the intended chemical process.

Solvent_Selection Start Reaction Requirements Analysis Temp Required Temperature > 150°C? Start->Temp Kinetics Is reaction mass-transfer or kinetics-limited? Temp->Kinetics  No Decalin Select Decalin Temp->Decalin  Yes ConsiderDMC Consider 1,4-DMC (if temp. allows) Kinetics->ConsiderDMC Mass-Transfer Limited (Low Viscosity Needed) ConsiderDecalin Consider Decalin (if viscosity is acceptable) Kinetics->ConsiderDecalin Kinetics-Limited (Viscosity Less Critical) Safety Is high flash point a critical safety parameter? Safety->Decalin  Yes DMC Select this compound Safety->DMC  No ConsiderDMC->Safety ConsiderDecalin->Safety

Caption: A decision-making workflow for selecting between 1,4-DMC and Decalin.

Part 4: Safety, Handling, and Environmental Profile

This compound:

  • Hazards: Highly flammable liquid and vapor[10][17][18]. It is also an aspiration hazard and can cause skin irritation[17][18]. May cause drowsiness or dizziness[18].

  • Environmental: Toxic to aquatic life with long-lasting effects[18].

  • Handling: Must be handled in a well-ventilated area, away from all sources of ignition. Grounding and bonding of containers are necessary to prevent static discharge[18].

Decalin:

  • Hazards: Flammable liquid, but significantly less so than 1,4-DMC[3][21]. It is toxic if inhaled and causes severe skin burns and eye damage[21][22]. It is also a fatal aspiration hazard[22].

  • Environmental: Toxic to aquatic life with long-lasting effects[21][22]. It is not readily biodegradable[22].

  • Handling: Can form explosive peroxides upon storage in the presence of air, requiring careful management[3]. Requires handling in well-ventilated areas with appropriate personal protective equipment[21].

Conclusion

This compound and Decalin are not interchangeable solvents. The choice is dictated by the specific demands of the chemical process.

Choose this compound when:

  • A reaction requires a nonpolar medium with a boiling point between 120-130°C.

  • Low viscosity is paramount for facilitating rapid mass transfer and mixing.

  • The lower flash point and higher flammability can be safely managed in the experimental setup.

Choose Decalin when:

  • High reaction temperatures (up to 195°C) are necessary.

  • Enhanced process safety is a priority due to its much higher flash point.

  • The reaction benefits from a hydrogen-donating solvent, such as in certain polymer degradation or hydrogenation processes[11][12].

  • Its higher viscosity and consequent impact on mass transfer are acceptable for the reaction kinetics.

Ultimately, this guide serves as a foundational tool. The final selection must always be validated by empirical testing under the specific conditions of your reaction, ensuring both optimal performance and uncompromising safety.

References

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A Comparative Guide to Reaction Kinetics in 1,4-Dimethylcyclohexane and Toluene

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry and drug development, the choice of solvent is not merely a matter of dissolution; it is a critical parameter that can dictate the velocity, selectivity, and even the feasibility of a chemical transformation. This guide provides an in-depth comparison of reaction kinetics in two common non-polar solvents: the aliphatic 1,4-dimethylcyclohexane and the aromatic toluene. By understanding their fundamental physicochemical differences and the resulting impact on reaction mechanisms, scientists can make more informed decisions to optimize their synthetic strategies.

Foundational Physicochemical Properties

The kinetic behavior of a reaction is profoundly influenced by the physical and chemical nature of the medium in which it occurs. While both this compound and toluene are classified as non-polar, organic solvents, their structural differences—a saturated cycloalkane versus an aromatic ring—give rise to distinct properties that govern their interactions with reactants, intermediates, and transition states.

PropertyThis compoundTolueneRationale for Kinetic Relevance
Molecular Formula C₈H₁₆[1][2]C₇H₈[3]Defines the basic structure and steric bulk.
Molecular Weight 112.21 g/mol [1][2]92.14 g/mol [4]Influences properties like boiling point and density.
Structure Saturated Aliphatic RingAromatic Ring with Methyl GroupThe π-electron system in toluene is the primary driver of kinetic differences.
Density (at 20°C) ~0.76 g/cm³ (cis isomer)[5]0.867 g/mL[6][7]Affects mass transfer and phase separation.
Boiling Point ~124-126°C[1][5]110.6°C[4]Defines the operational temperature range for a reaction.
Dielectric Constant (at 25°C) ~2.02.38[4]A measure of polarity; influences stabilization of charged species.
Dipole Moment ~0 D0.31 - 0.375 D[4][7]Toluene's slight polarity can aid in solvating polar transition states.
Viscosity (at 20°C) ~1.1 mPa·s (cis isomer)[5]0.59 cP (0.59 mPa·s)[7]Impacts diffusion-controlled reaction rates.
LogP (Octanol/Water) 4.37[1]2.73[3]Indicates relative hydrophobicity/lipophilicity.

The Underlying Principles: Aromaticity vs. Aliphatic Inertness

The core difference in kinetic influence stems from toluene's aromaticity. The delocalized π-electron system of the benzene ring is not inert; it can interact with and stabilize reaction intermediates in ways that the saturated C-H and C-C sigma bonds of this compound cannot.

  • Stabilization of Intermediates : Toluene can stabilize adjacent carbocations, radicals, and even anionic species through resonance or inductive effects. This is particularly pronounced in the formation of benzylic intermediates. This compound offers no such electronic stabilization; its interactions are limited to weaker van der Waals forces.

  • Polarizability : The electron cloud of toluene is highly polarizable. This allows it to stabilize transient dipoles and charged transition states more effectively than the rigid electronic structure of an alkane, even though its static dielectric constant is low.[8][9]

  • Solvent as a Reactant : Toluene's methyl group and aromatic ring can participate in reactions, such as free-radical halogenation or electrophilic aromatic substitution.[6][10] this compound is significantly more inert, making it a more suitable "spectator" solvent when unwanted side reactions with the solvent are a concern.

Below is a conceptual diagram illustrating the stabilization of a benzylic radical intermediate by toluene, a mechanism unavailable in this compound.

G cluster_toluene Toluene Environment T_Reactant Benzylic Reactant T_Intermediate Benzylic Radical (Resonance Stabilized) T_Reactant->T_Intermediate Radical Formation D_Reactant Cycloalkyl Reactant T_Product Product T_Intermediate->T_Product T_Resonance Aromatic Ring Interaction T_Intermediate->T_Resonance Delocalization into π-system D_Product Product D_Intermediate Alkyl Radical (No Resonance) D_Reactant->D_Intermediate Radical Formation D_Intermediate->D_Product

Caption: Stabilization of a radical intermediate in toluene vs. This compound.

Comparative Kinetics Across Reaction Classes

Free Radical Reactions

This class of reactions most vividly illustrates the kinetic differences between the two solvents.

Case Study: Free Radical Bromination

In the free-radical bromination of a substrate with an abstractable hydrogen, the rate-determining step is typically hydrogen abstraction to form a radical intermediate.

  • In Toluene : If the substrate has a benzylic hydrogen, abstraction is rapid because the resulting benzylic radical is significantly stabilized by resonance, delocalizing the unpaired electron into the aromatic ring. This lowers the activation energy of the abstraction step. Toluene's own benzylic hydrogens can also react, making it a competitive substrate.[10]

  • In this compound : This solvent is relatively inert. Hydrogen abstraction from a substrate will lead to an alkyl radical, which is stabilized only by hyperconjugation—a much weaker effect than resonance. Consequently, the activation energy is higher, and the reaction rate is slower compared to a similar process leading to a benzylic radical.[10]

Ionic Reactions (SN1, SN2)

Solvent polarity plays a crucial role in nucleophilic substitution reactions.

  • SN1 Reactions : These reactions proceed through a carbocationic intermediate. The rate is highly dependent on the solvent's ability to stabilize this charged species. While neither solvent is polar, toluene's higher polarizability and small dipole moment allow it to stabilize the carbocation intermediate more effectively than the completely non-polar this compound.[8] This leads to a modest rate acceleration in toluene compared to the cycloalkane.

  • SN2 Reactions : These reactions involve a concerted mechanism with a charge-dispersed transition state. Polar solvents can solvate the nucleophile, hindering its ability to attack the electrophilic center.[8] In this context, both solvents are favorable as they do not significantly solvate most nucleophiles. The kinetic differences are often minimal, though they can be influenced by the specific solubility of the reactants.

Experimental Protocol: Monitoring Reaction Kinetics via Gas Chromatography (GC)

This protocol provides a self-validating system for comparing reaction kinetics in the two solvents. The use of an internal standard is crucial for ensuring trustworthiness and accuracy by correcting for variations in injection volume.

Objective : To determine the rate constant of a reaction (e.g., a substitution or radical reaction) in both this compound and toluene.

Materials :

  • Reactant A, Reactant B

  • Solvent: this compound (anhydrous)

  • Solvent: Toluene (anhydrous)

  • Internal Standard (IS): A stable, non-reactive compound with a distinct retention time (e.g., decane or dodecane).

  • Thermostatted reaction vessel (e.g., jacketed reactor with a circulating water bath)

  • Magnetic stirrer and stir bar

  • Gas Chromatograph with a suitable column and detector (e.g., FID)

  • Microsyringes for sampling

  • Quenching solution (if necessary, to stop the reaction upon sampling)

Methodology :

  • Preparation :

    • Prepare stock solutions of Reactant A, Reactant B, and the Internal Standard in each solvent (this compound and toluene) separately.

    • Equilibrate the reaction vessel to the desired temperature (e.g., 80°C).

  • Reaction Initiation :

    • Add the solvent, the Internal Standard stock solution, and the Reactant A stock solution to the pre-heated reaction vessel. Allow the mixture to thermally equilibrate for 15 minutes while stirring.

    • Initiate the reaction by adding the Reactant B stock solution. Start a timer immediately (t=0).

  • Sampling :

    • At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a microsyringe.

    • Immediately quench the aliquot if necessary (e.g., by adding it to a vial containing a cold quenching agent) to stop the reaction.

  • GC Analysis :

    • Inject the quenched sample into the GC.

    • Record the peak areas for Reactant A, the product(s), and the Internal Standard.

  • Data Processing :

    • Calculate the response factor for Reactant A relative to the Internal Standard.

    • For each time point, calculate the concentration of Reactant A using the formula: [Reactant A] = (Area_Reactant_A / Area_IS) * (Response_Factor) * [IS_Initial]

    • Plot the concentration of Reactant A (or ln[Reactant A] for first-order kinetics) against time.

  • Kinetic Analysis :

    • Determine the order of the reaction and calculate the rate constant (k) from the slope of the kinetic plot.

    • Repeat the entire experiment using the other solvent under identical conditions.

The following diagram illustrates this experimental workflow.

Caption: Workflow for a comparative kinetic experiment using GC analysis.

Summary and Recommendations

The choice between this compound and toluene is a strategic decision based on the reaction mechanism.

FeatureThis compoundToluene
Reaction Type Ideal for reactions where the solvent must be inert. Good for radical reactions where selectivity is desired over speed.Favorable for reactions involving benzylic intermediates or charged transition states that benefit from stabilization.
Kinetics Generally leads to slower reaction rates, especially for radical and cationic pathways.Often accelerates reactions by lowering the activation energy through electronic stabilization.
Side Reactions Low propensity for solvent participation.Can act as a competitive substrate, especially in radical and electrophilic reactions.
Primary Advantage Chemical inertness and predictable behavior.Ability to actively stabilize reactive intermediates, enhancing reaction rates.

Recommendations for Selection :

  • Choose this compound when :

    • The solvent must be a non-participating "spectator."

    • You are studying the intrinsic reactivity of a substrate in a non-polar environment without electronic assistance from the solvent.

    • Selectivity is more critical than reaction speed.

  • Choose Toluene when :

    • An increase in reaction rate is desired, and the mechanism involves intermediates (radicals, cations) that can be stabilized by the aromatic ring.

    • The potential for toluene to participate as a reactant is understood and can be controlled or tolerated.

    • Slightly higher solvent polarity is beneficial for transition state or intermediate stabilization.

By carefully considering the principles and data presented in this guide, researchers can harness the distinct properties of these solvents to achieve greater control over their chemical reactions.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1140, Toluene.
  • Brainly (2023). Explain the difference in the rate of free radical bromination reactions of toluene and cyclohexane.
  • Chemsrc (2024). This compound(CAS#:589-90-2).
  • Chemistry For Everyone (2025). What Are The Physical And Chemical Properties Of Toluene?.
  • Chemcasts. Thermophysical Properties of cis-1,4-Dimethylcyclohexane.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11523, this compound.
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  • Feng, R., et al. (2020). New theoretical insights into the reaction kinetics of toluene and hydroxyl radicals. Physical Chemistry Chemical Physics, 22(3), 1237-1246.
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  • ResearchGate (2013). How the solvent effect the reaction rate?.
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A Comparative Guide to the Purity Assessment of 1,4-Dimethylcyclohexane for HPLC Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical results in High-Performance Liquid Chromatography (HPLC) is paramount. The quality of solvents used as mobile phases is a critical factor that can significantly influence the accuracy, sensitivity, and reproducibility of HPLC analyses.[1] This guide provides an in-depth technical comparison of methodologies to assess the purity of 1,4-Dimethylcyclohexane for HPLC use, offering insights into potential impurities and their impact on chromatographic performance.

The selection of an appropriate solvent is a foundational step in developing a robust HPLC method.[2] Impurities in the mobile phase can lead to a host of problems, including increased baseline noise, the appearance of ghost peaks, and altered analyte retention times, ultimately compromising the reliability of the results.[3][4] Therefore, a thorough purity assessment of solvents like this compound is not merely a quality control measure but a necessity for ensuring the validity of the data generated.

The Impact of Impurities in HPLC Solvents

Even trace levels of impurities in HPLC solvents can have a significant impact on the analytical results. These impurities can be broadly categorized as:

  • UV-Absorbing Impurities: These are particularly problematic in HPLC systems using UV detectors, which are the most common type.[5] Such impurities can lead to high background absorbance, reducing the detector's sensitivity and making it difficult to detect analytes present at low concentrations.[6] In gradient elution, where the solvent composition changes over time, UV-absorbing impurities can cause a drifting baseline, complicating peak integration and quantification.[5]

  • Particulate Matter: Insoluble particles can cause blockages in the narrow tubing and frits of an HPLC system, leading to increased backpressure and potential damage to the pump and injector.[1]

  • Reactive Impurities: Certain impurities can react with the analytes of interest, leading to the formation of degradation products and inaccurate quantification. For example, trace amounts of amines in solvents have been shown to affect the retention times and peak shapes of basic analytes.[4]

  • Non-volatile Residues: These impurities can accumulate in the HPLC system, particularly at the head of the column, leading to a gradual decline in performance, characterized by peak broadening and loss of resolution.[7][8]

Key Purity Parameters for HPLC-Grade this compound

To ensure the suitability of this compound for HPLC applications, a comprehensive purity assessment should evaluate several key parameters. The following table outlines these parameters, the rationale for their importance, and the common analytical techniques employed for their determination.

Purity ParameterRationale for Importance in HPLCCommon Analytical Technique(s)
Assay (Purity) Ensures the solvent is predominantly this compound and provides a quantitative measure of its purity.Gas Chromatography with Flame Ionization Detection (GC-FID)
Isomeric Purity (cis/trans ratio) The cis and trans isomers of this compound have different physical properties, which could potentially affect retention characteristics.[9]Capillary Gas Chromatography (GC)[10][11]
UV Absorbance Low UV absorbance at the detection wavelength is crucial for minimizing baseline noise and maximizing sensitivity.[12]UV-Visible (UV-Vis) Spectrophotometry
Water Content Water content can affect the polarity of the mobile phase and influence the retention of polar analytes.Karl Fischer Titration[13][14][15]
Evaporation Residue Measures the amount of non-volatile impurities that can contaminate the HPLC system and affect column performance.[7]Gravimetric Analysis[8]
Acidity/Alkalinity Can alter the ionization state of acidic or basic analytes, thereby affecting their retention and peak shape.Titration

Experimental Protocols for Purity Assessment

To provide a practical framework for evaluating the purity of this compound, detailed step-by-step methodologies for key experiments are presented below.

Gas Chromatography (GC-FID) for Assay and Impurity Profiling

Objective: To determine the percentage purity of this compound and to identify and quantify any volatile organic impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-1, HP-5)

  • Autosampler

Materials:

  • Sample of this compound

  • High-purity helium or nitrogen as the carrier gas

  • High-purity hydrogen and air for the FID

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable high-purity solvent (e.g., hexane) if necessary.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: 40 °C (hold for 5 minutes), then ramp to 200 °C at 10 °C/min.

    • Carrier Gas Flow Rate: 1 mL/min

    • Injection Volume: 1 µL

  • Analysis: Inject the prepared sample into the GC system and record the chromatogram.

  • Data Interpretation: Identify the main peak corresponding to this compound. Calculate the area percentage of this peak relative to the total area of all peaks in the chromatogram to determine the purity. Identify and quantify any impurity peaks by comparing their retention times to those of known standards, if available.

UV-Visible Spectrophotometry for UV Absorbance

Objective: To measure the UV absorbance of this compound at various wavelengths to assess its suitability for use with UV detectors.

Instrumentation:

  • UV-Visible Spectrophotometer with a 1 cm path length quartz cuvette

Materials:

  • Sample of this compound

  • HPLC-grade water or other suitable reference solvent

Procedure:

  • Instrument Blank: Fill the reference and sample cuvettes with HPLC-grade water and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with the this compound sample, and then fill it with the sample.

  • Absorbance Scan: Scan the absorbance of the sample from 400 nm down to its UV cutoff wavelength. The UV cutoff is defined as the wavelength at which the absorbance is 1 Absorbance Unit (AU).[12][16]

  • Data Recording: Record the absorbance values at specific wavelengths relevant to common HPLC applications (e.g., 210 nm, 220 nm, 254 nm).

Karl Fischer Titration for Water Content

Objective: To accurately determine the water content in the this compound sample.

Instrumentation:

  • Volumetric or Coulometric Karl Fischer Titrator

Materials:

  • Sample of this compound

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol or other suitable solvent

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low, stable drift.

  • Sample Introduction: Accurately weigh a known amount of the this compound sample and inject it into the titration cell.

  • Titration: The titrator will automatically titrate the water in the sample with the Karl Fischer reagent.

  • Calculation: The instrument's software will calculate the water content, usually expressed as a percentage (%) or parts per million (ppm).

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical flow of the purity assessment process for this compound intended for HPLC use.

Purity_Assessment_Workflow cluster_sample Sample Receipt & Initial Checks cluster_core_tests Core Purity Analysis cluster_additional_tests Supplementary Tests cluster_decision Final Decision Sample This compound Sample Visual_Inspection Visual Inspection (Clarity, Color) Sample->Visual_Inspection GC_FID GC-FID Analysis (Assay & Impurities) Visual_Inspection->GC_FID Evaporation_Residue Evaporation Residue Visual_Inspection->Evaporation_Residue Acidity_Alkalinity Acidity/Alkalinity Visual_Inspection->Acidity_Alkalinity Decision Pass/Fail for HPLC Use GC_FID->Decision Purity & Impurity Profile UV_Vis UV-Vis Spectroscopy (UV Absorbance) UV_Vis->Decision Absorbance Specs KF_Titration Karl Fischer Titration (Water Content) KF_Titration->Decision Water Content Limit Evaporation_Residue->Decision Residue Limit Acidity_Alkalinity->Decision pH Specs Visual_inspection Visual_inspection Visual_inspection->UV_Vis Visual_inspection->KF_Titration

Caption: Workflow for the comprehensive purity assessment of this compound.

Comparative Data Summary

While this guide provides the framework for assessing the purity of this compound, the actual results will vary between different suppliers and grades (e.g., HPLC grade, analytical grade). It is recommended that laboratories perform their own comparative evaluations of solvents from different sources to determine the most suitable option for their specific applications. A hypothetical comparison of two different lots or suppliers is presented below to illustrate how such data could be summarized.

ParameterSupplier A (HPLC Grade)Supplier B (Analytical Grade)Recommended Specification for HPLC
Assay (GC-FID) > 99.9%> 99.0%> 99.9%
cis/trans Isomer Ratio 30:7035:65Consistent ratio lot-to-lot
UV Absorbance at 210 nm < 0.05 AU< 0.20 AU< 0.05 AU
UV Absorbance at 254 nm < 0.01 AU< 0.05 AU< 0.01 AU
Water Content (Karl Fischer) < 0.01%< 0.05%< 0.02%
Evaporation Residue < 1 ppm< 5 ppm< 2 ppm

Conclusion

The purity of this compound is a critical determinant of its performance as an HPLC solvent. A multi-faceted analytical approach, encompassing techniques such as GC-FID, UV-Vis spectrophotometry, and Karl Fischer titration, is essential for a comprehensive purity assessment. By implementing the methodologies and adhering to the principles outlined in this guide, researchers and scientists can ensure the quality of their solvents, leading to more reliable and reproducible HPLC results. For critical applications, particularly in regulated environments such as the pharmaceutical industry, adherence to guidelines from bodies like the International Council for Harmonisation (ICH) on residual solvents is also recommended.[17][18]

References

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A Comparative Guide to 1,4-Dimethylcyclohexane and Methylcyclohexane as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic solvents, the choice of an appropriate medium is paramount to the success of chemical synthesis, purification, and formulation in research and drug development. While traditional solvents are often effective, a growing emphasis on safety, environmental impact, and process optimization has led to the exploration of alternatives. This guide provides an in-depth comparison of the solvent properties of 1,4-dimethylcyclohexane and methylcyclohexane, offering a technical resource for scientists to make informed decisions.

Introduction to Cycloalkane Solvents

Methylcyclohexane and this compound are saturated cyclic hydrocarbons that present as colorless liquids with low polarity. Their non-aromatic nature makes them attractive alternatives to more hazardous solvents like toluene and benzene.[1] Methylcyclohexane is produced by the hydrogenation of toluene and is widely used as a solvent for cellulose derivatives, in coatings, and as an organic intermediate.[2][3] this compound, existing as cis and trans isomers, is also a non-polar solvent, though its applications are less extensively documented in readily available literature compared to methylcyclohexane.[4]

Physicochemical Properties: A Side-by-Side Comparison

The fundamental physical and chemical properties of a solvent dictate its behavior and suitability for specific applications. The following table summarizes the key properties of this compound and methylcyclohexane, compiled from various sources.

PropertyThis compoundMethylcyclohexane
Molecular Formula C8H16C7H14
Molecular Weight 112.21 g/mol 98.19 g/mol
Boiling Point ~120-125 °C (mixture of isomers)101 °C
Melting Point ~ -87 °C (mixture of isomers)-126.3 °C
Density ~0.77 g/cm³0.77 g/cm³
Flash Point Not readily available-4 °C
Water Solubility Very low0.014 g/L at 25 °C
Polarity Non-polarNon-polar

Note: Properties for this compound can vary slightly between the cis and trans isomers.

Solvent Performance and Applications

The choice between this compound and methylcyclohexane will largely depend on the specific requirements of the chemical process, including desired temperature range, solubility of reactants, and safety considerations.

Methylcyclohexane: The Established "Green" Alternative

Methylcyclohexane has gained significant traction as a more environmentally friendly and less toxic substitute for toluene.[1][5] Its higher boiling point compared to hexane and lower toxicity than toluene make it a versatile solvent for a range of applications.

  • Organic Synthesis: It serves as an excellent medium for reactions involving non-polar reagents and intermediates. Its inert nature prevents interference with many reaction pathways.[2]

  • Coatings and Adhesives: Its solvency power for resins, polymers, and oils makes it a suitable component in the formulation of paints, varnishes, and adhesives.[3]

  • Extraction: Due to its low water solubility and ability to dissolve non-polar compounds, it can be used as an extraction solvent.[3]

This compound: A Niche Solvent with Potential

While less commonly used than methylcyclohexane, this compound's properties suggest its utility in specific contexts.

  • Higher Temperature Applications: With a boiling point approximately 20°C higher than methylcyclohexane, this compound is a suitable choice for reactions requiring elevated temperatures.

  • Fine Chemical Manufacturing: The specific stereoisomers of this compound (cis and trans) can influence reaction stereoselectivity due to their distinct three-dimensional structures. The trans isomer is generally more stable as both methyl groups can occupy equatorial positions, minimizing steric hindrance.[6] This can be a critical factor in asymmetric synthesis.

  • Solubility: As a non-polar solvent, it is expected to have similar solubility characteristics to methylcyclohexane, effectively dissolving other hydrocarbons and non-polar molecules.[4]

Experimental Considerations: A Workflow for Solvent Selection

When selecting a solvent for a new chemical transformation, a systematic evaluation is crucial. The following workflow outlines a general procedure for comparing the efficacy of this compound and methylcyclohexane.

Caption: A generalized workflow for the comparative evaluation of solvents in a chemical reaction.

Step-by-Step Methodology for a Comparative Study
  • Solubility Assessment:

    • To a small vial, add a known quantity of the primary reactant.

    • Incrementally add the test solvent (this compound or methylcyclohexane) at the intended reaction temperature until the solid is fully dissolved.

    • Record the amount of solvent required to determine the approximate solubility.

  • Kinetic Monitoring:

    • Set up parallel reactions in both solvents under identical conditions (temperature, concentration, catalyst loading).

    • At regular intervals, withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the aliquots using a suitable analytical technique (e.g., Gas Chromatography, High-Performance Liquid Chromatography) to determine the concentration of reactants and products over time.

    • Plot concentration versus time to compare the reaction rates in each solvent.

  • Yield and Purity Determination:

    • Upon completion of the reactions, isolate the product from each reaction mixture through standard work-up procedures (e.g., extraction, filtration, crystallization).

    • Determine the mass of the isolated product to calculate the reaction yield.

    • Assess the purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, or chromatography.

Safety and Environmental Profile

Both methylcyclohexane and this compound are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Methylcyclohexane is noted for its lower toxicity compared to aromatic solvents like toluene, contributing to its "green" solvent reputation.[1] While specific toxicity data for this compound is less prevalent, as a saturated hydrocarbon, it is expected to have a similar, relatively low toxicity profile.

Conclusion

Methylcyclohexane is a well-established, versatile, and safer alternative to many traditional non-polar solvents. Its properties are well-documented, and it finds broad application in various industries. This compound, while less common, presents an interesting option for higher temperature applications and in scenarios where the specific stereochemistry of the solvent could influence reaction outcomes.

For researchers and drug development professionals, the selection between these two solvents should be guided by a thorough evaluation of the specific reaction requirements. While methylcyclohexane may be the default choice due to its prevalence and documented performance, this compound should not be overlooked, particularly when fine-tuning reaction conditions for optimal performance. The lack of extensive comparative experimental data in the literature underscores the opportunity for further research to fully elucidate the nuanced differences in their solvent capabilities.

References

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A Senior Application Scientist's Guide to Cross-Validation of NMR and GC for Isomer Ratio Determination

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Criticality of Isomer Ratio in Scientific Research and Development

Isomers, molecules sharing the same molecular formula but differing in the arrangement of their atoms, present a unique challenge in chemical analysis. This structural subtlety can lead to vastly different physicochemical properties and biological activities. In the pharmaceutical industry, for instance, one isomer of a drug can be a potent therapeutic agent while its enantiomer might be inactive or even toxic. Consequently, the accurate determination of isomer ratios is not merely an analytical exercise but a critical aspect of ensuring product safety, efficacy, and quality.

This guide provides an in-depth comparison of two powerful analytical techniques for isomer ratio determination: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). We will explore the fundamental principles of each method, present detailed experimental protocols for their application, and cross-validate their performance through a comparative analysis of key validation parameters. This document is designed to equip researchers with the knowledge to make informed decisions when selecting the most appropriate technique for their specific analytical needs.

Pillar 1: The Underlying Principles of Isomer Discrimination

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is a primary quantitative method that exploits the magnetic properties of atomic nuclei.[1] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, giving rise to the chemical shift , a fundamental parameter in NMR.

For a mixture of isomers, chemically non-equivalent nuclei will have distinct chemical shifts, resulting in separate signals in the NMR spectrum. The area under each signal, known as the integral , is directly proportional to the number of nuclei contributing to it.[2][3] This inherent quantitative nature of NMR allows for the determination of isomer ratios without the need for calibration curves, provided that signals for each isomer are well-resolved.[2]

For enantiomers, which are chemically identical in an achiral environment, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be employed. These agents form transient diastereomeric complexes with the enantiomers, inducing differences in their chemical shifts and enabling their differentiation and quantification by NMR.[4]

Gas Chromatography (GC): Separation in the Vapor Phase

Gas Chromatography is a powerful separation technique used for analyzing volatile compounds.[5] The core principle of GC lies in the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a long, thin tube called a column.[5]

A sample containing a mixture of isomers is vaporized and carried through the column by an inert gas. The isomers interact with the stationary phase to varying degrees based on their boiling points and polarities. Isomers that interact more strongly with the stationary phase will travel through the column more slowly, resulting in longer retention times. This difference in retention times leads to the separation of the isomers.

Upon exiting the column, the separated isomers are detected by a detector, most commonly a Flame Ionization Detector (FID). The FID generates a signal that is proportional to the amount of analyte being burned. The resulting chromatogram displays a series of peaks, with the area of each peak corresponding to the quantity of the respective isomer. For accurate quantification, it is often necessary to use calibration curves or response factors, especially when using a mass spectrometer (MS) as a detector, as different isomers can have varying ionization efficiencies.[6]

Pillar 2: A Comparative Cross-Validation of NMR and GC

To provide a practical comparison, we will consider a hypothetical cross-validation study for the determination of the isomer ratio of a fictional compound, "Isomerix," which exists as two positional isomers: Isomer A and Isomer B.

Experimental Protocols

Sample Preparation:

  • Weighing: Accurately weigh approximately 15 mg of the Isomerix sample into a clean, dry vial.[1][7]

  • Solvent Selection: Add 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that completely dissolves the sample and has no signals overlapping with the analyte signals.[1]

  • Homogenization: Gently swirl the vial to ensure complete dissolution and a homogenous solution.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion.[1]

  • Pulse Angle: Employ a 90° pulse angle to maximize signal intensity.[1]

  • Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans. A typical starting point is 30 seconds.[1][8]

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (S/N > 250).

Data Processing and Analysis:

  • Fourier Transform: Apply an exponential multiplication with a line broadening of 0.3 Hz to improve the S/N.[1]

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a polynomial baseline correction to ensure a flat baseline.[1]

  • Integration: Identify well-resolved signals unique to Isomer A and Isomer B. Integrate these signals.[1]

  • Ratio Calculation: Normalize the integral values by dividing by the number of protons each signal represents. The ratio of the normalized integrals directly corresponds to the molar ratio of the isomers.[1][9][10][11]

Sample and Standard Preparation:

  • Stock Solutions: Prepare individual stock solutions of pure Isomer A and Isomer B in a volatile solvent (e.g., hexane) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of mixed calibration standards containing both Isomer A and Isomer B at different known ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) by appropriate dilution of the stock solutions.

  • Sample Preparation: Accurately weigh approximately 10 mg of the Isomerix sample and dissolve it in 10 mL of hexane to achieve a concentration of 1 mg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent equipped with an FID.

  • Injector: Split/splitless inlet in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: A high-resolution capillary column suitable for isomer separation (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Detector: FID at 280°C with hydrogen and air flows optimized for the detector.

Data Analysis:

  • Peak Integration: Integrate the peak areas for Isomer A and Isomer B in the chromatograms of both the sample and the calibration standards.[6][13]

  • Calibration Curve: For each isomer, plot the peak area versus the known concentration for the calibration standards to generate a calibration curve.

  • Quantification: Determine the concentration of Isomer A and Isomer B in the sample using their respective peak areas and the calibration curves.

  • Ratio Calculation: Calculate the isomer ratio based on the determined concentrations.

Visualizing the Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (High-Field NMR) transfer->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process integrate Integrate Unique Isomer Signals process->integrate calculate Calculate Ratio from Normalized Integrals integrate->calculate result Isomer Ratio calculate->result GC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_sample Prepare Sample Solution inject Inject into GC-FID prep_sample->inject prep_standards Prepare Calibration Standards calibrate Generate Calibration Curves prep_standards->calibrate separate Separate Isomers on Column inject->separate detect Detect with FID separate->detect integrate Integrate Peak Areas detect->integrate integrate->calibrate quantify Quantify Isomers calibrate->quantify calculate Calculate Ratio quantify->calculate result Isomer Ratio calculate->result

Caption: Workflow for Isomer Ratio Determination by GC-FID.

Comparative Performance Data

The following table summarizes the expected performance characteristics from our hypothetical cross-validation study, based on typical values reported in the literature.

Validation Parameter Quantitative NMR (qNMR) Gas Chromatography (GC-FID) Rationale and Insights
Accuracy (% Recovery)98.0 - 102.0%97.0 - 103.0%Both techniques demonstrate excellent accuracy. qNMR's accuracy is inherent to its principle of direct proportionality of signal to the number of nuclei. GC-FID accuracy is dependent on the quality of the calibration standards. [14]
Precision (% RSD)≤ 1.5%≤ 2.0%qNMR generally exhibits slightly better precision due to fewer sample preparation steps and the absence of injection variability that can affect GC. [14]
Linearity (R²)Not typically required≥ 0.998qNMR is a primary ratio method and does not require a calibration curve for relative quantification. GC-FID relies on a linear response over a defined concentration range.
Limit of Quantitation (LOQ) Isomer-dependent, typically in the low mg/mL rangeIsomer-dependent, typically in the µg/mL rangeGC-FID is significantly more sensitive than NMR, making it more suitable for trace-level isomer analysis.
Specificity/Selectivity High, based on unique chemical shiftsHigh, based on chromatographic resolutionBoth techniques are highly specific. NMR's specificity comes from the unique electronic environment of each nucleus, while GC's specificity is determined by the separation efficiency of the column.
Sample Throughput ModerateHighGC methods are generally faster per sample, especially with an autosampler. qNMR requires longer acquisition times to ensure proper relaxation.
Sample Consumption Low (mg scale)Very Low (µg scale)GC requires a smaller amount of sample for analysis.
Cost (Instrument) HighModerateNMR spectrometers are a significant capital investment compared to GC systems.

Pillar 3: Trustworthiness and Authoritative Grounding

The protocols and performance data presented are grounded in established principles of analytical chemistry and are consistent with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP). [15]Method validation is a cornerstone of ensuring the reliability of analytical data. Key validation parameters include accuracy, precision, specificity, linearity, and range.

The cross-validation approach, where two independent and orthogonal techniques like NMR and GC are used to analyze the same sample, provides a high degree of confidence in the determined isomer ratio. Agreement between the results from both methods strongly indicates that the measurements are accurate and free from method-specific biases.

Conclusion: Selecting the Right Tool for the Job

Both NMR and GC are powerful and reliable techniques for the determination of isomer ratios. The choice between them should be guided by the specific requirements of the analysis.

  • qNMR is the method of choice when:

    • Absolute or relative quantification without the need for pure isomer standards is desired.

    • Structural confirmation of the isomers is required simultaneously.

    • High precision is paramount.

  • GC-FID is advantageous when:

    • High sensitivity for trace-level isomer analysis is necessary.

    • A large number of samples need to be analyzed (high throughput).

    • The isomers are volatile and thermally stable.

    • Cost is a significant consideration.

Ultimately, the complementary nature of NMR and GC makes them an ideal pairing for the robust and reliable characterization of isomeric mixtures, ensuring the quality and safety of products in research and development.

References

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A Comparative Guide to Establishing Analytical Standards for 1,4-Dimethylcyclohexane Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Scientific Applications

1,4-Dimethylcyclohexane, a cycloalkane existing as cis and trans stereoisomers, serves as a crucial building block and solvent in various chemical syntheses and pharmaceutical development processes.[1] The isomeric ratio and the presence of impurities can significantly impact reaction kinetics, product yield, and the safety profile of final compounds. Therefore, establishing robust analytical standards for its purity is not merely a quality control measure but a fundamental necessity for reproducible and reliable scientific outcomes. This guide provides an in-depth comparison of analytical methodologies, focusing on Gas Chromatography (GC) as the primary technique for purity assessment, and offers practical, field-proven insights into method development and validation.

The Primary Analytical Standard: High-Resolution Gas Chromatography (GC)

Gas Chromatography is the industry-standard and most effective technique for assessing the purity of volatile and semi-volatile compounds like this compound.[2] Its high resolving power is essential for separating the main component from structurally similar impurities and, critically, for resolving the cis and trans isomers.[2][3] The most common configuration for this analysis is a GC system equipped with a Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons.

The Science Behind the Separation: Exploiting Conformational Differences

The successful separation of cis and trans-1,4-dimethylcyclohexane hinges on the subtle differences in their three-dimensional structures. The trans isomer predominantly exists in a chair conformation where both methyl groups are in equatorial positions, leading to a more stable and linear structure.[4] Conversely, the cis isomer must have one methyl group in an axial position and one in an equatorial position, resulting in a different molecular profile.[4] These conformational differences influence their interaction with the GC column's stationary phase, allowing for their chromatographic separation.

Recommended Analytical Workflow: A Self-Validating System

The following workflow outlines a robust process for the purity analysis of this compound, ensuring trustworthiness through systematic validation.

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing & Purity Calculation prep Dilute this compound in a volatile solvent (e.g., Hexane) to ~1 mg/mL inject Inject sample into GC-FID System prep->inject separate Separation on Capillary Column (e.g., DB-5ms or Stabilwax) inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calc Calculate Purity via Area Percent integrate->calc node_result node_result start Purity Analysis of This compound q1 Volatile & Thermally Stable? start->q1 q2 Need to separate cis/trans isomers? q1->q2 Yes alt_methods Consider Alternative Methods (e.g., HPLC for non-volatile impurities) q1->alt_methods No q3 Need definitive impurity identification? q2->q3 Yes qnmr Use qNMR for Absolute Purity (Orthogonal) q2->qnmr No (Absolute Purity Check) gc_fid Use GC-FID q3->gc_fid No gc_ms Use GC-MS q3->gc_ms Yes

Sources

Performance comparison of different capillary columns for cyclohexane isomer separation

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Gas Chromatographic Separation of Cyclohexane Isomers: A Performance Comparison of Capillary Columns

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of isomers are critical. Cyclohexane and its substituted isomers, such as the dimethylcyclohexanes, are common structural motifs in pharmaceuticals and industrial chemicals. Due to their similar physicochemical properties, including close boiling points and mass spectra, their separation presents a significant analytical challenge. This guide provides an in-depth comparison of the performance of different capillary gas chromatography (GC) columns for the separation of cyclohexane isomers, supported by experimental data and a discussion of the underlying separation mechanisms.

The Challenge of Separating Cyclohexane Isomers

The primary difficulty in separating isomers of substituted cyclohexanes, such as the cis and trans isomers of 1,2-, 1,3-, and 1,4-dimethylcyclohexane, lies in their subtle structural differences. These differences result in very similar vapor pressures and, consequently, close elution times on standard GC columns. The key to a successful separation is to exploit differences in their three-dimensional shapes and, where applicable, their dipole moments. This requires careful selection of the capillary column's stationary phase.

Understanding the Separation Mechanism: Polarity and Shape Selectivity

The separation of analytes in gas chromatography is governed by their partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column's inner wall. For non-polar analytes like cyclohexane isomers, two primary characteristics of the stationary phase are crucial:

  • Polarity : The general principle of "like dissolves like" applies. Non-polar stationary phases primarily separate compounds based on their boiling points.[1][2][3][4] Polar stationary phases can induce different retention times based on subtle differences in the isomers' dipole moments.

  • Shape Selectivity : This is the ability of a stationary phase to differentiate between molecules based on their size and shape.[5] For cyclic isomers, where one might be more planar or have a different steric profile, shape-selective columns can provide excellent resolution.

Performance Comparison of Capillary Columns

We will now explore the performance of several types of capillary columns for the separation of dimethylcyclohexane isomers.

Non-Polar Stationary Phases (e.g., 100% Dimethylpolysiloxane - DB-1, Rtx-1)

These columns are the workhorses of many analytical labs and are often the first choice for screening.

Expected Performance:

On a non-polar column, the elution order of the dimethylcyclohexane isomers is expected to follow their boiling points.

IsomerBoiling Point (°C)
trans-1,4-Dimethylcyclohexane119.3
trans-1,3-Dimethylcyclohexane120.1
cis-1,2-Dimethylcyclohexane120.7
cis-1,4-Dimethylcyclohexane123.5
cis-1,3-Dimethylcyclohexane124.5
trans-1,2-Dimethylcyclohexane129.7

Note: Boiling points can vary slightly based on the data source.

Given the close boiling points, complete baseline separation of all six isomers on a standard non-polar column is highly unlikely. Co-elution of several isomers is expected. For instance, an Agilent application note on the analysis of C1 to C10 hydrocarbons using a DB-1 column shows separation of broader hydrocarbon groups but does not provide the resolution needed for individual isomers of dimethylcyclohexane.[6]

Mid-Polar Stationary Phases (e.g., 5% Phenyl-95% Dimethylpolysiloxane - DB-5, Rtx-5)

These columns offer a slight increase in polarity due to the presence of phenyl groups, which can induce dipole-dipole interactions and provide some shape selectivity.

Expected Performance:

Polar Stationary Phases (e.g., Polyethylene Glycol - DB-WAX)

Highly polar columns, such as those with a polyethylene glycol (PEG) stationary phase, are excellent for separating polar compounds.

Expected Performance:

For the non-polar dimethylcyclohexane isomers, a highly polar stationary phase like DB-WAX is not the logical first choice. The "like dissolves like" principle suggests that the non-polar analytes will have weak interactions with the polar phase, leading to short retention times and likely poor separation. While these columns are excellent for polar analytes, they are not well-suited for the separation of non-polar hydrocarbon isomers.[13][14][15]

Specialized Stationary Phases for Isomer Separations

For challenging isomer separations, specialized stationary phases that offer enhanced shape selectivity are often required.

Calixarenes are macrocyclic compounds that can be functionalized to create a cavity-like structure, providing a high degree of shape selectivity.

Experimental Data:

A study by Sun et al. demonstrated the excellent separation of cis and trans isomers of 1,2-, 1,3-, and this compound on a novel p-tert-butyl(tetradecyloxy)calix[10]arene (C6A-C10) stationary phase.[3]

  • Column: Custom-made C6A-C10 capillary column (10 m x 0.25 mm i.d.)

  • Temperature Program: 40 °C for 1 min, then ramped to 90 °C at 10 °C/min

  • Carrier Gas Flow Rate: 23.7 cm/s (0.6 mL/min)

The study showed baseline separation of the isomers, highlighting the superior shape selectivity of this phase.

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped cavity. Derivatized cyclodextrins are widely used as chiral stationary phases but are also exceptionally effective at separating positional and geometric isomers due to their shape-selective nature.[8][9][16][17]

Experimental Data:

A publication by Schurig provides a clear chromatogram for the separation of 1,2- and 1,3-dimethylcyclohexane stereoisomers on a Chirasil-Dex column.

  • Column: Chirasil-Dex (25 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Temperature: 25 °C

  • Carrier Gas: Helium at 80 kPa

This demonstrates the successful separation of these challenging isomers on a commercially available, specialized column.

Summary of Performance and Recommendations

Stationary Phase TypeCommon Commercial NamesPrinciple of SeparationPerformance for Cyclohexane Isomer SeparationRecommendation
Non-Polar DB-1, Rtx-1, HP-1msBoiling PointPoor; significant co-elution expected.Not recommended for baseline separation.
Mid-Polar DB-5, Rtx-5, HP-5msBoiling Point & Minor PolarityLimited; some improvement over non-polar, but complete separation is unlikely.May be suitable for screening but not for quantification of all isomers.
Polar DB-WAX, SolGel-WAXPolarity (Hydrogen Bonding)Poor; weak interactions and short retention times.Not recommended.
Shape-Selective Custom Calixarene PhasesShape SelectivityExcellent; baseline separation of cis/trans isomers demonstrated.Ideal for research and development where high resolution is required.
Chiral/Shape-Selective Chirasil-Dex, Cyclodextrin PhasesShape Selectivity & Chiral RecognitionExcellent; baseline separation of stereoisomers demonstrated.The recommended choice for achieving complete separation of all isomers.

Experimental Protocols

Protocol 1: General Screening on a Mid-Polar Column (e.g., Rtx-5)

This protocol provides a starting point for assessing a mixture of dimethylcyclohexane isomers on a common mid-polar column.

  • Sample Preparation: Prepare a 100 ppm solution of the dimethylcyclohexane isomer mixture in hexane.

  • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Rtx-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split injection (100:1 split ratio) at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 40 °C (hold for 2 min), ramp at 2 °C/min to 100 °C, then ramp at 10 °C/min to 200 °C.

  • Detector: FID at 250 °C.

Protocol 2: High-Resolution Separation on a Chiral/Shape-Selective Column (e.g., Chirasil-Dex)

This protocol is designed to achieve baseline separation of dimethylcyclohexane isomers.

  • Sample Preparation: Prepare a 100 ppm solution of the dimethylcyclohexane isomer mixture in pentane.

  • GC System: Gas chromatograph with FID.

  • Column: Chirasil-Dex (or equivalent cyclodextrin-based column) (25 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split injection (100:1 split ratio) at 220 °C.

  • Carrier Gas: Helium at a constant pressure of 80 kPa.

  • Oven Program: Isothermal at 25 °C. A slow temperature ramp (e.g., 1 °C/min) may be necessary to elute all isomers in a reasonable time if a wider range of isomers is present.

  • Detector: FID at 250 °C.

Visualizing the Workflow and Logic

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep Prepare isomer mixture in a suitable solvent injection Inject sample into GC prep->injection separation Separation on capillary column injection->separation detection Detect eluting isomers with FID separation->detection chromatogram Generate chromatogram detection->chromatogram analysis Analyze peak resolution, retention times, and peak areas chromatogram->analysis Column Selection Logic start Goal: Separate Cyclohexane Isomers boiling_points Are boiling points sufficiently different? start->boiling_points shape_diff Are there significant differences in molecular shape? boiling_points->shape_diff No non_polar Use Non-Polar Column (e.g., DB-1, Rtx-1) boiling_points->non_polar Yes mid_polar Try Mid-Polar Column (e.g., DB-5, Rtx-5) for potential improvement shape_diff->mid_polar Maybe shape_selective Use Shape-Selective Column (e.g., Cyclodextrin, Calixarene) shape_diff->shape_selective Yes success Separation Achieved non_polar->success mid_polar->success shape_selective->success

Caption: A decision tree for selecting the appropriate GC column for cyclohexane isomer separation.

References

  • Dynamic Science. (n.d.). Stereo-isomers- properties of cis and trans.
  • Ma, D. (2019, December 9). Compare Boiling Point of Isomers [Video]. YouTube. [Link]
  • CK-12 Foundation. (n.d.). Why do cis isomers have a higher boiling point than other isomers?
  • Vedantu. (n.d.). How does cis and trans isomer differ from one another class 12 chemistry CBSE.
  • Narcademy. (2018, February 6). cis and trans isomers differences on their boiling and melting points [Video]. YouTube. [Link]
  • Restek Corporation. (n.d.). Rtx-5 GC Capillary Column, 30 m, 0.53 mm ID, 0.25 µm.
  • Thames Restek. (n.d.). Rtx-5 Columns.
  • Chrom Tech. (n.d.). Restek Rtx-5 General Purpose GC Column.
  • Agilent Technologies. (n.d.). Agilent J&W DB-WAX Ultra Inert GC columns.
  • Hellinghausen, G., & Sander, L. C. (2014). Separations by Shape: Molecular Shape Recognition in Liquid Chromatography. Analytical chemistry, 86(1), 256–264. [Link]
  • LCGC International. (2009, May 31). Application Notes: GC.
  • Agilent Technologies. (2013, September 27). Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID an.
  • Agilent Technologies. (n.d.). DB-WAX Ultra Inert GC Columns.
  • Agilent Technologies. (2016, March 11). Analysis of Distilled Spirits Using an Agilent J&W DB-WAX Ultra Inert Capillary GC Column.
  • Sun, T., Shuai, X., Chen, Y., & Cai, Z. (2019). Separation performance of p-tert-butyl(tetradecyloxy)calixa[10]rene as a stationary phase for capillary gas chromatography.
  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide.
  • Agilent Technologies. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension.
  • Chinn, D. M., & Jennison, K. M. (1985). Use of DB-1 capillary columns in the GC/FID analysis of benzoylecgonine. Journal of analytical toxicology, 9(6), 273–274. [Link]
  • S4Science. (n.d.). GC COLUMNS.
  • Greyhound Chromatography. (n.d.). GC Column Selection Guide.
  • Unknown. (n.d.). GC-MS Columns.

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Comparative Guide to Method Validation for Trace Impurity Analysis in 1,4-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in 1,4-Dimethylcyclohexane

For researchers, scientists, and drug development professionals, the purity of solvents and reagents is not a trivial matter; it is a cornerstone of reproducible, reliable, and safe science. This compound, a key solvent and intermediate in various synthetic processes, is no exception. Trace impurities, which can include structural isomers (cis/trans-1,2-, 1,3-isomers), related hydrocarbons, or residual reactants from its synthesis, can have unforeseen consequences on reaction kinetics, product yield, and, most critically, the safety and efficacy of final pharmaceutical products.[1][2]

Therefore, the validation of an analytical method to detect and quantify these impurities is a mandatory step in ensuring quality control under Good Manufacturing Practices (GMP).[3] This guide provides an in-depth comparison of two prevalent gas chromatography (GC) techniques—Mass Spectrometry (MS) and Flame Ionization Detection (FID)—for this purpose. We will delve into the causality behind methodological choices, present a framework for a self-validating protocol, and provide the experimental data needed to make an informed decision for your laboratory's specific needs.

Pillar 1: The Primary Method of Choice: Gas Chromatography-Mass Spectrometry (GC-MS)

For the comprehensive analysis of unknown and known trace impurities in a relatively simple matrix like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as the unequivocally superior technique. The rationale is twofold: unparalleled selectivity and definitive identification.

  • Expertise in Separation (The "GC"): Gas chromatography excels at separating volatile and semi-volatile compounds, such as the isomers of dimethylcyclohexane and other potential hydrocarbon impurities.[4][5] The separation occurs in a capillary column, where compounds partition differently between a stationary phase (a coating on the column wall) and a mobile phase (an inert carrier gas). The choice of a non-polar or moderately polar stationary phase, such as (5%-phenyl)-methylpolysiloxane, is critical for effectively resolving structurally similar, non-polar hydrocarbons.[6]

  • Power in Identification (The "MS"): The mass spectrometer detector is what sets this technique apart. As separated compounds elute from the GC column, they are bombarded with electrons, causing them to fragment into characteristic, reproducible patterns. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint." By comparing this fingerprint to established libraries (e.g., NIST), one can definitively identify an unknown impurity, a capability that is indispensable during method development and process characterization.[6][7] For known impurities, Selected Ion Monitoring (SIM) mode can be employed to achieve exceptionally low limits of detection.[8]

Visualizing the GC-MS Analytical Workflow

The logical flow from sample to result in a GC-MS analysis is a systematic process designed to ensure reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Dilution (e.g., in Hexane) Standard 2. Standard Preparation (Spiked Impurities) Injection 3. GC Injection (Split/Splitless Inlet) Standard->Injection Inject Separation 4. Chromatographic Separation (Capillary Column) Injection->Separation Ionization 5. Eluent Ionization (Electron Ionization) Separation->Ionization Detection 6. Mass Analysis & Detection (Quadrupole Analyzer) Ionization->Detection Processing 7. Data Acquisition (Chromatogram & Spectra) Detection->Processing Acquire Analysis 8. Peak Integration & Library Search Processing->Analysis Quantification 9. Quantification & Reporting Analysis->Quantification

Caption: High-level workflow for trace impurity analysis using GC-MS.

Pillar 2: An Alternative for Routine Control: Gas Chromatography-Flame Ionization Detection (GC-FID)

While GC-MS is the gold standard for identification, GC with a Flame Ionization Detector (GC-FID) is a robust and cost-effective alternative, particularly for routine quality control once the impurity profile is well-established.

  • How it Works: The FID operates by pyrolyzing (burning) organic compounds as they elute from the column in a hydrogen-air flame. This process generates ions, creating a current that is proportional to the mass of carbon being burned.[7][9]

  • Key Advantages:

    • Cost-Effectiveness: GC-FID systems are significantly less expensive to purchase, operate, and maintain than their GC-MS counterparts.[7][10]

    • Wide Linear Range: The FID is renowned for its exceptional linearity over a vast concentration range, making it highly reliable for quantification.[11]

    • Robustness: It is a simple, durable detector that is less prone to contamination and downtime.

Head-to-Head Comparison: GC-MS vs. GC-FID for Impurity Analysis

The choice between these detectors hinges on the specific analytical objective. The following table summarizes their performance characteristics based on typical validation parameters.

Validation ParameterGC-MS (Gas Chromatography-Mass Spectrometry)GC-FID (Gas Chromatography-Flame Ionization Detection)Rationale & Causality
Specificity/Selectivity Excellent . Provides mass spectra for definitive peak identification and purity assessment.Poor to Moderate . Relies solely on retention time. High risk of co-elution leading to false positives/negatives.MS analyzes the intrinsic mass-to-charge ratio of fragments, a unique chemical property. FID's response is non-specific to chemical structure.[7][10]
Identification of Unknowns Yes . The primary strength of the technique. Mass spectra can be compared to libraries.No . Cannot provide any structural information for an unknown peak.The FID signal is purely quantitative, based on the number of carbon atoms combusted.[7][12]
Limit of Detection (LOD) & Quantitation (LOQ) Very Good to Excellent . Can reach parts-per-billion (ppb) levels, especially in SIM mode.Good . Typically in the low parts-per-million (ppm) range.MS detection can be focused on specific ions (SIM), filtering out background noise and enhancing the signal for the target analyte.[8][13]
Linearity & Range Good . Linear over several orders of magnitude, but can be prone to detector saturation at high concentrations.Excellent . Known for its very wide linear dynamic range (typically 10⁷).The FID's current generation is directly and consistently proportional to the mass of analyte over a very broad range.[11]
Accuracy & Precision Excellent . When validated with appropriate standards, both accuracy and precision are high.Excellent . Highly repeatable and accurate for quantitative analysis of known analytes.Both are mature technologies. With proper system suitability checks and calibration, high-quality quantitative data is achievable.
Initial Cost & Complexity High . More expensive instrumentation and requires more specialized training for operation and maintenance.Low . Less expensive to purchase and maintain; operation is more straightforward.The mass spectrometer is a complex piece of high-vacuum equipment requiring more sophisticated electronics and control.[7][10]
Best Use Case Method development, impurity identification, validation studies, and analysis of complex or unknown samples.Routine quality control for well-characterized processes where the identity of all potential impurities is known.GC-MS is for investigation and confirmation. GC-FID is for efficient, high-throughput quantification of pre-defined targets.

Pillar 3: A Self-Validating Protocol for the GC-MS Method

A validated method is one that has been proven to be suitable for its intended purpose. The following step-by-step protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and is designed to be a self-validating system where the results of each step build confidence in the method's overall performance.[9]

Experimental Protocol: GC-MS Method Validation

1. System Suitability:

  • Objective: To verify that the chromatography system is performing adequately for the analysis.

  • Procedure: Before any validation run, inject a standard mixture containing this compound and key expected impurities (e.g., cis-1,2-Dimethylcyclohexane, Toluene) at a known concentration.

  • Acceptance Criteria:

    • Resolution (Rs) between critical peaks > 1.5.

    • Tailing factor (T) for all peaks between 0.9 and 1.5.

    • Relative Standard Deviation (%RSD) of peak areas from six replicate injections < 2.0%.

2. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).

  • Procedure:

    • Analyze a sample of the this compound matrix (blank).

    • Analyze individual solutions of all potential impurities.

    • Analyze a spiked sample containing the matrix and all potential impurities.

  • Acceptance Criteria: The method must demonstrate baseline resolution between this compound and all known impurities. The mass spectrum of each peak in the spiked sample must match the spectrum of its respective pure standard.

3. Linearity:

  • Objective: To demonstrate a direct proportional relationship between analyte concentration and instrument response.

  • Procedure: Prepare and analyze, in triplicate, at least five standard solutions of each impurity over the expected concentration range (e.g., from the Limit of Quantitation to 150% of the specification limit).

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (peak area vs. concentration) must be ≥ 0.995.

4. Accuracy (as % Recovery):

  • Objective: To determine the closeness of the test results to the true value.

  • Procedure: Analyze, in triplicate, samples of this compound spiked with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the target specification).

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity at each level.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples of the matrix spiked at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the results must be ≤ 5.0% for each impurity.

6. Limit of Quantitation (LOQ) & Detection (LOD):

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected.

  • Procedure: Determine based on the signal-to-noise ratio (S/N).

    • LOD: Concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: Concentration that yields an S/N ratio of approximately 10:1. The LOQ must also demonstrate acceptable precision and accuracy.

  • Acceptance Criteria: The LOQ will be established as the lowest concentration meeting the accuracy and precision criteria.

Visualizing the Validation Logic

The relationship between validation parameters demonstrates how a method is proven to be trustworthy and fit for purpose.

Validation_Logic cluster_fundamental Fundamental Performance cluster_quantitative Quantitative Performance ValidatedMethod Validated Analytical Method (Trustworthy & Fit for Purpose) Specificity Specificity (Can it distinguish the right analytes?) Specificity->ValidatedMethod Accuracy Accuracy (Is the result correct?) Accuracy->ValidatedMethod Precision Precision (Is the result repeatable?) Precision->ValidatedMethod Linearity Linearity & Range (Is the response proportional to concentration?) Linearity->ValidatedMethod Sensitivity Sensitivity (LOD & LOQ) (How little can it measure?) Sensitivity->ValidatedMethod Robustness Robustness (Is it reliable under small changes?) Robustness->ValidatedMethod

Caption: Interrelation of core parameters in analytical method validation.

Conclusion

The validation of an analytical method for trace impurities in this compound is a non-negotiable aspect of quality assurance in scientific research and pharmaceutical development.

  • GC-MS is the recommended primary technique. Its unparalleled ability to both separate and definitively identify unknown impurities provides the highest level of analytical confidence. It is essential during process development, for troubleshooting, and for the initial validation of impurity profiles.

  • GC-FID is a viable alternative for routine QC. Once the impurity profile has been thoroughly characterized and validated by GC-MS, the more economical and simpler GC-FID method can be implemented for high-throughput, routine monitoring of known target impurities.

By selecting the appropriate technology for the task and rigorously executing a validation protocol grounded in established scientific principles, researchers and developers can ensure the quality and consistency of their materials, leading to more reliable and safer end products.

References

  • Residual solvent analysis with the ICH Q3C guideline. (n.d.). Filab. [Link]
  • Residual Solvent Analysis in Pharmaceuticals. (n.d.). PharmTech. [Link]
  • Pharmaceutical Residual Solvent Testing? A Complete Guide. (2025, October 28).
  • Boulanger, B., et al. (2006). A new validation approach applied to the GC determination of impurities in organic solvents.Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • ICH Q3C (R9) Residual solvents - Scientific guideline. (2024, April 29). European Medicines Agency (EMA). [Link]
  • Why is Using GC-MS More Advantageous than GC-FID? (2024, September 19). MONAD. [Link]
  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019, August 9). European Medicines Agency (EMA). [Link]
  • The Difference Between GC-MS and FID in Gas Chromatography. (2024, October 14). MONAD. [Link]
  • GC-MS or GC-FID? What to use in Oil Analysis. (2023, August 6). Labio Scientific®. [Link]
  • How to Detect Cyclohexane and Benzene Using GC-MS? (n.d.). MtoZ Biolabs. [Link]
  • Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. (n.d.).
  • Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. (n.d.).
  • Rao SRM, Panigrahy UP. (2018). Validation of Analytical Methods: A Review.Gavin Publishers. [Link]
  • de Oliveira, A. M., et al. (n.d.). Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances.International Journal of Pharmaceutical Science Invention. [Link]
  • Analytical Method Validation Report: Tris Organic Impurities Via Liquid Chromatography With UV Detection. (2024, February 29). BioSpectra, Inc. [Link]
  • Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. (n.d.). Digital CSIC. [Link]
  • Aparicio-Ruiz, R., et al. (2018). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS.PubMed. [Link]
  • Cyclohexane. (n.d.). NIST WebBook. [Link]
  • Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.LCGC Europe. [Link]
  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. (n.d.).
  • GC/MS strategies for mutagenic impurities analysis. (n.d.).
  • 2.5B: Uses of Gas Chromatography. (2022, April 7). Chemistry LibreTexts. [Link]
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A Comparative Guide to Confirming the Stereochemistry of 1,4-Dimethylcyclohexane Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic chemistry and drug development, the precise confirmation of a molecule's stereochemistry is not merely an academic exercise—it is a fundamental requirement for ensuring efficacy, safety, and reproducibility. The diastereomers of 1,4-dimethylcyclohexane, cis and trans, serve as a classic yet highly relevant model for understanding how subtle differences in three-dimensional structure influence physical properties and, consequently, the analytical strategies required for their differentiation.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the stereochemistry of this compound. We will move beyond simple procedural descriptions to explore the causal relationships between molecular conformation and experimental outcomes, offering field-proven insights to ensure your stereochemical assignments are both accurate and irrefutable.

Part 1: The Conformational Landscape of this compound

The key to distinguishing between the cis and trans isomers of this compound lies in understanding their preferred three-dimensional arrangements, or conformations. Both isomers adopt a chair conformation to minimize ring strain, but the spatial orientation of the two methyl groups is fundamentally different, leading to distinct energetic profiles and symmetries.

Cis-1,4-Dimethylcyclohexane: In the cis isomer, the two methyl groups are on the same face of the cyclohexane ring. In a chair conformation, this necessitates that one methyl group occupies an axial position while the other is equatorial. The molecule can undergo a "ring flip" to an alternative chair conformation where the axial methyl becomes equatorial and vice-versa. These two conformers are energetically identical (degenerate) and interconvert rapidly at room temperature.[1][2] This rapid equilibrium is a critical factor in its spectroscopic analysis.

Trans-1,4-Dimethylcyclohexane: In the trans isomer, the methyl groups are on opposite faces of the ring. This allows for two possible chair conformations: one where both methyl groups are axial (diaxial) and one where both are equatorial (diequatorial). The diaxial conformation introduces significant steric strain due to 1,3-diaxial interactions.[3] Consequently, the diequatorial conformer is substantially more stable, and the equilibrium lies heavily in its favor.[1][4] At room temperature, the molecule is effectively "locked" in this low-energy diequatorial state.

Caption: Conformational equilibria of cis and trans-1,4-dimethylcyclohexane.

Part 2: Spectroscopic Characterization: A Tale of Two Symmetries

Spectroscopic techniques provide a powerful means to probe the structural nuances arising from these conformational differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for stereochemical assignment in solution. The key is to understand how conformational averaging affects the observed spectra.

¹³C NMR Analysis: This technique is exceptionally clean for distinguishing the isomers. The number of unique carbon signals directly reflects the molecule's time-averaged symmetry.

  • Cis Isomer: Due to the rapid ring-flipping between two identical conformations, carbons that are chemically distinct in a single static conformer become equivalent on the NMR timescale. This results in a simplified spectrum with only three distinct signals: one for the two equivalent methyl carbons, one for the two equivalent substituted ring carbons (C1/C4), and one for the four equivalent unsubstituted ring carbons (C2/C3/C5/C6).

  • Trans Isomer: The molecule is predominantly in the stable diequatorial conformation. This conformer possesses a high degree of symmetry, also leading to three distinct signals representing the same groupings of carbons as the cis isomer.

The crucial differentiator is not the number of signals, but their chemical shifts (δ) . The axial/equatorial environment of the methyl groups in the cis isomer is averaged, while the methyl groups in the trans isomer are in a fixed equatorial environment. This leads to measurably different chemical shifts.

IsomerMethyl Carbon (δ)C1/C4 (δ)C2/C3/C5/C6 (δ)Number of Signals
cis-1,4-Dimethylcyclohexane~20.3 ppm~30.8 ppm~30.2 ppm3
trans-1,4-Dimethylcyclohexane~22.7 ppm~32.9 ppm~35.5 ppm3
Note: Exact chemical shifts may vary slightly based on solvent and instrument.[5][6][7][8][9]

¹H NMR Analysis: While more complex due to spin-spin coupling, ¹H NMR provides complementary information. In the cis isomer, the rapid conformational averaging results in a single, time-averaged signal for the six methyl protons.[10] For the trans isomer, which is locked in the diequatorial conformation, the methyl protons also appear as a single signal, but the ring protons will show distinct and well-resolved signals for the axial and equatorial positions.[11]

  • Sample Preparation: Dissolve 10-20 mg of the purified this compound isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a frequency of at least 100 MHz for ¹³C detection. Ensure the instrument is properly tuned and shimmed.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 128 or more) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase the resulting spectrum. Reference the spectrum using the solvent signal (CDCl₃ at 77.16 ppm).

  • Analysis: Identify the number of signals and their chemical shifts to compare against the reference data for the cis and trans isomers.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of molecular bonds. While both diastereomers contain the same functional groups (C-H and C-C bonds), their overall molecular symmetry and the subtle differences in bond angles imposed by their conformations lead to unique patterns in the "fingerprint region" (below 1500 cm⁻¹).

  • Key Differentiator: The trans isomer, being more conformationally rigid and symmetrical, often displays a simpler and more well-resolved spectrum with sharper bands compared to the cis isomer. Specific C-H bending vibrations can be characteristic. While not as definitive as NMR for an initial assignment, it serves as an excellent, rapid method for confirming the identity of a known isomer.[12][13][14]

Part 3: Chromatographic Separation: Exploiting Physical Differences

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Since diastereomers have different shapes and, consequently, different physical properties, they can often be separated chromatographically.

Principle of Separation: GC separates analytes based on their partitioning between a mobile gas phase and a stationary liquid phase coated on a capillary column. The separation of cis- and trans-1,4-dimethylcyclohexane depends on two factors:

  • Boiling Point: The two isomers have very similar boiling points, but they are not identical.

  • Interaction with Stationary Phase: The molecular shape affects how strongly each isomer interacts with the stationary phase. The more compact or symmetrical trans isomer may travel through a non-polar column faster than the cis isomer.

On a non-polar stationary phase (like one based on dimethylpolysiloxane), the elution order is typically governed by boiling point and molecular shape. The trans isomer is generally observed to elute slightly before the cis isomer.[15]

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is recommended (e.g., a 30 m x 0.25 mm ID column coated with a 0.25 µm film of 5% phenyl-methylpolysiloxane).

  • Sample Preparation: Prepare a dilute solution (~1%) of the isomer mixture in a volatile solvent like hexane or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen with a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 100 °C.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The separated isomers will appear as distinct peaks. The relative peak areas can be used to determine the isomeric ratio in a mixture.

Part 4: A Self-Validating Workflow for Stereochemical Confirmation

Caption: Recommended workflow for separation and confirmation of this compound isomers.

Summary and Conclusion

The stereochemical confirmation of this compound isomers is a clear illustration of how fundamental principles of conformational analysis directly inform analytical strategy.

TechniquePrincipleStrength for this ApplicationLimitation
¹³C NMR Detects unique carbon environmentsHighly definitive; provides clear, unambiguous differentiation based on chemical shifts.Requires pure samples; less effective for quantifying mixtures without calibration.
¹H NMR Detects unique proton environmentsProvides complementary structural data.Spectra can be complex; differentiation may be less obvious than in ¹³C NMR.
IR Spectroscopy Probes molecular vibrationsFast and simple; good for quick identity confirmation against a known standard.Not a primary method for de novo assignment; differences can be subtle.
Gas Chromatography Separates based on physical propertiesExcellent for separating the isomers and determining their relative purity or ratio in a mixture.Requires reference standards to definitively assign peaks to cis or trans.

For any researcher working with substituted cyclohexanes or other conformationally flexible systems, this guide demonstrates a crucial principle: a robust analytical strategy is one that is built upon a solid understanding of the molecule's underlying physical chemistry. By combining the separatory power of chromatography with the detailed structural insight of NMR, one can achieve an irrefutable confirmation of stereochemistry, ensuring the integrity and success of the research endeavor.

References

  • Study.com. (n.d.). Draw both cis- and trans-1,4-dimethylcyclohexane in their more stable chair conformations.
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes.
  • Pearson. (n.d.). a. Draw both chair conformations of cis-1,4-dimethylcyclohexane, ....
  • Study.com. (n.d.). Draw two different chair conformations of trans-1,4-dimethylcyclohexane and label all positions as axial or equatorial.
  • Brainly. (2023). [FREE] 14. Draw the two chair conformations of trans-1,4-dimethylcyclohexane and label all the positions as axial.
  • Brainly. (2023). [FREE] Why are only two stereoisomers observed for this compound?.
  • Unknown Source. (n.d.). Stereochemistry of disubstituted cyclohexane.
  • ECHEMI. (n.d.). Does this compound have a chiral center?.
  • University of Calgary. (n.d.). trans-dimethylcyclohexane.html.
  • SpectraBase. (n.d.). trans-1,4-Dimethylcyclohexane.
  • Chemistry Stack Exchange. (2021). Does this compound have a chiral center?.
  • ResearchGate. (n.d.). 8.3 Perspective and Concepts: Overview of Techniques for Assigning Stereochemistry.
  • Booth, H., & Everett, J. R. (1980). The conformational equilibrium in [13C-1-methyl]-cis-1,4-dimethylcyclohexane. Canadian Journal of Chemistry, 58(24), 2709-2713.
  • Stereoelectronics. (2021). This compound.
  • Chegg.com. (2024). Solved Consider the structure of this compound.a..
  • BenchChem. (n.d.). A Comparative Guide to Confirming the Absolute Stereochemistry of Myers Alkylation Products.
  • University of Calgary. (n.d.). cis-1,4-dimethylcyclohexane.html.
  • YouTube. (2025). [Chemistry] Draw two different chair conformations of trans-1,4-dimethylcyclohexane, and label a.
  • ChemServ. (n.d.). Cis-1,4-Dimethylcyclohexane.
  • ResearchGate. (n.d.). Separations cis-/trans-isomers of (a) 1,2-dimethylcyclohexane, (b)....
  • NIST WebBook. (n.d.). This compound.
  • SpectraBase. (n.d.). cis-1,4-Dimethylcyclohexane - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). trans-1,4-Dimethylcyclohexane - Optional[Vapor Phase IR] - Spectrum.
  • Chemistry Stack Exchange. (2012). How do I determine the absolute configuration experimentally?.
  • Scribd. (n.d.). NMR Analysis of Dimethylcyclohexanes.
  • NIST WebBook. (n.d.). Cyclohexane, 1,4-dimethyl-, trans-.
  • ResearchGate. (n.d.). Fig. 3. Analytical gas-chromatographic stereoisomeric separation of....
  • BenchChem. (n.d.). Navigating the Separation of Dimethylcyclopentane Isomers: A Comparative Guide to Stationary Phases.
  • IRIS. (n.d.). ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES.
  • Kewley, A. (2015). Porous Organic Cages for Gas Chromatography Separations.

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A Comparative Guide to the Quantitative Analysis of 1,4-Dimethylcyclohexane: Accuracy and Precision of qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in pharmaceutical development and chemical synthesis, the accurate quantification of raw materials, intermediates, and final products is a non-negotiable cornerstone of quality and reproducibility. 1,4-Dimethylcyclohexane, a common non-polar hydrocarbon existing as cis and trans isomers, presents a unique analytical challenge. Its volatility and simple structure make it amenable to traditional chromatographic methods, yet the need for a primary, calibration-curve-free quantification method often arises, particularly for purity assignments and isomer ratio determination.

This guide provides an in-depth, objective comparison of two powerful analytical techniques for the quantitative analysis of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). We will move beyond a simple listing of specifications to explore the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in established scientific principles.

Part 1: The qNMR Protocol: A Primary Ratio Method for this compound

Quantitative NMR stands apart from most other analytical techniques because the integrated signal intensity of a nuclear resonance is directly proportional to the number of nuclei generating that signal.[1] This fundamental principle allows qNMR to serve as a primary ratio method, capable of determining the purity or concentration of an analyte relative to a certified internal standard without the need for a compound-specific calibration curve.[2][3]

Signal Selection: The Key to Accurate Quantification

The ¹H NMR spectrum of this compound offers distinct, well-resolved signals ideal for quantification. The choice of which signal to integrate is critical and is based on minimizing potential overlaps with impurity or solvent signals.

  • Analyte Signals: In a typical deuterated solvent like chloroform-d (CDCl₃), the methyl protons (–CH₃) of the cis and trans isomers are sufficiently resolved from the broad multiplet of the cyclohexane ring protons.

    • Trans-isomer (diequatorial methyl groups): The six methyl protons typically appear as a sharp singlet or a narrow doublet around δ 0.86 ppm .[1][4]

    • Cis-isomer (axial/equatorial methyl groups): The six methyl protons appear slightly downfield, often around δ 0.91 ppm .[4][5]

  • Quantification Strategy:

    • Total Purity: The combined integral of both methyl signals can be used to quantify the total amount of this compound against an internal standard.

    • Isomer Ratio: The relative ratio of the integrals of the two distinct methyl signals provides a direct measurement of the cis:trans isomer ratio.[6]

Internal Standard Selection: The Anchor of Accuracy

The choice of an internal standard is arguably one of the most critical decisions in a qNMR experiment. For a volatile, non-polar analyte like this compound, the standard should be:

  • Chemically Inert: It must not react with the analyte or solvent.

  • High Purity & Stability: Certified purity is essential, and it should be non-hygroscopic and non-volatile to ensure accurate weighing.[7]

  • Spectrally Simple & Non-Overlapping: It should have one or more sharp signals in a clear region of the spectrum, away from the analyte signals.

  • Soluble: It must be fully soluble in the chosen deuterated solvent.

Given these criteria, Maleic acid or 1,3,5-Trimethoxybenzene are excellent candidates for use in CDCl₃. Maleic acid provides a sharp singlet for its olefinic protons around δ 6.2-6.3 ppm, far from the aliphatic signals of the analyte.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to maximize accuracy and precision by controlling for the key sources of experimental error.

1. Sample Preparation (Gravimetric)

  • Rationale: Precise weighing is the foundation of qNMR accuracy. An ultramicrobalance should be used to minimize uncertainty.[7]

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, tared glass vial. Record the mass precisely.

    • Accurately weigh approximately 5-10 mg of the chosen certified internal standard (e.g., Maleic acid) into the same vial. Record the mass precisely. The goal is to achieve a near 1:1 molar ratio between the analyte and standard protons being integrated to optimize accuracy.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) using a glass pipette.

    • Ensure complete dissolution by gentle vortexing. Transfer the solution to a high-quality 5 mm NMR tube.

2. NMR Data Acquisition

  • Rationale: Instrument parameters must be optimized to ensure uniform signal excitation and complete relaxation of all nuclei between pulses. Failure to do so is a primary source of integration error.[6]

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Key Parameters:

    • Pulse Angle (p1): Set to a 90° pulse. This maximizes the signal generated in a single scan, improving the signal-to-noise ratio (S/N) and is recommended for high-precision measurements.[6]

    • Relaxation Delay (d1): This is the most critical parameter for accuracy. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard).[6] For small molecules, T₁ values are typically 1-5 seconds. A conservative d1 of 30 seconds is recommended to ensure >99.9% relaxation. An inversion-recovery experiment should be performed to determine T₁ values for rigorous method development.

    • Number of Scans (ns): Set to acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest signal being integrated.[6] This is essential for achieving integration errors of less than 1%.

    • Receiver Gain (rg): Set automatically by the instrument, but verify it is not set too high, which can cause signal clipping and invalidate quantification.

3. Data Processing and Analysis

  • Rationale: Manual and careful processing is superior to automated routines for ensuring the integrity of integral values.

  • Procedure:

    • Apply Fourier transform with zero-filling to enhance digital resolution.

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve S/N without sacrificing resolution.[6]

    • Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Phasing errors are a significant source of integration inaccuracy.

    • Baseline Correction: Apply a multipoint baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.

    • Integration: Manually define the integral regions for the selected analyte and internal standard signals. The integration width should be wide enough to encompass the entire peak, including the ¹³C satellites (typically spanning a region at least 64 times the peak width at half-height). Consistency in including or excluding satellites for both analyte and standard is crucial.[8]

    • Calculation: The purity (Purity_analyte) as a weight/weight percentage is calculated using the following equation:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • Purity_std: Certified purity of the internal standard

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Precise Weighing of Analyte weigh_std 2. Precise Weighing of Internal Standard weigh_analyte->weigh_std Into same vial dissolve 3. Dissolution in Deuterated Solvent weigh_std->dissolve params 4. Set Key Parameters (90° Pulse, d1 ≥ 5*T1) dissolve->params acquire 5. Acquire FID Data (S/N > 250:1) params->acquire process 6. Phasing & Baseline Correction (Manual) acquire->process integrate 7. Integrate Signals (Analyte & Standard) process->integrate calculate 8. Calculate Purity using Master Equation integrate->calculate result Final Purity Value calculate->result Decision_Tree start What is the Analytical Goal? q1 Need to assign purity without an analyte-specific standard? start->q1 q2 Need to identify unknown impurities? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Need to quantify trace-level impurities (<0.1%)? q2->q3 No q2->qnmr Yes gcfid Use GC-FID q3->gcfid Yes q3->gcfid No (Routine QC) gcms Use GC-MS

Sources

A Researcher's Guide to NMR Chemical Shifts: A Comparative Analysis of Experimental and Calculated Values for 1,4-Dimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering profound insights into the molecular architecture of chemical entities. The predictive power of computational chemistry, particularly Density Functional Theory (DFT), has further revolutionized this field, allowing for the in silico calculation of NMR parameters that can be critically compared with experimental data. This guide provides an in-depth comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for the diastereomers of 1,4-dimethylcyclohexane, a classic model system for demonstrating the principles of conformational analysis and its impact on NMR spectra.

This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the synergy between experimental and computational NMR techniques for unambiguous stereochemical assignments. We will delve into the conformational intricacies of cis- and trans-1,4-dimethylcyclohexane, provide detailed protocols for both the acquisition of experimental NMR data and the computational prediction of chemical shifts, and present a comparative analysis that underscores the strengths and considerations of this integrated approach.

The Conformational Landscape of this compound

The stereochemical identity of this compound gives rise to two diastereomers: cis and trans. Their distinct spatial arrangements of the two methyl groups on the cyclohexane ring dictate their conformational preferences and, consequently, their NMR spectral features.

The trans isomer can exist in two chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions that destabilize the diaxial form.[1] As a result, at room temperature, trans-1,4-dimethylcyclohexane exists almost exclusively in the diequatorial conformation.

Conversely, the cis isomer exists as a pair of energetically equivalent chair conformers that rapidly interconvert at room temperature.[2] In each of these conformers, one methyl group occupies an axial position while the other is equatorial (a,e and e,a).[2] This dynamic equilibrium means that the observed NMR spectrum for the cis isomer is a time-averaged representation of these two contributing conformers.

cluster_trans trans-1,4-Dimethylcyclohexane cluster_cis cis-1,4-Dimethylcyclohexane trans_ee Diequatorial (e,e) (More Stable) trans_aa Diaxial (a,a) (Less Stable) trans_ee->trans_aa Ring Flip cis_ae Axial-Equatorial (a,e) cis_ea Equatorial-Axial (e,a) cis_ae->cis_ea Ring Flip (Energetically Equivalent)

Caption: Conformational equilibrium of trans- and cis-1,4-dimethylcyclohexane.

Experimental NMR Data Acquisition: A Validated Protocol

The acquisition of high-quality experimental NMR data is the cornerstone of any comparative study. The following protocol outlines the steps for obtaining ¹H and ¹³C NMR spectra of this compound isomers.

Materials:

  • cis-1,4-dimethylcyclohexane

  • trans-1,4-dimethylcyclohexane

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Prepare a solution of approximately 5-10 mg of the this compound isomer in 0.6 mL of CDCl₃ containing TMS in an NMR tube.

    • Ensure the sample is homogeneous.

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution. For ¹H NMR, a line width of <0.5 Hz for the TMS signal is desirable.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: 10-12 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: 200-220 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 128-1024 (adjust for desired signal-to-noise ratio)

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum.

Computational Prediction of NMR Shifts: A Step-by-Step Workflow

The calculation of NMR chemical shifts using DFT has become a routine and powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations.[3]

cluster_workflow Computational NMR Shift Prediction Workflow start 1. Build 3D Structures (cis- and trans-isomers) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc 3. Frequency Calculation (Confirm minima) geom_opt->freq_calc nmr_calc 4. GIAO NMR Calculation (e.g., mPW1PW91/6-311+G(d,p)) freq_calc->nmr_calc shielding 5. Extract Isotropic Shielding Constants (σ) nmr_calc->shielding shift_calc 6. Calculate Chemical Shifts (δ) δ = σ_ref - σ_iso shielding->shift_calc ref_calc Calculate σ for TMS (Same level of theory) ref_calc->shift_calc boltzmann 7. Boltzmann Averaging (For flexible molecules/conformers) shift_calc->boltzmann final_shifts Predicted NMR Shifts boltzmann->final_shifts

Caption: A generalized workflow for the computational prediction of NMR chemical shifts.

Detailed Computational Protocol:

  • Structure Generation:

    • Build the 3D structures of the lowest energy conformers of cis- and trans-1,4-dimethylcyclohexane. For the trans isomer, this is the diequatorial conformer. For the cis isomer, the axial-equatorial conformer should be built.

  • Geometry Optimization:

    • Perform a geometry optimization using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set.[4]

    • Include a solvent model, such as the Polarizable Continuum Model (PCM) for chloroform, to better mimic the experimental conditions.[4]

  • Vibrational Frequency Analysis:

    • Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).

  • NMR Chemical Shift Calculation:

    • Using the optimized geometries, perform a GIAO NMR calculation. For improved accuracy in chemical shift prediction, a larger basis set is often employed for this step, such as the 6-311+G(d,p) basis set with a functional like mPW1PW91.[5]

    • The calculation will yield the absolute isotropic shielding tensor (σ_iso) for each nucleus.

  • Reference Standard Calculation:

    • Perform the same geometry optimization and GIAO NMR calculation for tetramethylsilane (TMS) at the identical level of theory to obtain its absolute isotropic shielding tensor (σ_ref).

  • Chemical Shift Calculation:

    • Calculate the chemical shift (δ) for each nucleus using the following equation: δ = σ_ref - σ_iso

  • Conformational Averaging (for cis isomer):

    • Since the experimental spectrum of the cis isomer is a time-averaged result of two equivalent conformers, and the calculated values are for a single static conformer, no Boltzmann averaging is needed in this specific case as the two conformers are degenerate. For molecules with multiple non-equivalent, low-energy conformers, their calculated chemical shifts would be averaged based on their Boltzmann populations.

Comparison of Experimental and Calculated NMR Shifts

The following tables present a comparison of the experimental ¹H and ¹³C NMR chemical shifts for cis- and trans-1,4-dimethylcyclohexane with placeholder values for the calculated shifts. A researcher following the protocol above would populate the "Calculated (ppm)" column with their results.

Table 1: ¹H NMR Chemical Shift Comparison (in CDCl₃)

IsomerProtonExperimental (ppm)Calculated (ppm)
trans-CH₃0.86[6][Calculated Value]
Ring-H~1.2-1.4[7][Calculated Value]
cis-CH₃0.91[8][Calculated Value]
Ring-H~1.0-1.8[8][Calculated Value]

Table 2: ¹³C NMR Chemical Shift Comparison (in CDCl₃)

IsomerCarbonExperimental (ppm)Calculated (ppm)
trans-CH₃22.9[6][Calculated Value]
C1/C432.9[6][Calculated Value]
C2/C3/C5/C635.8[6][Calculated Value]
cis-CH₃20.3[6][Calculated Value]
C1/C430.2[6][Calculated Value]
C2/C3/C5/C630.8[6][Calculated Value]

Discussion of Expected Agreement:

Based on extensive benchmarking studies of DFT methods for NMR chemical shift prediction, the following level of agreement between the calculated and experimental data can be anticipated when using a robust protocol:

  • ¹H NMR: Mean absolute errors (MAE) are typically in the range of 0.1-0.2 ppm.[4]

  • ¹³C NMR: MAE are generally between 1.5 and 2.5 ppm.[4]

Discrepancies outside of these ranges may indicate an incorrect structural or stereochemical assignment, or highlight limitations in the computational model for a specific chemical environment. For the this compound system, the primary difference in the calculated shifts between the cis and trans isomers will arise from the different orientations of the methyl groups and the resulting changes in the electronic environment of the ring carbons and protons.

Conclusion

The integration of experimental NMR spectroscopy with computational chemistry provides a powerful and self-validating framework for the structural elucidation of organic molecules. The case of cis- and trans-1,4-dimethylcyclohexane aptly demonstrates how this combined approach can be used to understand the influence of stereochemistry and conformational dynamics on NMR chemical shifts. By following the detailed experimental and computational protocols outlined in this guide, researchers can confidently assign the stereochemistry of substituted cyclohexanes and other complex molecules. The expected high correlation between accurately measured experimental data and robustly calculated theoretical values offers a high degree of confidence in the final structural assignment, a critical aspect in all areas of chemical research and development.

References

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A Comparative Guide to the Stereochemical Validation of 1,4-Dimethylcyclohexane: An Experimental and Theoretical Analysis of Achirality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and molecular research, the three-dimensional structure of a molecule—its stereochemistry—is of paramount importance. Chirality, the property of a molecule being non-superimposable on its mirror image, can dictate the difference between a potent therapeutic and an inert or even toxic compound. Therefore, the rigorous validation of a molecule's stereochemical identity is a cornerstone of chemical analysis.

This guide focuses on 1,4-dimethylcyclohexane, a seemingly simple molecule that serves as an exceptional model for understanding a critical concept: the presence of stereogenic centers does not automatically render a molecule chiral.[1] Both cis and trans isomers of this compound contain carbon atoms bonded to four different groups (stereocenters), yet both are achiral. This guide provides an in-depth analysis for researchers and drug development professionals on how to reconcile this theoretical principle with robust experimental validation. We will dissect the molecular symmetry of both isomers and compare the "gold standard" and complementary analytical techniques used to experimentally confirm the absence of chirality.

Part I: Theoretical Analysis of Chirality in this compound Isomers

A molecule's chirality is fundamentally determined by its symmetry. If a molecule possesses specific symmetry elements, such as a plane of symmetry (σ) or a center of inversion (i), it will be superimposable on its mirror image and is therefore achiral.[2]

Defining Chirality and Symmetry Elements

According to the International Union of Pure and Applied Chemistry (IUPAC), a chiral center is an atom holding a set of ligands in a spatial arrangement that is not superposable on its mirror image.[3][4] While the presence of a chiral center is a common source of chirality, it is the overall symmetry of the entire molecule that is the ultimate arbiter.[1] The key symmetry elements that preclude chirality are:

  • Plane of Symmetry (σ): An imaginary plane that bisects a molecule into two halves that are mirror images of each other.[2][5] Molecules with a plane of symmetry are always achiral.

  • Center of Inversion (i): A point within a molecule from which, if a line is drawn to any atom, a similar atom can be found when the line is extended an equal distance in the opposite direction.[2][5][6]

Stereochemical Analysis of cis-1,4-Dimethylcyclohexane

The cis isomer of this compound has both methyl groups on the same side of the cyclohexane ring.[7][8][9] In its most stable chair conformation, one methyl group occupies an axial position while the other is in an equatorial position.[8][9] Crucially, a plane of symmetry exists that passes through both methyl groups and the C1 and C4 carbon atoms, bisecting the molecule. This plane renders the molecule achiral, classifying it as a meso compound—a molecule with stereocenters that is itself achiral due to internal symmetry.[10][11]

Caption: cis-1,4-Dimethylcyclohexane with its plane of symmetry.

Stereochemical Analysis of trans-1,4-Dimethylcyclohexane

In the trans isomer, the methyl groups are on opposite sides of the ring.[8][9] The most stable chair conformation places both methyl groups in equatorial positions to minimize steric strain.[8][12] This conformation does not have a plane of symmetry. However, it possesses a center of inversion (i) located at the geometric center of the cyclohexane ring. If you trace a line from one methyl group through the center of the ring, you will find the other methyl group at an equal distance on the opposite side. This center of symmetry makes trans-1,4-dimethylcyclohexane achiral.[2]

Caption: trans-1,4-Dimethylcyclohexane with its center of inversion.

Part II: Experimental Validation of Achirality

While theoretical analysis strongly indicates that both isomers are achiral, experimental verification is essential, particularly in regulated environments like drug development. The following techniques are used to probe for chirality, with the expected outcome for an achiral molecule being a null result.

Polarimetry: The Gold Standard for Optical Activity

Principle: Polarimetry measures the rotation of the plane of polarized light as it passes through a sample.[13][14] This phenomenon, known as optical activity, is a defining characteristic of chiral substances.[13][15] Achiral molecules, by definition, do not rotate plane-polarized light and are optically inactive.[16]

Experimental Protocol:

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., ethanol) to establish a zero-rotation baseline.

  • Sample Preparation: Prepare solutions of cis-1,4-dimethylcyclohexane, trans-1,4-dimethylcyclohexane, and a known chiral standard (e.g., (+)-Limonene) at a precise concentration (e.g., 1.0 g/100 mL) in a suitable solvent.

  • Measurement:

    • Rinse the sample cell with the solvent, then fill it with the blank and take a reading.

    • Clean the cell, rinse, and fill with the chiral standard solution. Measure the optical rotation.

    • Repeat the process for the cis and trans isomer solutions.

  • Data Analysis: Record the observed rotation (α) for each sample. Calculate the specific rotation [α] using Biot's Law: [α] = α / (l * c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.[16][17]

Comparative Data (Expected Results):

CompoundExpected Observed Rotation (α)Expected Specific Rotation [α]Classification
Blank (Solvent)0.000°N/AOptically Inactive
(+)-Limonene (Control)Positive Value (e.g., +1.25°)~ +125° (in ethanol)Optically Active
cis-1,4-Dimethylcyclohexane0.000°Optically Inactive
trans-1,4-Dimethylcyclohexane0.000°Optically Inactive

The definitive lack of optical rotation for both isomers provides strong experimental evidence of their achirality.

Circular Dichroism (CD) Spectroscopy

Principle: Circular Dichroism (CD) spectroscopy is a technique that measures the difference in absorption of left- and right-circularly polarized light by a substance.[18][19] This differential absorption is a property unique to chiral molecules and is known as the Cotton effect.[18] Achiral molecules absorb both forms of circularly polarized light equally, resulting in a zero CD signal.[20][21]

Experimental Workflow:

CD_Workflow cluster_prep Sample Preparation cluster_instrument CD Spectrometer cluster_analysis Data Analysis Prep Dissolve sample in UV-transparent solvent Sample Sample Cuvette Prep->Sample Source Light Source Polarizer Circular Polarizer Source->Polarizer Polarizer->Sample Detector Detector Sample->Detector Spectrum Generate CD Spectrum (Ellipticity vs. Wavelength) Detector->Spectrum Result Achiral = Flat Line Chiral = Characteristic Peaks Spectrum->Result

Caption: Workflow for Circular Dichroism (CD) Spectroscopy Analysis.

Expected Results & Interpretation: When analyzing either cis- or trans-1,4-dimethylcyclohexane, the resulting CD spectrum should be a flat line with an ellipticity value of zero across the entire scanned wavelength range. This outcome confirms the absence of any differential absorption of circularly polarized light, providing orthogonal validation of the molecule's achiral nature. This method is particularly sensitive and is widely used in drug development and structural biology.[20][22]

NMR Spectroscopy with Chiral Resolving Agents

Principle: In a standard NMR experiment, enantiomers are indistinguishable as they produce identical spectra. However, by introducing a chiral resolving agent (CRA) or chiral solvating agent (CSA) into the NMR sample, transient diastereomeric complexes can be formed.[23][24][25] These diastereomeric complexes have different physical properties and, therefore, can exhibit distinct chemical shifts or signal splitting in the NMR spectrum.[23][26] For an achiral compound like this compound, which cannot form diastereomeric complexes with a CRA, no change in the NMR spectrum (beyond simple solvent effects) is expected.

Experimental Protocol:

  • Acquire Standard Spectrum: Dissolve the sample (e.g., trans-1,4-dimethylcyclohexane) in a suitable deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum. Note the chemical shift of the methyl protons.

  • Introduce Chiral Resolving Agent: To the same NMR tube, add a small amount of a chiral resolving agent (e.g., (R)-(−)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Acquire Second Spectrum: Re-acquire the ¹H NMR spectrum under the same conditions.

  • Compare Spectra: Overlay the two spectra and observe any changes in the signals, particularly the methyl proton signal.

Comparative Data (Expected Results):

CompoundSample ConditionExpected ¹H NMR Signal for Methyl ProtonsInterpretation
Racemic 1-Phenylethanol (Control)Without CRASingle doubletEnantiomers are indistinguishable
Racemic 1-Phenylethanol (Control)With CRATwo distinct doublets (or sets of signals)Formation of diastereomeric complexes
This compoundWithout CRASingle singlet/doublet-
This compoundWith CRANo splitting of the original signalNo diastereomeric interaction; sample is achiral

This NMR-based method provides definitive proof at the molecular level that the sample does not consist of a pair of enantiomers, thus validating its achirality.

Part III: Synthesis and Conclusion

The stereochemical analysis of this compound is a powerful case study for any scientist involved in molecular characterization. The theoretical examination of its isomers reveals the presence of definitive symmetry elements—a plane of symmetry in the cis isomer and a center of inversion in the trans isomer—which classify them as achiral despite the presence of stereogenic carbons.

  • Polarimetry confirms the absence of optical activity.

  • Circular Dichroism Spectroscopy shows no differential absorption of polarized light.

  • NMR with Chiral Resolving Agents demonstrates the inability to form diastereomeric complexes.

The convergence of these theoretical and experimental results provides an unassailable validation of the achiral nature of both cis- and trans-1,4-dimethylcyclohexane. This multi-faceted approach, combining predictive theory with robust, self-validating experimental protocols, represents the standard of rigor required in modern chemical and pharmaceutical research to ensure the absolute stereochemical integrity of a compound. Adherence to these principles is essential for scientific accuracy and regulatory compliance under Good Laboratory Practices (GLP).[27][28][29]

References

  • Chemistry LibreTexts. (2022-04-16). Circular Dichroism.[Link]
  • Dummies.Identifying Chiral Molecules, Meso Compounds, and Diastereomers.[Link]
  • IUPAC.Compendium of Chemical Terminology (the "Gold Book").[Link]
  • JoVE. (2023-04-30). Video: Disubstituted Cyclohexanes: cis-trans Isomerism.[Link]
  • Maricopa Open Digital Press.
  • Michigan St
  • MtoZ Biolabs.Circular Dichroism Spectroscopy for Chiral Compounds.[Link]
  • National Center for Biotechnology Information (PMC).Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.[Link]
  • ResearchGate. (2025-08-07). ChemInform Abstract: Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media.[Link]
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Safety Operating Guide

A Guide to the Proper Disposal of 1,4-Dimethylcyclohexane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous responsibility that includes their safe and compliant disposal. 1,4-Dimethylcyclohexane, a common cycloalkane solvent, presents significant hazards if managed improperly. This guide provides a direct, procedural framework for its disposal, grounded in established safety protocols and regulatory standards, to ensure the protection of laboratory personnel and the environment. Our commitment to your work is a commitment to safety at every stage of the chemical lifecycle.

Hazard Profile of this compound

Before handling any waste, a complete understanding of the chemical's intrinsic hazards is paramount. This compound is not merely a solvent; it is a regulated hazardous substance. Its primary dangers are its high flammability and its toxicity to aquatic ecosystems.[1][2] Ingestion poses a severe aspiration risk, which can be fatal.[1][2][3]

Table 1: Key Safety and Hazard Data for this compound

PropertyDataSource(s)
CAS Number 589-90-2[2][3][4]
Molecular Formula C₈H₁₆[3]
Appearance Clear, colorless liquid with a petroleum-like odor[3][5]
Flash Point 6°C (43°F)[1]
GHS Hazard Statements H225: Highly flammable liquid and vaporH304: May be fatal if swallowed and enters airwaysH315: Causes skin irritationH336: May cause drowsiness or dizzinessH411: Toxic to aquatic life with long lasting effects[1][2][3]
UN Number 2263 (for Dimethylcyclohexanes)[5]

Immediate Safety & Personal Protective Equipment (PPE)

Direct contact and inhalation must be avoided. All handling of this compound waste should be performed within a certified chemical fume hood to mitigate vapor exposure.

  • Hand Protection: Wear chemically impermeable gloves (e.g., Nitrile or Neoprene).

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.

  • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Not typically required if handled within a fume hood; however, a self-contained breathing apparatus should be used for large spills or in poorly ventilated areas.[1]

Waste Collection & Segregation Protocol

The foundation of proper disposal is meticulous collection and segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly complicate the disposal process.

Step 3.1: Container Selection The integrity of your waste container is the first line of defense against leaks and spills.

  • Use only approved containers, such as the original product container or a designated glass, plastic, or metal container suitable for flammable liquids.[6][7]

  • Ensure the container material is compatible with this compound and any other components in the waste mixture.

  • The container must have a secure, tight-fitting lid.[1][2][6]

Step 3.2: Accurate Labeling Proper labeling is a non-negotiable legal and safety requirement.[8][9]

  • Affix a "Hazardous Waste" label to the container immediately upon starting waste collection.[6][10]

  • Clearly list all chemical constituents by their full names—abbreviations or general terms like "Solvent Waste" are unacceptable.[6]

  • Include hazard information (e.g., "Flammable," "Toxic").

Step 3.3: Segregation and Storage this compound waste is classified as an ignitable hazardous waste due to its low flash point.[6][7]

  • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste accumulation. [1][2][11]

  • Crucially, keep the container away from all sources of ignition, including heat, sparks, open flames, and direct sunlight.[1][2][11][12]

  • Store it separately from incompatible materials, such as oxidizers.

  • Keep the waste container closed at all times, except when actively adding waste.[6]

Disposal Decision Workflow

The following workflow provides a logical pathway for managing different forms of this compound waste in the laboratory.

G start Start: this compound Waste Generated is_liquid Is the waste primarily liquid? start->is_liquid liquid_waste Procedure A: Liquid Waste Collection is_liquid->liquid_waste Yes solid_waste Is it contaminated solid material (e.g., gloves, absorbent pads)? is_liquid->solid_waste No final_disposal Store in designated accumulation area. Contact EH&S for pickup. liquid_waste->final_disposal solid_procedure Procedure B: Contaminated Solids Disposal solid_waste->solid_procedure Yes is_empty_container Is it an 'empty' container? solid_waste->is_empty_container No solid_procedure->final_disposal is_empty_container->start No (Re-evaluate waste type) empty_procedure Procedure C: Empty Container Decontamination is_empty_container->empty_procedure Yes empty_procedure->final_disposal end End: Waste Removed by EH&S final_disposal->end

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Step-by-Step Disposal Procedures

Procedure A: Liquid Waste Disposal

  • Prepare Work Area: Ensure you are working in a chemical fume hood. Remove all potential ignition sources from the immediate vicinity.

  • Don PPE: Wear appropriate gloves, safety goggles, and a lab coat.

  • Ground Equipment: When transferring significant volumes (>4 L), ground and bond the receiving waste container and the source container to prevent static electricity buildup, which can ignite flammable vapors.[1][2][11]

  • Transfer Waste: Carefully pour the liquid waste into the properly labeled hazardous waste container, using a funnel to prevent spills. Use only non-sparking tools for this process.[1][2][11]

  • Seal and Store: Securely close the container lid. Wipe down the exterior of the container to remove any drips and place it in your lab's designated waste accumulation area.

Procedure B: Disposal of Contaminated Solids Solid materials contaminated with this compound (e.g., absorbent pads from a spill, contaminated gloves, silica gel) are also considered hazardous waste.

  • Collect Solids: Place all contaminated solid debris into a designated, robust plastic bag or a wide-mouth container with a secure lid.

  • Label: Clearly label the container or bag as "Hazardous Waste" and list "this compound-Contaminated Debris."

  • Seal and Store: Seal the bag or container and place it in the designated waste accumulation area for pickup.

Procedure C: Disposal of "Empty" Containers An "empty" container that held this compound is never truly empty; it contains residual liquid and potentially explosive vapors.[13] Never perform tasks that could create a spark, such as cutting or welding, near these containers. [13]

  • Decontaminate via Rinsing: The preferred method is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, collect all three rinses as hazardous waste. [10][14] This rinsate is flammable and must be added to your flammable liquid waste stream (Procedure A).

  • Dispose of Container: Once triple-rinsed, the container can often be disposed of as regular waste (e.g., broken glass box) after defacing the label. Always confirm this final step with your institution's specific policies.

Emergency Procedures: Spill and Exposure

Spill Response

  • Alert Personnel and Control Ignition: Immediately alert others in the area and remove all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain Spill: Use an inert, non-combustible absorbent material like sand, earth, or a commercial sorbent pad to contain the spill. Do not let the chemical enter drains.[1][12]

  • Collect Waste: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools. Place it into a sealable container for disposal according to Procedure B.[1][2]

Personnel Exposure

  • If Swallowed: Do NOT induce vomiting. [1][2] This chemical poses a severe aspiration hazard. Call a poison control center or doctor immediately.[1][2]

  • If on Skin: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[1][2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]

Disposing of chemical waste is a critical component of laboratory safety and environmental stewardship. By adhering to these procedures, you ensure compliance with regulations and contribute to a safer research environment for yourself and your colleagues. Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidance and to schedule a waste pickup.[6][7]

References

  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh.
  • Regulations for Handling Flammable Liquid Waste: What You Need to Know. Accredited Safety.
  • Hazardous Waste Class 3: Flammable Liquids. Hazardous Waste Experts.
  • How Do You Discard Class 3 Flammable Liquids List Chemicals?. Ewaste Disposal, Inc.
  • How to Safely Dispose of Flammable Liquids. Vision Environmental.
  • This compound | C8H16 | CID 11523. PubChem, National Institutes of Health.
  • This compound | CAS#:589-90-2. Chemsrc.
  • This compound - Hazardous Agents. Haz-Map.
  • Chemical Waste Disposal Guidelines. Emory University.
  • WASTE DISPOSAL MANUAL. University of Louisville, Department of Environmental Health and Safety (DEHS).

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1,4-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to empower our partners in research and development with the knowledge to execute their work not only effectively but with the highest degree of safety. The handling of any chemical reagent demands a thorough understanding of its properties and potential hazards. This guide provides an in-depth, procedural framework for the safe handling of 1,4-Dimethylcyclohexane, focusing on the critical role of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each safety measure to build a culture of proactive risk mitigation in the laboratory.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the intrinsic hazards of this compound is fundamental to selecting and using PPE correctly. It is not merely about wearing equipment, but about creating a barrier against specific, well-defined risks. This compound is a colorless liquid with a petroleum-like odor that presents a multifaceted risk profile.[1]

The primary hazards are:

  • High Flammability : It is a highly flammable liquid and vapor, classified as a Category 2 Flammable Liquid.[2][3] Its flash point is a mere 6°C (42.8°F), meaning it can ignite at typical room temperatures from sparks, open flames, or even static discharge.[2][4]

  • Aspiration Toxicity : If swallowed, the liquid can be aspirated (enter the lungs), which can be fatal.[1][2] This makes procedures following accidental ingestion critically important.

  • Skin Irritation : Direct contact causes skin irritation (Category 2).[1][2][3] Prolonged or repeated exposure can lead to dermatitis.

  • Respiratory and Nervous System Effects : Inhalation of vapors may cause respiratory tract irritation and can lead to central nervous system effects such as drowsiness or dizziness.[2][4]

  • Environmental Hazard : The substance is toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental release.[2]

Hazard Classification Description Source
Flammable Liquid Category 2[2][5][6]
Flash Point 6°C (42.8°F)[2][4]
Aspiration Hazard Category 1[1][2]
Skin Irritation Category 2[2][3]
Specific Target Organ Toxicity Category 3 (Central Nervous System Effects)[2]
Hazardous to the Aquatic Environment Chronic, Category 2[2]

Core PPE Requirements: A Head-to-Toe Defense

The selection of PPE is a direct response to the hazards identified above. The goal is to establish a complete barrier between the researcher and the chemical.

Eye and Face Protection
  • Rationale : The potential for splashes and the irritating nature of this compound vapors mandate robust eye protection.

  • Minimum Requirement : At all times when handling the liquid, wear chemical splash goggles that conform to ANSI Z87.1 standards.

  • Enhanced Requirement : When transferring volumes greater than 1 liter or when there is a significant risk of splashing, supplement chemical splash goggles with a full-face shield.[7] This provides an additional layer of protection for the entire face.

Skin and Body Protection
  • Rationale : To prevent skin irritation from direct contact and to provide protection from fire hazards, appropriate gloves and body coverings are essential.

  • Gloves : Wear chemically impermeable gloves. Nitrile gloves are commonly used, but it is crucial to consult the glove manufacturer's compatibility data for resistance to cycloalkanes. Always inspect gloves for tears or punctures before use. For prolonged contact, consider heavier-duty gloves or a double-gloving technique.

  • Lab Coat/Coveralls : A flame-resistant (FR) lab coat is mandatory due to the high flammability of the chemical. For larger-scale operations or tasks with a high splash potential, a chemical-resistant apron worn over the FR lab coat or a full chemical-resistant suit is recommended.

Respiratory Protection
  • Rationale : To prevent irritation of the respiratory tract and central nervous system effects from vapor inhalation, engineering controls are the first line of defense.[8] When these are insufficient, respiratory protection is required.

  • Standard Operations : All handling of this compound must be performed in a certified chemical fume hood to minimize vapor concentrations.

  • When Respirators are Needed : In situations where a fume hood is not available, ventilation is inadequate, or during a large spill response, respiratory protection is necessary. A NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges is the minimum requirement.[9][10] For emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[9]

Operational Protocol: A Step-by-Step Guide to Safety

This protocol provides a self-validating system for handling this compound, from preparation to disposal.

Step 1: Pre-Handling Safety Checklist
  • Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Locate Safety Equipment : Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher (Type B: for flammable liquids).

  • Assemble Materials : Ensure all necessary equipment, including non-sparking tools and containers with secure lids, is within the fume hood before introducing the chemical.[2][3]

  • Prevent Static Buildup : For transfers between metal containers, ensure they are properly grounded and bonded to prevent static electricity discharge, a common ignition source.[2][3][5]

  • Review Emergency Plan : Mentally review the procedure for a small spill and know who to contact in an emergency.

Step 2: Donning and Doffing PPE
  • Donning Sequence : 1. Flame-resistant lab coat. 2. Respirator (if required, perform seal check). 3. Chemical splash goggles and face shield. 4. Gloves (pull cuffs over the sleeves of the lab coat).

  • Doffing Sequence : The principle is to remove the most contaminated items first. 1. Gloves (using a technique that avoids touching the outside of the glove with bare skin). 2. Face shield and goggles. 3. Lab coat. 4. Respirator. Wash hands thoroughly with soap and water immediately after removing all PPE.

Step 3: Safe Handling and Dispensing
  • Perform all transfers and manipulations inside the chemical fume hood.

  • Keep containers tightly closed when not in use to minimize vapor release.[2][6]

  • Dispense the smallest quantity needed for the experiment.

  • Avoid all sources of ignition, including open flames, hot surfaces, and electrical sparks.[11][12] Post "Flammable - No Open Flames" signs in the area.

Step 4: Spill Management
  • Small Spills (inside a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

    • Collect the contaminated absorbent using non-sparking tools and place it in a designated, sealed container for hazardous waste.[3]

    • Wipe the area clean and decontaminate.

  • Large Spills :

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean it up yourself.

Step 5: Waste Disposal Plan
  • Waste Segregation : All waste contaminated with this compound, including excess chemical, contaminated absorbent materials, and disposable PPE, is considered hazardous waste.

  • Containerization : Collect waste in a chemically resistant, leak-proof container (e.g., high-density polyethylene) that can be securely sealed.[13]

  • Labeling : The waste container must be clearly labeled with a "Hazardous Waste" tag that includes the full chemical name ("this compound"), the associated hazards (e.g., Flammable, Irritant), and the accumulation start date.[13][14]

  • Disposal : Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's certified hazardous waste management service.[13] Never dispose of this compound down the drain or in regular trash.[13]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow start Task Assessment: Handling this compound scale Scale of Operation? start->scale ventilation Adequate Ventilation? (Certified Fume Hood) scale->ventilation < 1L / Low Splash Risk ppe_splash Enhanced PPE (Splash Risk): - Goggles + Face Shield - FR Lab Coat + Chem Apron - Nitrile Gloves scale->ppe_splash > 1L / High Splash Risk ppe_standard Standard PPE: - Chemical Goggles - FR Lab Coat - Nitrile Gloves ventilation->ppe_standard Yes ppe_resp Full PPE (Ventilation Failure): - Goggles + Face Shield - FR Lab Coat + Chem Apron - Nitrile Gloves - Air-Purifying Respirator (OV) ventilation->ppe_resp No

Caption: Decision workflow for selecting appropriate PPE.

References

  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (n.d.). J. J. Keller.
  • Chemical Safety Data Sheet MSDS / SDS - CIS-1,4-DIMETHYLCYCLOHEXANE. (2025, February 1). ChemicalBook.
  • OSHA Limits for Flammable Liquids. (n.d.). RISK & SAFETY SOLUTIONS.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). Justrite.
  • OSHA Flammable Storage Requirements. (2024, May 6). U.S. Chemical Storage.
  • 1926.152 - Flammable liquids. (n.d.). Occupational Safety and Health Administration.
  • This compound (cas 589-90-2) SDS/MSDS download. (n.d.). Guidechem.
  • SAFETY DATA SHEET - 1,2-Dimethylcyclohexane. (2025, December 18). Fisher Scientific.
  • This compound | CAS#:589-90-2. (n.d.). Chemsrc.
  • SAFETY DATA SHEET - this compound. (2016, December 19). LGC Standards.
  • This compound - Hazardous Agents. (n.d.). Haz-Map.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • NIOSH Pocket Guide to Chemical Hazards - Cyclohexane. (n.d.). Centers for Disease Control and Prevention.
  • Hazardous Materials & Waste Management. (n.d.). University of California, San Francisco Safety Office.
  • NIOSH Pocket Guide to Chemical Hazards - Methylcyclohexane. (n.d.). Centers for Disease Control and Prevention.
  • Material Safety Data Sheet - 1,3-Dimethylcyclohexane. (n.d.). Cole-Parmer.
  • Navigating the Disposal of a Fleeting Intermediate: A Guide to Cyclohexyne Waste Management. (n.d.). Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.